Aminobenzyl-edta
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[[3-(4-aminophenyl)-2-[bis(carboxymethyl)amino]propyl]-(carboxymethyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O8/c18-12-3-1-11(2-4-12)5-13(20(9-16(25)26)10-17(27)28)6-19(7-14(21)22)8-15(23)24/h1-4,13H,5-10,18H2,(H,21,22)(H,23,24)(H,25,26)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBJIOJIMOUOIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301004541 | |
| Record name | 2,2',2'',2'''-{[3-(4-Aminophenyl)propane-1,2-diyl]dinitrilo}tetraacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301004541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84256-90-6 | |
| Record name | Aminobenzyl-edta | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084256906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',2'',2'''-{[3-(4-Aminophenyl)propane-1,2-diyl]dinitrilo}tetraacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301004541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aminobenzyl-EDTA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What is the mechanism of action of Aminobenzyl-EDTA as a chelating agent?
An In-Depth Technical Guide to the Mechanism of Action of Aminobenzyl-EDTA as a Chelating Agent
Introduction: A Bifunctional Tool for Targeted Metal Chelation
In the landscape of modern biochemistry and drug development, the ability to precisely control the activity of metal ions is paramount. Metal ions are critical cofactors for countless enzymes, structural scaffolds for proteins, and potent mediators of oxidative damage. Chelating agents, molecules capable of sequestering metal ions, are therefore indispensable tools. Among these, 1-(p-Aminobenzyl)ethylenediamine-N,N,N',N'-tetraacetic acid (Aminobenzyl-EDTA) stands out as a sophisticated, bifunctional molecule. It marries the robust, well-characterized metal-binding capacity of Ethylenediaminetetraacetic acid (EDTA) with a reactive handle—the aminobenzyl group—that allows for its covalent attachment to biomolecules.[1]
This dual nature makes Aminobenzyl-EDTA a cornerstone for creating highly specific molecular tools. By conjugating it to peptides, antibodies, or nucleic acids, researchers can deliver a potent chelating agent to a specific biological target.[2][3] This has led to the development of powerful reagents for applications ranging from affinity cleavage of proteins and DNA to the radiolabeling of antibodies for immunoimaging and therapy.[3][4] This guide provides a detailed examination of the mechanism of action of Aminobenzyl-EDTA, focusing on the fundamental principles of its chelating core, the function of its conjugatable arm, and the experimental methodologies used to validate its activity.
Part 1: The Chelation Engine - The EDTA Moiety
The chelating activity of Aminobenzyl-EDTA resides entirely within its EDTA functional group. EDTA is a hexadentate ligand, meaning it can form six coordinate bonds with a single metal ion.[5] This multi-point attachment, derived from two nitrogen atoms and four carboxylate groups, allows EDTA to wrap around a metal ion, forming an exceptionally stable, cage-like octahedral complex. This "chelate effect" is entropically favorable and is the basis for its high-affinity binding.
Coordination Chemistry and the "Claw" Effect
The term "chelate" is derived from the Greek word for "claw," which aptly describes how the linear EDTA molecule folds around a central metal ion. The lone pair of electrons on each of the two amine nitrogens and the negatively charged oxygen atoms of the four carboxylate groups act as Lewis bases, donating electron density to the electron-deficient metal ion (a Lewis acid). This forms a network of strong coordinate covalent bonds, effectively sequestering the metal from the surrounding solvent and preventing it from engaging in other reactions.
Caption: The hexadentate chelation of a metal ion (Mⁿ⁺) by the EDTA moiety.
Thermodynamics of Complex Formation: Stability Constants
The efficacy of a chelator is quantified by the stability constant (K) of the metal-ligand complex, often expressed in its logarithmic form (log K).[6] A higher log K value signifies a stronger bond and a more stable complex. The EDTA moiety forms highly stable complexes with a wide range of metal ions, with a particular preference for trivalent ions like Fe³⁺ over divalent ions. This selectivity is crucial for its function in biological systems.
While specific stability constants for Aminobenzyl-EDTA are not widely reported, the values for the parent EDTA molecule provide a robust baseline for its expected behavior.[7] The addition of the aminobenzyl group is unlikely to fundamentally alter the coordination chemistry, though it may introduce minor steric or electronic effects.
Table 1: Stability Constants (log K) of EDTA with Common Metal Ions This data represents the intrinsic binding affinity of the core chelating structure within Aminobenzyl-EDTA.
| Metal Ion | Log K Value | Reference |
| Fe³⁺ | 25.1 | [8] |
| Cu²⁺ | 18.8 | [5] |
| Ni²⁺ | 18.6 | [6] |
| Pb²⁺ | 18.0 | [5] |
| Zn²⁺ | 16.5 | [6] |
| Cd²⁺ | 16.5 | [9] |
| Fe²⁺ | 14.3 | [6] |
| Mn²⁺ | 14.0 | [6] |
| Ca²⁺ | 10.7 | [8] |
| Mg²⁺ | 8.8 | [8] |
Kinetics of Chelation
For many applications, the speed of chelation is as important as the stability of the final complex. Studies on EDTA show that the formation of metal-EDTA complexes is typically very fast, often occurring almost instantaneously upon mixing.[10] The rate-limiting step can be the displacement of water molecules from the metal ion's inner hydration sphere. The exchange of a metal ion already complexed by EDTA with a free metal ion that forms a more stable complex is also generally a rapid process, typically completing within minutes.[10] This kinetic profile ensures that Aminobenzyl-EDTA can act quickly to sequester target ions in dynamic biological environments.
The Critical Role of pH
The chelating ability of EDTA is highly dependent on pH. The four carboxylic acid groups have pKa values ranging from approximately 2 to 6.3. At low pH, these groups are protonated, and the oxygen atoms are unavailable for coordination. As the pH increases, the carboxyl groups deprotonate, significantly increasing the chelator's affinity for metal ions. Maximum chelating capacity is typically achieved at neutral to alkaline pH, where the molecule is fully deprotonated. This is a critical consideration for experimental design, as buffers must be chosen to ensure the chelator is in its active form.
Part 2: The Conjugation Handle - The p-Aminobenzyl Group
The true innovation of Aminobenzyl-EDTA lies in its p-aminobenzyl group. This component transforms the generic EDTA chelator into a targeted molecular tool. The primary amine (-NH₂) on the benzene ring serves as a versatile nucleophile, enabling covalent linkage to a wide array of biomolecules.
The most common conjugation strategy involves reacting the amine of Aminobenzyl-EDTA with an activated carboxylate on the target molecule, such as an N-hydroxysuccinimide (NHS) ester or a carboxyl group activated by carbodiimides (e.g., EDC), to form a stable amide bond.[3] This chemistry is central to its use in creating custom reagents. For example, a specific peptide sequence can be synthesized with a terminal or side-chain carboxyl group, which is then selectively coupled to Aminobenzyl-EDTA.[2]
Caption: Workflow for conjugating Aminobenzyl-EDTA to a peptide.
Part 3: Mechanism in Action & Experimental Validation
The utility of a chelating agent is ultimately proven through its application and rigorous characterization. The protocols for evaluating Aminobenzyl-EDTA are designed to confirm both its metal-binding thermodynamics and its functional competence after conjugation.
Protocol 1: Characterizing Metal Binding via Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for measuring the thermodynamics of binding interactions in solution.[11] It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) in a single experiment.[12]
Causality Behind the Method: The choice of ITC is driven by its label-free nature and its ability to provide a complete thermodynamic profile.[11] Unlike other methods, it does not rely on changes in spectroscopic properties. The measured enthalpy (ΔH) reflects the heat change from making and breaking bonds, while the calculated entropy (ΔS) reflects changes in the system's disorder, providing deep mechanistic insight.
Step-by-Step Methodology:
-
Sample Preparation (Critical Step):
-
Prepare a concentrated stock solution of Aminobenzyl-EDTA (or its conjugate) and a stock solution of the metal salt (e.g., CaCl₂, ZnCl₂) in the same buffer.
-
Causality: Identical buffers are essential to minimize "heats of dilution," which are artifactual heat changes that can obscure the true binding signal.[12] A buffer with a low ionization enthalpy (e.g., HEPES, PIPES) at the desired pH (typically 7.0-8.0 for optimal chelation) should be used.
-
Thoroughly degas both solutions immediately before use to prevent air bubbles from forming in the calorimeter cells, which causes significant noise.[12]
-
-
Instrument Setup:
-
Load the Aminobenzyl-EDTA solution (typically 10-50 µM) into the sample cell of the calorimeter.
-
Load the metal salt solution (typically 10-20 times the concentration of the chelator) into the injection syringe.
-
Causality: The higher concentration in the syringe ensures that the chelator in the cell becomes saturated over the course of the titration, allowing for a complete binding isotherm to be measured.
-
-
Titration:
-
Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate.
-
Perform a series of small, timed injections (e.g., 1-2 µL each) of the metal solution into the sample cell while stirring. The instrument records the heat change after each injection.
-
-
Data Analysis:
-
Integrate the area under each injection peak to determine the heat change (ΔH) for that injection.
-
Plot the heat change per mole of injectant against the molar ratio of metal to chelator.
-
Fit this binding isotherm to a suitable model (e.g., a one-site binding model) to extract the thermodynamic parameters: Kₐ (and its inverse, the dissociation constant Kₐ), ΔH, and the stoichiometry (n).[13]
-
Protocol 2: Determining Stoichiometry via Spectrophotometric Titration
This method, also known as a photometric titration, is used to determine the binding stoichiometry by monitoring the change in absorbance of a solution as one component is titrated into another.[14] It is particularly useful when either the free metal, the free chelator, or the metal-chelate complex has a distinct absorbance spectrum.
Causality Behind the Method: This technique relies on Beer-Lambert's law, where absorbance is directly proportional to the concentration of an absorbing species.[15] By monitoring absorbance at a wavelength where a species involved in the binding reaction absorbs light, we can track its concentration change and identify the precise point where the reaction is complete (the equivalence point), revealing the stoichiometry.
Step-by-Step Methodology:
-
System Selection:
-
Choose a metal ion that forms a colored complex with either Aminobenzyl-EDTA itself or with a competing indicator dye. A common method involves using a metal-indicator complex (e.g., Cu²⁺ with murexide) that has a different color from the metal-Aminobenzyl-EDTA complex.
-
-
Instrument Setup:
-
Place a solution of the metal ion (or metal-indicator complex) in a cuvette inside a spectrophotometer.
-
Set the spectrophotometer to a fixed wavelength where the change in absorbance upon chelation will be maximal.
-
-
Titration:
-
Record the initial absorbance of the solution.
-
Add small, precise aliquots of the Aminobenzyl-EDTA solution to the cuvette, stirring after each addition.
-
Record the absorbance after each addition.
-
-
Data Analysis:
-
Correct the measured absorbance values for the dilution effect caused by adding the titrant. The corrected absorbance (A_corr) is calculated as: A_corr = A_measured × [(V_initial + V_added) / V_initial].[14]
-
Causality: This correction is crucial to ensure the resulting plot consists of linear segments, making the endpoint easier to identify.
-
Plot the corrected absorbance versus the volume of Aminobenzyl-EDTA added.
-
The plot will consist of two linear portions with different slopes. The intersection of these lines corresponds to the equivalence point, from which the stoichiometry of the complex (e.g., 1:1) can be calculated.
-
Conclusion and Future Outlook
The mechanism of action of Aminobenzyl-EDTA is a powerful synergy of two distinct chemical functionalities. Its core, the EDTA moiety, operates as a high-affinity, kinetically rapid chelating agent, governed by the fundamental principles of coordination chemistry, thermodynamics, and pH-dependence. Its surface, the aminobenzyl group, provides the crucial capability for covalent conjugation, transforming it into a targeted agent. This bifunctional design allows researchers to deliver potent metal-sequestering activity to specific locations within complex biological systems. As drug delivery and molecular biology continue to demand greater precision and control, the elegant and effective mechanism of Aminobenzyl-EDTA ensures its place as a vital tool in the scientist's arsenal.
References
-
Song, A. I., & Rana, T. M. (1997). Synthesis of an amino acid analogue to incorporate p-aminobenzyl-EDTA in peptides. Bioconjugate Chemistry, 8(2), 249–252. [Link][2]
-
Harvey, D. (2013). Spectrophotometric Titrations. Analytical Sciences Digital Library. [Link][14]
-
Velazquez-Campoy, A., et al. (2021). A multi-laboratory benchmark study of isothermal titration calorimetry (ITC) using Ca2+ and Mg2+ binding to EDTA. European Biophysics Journal, 50(3-4), 313–327. [Link][13]
-
Zubair, M., et al. (2021). Comparative Evaluation of the Effect of Different Chelating Agents on Mineral Content and Erosion of Radicular Dentine: A FESEM-EDS Analysis. European Endodontic Journal, 6(3), 290-296. [Link][16]
-
Hage, A., & Majeed, A. (2015). Spectrophotometric studies for the interaction of Pb+2 ion with some chelators. Physical Chemistry: An Indian Journal, 10(6), 192-198. [Link][17]
-
Gattuso, G., et al. (2021). A Friendly Complexing Agent for Spectrophotometric Determination of Total Iron. Molecules, 26(11), 3071. [Link][18]
-
Velazquez-Campoy, A., et al. (2021). A multi-laboratory benchmark study of isothermal titration calorimetry (ITC) using Ca2+ and Mg2+ binding to EDTA. European Biophysics Journal, 50(3-4), 313–327. [Link][13]
-
Ciulli, A. (2013). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Journal of Visualized Experiments, (79), e50660. [Link][11]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from a relevant chemical supplier website. [Link][19]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 134715, Aminobenzyl-EDTA. PubChem. [Link][20]
-
Center for Macromolecular Interactions, Harvard Medical School. (n.d.). Isothermal Titration Calorimetry (ITC). [Link][12]
-
RX Marine International. (n.d.). How to determine chelate demand by titrimetric method. [Link]
-
Dr. K. (2024, October 21). Spectrophotometric Titration Principle 5 TYPES curves INSTRUMENT SET UP & ADVANTAGES. YouTube. [Link][15]
-
Interchim. (n.d.). EDTA and EGTA chelating agents. [Link][5]
-
Scientific Laboratory Supplies. (n.d.). Aminobenzyl-EDTA, >=90% (CHN). [Link][3]
-
Royal Society of Chemistry. (n.d.). Magnificent molecules: EDTA. Education in Chemistry. [Link]
-
Park, S. Y., et al. (2007). Kinetic Study of Metal-EDTA Complex Formation and Metal-to-Metal Exchange between Free Metal Ions and Metal-EDTA Complex. Water Environment Research, 79(4), 365–371. [Link][10]
-
Lamas, G. A., et al. (2025). Pharmacokinetics of metal excretion following different doses of sodium EDTA infusion. Modern Clinical Toxicology, mfae010. [Link][9]
-
Huaqingyuan Agriculture. (2026, January 8). What is the stability constant of EDTA complexes?[Link][8]
Sources
- 1. peptechbio.com [peptechbio.com]
- 2. Synthesis of an amino acid analogue to incorporate p-aminobenzyl-EDTA in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. medkoo.com [medkoo.com]
- 5. interchim.fr [interchim.fr]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Pharmacokinetics of metal excretion following different doses of sodium EDTA infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 12. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 13. asdlib.org [asdlib.org]
- 14. youtube.com [youtube.com]
- 15. Comparative Evaluation of the Effect of Different Chelating Agents on Mineral Content and Erosion of Radicular Dentine: A FESEM-EDS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tsijournals.com [tsijournals.com]
- 17. A Friendly Complexing Agent for Spectrophotometric Determination of Total Iron | MDPI [mdpi.com]
- 18. peptide.com [peptide.com]
- 19. Aminobenzyl-EDTA | C17H23N3O8 | CID 134715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. RXSOL | THINK CHEMICALS | THINK RXMARINE [rxmarine.com]
An In-Depth Technical Guide to the Synthesis and Purification of p-Aminobenzyl-EDTA
Introduction: The Strategic Importance of p-Aminobenzyl-EDTA in Bioconjugation
In the landscape of modern drug development and molecular biology, the ability to selectively attach molecules to proteins, antibodies, and other biomolecules is paramount. This process, known as bioconjugation, is the cornerstone of technologies ranging from antibody-drug conjugates (ADCs) for targeted cancer therapy to diagnostic imaging agents.[1] A critical component in many of these applications is the bifunctional chelator, a molecule capable of securely binding a metal ion while also providing a reactive handle for covalent attachment to a biomolecule.
p-Aminobenzyl-EDTA (p-NH2-Bn-EDTA) stands out as a premier bifunctional chelator. Its ethylenediaminetetraacetic acid (EDTA) core is a hexadentate ligand renowned for forming highly stable complexes with a variety of metal ions, including radionuclides like Indium-111 (¹¹¹In) and Yttrium-90 (⁹⁰Y), which are crucial for radioimaging and radiotherapy.[1] The true strategic advantage of this molecule lies in its p-aminobenzyl group. The aromatic amine serves as a versatile chemical handle, readily converted to a reactive isothiocyanate or diazonium salt, enabling its covalent linkage to the lysine or tyrosine residues of proteins. This guide provides a comprehensive, field-tested methodology for the laboratory-scale synthesis and purification of p-Aminobenzyl-EDTA, grounded in established chemical principles and practical insights.
Part 1: The Synthetic Pathway: A Two-Stage Approach
The synthesis of p-Aminobenzyl-EDTA is most reliably achieved through a two-step process that prioritizes yield and purity. The strategy involves:
-
Alkylation: Synthesis of the stable intermediate, p-Nitrobenzyl-EDTA, by reacting a suitable precursor with an alkylating agent.
-
Reduction: Conversion of the nitro group of the intermediate to the desired primary amine to yield the final product.
This staged approach is causally driven by the need to protect the amine functionality. The primary aromatic amine is a nucleophile and can be sensitive to the conditions of the initial alkylation. By masking it as a nitro group—which is robust and electron-withdrawing—we can perform the initial C-N bond formations cleanly. The subsequent reduction is a well-understood and high-yielding transformation.[2]
Caption: Synthetic route for p-Aminobenzyl-EDTA.
Detailed Experimental Protocol: Synthesis
Step 1: Synthesis of (p-Nitrobenzyl)-EDTA Tetra-tert-butyl Ester [3][4]
This initial step involves the alkylation of p-nitrobenzylethylenediamine with tert-butyl bromoacetate. The use of tert-butyl esters serves as a protecting group for the carboxylic acids of EDTA. This is a crucial choice for two reasons: 1) it enhances the solubility of the intermediates in organic solvents, simplifying purification, and 2) the tert-butyl groups can be easily removed under acidic conditions (acidolysis) with minimal side reactions, which is often required for subsequent bioconjugation steps.
-
Materials:
-
(p-nitrobenzyl)ethylenediamine dihydrochloride
-
Dry Acetonitrile (CH₃CN)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Potassium Iodide (KI)
-
tert-Butyl bromoacetate
-
-
Procedure:
-
To a 100 mL round-bottom flask, add (p-nitrobenzyl)ethylenediamine dihydrochloride (0.92 g, 3.4 mmol) and 50 mL of dry acetonitrile.
-
Flush the flask with nitrogen for 10 minutes to create an inert atmosphere. This is critical to prevent side reactions involving oxygen.
-
To the stirring mixture, add K₂CO₃ (2.46 g, 17.7 mmol) and KI (0.64 g, 3.8 mmol). K₂CO₃ acts as the base to deprotonate the amine, making it nucleophilic. KI serves as a catalyst via the Finkelstein reaction, transiently forming a more reactive iodo-acetate species.
-
Slowly add tert-butyl bromoacetate (2.9 mL, 17.9 mmol) to the mixture.
-
Reflux the mixture at 105°C for 120 hours in the dark. The reaction is performed in the dark to prevent potential photochemical degradation of the nitro-aromatic compound.
-
After cooling to room temperature, evaporate the solvent under reduced pressure. The resulting crude product will be a brown oil containing solid deposits. This material is used directly in the next step without extensive purification.
-
Step 2: Reduction to (p-Aminobenzyl)-EDTA Tetra-tert-butyl Ester [3]
The conversion of the nitro group to an amine is achieved by catalytic hydrogenation. This method is exceptionally clean and efficient. Palladium on carbon (Pd/C) is the catalyst of choice due to its high activity and selectivity for nitro group reduction without affecting the ester groups or the benzyl C-N bond.
-
Materials:
-
Crude (p-Nitrobenzyl)-EDTA Tetra-tert-butyl Ester from Step 1
-
Tetrahydrofuran (THF)
-
10% Palladium on Carbon (10% Pd/C)
-
Potassium Carbonate (K₂CO₃)
-
-
Procedure:
-
Dissolve the crude product from Step 1 (approx. 2.3 mmol) in 100 mL of THF.
-
Carefully add K₂CO₃ (415 mg, 3.0 mmol) and 10% Pd/C (400 mg) under a nitrogen flow. The base is added to neutralize any residual acidity. Caution: Pd/C can be pyrophoric; handle with care.
-
Replace the nitrogen inlet with a hydrogen balloon or connect to a hydrogen gas line.
-
Stir the mixture vigorously overnight at room temperature under a hydrogen atmosphere (1 atm). Vigorous stirring is essential to ensure efficient contact between the substrate, catalyst, and hydrogen gas.
-
Monitor the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting material and the appearance of a new, lower Rf spot (which is more polar) indicates reaction completion.
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the solid filter cake with additional THF to recover all the product.
-
Evaporate the combined filtrate to yield the crude p-Aminobenzyl-EDTA tetra-tert-butyl ester as a yellow oil.
-
Part 2: Purification Strategy: Isolating the Target Molecule
Purification is arguably the most critical phase, as the final application in drug development demands exceptionally high purity (>95%). The choice of purification method depends on the scale of the synthesis and the required purity level.
Comparison of Purification Methods
| Method | Principle | Advantages | Disadvantages | Typical Purity |
| Silica Gel Chromatography | Adsorption based on polarity. | Widely available, good for removing non-polar impurities. | Can be slow; product may streak or decompose on acidic silica. Requires careful solvent selection. | 90-98% |
| Crystallization | Differential solubility. | Potentially yields very high purity material; scalable. | Finding a suitable solvent system can be challenging and time-consuming. May result in lower yields. | >99% (if successful) |
| Preparative HPLC | High-resolution separation based on differential partitioning. | Highest resolution and purity achievable. Directly provides analytical confirmation. | Expensive, limited by scale, requires specialized equipment. | >99.5% |
For most laboratory applications, a well-optimized silica gel chromatography protocol provides a reliable balance of purity, yield, and accessibility.
Detailed Experimental Protocol: Purification by Column Chromatography
-
Materials:
-
Crude p-Aminobenzyl-EDTA tetra-tert-butyl ester
-
Silica Gel (230-400 mesh)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)
-
-
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in DCM. Pour this into a glass chromatography column to create a packed bed.
-
Sample Loading: Dissolve the crude yellow oil in a minimal amount of DCM. To this solution, add a small amount of silica gel and evaporate the solvent to create a dry powder. This dry-loading technique prevents band broadening and improves separation.
-
Elution:
-
Begin eluting the column with 100% DCM to wash off highly non-polar impurities.
-
Gradually increase the solvent polarity by introducing methanol. A typical gradient might be from 0% to 5% Methanol in DCM.
-
Crucial Insight: Add a small amount of triethylamine (0.1-0.5%) to the eluent. The basic TEA deactivates the acidic sites on the silica gel, which would otherwise strongly bind the amine product, causing poor recovery and "tailing" of the peak.
-
-
Fraction Collection: Collect fractions and analyze them by TLC. The product is typically visualized under UV light (254 nm) or by staining with ninhydrin (which reacts with the primary amine to give a purple spot).
-
Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified p-Aminobenzyl-EDTA tetra-tert-butyl ester as a pale yellow, viscous oil.
-
Caption: Workflow for chromatographic purification.
Part 3: Characterization and Quality Control
Confirming the identity and purity of the final product is a non-negotiable step. A combination of spectroscopic and chromatographic methods provides a self-validating system of analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides a proton fingerprint of the molecule. Expect to see characteristic signals for the aromatic protons of the benzyl group (two doublets in the ~6.5-7.0 ppm range), the singlet for the ethylenediamine bridge protons, and a large singlet for the 36 protons of the four tert-butyl ester groups.
-
¹³C NMR: Confirms the carbon framework, including the carbonyl carbons of the ester groups and the distinct aromatic carbons.
-
-
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI-MS) is ideal for this molecule. It will confirm the molecular weight of the compound. The expected monoisotopic mass for C₃₃H₅₅N₃O₈ is approximately 621.4 Da.[5] The observation of the [M+H]⁺ ion at m/z 622.4 provides strong evidence of successful synthesis.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Analytical reverse-phase HPLC is the gold standard for assessing purity. Using a C18 column with a water/acetonitrile gradient, a pure sample should exhibit a single major peak. The area of this peak relative to the total peak area gives the purity percentage, which should be ≥95% for use in drug development applications.
-
Conclusion: A Robust Foundation for Advanced Bioconjugation
This guide details a robust and reproducible method for the synthesis and purification of p-Aminobenzyl-EDTA, a cornerstone reagent for advanced bioconjugation. By understanding the causality behind each step—from the choice of protecting groups to the rationale for specific purification additives—researchers can confidently produce high-purity material essential for the development of next-generation diagnostics and therapeutics. The protocols described herein are designed to be self-validating, with clear checkpoints and characterization methods to ensure the integrity of the final product.
References
-
Song, A. I., & Rana, T. M. (1997). Synthesis of an Amino Acid Analogue To Incorporate p-Aminobenzyl-EDTA in Peptides. Bioconjugate Chemistry, 8(2), 249–251. [Link]
-
ACS Publications. (n.d.). Synthesis of an Amino Acid Analogue To Incorporate p-Aminobenzyl-EDTA in Peptides. Bioconjugate Chemistry. [Link]
-
American Chemical Society. (1997). Synthesis of an Amino Acid Analogue To Incorporate p-Aminobenzyl-EDTA in Peptides. Bioconjugate Chemistry. [Link]
-
National Institutes of Health. (n.d.). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. PMC. [Link]
-
Organic Syntheses. (n.d.). Acetic acid, p-nitrobenzyl ester. Organic Syntheses Procedure. [Link]
-
PubMed. (1975). Synthesis of p-nitrobenzyl and p-nitrophenyl 1-thioglycopyranosides. Carbohydrate Research. [Link]
-
National Institutes of Health. (n.d.). Aminobenzyl-EDTA. PubChem. [Link]
-
ResearchGate. (n.d.). Scheme 1 Reduction and fragmentation of nitrobenzyl carbamates. [Link]
-
Ryczkowski, J. (n.d.). EDTA synthesis and selected applications. Universita di Corsica Pasquale Paoli. [Link]
-
University of Bristol. (2004). Synthesis of EDTA. Molecule of the Month. [Link]
-
De Angelis, F., & Feroci, M. (2018). Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody-Drug Conjugates with Phenol-Containing Payloads. Bioconjugate Chemistry. [Link]
-
National Institutes of Health. (n.d.). Advances in Bioconjugation. PMC. [Link]
-
ResearchGate. (n.d.). Detection and quantitation of EDTA in protein samples (A) NMR analysis. [Link]
Sources
An In-depth Technical Guide to the Chemical Properties and Stability of p-Aminobenzyl-EDTA in Aqueous Solutions
Introduction: The Bifunctional Chelator Paradigm
In the landscape of advanced drug development, particularly in the realms of radioimmunotherapy and targeted drug delivery, the role of bifunctional chelating agents (BFCAs) is paramount. These molecules serve as critical linkers, covalently attaching to a targeting vector, such as a monoclonal antibody, while simultaneously forming a highly stable coordination complex with a therapeutic or diagnostic metal ion. Among these, p-aminobenzyl-EDTA (ethylenediaminetetraacetic acid) has emerged as a foundational scaffold, offering a versatile platform for the development of sophisticated biomolecular conjugates.
This technical guide provides a comprehensive examination of the chemical properties and aqueous stability of p-aminobenzyl-EDTA. Moving beyond a mere recitation of facts, this document delves into the causality behind its behavior, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. The protocols and data presented herein are designed to be self-validating, grounded in established analytical principles to ensure scientific integrity and reproducibility.
Molecular Structure and Physicochemical Properties
p-Aminobenzyl-EDTA is an analogue of the well-established hexadentate ligand, EDTA, functionalized with a p-aminobenzyl group. This modification introduces a primary aromatic amine, which serves as a versatile chemical handle for conjugation to biomolecules, typically through the formation of an isothiocyanate or bromoacetamide derivative.[1] The core structure retains the potent chelating properties of the EDTA backbone, comprising two amine nitrogens and four carboxylate groups.
Core Physicochemical Data
A summary of the fundamental physicochemical properties of p-aminobenzyl-EDTA is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₃N₃O₈ | [2] |
| Molecular Weight | 397.38 g/mol | [2] |
| IUPAC Name | 2-[[3-(4-aminophenyl)-2-[bis(carboxymethyl)amino]propyl]-(carboxymethyl)amino]acetic acid | [2] |
| CAS Number | 84256-90-6 | [2] |
| Solubility | Soluble in DMSO | [3] |
| Storage | Recommended storage at -20°C for long-term stability (at least 2 years). | [4][5] |
Synthesis of p-Aminobenzyl-EDTA
The synthesis of p-aminobenzyl-EDTA is typically achieved through a multi-step process, commencing with the alkylation of an ethylenediamine derivative with a suitable p-nitrobenzyl halide, followed by carboxymethylation of the nitrogen atoms and subsequent reduction of the nitro group to the desired amine.
A common synthetic route involves the reaction of (p-nitrobenzyl)ethylenediamine dihydrochloride with tert-butyl bromoacetate in the presence of a base such as potassium carbonate.[6] The resulting tetra-tert-butyl ester of (p-nitrobenzyl)-EDTA is then subjected to catalytic hydrogenation or reduction with a suitable reducing agent to convert the nitro group to an amine. Finally, acid-catalyzed hydrolysis removes the tert-butyl protecting groups to yield p-aminobenzyl-EDTA.[6]
The choice of protecting groups for the carboxylates is a critical consideration in the synthetic strategy. Tert-butyl esters are frequently employed due to their stability under the basic conditions of the alkylation steps and their facile removal under acidic conditions.[6]
Aqueous Stability of p-Aminobenzyl-EDTA
The stability of p-aminobenzyl-EDTA in aqueous solutions is a critical parameter for its application in drug development, influencing storage conditions, formulation strategies, and in vivo performance. Degradation can occur through several pathways, including hydrolysis, oxidation, and photodegradation.
Hydrolytic Stability
The amide and ether linkages in biomolecule conjugates of p-aminobenzyl-EDTA can be susceptible to hydrolysis, particularly at extremes of pH. However, the core EDTA scaffold itself is generally stable to hydrolysis under physiological conditions. Studies on EDTA have shown that its degradation via hydrolysis requires elevated temperatures.[7] The presence of the aminobenzyl group is not expected to significantly alter the hydrolytic stability of the ethylenediamine backbone.
Oxidative Stability
The primary amine of the aminobenzyl group is susceptible to oxidation. The potential for oxidative degradation should be considered, especially in the presence of transition metal ions that can catalyze oxidative reactions or when exposed to oxidizing agents. The ethylene bridge of the EDTA backbone has been identified as a site of oxidative attack by strong oxidizing agents like permanganate, leading to fragmentation of the molecule.[3]
Photostability
Aromatic amines can be susceptible to photodegradation. The rate of photodegradation of Fe(III)-EDTA complexes has been shown to be pH-dependent.[8] It is therefore recommended that solutions of p-aminobenzyl-EDTA and its conjugates be protected from light, particularly during long-term storage, to minimize the potential for photodegradation.
Coordination Chemistry in Aqueous Solution
The chelating behavior of p-aminobenzyl-EDTA is dictated by the protonation state of its donor atoms, which is, in turn, dependent on the pH of the solution.
Acid-Base Properties and pKa Values
The pKa values for EDTA are approximately 2.0, 2.7, 6.2, and 10.3 for the four carboxylic acid groups, and the two amine nitrogens have pKa values of approximately 1.99 and 2.67.[9]
Metal Complex Formation and Stability Constants
The primary function of p-aminobenzyl-EDTA is to form stable complexes with metal ions. The stability of these complexes is quantified by the formation constant (Kf), also known as the stability constant. A high formation constant is indicative of a strong metal-ligand interaction and is a critical attribute for in vivo applications to prevent the premature release of the metal ion.
The formation constants for EDTA with various metal ions are well-documented and provide a strong basis for predicting the behavior of p-aminobenzyl-EDTA. The introduction of the benzyl group may impart some steric hindrance, potentially affecting the formation constants, although this effect is generally considered to be minor.
Table 2: Formation Constants (log Kf) for Selected Metal-EDTA Complexes
| Metal Ion | log Kf |
| Ca²⁺ | 10.65 |
| Mg²⁺ | 8.79 |
| Fe²⁺ | 14.30 |
| Fe³⁺ | 25.1 |
| Cu²⁺ | 18.78 |
| Zn²⁺ | 16.5 |
| Ga³⁺ | 20.3 |
| In³⁺ | 24.9 |
| Y³⁺ | 18.09 |
| Lu³⁺ | 19.8 |
Data sourced from various compilations of stability constants for EDTA complexes.[10][11][12]
The stability of the metal complex is also pH-dependent, as the protonation state of the ligand influences its ability to coordinate with the metal ion. The conditional formation constant (K'f) is used to describe the stability of the complex at a specific pH.[1][13]
Experimental Protocols for Characterization and Stability Assessment
To ensure the quality and performance of p-aminobenzyl-EDTA and its conjugates, rigorous experimental characterization is essential. The following section outlines key experimental protocols.
Determination of pKa Values by Potentiometric Titration
Principle: This method involves the titration of a solution of p-aminobenzyl-EDTA with a strong base (e.g., NaOH) while monitoring the pH. The pKa values are determined from the inflection points of the resulting titration curve.[1][6][11]
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a standardized solution of carbonate-free 0.1 M NaOH.
-
Prepare a 1 mM solution of p-aminobenzyl-EDTA in deionized water.
-
Prepare a 0.15 M solution of KCl to maintain constant ionic strength.[11]
-
-
Titration Setup:
-
Calibrate a pH meter using standard buffers (pH 4, 7, and 10).[1][11]
-
Place a known volume (e.g., 20 mL) of the p-aminobenzyl-EDTA solution in a jacketed beaker to maintain a constant temperature.
-
Add KCl solution to achieve a final concentration of 0.15 M.
-
Immerse the calibrated pH electrode and a magnetic stir bar into the solution.
-
Purge the solution with nitrogen to remove dissolved CO₂.[1][11]
-
-
Titration Procedure:
-
Add the standardized NaOH solution in small, precise increments (e.g., 0.05 mL).
-
After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of NaOH added.
-
Determine the equivalence points from the first derivative of the titration curve.
-
The pKa values correspond to the pH at the half-equivalence points.[14]
-
Assessment of Metal Chelation Capacity
Principle: Spectrophotometric methods, such as the ferrozine assay for Fe²⁺, can be used to determine the metal-binding capacity of p-aminobenzyl-EDTA. This assay is based on the competition between the chelator and a chromogenic indicator for the metal ion.
Step-by-Step Methodology (Ferrozine Assay for Fe²⁺):
-
Preparation of Reagents:
-
Prepare a stock solution of p-aminobenzyl-EDTA of known concentration.
-
Prepare a 2 mM solution of FeCl₂.
-
Prepare a 5 mM solution of ferrozine.
-
-
Assay Procedure:
-
To a series of microcentrifuge tubes, add increasing concentrations of the p-aminobenzyl-EDTA solution.
-
Add a fixed amount of the FeCl₂ solution to each tube and incubate for a short period to allow for complex formation.
-
Initiate the colorimetric reaction by adding the ferrozine solution.
-
Allow the reaction to proceed for 10 minutes at room temperature.[15]
-
-
Measurement and Analysis:
-
Measure the absorbance of the solutions at 562 nm using a spectrophotometer.
-
A decrease in absorbance compared to a control without the chelator indicates chelation of Fe²⁺ by p-aminobenzyl-EDTA.
-
The chelation percentage can be calculated using the formula: % Chelation = [(A_control - A_sample) / A_control] * 100
-
Stability-Indicating Analytical Methods
Principle: A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[4][16] High-performance liquid chromatography (HPLC) is the most common technique for this purpose.
HPLC Method Development Considerations:
-
Column: A reversed-phase C18 column is typically suitable for separating p-aminobenzyl-EDTA and its potential degradation products.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is often employed.
-
Detection: Since p-aminobenzyl-EDTA has a weak chromophore, UV detection can be enhanced by forming a complex with a metal ion such as Cu²⁺ or Fe³⁺ prior to analysis.[17][18][19] This approach also allows for the analysis of the metal complex itself.
-
Forced Degradation Studies: To validate the stability-indicating nature of the method, the drug substance should be subjected to forced degradation under various stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal). The method must be able to resolve the intact drug from all major degradation products.[20]
Conclusion and Future Perspectives
p-Aminobenzyl-EDTA remains a cornerstone in the design of targeted therapeutics and diagnostics. Its well-understood coordination chemistry, coupled with a versatile functional group for bioconjugation, ensures its continued relevance in the field. A thorough understanding of its chemical properties and stability in aqueous solutions, as outlined in this guide, is crucial for the successful development of robust and efficacious drug candidates.
Future research in this area may focus on the development of novel derivatives of p-aminobenzyl-EDTA with enhanced stability profiles or tailored metal ion selectivity. Furthermore, the application of advanced analytical techniques will continue to provide deeper insights into the behavior of these important molecules in complex biological systems.
References
- Brechbiel, M. W. (2008). Bifunctional chelates for metal nuclides. The Quarterly Journal of Nuclear Medicine and Molecular Imaging, 52(2), 166-173.
- Martell, A. E., & Smith, R. M. (1974-1989). Critical Stability Constants (Vols. 1-6). Plenum Press.
- Anderegg, G. (1977). Critical survey of stability constants of EDTA complexes.
- Harris, D. C. (2015). Quantitative Chemical Analysis (9th ed.). W. H. Freeman and Company.
-
Song, A. I., & Rana, T. M. (1997). Synthesis of an amino acid analogue to incorporate p-aminobenzyl-EDTA in peptides. Bioconjugate Chemistry, 8(2), 249–252. [Link][21]
-
Harvey, D. (2021, August 15). 9.3: Complexation Titrations. In Chemistry LibreTexts. Retrieved from [Link][13]
-
PubChem. (n.d.). Aminobenzyl-EDTA. In PubChem Compound Database. National Center for Biotechnology Information. Retrieved from [Link][2]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link][1]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Pharmata, 3(1), 46-51. [Link][11]
- Avdeef, A. (2012).
-
Zaitsev, V. N., Zaitseva, G. N., & Pod"yachev, S. N. (2000). Oxidation of EDTA and NTA by permanganate at high pH. Environmental Science & Technology, 34(15), 3173–3178. [Link][3]
-
AmbioPharm. (n.d.). What is a stability indicating method?. Retrieved from [Link][16]
-
Biotech Spain. (2025, December 11). Analytical method development and stability-indicating strategies for synthetic peptide therapeutics under ICH regulatory frameworks. Retrieved from [Link][20]
- International Journal of Scientific & Development Research. (2020). Stability indicating study by using different analytical techniques. IJSDR, 5(11).
-
Özer, M., & Özyürek, M. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Processes, 10(1), 132. [Link][15]
-
Oreate AI. (2025, December 4). How to Determine Pka from Titration Curve. Retrieved from [Link][14]
-
Ye, L., & Lucy, C. A. (2000). Chromatographic Determination of Metal-EDTA Complexes with Postcolumn Detection Using Fluorescent Ternary Complexes. Analytical Chemistry, 72(15), 3534–3540. [Link]
-
Motekaitis, R. J., Hayes, D., Martell, A. E., & Frenier, W. W. (1979). Hydrolysis and ammonolysis of EDTA in aqueous solution. Canadian Journal of Chemistry, 57(9), 1018–1024. [Link][7]
-
Kari, F. G., & Gschwend, P. M. (1994). Photodegradation of iron(III) chelates in the presence of oxygen. Environmental Science & Technology, 28(5), 863–871. [Link][8]
-
Kümmerer, K., & Henninger, A. (2003). Promoting the use of biodegradable substances in the environment. Clean Technologies and Environmental Policy, 5(2), 115–120. [Link]
-
SIELC Technologies. (n.d.). Measuring EDTA using HPLC. Retrieved from [Link][18]
-
Chen, Y., & Wang, J. (2014). Ion-pairing HPLC methods to determine EDTA and DTPA in small molecule and biological pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 92, 195–201. [Link][17]
-
Narola, G., et al. (2011). A Validated Method for the Estimation of EDTA in Drug Substances and their Intermediates by using Reversed Phase High Performance Liquid Chromatography. Research Journal of Pharmaceutical Dosage Forms and Technology, 3(4), 163-166.[19]
Sources
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Investigation of mechanisms of oxidation of EDTA and NTA by permanganate at high pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijsdr.org [ijsdr.org]
- 5. researchgate.net [researchgate.net]
- 6. Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Photodegradation of ethylenediaminetetraacetic acid (EDTA) and ethylenediamine disuccinic acid (EDDS) within natural UV radiation range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. blamp.sites.truman.edu [blamp.sites.truman.edu]
- 10. Chempendix - Formation Constants for metal-EDTA Complexes [sites.google.com]
- 11. researchgate.net [researchgate.net]
- 12. laboratorynotes.com [laboratorynotes.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. EDTA degradation induced by oxygen activation in a zerovalent iron/air/water system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 17. iupac.org [iupac.org]
- 18. quora.com [quora.com]
- 19. tsijournals.com [tsijournals.com]
- 20. biotech-spain.com [biotech-spain.com]
- 21. Synthesis of an amino acid analogue to incorporate p-aminobenzyl-EDTA in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Advent of Precision Targeting: A Technical Guide to the Discovery and Historical Development of Bifunctional EDTA Analogs
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Introduction: The Quest for the "Magic Bullet" and the Dawn of Bifunctional Chelators
The concept of a "magic bullet," a term coined by Nobel laureate Paul Ehrlich, describes a compound that can selectively target and eliminate disease-causing agents without harming healthy tissue. This visionary idea has been a driving force in medicine for over a century, leading to the development of sophisticated targeted therapies. In the realm of nuclear medicine, this concept materialized through the development of radiopharmaceuticals, which combine a targeting biomolecule, such as a monoclonal antibody, with a radioactive isotope.
At the heart of this technology lies a critical molecular linker: the bifunctional chelating agent (BFC). These remarkable molecules possess two distinct functionalities: a robust chelating moiety that firmly grasps a metallic radionuclide, and a reactive functional group that covalently attaches to a targeting biomolecule.[1] Ethylenediaminetetraacetic acid (EDTA), a powerful hexadentate ligand, was one of the first chelators to be explored for this purpose due to its exceptional ability to form stable complexes with a wide range of metal ions. However, native EDTA lacks a means of attachment to biomolecules. This limitation spurred the development of bifunctional EDTA analogs, molecules that retain the strong chelating properties of EDTA while incorporating a reactive "handle" for conjugation. This guide provides an in-depth exploration of the discovery, historical development, and core methodologies associated with these pivotal molecules.
I. Historical Development: From Simple Analogs to Sophisticated Linkers
The journey of bifunctional EDTA analogs is a story of incremental innovation, driven by the need for greater in vivo stability and more efficient conjugation chemistries.
The Pioneers and Early Explorations
The foundational work in the field of bifunctional chelators was laid in the late 1970s and early 1980s. Researchers recognized that to effectively deliver metallic radionuclides to target tissues using antibodies, a stable linkage was paramount.[2] Early approaches involved modifying well-established chelators like EDTA.
A significant breakthrough came from the laboratory of Claude F. Meares and his colleagues. In a landmark 1984 paper, they described the synthesis and conjugation of isothiocyanate and bromoacetamide derivatives of an EDTA analog to monoclonal antibodies.[3] This work was pivotal as it introduced chemically reactive groups that could readily form stable covalent bonds with the amine or thiol groups on proteins under mild conditions, preserving the antibody's immunoreactivity. The choice of the isothiocyanate group was particularly astute, as it reacts efficiently with primary amines on proteins, such as the epsilon-amino group of lysine residues, to form a stable thiourea linkage.
Simultaneously, the research groups of Otto A. Gansow and Martin W. Brechbiel at the National Cancer Institute were making seminal contributions. Their 1986 paper in Inorganic Chemistry detailed the synthesis of 1-(p-isothiocyanatobenzyl) derivatives of both DTPA (diethylenetriaminepentaacetic acid) and EDTA.[4][5] This work was instrumental in establishing a versatile and efficient method for attaching chelators to antibodies for radioimmunoimaging and therapy.
The Stability Challenge: The Rise of DTPA and Macrocycles
While these early bifunctional EDTA analogs were a major step forward, in vivo studies revealed a critical challenge: the dissociation of the radiometal from the chelate. The hexadentate coordination of EDTA was not always sufficient to prevent the release of radionuclides, particularly in the competitive biological environment. This led to undesirable accumulation of the free radiometal in non-target tissues like the liver and bone, causing toxicity and compromising imaging quality.[6]
This limitation spurred the development of bifunctional analogs of diethylenetriaminepentaacetic acid (DTPA), an octadentate chelator that could form more stable complexes with many medically relevant radionuclides.[7] However, research also demonstrated that the introduction of a benzyl group to the EDTA backbone, as in the case of 1-(p-isothiocyanatobenzyl)EDTA, significantly enhanced the in vivo stability of its indium-111 complex compared to DTPA conjugates.[6] This finding underscored the subtle interplay between the chelator's structure and the stability of the resulting radiometal complex.
The quest for even greater stability ultimately led to the development of macrocyclic chelators, such as 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). The pre-organized structure of these macrocycles results in exceptionally high thermodynamic stability and kinetic inertness of their metal complexes, making them the "gold standard" for many therapeutic radionuclides like Yttrium-90 and Lutetium-177.[8][9]
The following diagram illustrates the historical progression of bifunctional chelators:
Caption: A flowchart of the general synthesis of 1-(p-isothiocyanatobenzyl)EDTA.
III. Applications in Research and Medicine
Bifunctional EDTA analogs have been instrumental in advancing several areas of nuclear medicine and targeted therapies.
Radioimmunotherapy (RIT)
In RIT, a monoclonal antibody conjugated to a bifunctional chelator delivers a therapeutic dose of radiation directly to tumor cells. The choice of radionuclide is critical and depends on factors such as its decay properties (e.g., beta or alpha emission) and half-life. While macrocyclic chelators are now more commonly used for therapeutic radionuclides like Yttrium-90 and Lutetium-177 due to their superior stability, the foundational studies with bifunctional EDTA and DTPA analogs were crucial in establishing the principles of RIT. [8][10]
Medical Imaging (SPECT and PET)
For diagnostic imaging, radionuclides that emit gamma rays (for SPECT) or positrons (for PET) are used. Indium-111, a gamma emitter, has been widely used for SPECT imaging, and bifunctional EDTA and DTPA analogs have proven effective for this application. [2]The ability to visualize the biodistribution of a radiolabeled antibody provides valuable information about tumor targeting and can be used to predict the efficacy of a corresponding radioimmunotherapy agent.
Comparative Stability of Chelator-Radionuclide Complexes
The choice of bifunctional chelator is dictated by the specific radionuclide to be used and the required in vivo stability. The following table provides a comparison of the thermodynamic stability constants (log K) for various metal ions with EDTA, DTPA, and DOTA. Higher log K values indicate a more stable complex.
| Metal Ion | EDTA (log K) | DTPA (log K) | DOTA (log K) |
| In³⁺ | 24.9 | 29.0 | 29.3 |
| Y³⁺ | 18.1 | 22.0 | 24.7 |
| Lu³⁺ | 19.8 | 22.7 | 25.4 |
| Cu²⁺ | 18.8 | 21.4 | 22.2 |
| Ga³⁺ | 20.3 | 23.0 | 21.3 |
| Note: These values are approximate and can vary with experimental conditions. |
As the table illustrates, for trivalent ions like Y³⁺ and Lu³⁺, which are commonly used in therapy, DOTA forms significantly more stable complexes than the acyclic chelators EDTA and DTPA. [11]This enhanced stability is crucial for minimizing the release of the therapeutic radionuclide in vivo.
IV. Key Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the conjugation of a bifunctional EDTA analog to an antibody and subsequent radiolabeling.
Protocol 1: Conjugation of 1-(p-Isothiocyanatobenzyl)EDTA to a Monoclonal Antibody
Objective: To covalently attach the bifunctional chelator to the antibody via the formation of a stable thiourea bond.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 8.5-9.0.
-
1-(p-Isothiocyanatobenzyl)EDTA solution in a water-miscible organic solvent (e.g., DMSO).
-
Size-exclusion chromatography column (e.g., Sephadex G-50) for purification.
-
Spectrophotometer for determining protein concentration.
Procedure:
-
Antibody Preparation: Dialyze the mAb against a suitable conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5) to remove any interfering substances. Adjust the antibody concentration to 5-10 mg/mL.
-
Chelator Addition: Slowly add a 10- to 20-fold molar excess of the 1-(p-isothiocyanatobenzyl)EDTA solution to the antibody solution while gently vortexing.
-
Incubation: Incubate the reaction mixture at room temperature for 4-6 hours with gentle agitation.
-
Purification: Purify the antibody-chelate conjugate by size-exclusion chromatography to remove unreacted chelator and any small molecule byproducts. The purified conjugate is typically eluted in a suitable buffer for storage, such as PBS.
-
Characterization: Determine the number of chelators conjugated per antibody molecule using methods such as isotope dilution assays or mass spectrometry.
Protocol 2: Radiolabeling of the Antibody-EDTA Conjugate with Indium-111
Objective: To chelate the radioactive isotope Indium-111 with the conjugated EDTA moiety.
Materials:
-
Antibody-EDTA conjugate from Protocol 1.
-
¹¹¹InCl₃ solution in a dilute acid (e.g., 0.05 M HCl).
-
Metal-free buffer (e.g., 0.1 M sodium acetate, pH 5.5).
-
Instant thin-layer chromatography (ITLC) system for quality control.
Procedure:
-
Reaction Setup: In a sterile, metal-free vial, combine the antibody-EDTA conjugate with the metal-free buffer.
-
Radiolabeling: Add the ¹¹¹InCl₃ solution to the vial and gently mix. The amount of ¹¹¹InCl₃ will depend on the desired specific activity.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes.
-
Quality Control: Determine the radiolabeling efficiency using ITLC. The radiolabeled antibody will remain at the origin, while free ¹¹¹In will migrate with the solvent front. A radiochemical purity of >95% is generally required for in vivo applications.
-
Purification (if necessary): If the radiochemical purity is below the desired level, the radiolabeled conjugate can be purified using a size-exclusion column to remove unincorporated ¹¹¹In.
The following diagram illustrates the experimental workflow:
Caption: A flowchart of the antibody conjugation and radiolabeling process.
V. Future Directions and Outlook
The development of bifunctional EDTA analogs was a critical step in the evolution of targeted radiopharmaceuticals. While macrocyclic chelators have largely superseded them for therapeutic applications requiring high in vivo stability, the principles established through the study of these earlier compounds remain fundamental to the field.
Future research in bifunctional chelators is focused on several key areas:
-
Improving Radiolabeling Kinetics: Developing chelators that can be radiolabeled rapidly at room temperature and physiological pH is a major goal, particularly for short-lived PET radionuclides.
-
Theranostic Pairs: Designing chelators that can stably complex both a diagnostic and a therapeutic radionuclide (a "theranostic pair") is of great interest for personalized medicine.
-
Novel Conjugation Strategies: Exploring site-specific conjugation methods that attach the chelator to a defined location on the antibody can lead to more homogeneous products with improved in vivo performance.
The legacy of bifunctional EDTA analogs is not just in their historical contribution but also in the foundational knowledge they provided, which continues to inform the design of the next generation of targeted radiopharmaceuticals.
References
- Sarko, D., et al. (2014). Bifunctional chelators in the design and application of radiopharmaceuticals for oncological diseases. Current medicinal chemistry, 21(30), 3484-3507.
- Liu, S. (2008). Bifunctional coupling agents for radiolabeling of biomolecules and target-specific delivery of metallic radionuclides. Advanced drug delivery reviews, 60(12), 1347-1370.
- Meares, C. F., et al. (1984). Conjugation of antibodies with bifunctional chelating agents: isothiocyanate and bromoacetamide reagents, methods of analysis, and subsequent addition of metal ions. Analytical biochemistry, 142(1), 68-78.
- Goodwin, D. A., et al. (1986). Metal decomposition rates of 111In-DTPA and EDTA conjugates of monoclonal antibodies in vivo. Journal of nuclear medicine, 27(6), 959-965.
- Goldenberg, D. M. (2002). Radioimmunotherapy of cancer. Holland-Frei Cancer Medicine. 6th edition.
- Wong, K. J., et al. (2011). Imaging cancer using PET-the effect of the bifunctional chelator on the biodistribution of a 64Cu-labeled antibody. PloS one, 6(10), e26012.
- US Patent 9,603,954 B2. (2017).
- US Patent 5,958,374. (1999).
- Brechbiel, M. W., et al. (1986). Synthesis of 1-(p-isothiocyanatobenzyl) derivatives of DTPA and EDTA. Antibody labeling and tumor-imaging studies. Inorganic Chemistry, 25(16), 2772-2781.
- Ramogida, C. F., & Orvig, C. (2013). Tumour targeting with radiometals.
- Hnatowich, D. J., et al. (1992). In vitro stability of EDTA and DTPA immunoconjugates of monoclonal antibody 2G3 labeled with indium-111. Nuclear medicine and biology, 19(8), 855-862.
- Meares, C. F., et al. (1984). Conjugation of antibodies with bifunctional chelating agents: isothiocyanate and bromoacetamide reagents, methods of analysis, and subsequent addition of metal ions. Analytical biochemistry, 142(1), 68-78.
- Paik, C. H., et al. (1984). CURRENT DIRECTIONS IN RADIOPHARMACEUTICAL RESEARCH. Journal of Radioanalytical and Nuclear Chemistry, 86(5), 269-281.
- Wong, K. J., et al. (2011). Imaging Cancer Using PET – the Effect of the Bifunctional Chelator on the Biodistribution of a 64Cu-Labeled Antibody. PLoS ONE, 6(10), e26012.
- Price, E. W., & Orvig, C. (2014). Matching chelators to radiometals for radiopharmaceuticals. Chemical Society Reviews, 43(1), 260-290.
- Jurisson, S., & Lapi, S. (2013). Radioimmunotherapy: a specific treatment protocol for cancer by cytotoxic radioisotopes conjugated to antibodies.
- Boros, E., et al. (2012). Comparative evaluation of disodium edetate and diethylenetriaminepentaacetic acid as iron chelators to prevent metal-catalyzed destabilization of a therapeutic monoclonal antibody. Journal of pharmaceutical sciences, 101(12), 4436-4448.
- Brechbiel, M. W., et al. (1986). Synthesis of 1-(p-isothiocyanatobenzyl) derivatives of DTPA and EDTA. Antibody labeling and tumor-imaging studies. Inorganic Chemistry, 25(16), 2772-2781.
- Srivastava, S. C., et al. (1987). Development of a new radiolabel (lead-203) and new chelating agents for labeling monoclonal anntibodies for imaging.
- Jurisson, S., & Lapi, S. (2013). Radioimmunotherapy: A Specific Treatment Protocol for Cancer by Cytotoxic Radioisotopes Conjugated to Antibodies.
- Hinkle, G. H. (1990). Indium-111-Monoclonal Antibodies in Radioimmunoscintigraphy. Journal of Nuclear Medicine Technology, 18(1), 12-19.
- Gali, H., et al. (2001). Preparation and biological evaluation of 111In-, 177Lu- and 90Y-labeled DOTA analogues conjugated to B72.3. Nuclear medicine and biology, 28(8), 971-979.
- St-Amant, M., et al. (2024). Indium-111 radiolabelling of a brain-penetrant Aβ antibody for SPECT imaging. Scientific Reports, 14(1), 1-12.
- Epenetos, A. A. (1992). An overview of radioimmunotherapy. Annals of oncology, 3(Suppl 4), S33-S39.
- de Barros, A. L. B., et al. (2012). Preparation of [In-111]-labeled-DTPA-bombesin conjugates at high specific activity and stability.
- Jermilova, U., et al. (2020). Rapid Thermodynamically Stable Complex Formation of [nat/111In]In3+, [nat/90Y]Y3+, and [nat/177Lu]Lu3+ with H6dappa. Inorganic chemistry, 59(10), 7238-7251.
- Thermodynamic stability constants of Y 3+ complexes with EDTA, DTPA, DO3A and DOTA. (n.d.).
- Brechbiel, M. W. (2008). Development of Radioimmunotherapeutic and Diagnostic Antibodies: An Inside-Out View. Tumor Targeting, 3(1-2), 1-13.
- IAEA. (2004). Labelling technique of biomolecules for target radiotherapy.
- Goldenberg, D. M., et al. (2003). Pretargeted Radioimmunotherapy of Cancer: Progress Step by Step. Journal of Nuclear Medicine, 44(3), 357-360.
- Ferreira, C. L., et al. (2019). Functionally Versatile and Highly Stable Chelator for 111In and 177Lu: Proof-of-Principle Prostate-Specific Membrane Antigen Targeting.
- Nikula, T. K., et al. (1995). Evaluation of the serum stability and in vivo biodistribution of CHX-DTPA and other ligands for yttrium labeling of monoclonal antibodies. Journal of nuclear medicine, 36(11), 2137-2144.
- Van der Walt, T. N., & van der Watt, J. G. (2022).
- Liu, Y., et al. (2017). One-pot synthesis of trifunctional chitosan-EDTA-β-cyclodextrin polymer for simultaneous removal of metals and organic micropollutants. Scientific reports, 7(1), 1-11.
- Liu, Y., et al. (2017). One-pot synthesis of trifunctional chitosan-EDTA-β-cyclodextrin polymer for simultaneous removal of metals and organic micropollutants. Scientific reports, 7(1), 1-11.
Sources
- 1. Bifunctional chelators in the design and application of radiopharmaceuticals for oncological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tech.snmjournals.org [tech.snmjournals.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of 1-(p-isothiocyanatobenzyl) derivatives of DTPA and EDTA. Antibody labeling and tumor-imaging studies (Journal Article) | OSTI.GOV [osti.gov]
- 6. Metal decomposition rates of 111In-DTPA and EDTA conjugates of monoclonal antibodies in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative evaluation of disodium edetate and diethylenetriaminepentaacetic acid as iron chelators to prevent metal-catalyzed destabilization of a therapeutic monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radioimmunotherapy of Cancer - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Preparation and biological evaluation of 111In-, 177Lu- and 90Y-labeled DOTA analogues conjugated to B72.3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Radioimmunotherapy - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Spectroscopic Characterization of p-Aminobenzyl-EDTA and its Metal Complexes: A Technical Guide for Drug Development Professionals
Introduction: The Pivotal Role of p-Aminobenzyl-EDTA in Advanced Therapeutics
In the landscape of modern drug development, particularly in the realm of targeted therapies and diagnostics, bifunctional chelating agents (BFCAs) are indispensable tools. Among these, p-Aminobenzyl-EDTA (N-[2-[Bis(carboxymethyl)amino]-3-(4-aminophenyl)propyl]glycine) stands out for its unique combination of a robust metal-chelating moiety and a versatile reactive handle. The ethylenediaminetetraacetic acid (EDTA) core provides a high-affinity binding site for a wide array of metal ions, forming stable complexes crucial for applications ranging from radioimmunotherapy to magnetic resonance imaging (MRI). The aminobenzyl group, on the other hand, offers a convenient point of attachment for biomolecules such as antibodies, peptides, or nanoparticles, enabling the targeted delivery of the chelated metal ion to specific sites within the body.
This guide provides an in-depth exploration of the spectroscopic techniques essential for the characterization of p-aminobenzyl-EDTA and its metal complexes. As a senior application scientist, the emphasis here is not merely on the procedural steps but on the underlying principles and the rationale behind experimental choices. A thorough understanding of these characterization methods is paramount for ensuring the quality, stability, and efficacy of therapeutic and diagnostic agents derived from this versatile chelator.
Synthesis of p-Aminobenzyl-EDTA: A Generalized Workflow
The synthesis of p-aminobenzyl-EDTA is a multi-step process that requires careful control of reaction conditions to achieve a high-purity product. While several synthetic routes have been reported, a common approach involves the modification of a precursor molecule containing the aminobenzyl group. A generalized workflow is depicted below.
Caption: Workflow for a UV-Vis spectrophotometric titration.
Fluorescence Spectroscopy
Principle: Fluorescence is the emission of light by a substance that has absorbed light. The emitted light is of a longer wavelength (lower energy) than the absorbed light. The fluorescence intensity and spectrum are sensitive to the chemical environment of the fluorophore.
Application to p-Aminobenzyl-EDTA and its Metal Complexes: The aminobenzyl group in p-aminobenzyl-EDTA is fluorescent. The chelation of certain metal ions, particularly paramagnetic transition metals like Cu²⁺ or Fe³⁺, can lead to quenching of this fluorescence. This quenching can occur through various mechanisms, including energy transfer and electron transfer. This phenomenon can be used to monitor complex formation and to develop sensitive assays for these metal ions.
Experimental Protocol: Fluorescence Quenching Assay
-
Preparation of Solutions:
-
Prepare a stock solution of p-aminobenzyl-EDTA (e.g., 100 µM) in a suitable buffer.
-
Prepare a series of metal salt solutions of varying concentrations in the same buffer.
-
-
Fluorescence Measurement:
-
Record the fluorescence emission spectrum of the p-aminobenzyl-EDTA solution by exciting at its absorption maximum.
-
Add increasing concentrations of the metal ion to the p-aminobenzyl-EDTA solution.
-
After each addition, mix and record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion.
-
This data can be used to determine the quenching efficiency and binding constants.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the structure and chemical environment of atoms by observing the behavior of their nuclei in a magnetic field. Chemical shifts, coupling constants, and relaxation times are key parameters obtained from NMR spectra.
Application to p-Aminobenzyl-EDTA and its Metal Complexes: ¹H and ¹³C NMR are powerful tools for confirming the structure of synthesized p-aminobenzyl-EDTA. Upon chelation of a diamagnetic metal ion (e.g., Zn²⁺, Ca²⁺, Mg²⁺), the chemical shifts of the protons and carbons in the vicinity of the EDTA chelating cage will change significantly. This is due to the conformational restriction imposed by the metal ion and the inductive effects of metal coordination. Paramagnetic metal ions will lead to significant broadening of the NMR signals, often rendering them unobservable.
Expected ¹H NMR Spectral Changes upon Chelation (Diamagnetic Metal):
| Protons | Free Ligand | Metal Complex |
| Methylene protons of acetate arms | Singlet or simple multiplet | Complex multiplets due to restricted rotation |
| Methylene protons of ethylenediamine backbone | Singlet or simple multiplet | Complex multiplets |
| Aromatic protons of benzyl group | Minor shifts | May experience small shifts depending on the metal ion and conformation |
Experimental Protocol: ¹H NMR Analysis of Chelation
-
Sample Preparation:
-
Dissolve a known amount of p-aminobenzyl-EDTA in a suitable deuterated solvent (e.g., D₂O with pH adjustment).
-
Acquire a ¹H NMR spectrum of the free ligand.
-
-
Titration:
-
Add a stoichiometric amount of a diamagnetic metal salt to the NMR tube.
-
Mix thoroughly and acquire another ¹H NMR spectrum.
-
-
Spectral Comparison:
-
Compare the spectra of the free ligand and the complex, noting the changes in chemical shifts and multiplicities of the signals corresponding to the EDTA moiety.
-
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (stretching, bending, etc.). The frequencies of these vibrations are characteristic of the types of bonds present.
Application to p-Aminobenzyl-EDTA and its Metal Complexes: IR spectroscopy is particularly useful for observing the coordination of the carboxylate groups of the EDTA moiety to the metal ion. In the free ligand (at neutral pH), the carboxylate groups exist as a mixture of protonated (-COOH) and deprotonated (-COO⁻) forms. Upon complexation, all four carboxylate groups are typically deprotonated and coordinate to the metal ion. This results in a shift of the characteristic carboxylate stretching frequencies.
Expected IR Spectral Changes upon Chelation:
| Vibrational Mode | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) |
| Asymmetric C=O stretch of -COO⁻ | ~1600-1650 | Shift to lower or higher frequency depending on the metal ion and coordination mode |
| Symmetric C-O stretch of -COO⁻ | ~1400-1450 | Shift to lower or higher frequency |
| O-H stretch of -COOH | Broad band ~2500-3300 | Disappears upon complexation |
| M-N and M-O stretches | N/A | Appear in the low-frequency region (typically < 600 cm⁻¹) |
Experimental Protocol: FTIR Analysis
-
Sample Preparation:
-
Prepare a KBr pellet or a thin film of the solid sample (p-aminobenzyl-EDTA or its metal complex).
-
-
Data Acquisition:
-
Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
-
Spectral Analysis:
-
Identify the characteristic peaks for the free ligand and the complex.
-
Compare the spectra to confirm the coordination of the carboxylate groups and the disappearance of the carboxylic acid O-H stretch.
-
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
Application to p-Aminobenzyl-EDTA and its Metal Complexes: MS is essential for confirming the molecular weight of the synthesized p-aminobenzyl-EDTA and its metal complexes. High-resolution mass spectrometry can provide the exact mass, which can be used to determine the elemental composition. Fragmentation patterns can also provide structural information. For example, the fragmentation of p-aminobenzyl-EDTA would likely involve cleavage of the bonds in the ethylenediamine backbone and loss of the carboxylate groups.
Expected Fragmentation:
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atoms is a common fragmentation pathway for amines.
-
Loss of small molecules: Loss of H₂O, CO, and CO₂ from the carboxylate groups.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol/water).
-
-
Data Acquisition:
-
Infuse the sample into an electrospray ionization (ESI) mass spectrometer.
-
Acquire the mass spectrum in both positive and negative ion modes.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight.
-
Analyze the fragmentation pattern to gain structural insights.
-
Integrated Data Interpretation: A Holistic Approach
Each spectroscopic technique provides a piece of the puzzle. A comprehensive characterization of p-aminobenzyl-EDTA and its metal complexes relies on the integration of data from all these methods. For instance, NMR and MS can confirm the covalent structure of the ligand, while UV-Vis, fluorescence, and IR spectroscopy provide evidence of metal chelation and information about the electronic and vibrational properties of the resulting complex.
Application in Targeted Drug Delivery
The true value of p-aminobenzyl-EDTA lies in its application as a bifunctional chelator in targeted drug delivery and imaging. The amine group on the benzyl ring serves as a chemical handle for conjugation to a targeting moiety, such as a monoclonal antibody. The resulting antibody-drug conjugate (ADC) can then be used to deliver a therapeutic or diagnostic radionuclide to a specific target, such as a tumor cell.
The Aminobenzyl Group: A Linchpin in Modern EDTA Conjugation Strategies
An In-Depth Technical Guide for Researchers and Drug Development Professionals
As a Senior Application Scientist, it is imperative to move beyond mere procedural descriptions and delve into the fundamental principles that govern our most critical bioconjugation techniques. The development of targeted therapeutics and diagnostics, particularly in the realm of radioimmunotherapy (RIT) and molecular imaging, hinges on the stable and precise linkage of functional molecules to targeting vectors like monoclonal antibodies (mAbs). This guide provides an in-depth exploration of the p-aminobenzyl group's crucial role in ethylenediaminetetraacetic acid (EDTA) conjugation, a cornerstone of bifunctional chelate technology. We will dissect the causality behind experimental choices, offering field-proven insights to empower researchers in their drug development endeavors.
The Bifunctional Chelator Concept: Bridging Targeting and Function
The efficacy of many targeted therapies relies on delivering a potent "payload"—be it a radionuclide, a cytotoxic drug, or an imaging agent—directly to the tissue of interest. This is achieved by conjugating the payload to a biomolecule, typically an antibody, that has high specificity for a target antigen. A bifunctional chelating agent (BFCA) is a molecule ingeniously designed to facilitate this linkage. It possesses two distinct functional domains:
-
A Chelating Moiety: A powerful metal-binding cage, such as EDTA or DTPA, that securely sequesters a metal ion (e.g., a radiometal).
-
A Reactive Linker: A chemically active group that can form a stable, covalent bond with a biomolecule.
The aminobenzyl-EDTA construct represents a highly successful and versatile BFCA, where the EDTA core serves as the chelator and the aminobenzyl group functions as the reactive linker.
Deconstructing Aminobenzyl-EDTA: The Duality of Purpose
The elegance of aminobenzyl-EDTA lies in the distinct and complementary functions of its constituent parts. The stability and reactivity of the final conjugate are directly attributable to the chemical properties of this linker.
The EDTA Core: A High-Affinity Metal Cage
EDTA is a hexadentate ligand, meaning it can form six coordinate bonds with a central metal ion through its two nitrogen atoms and four carboxylate groups. This "claw-like" grip (chelation) results in the formation of exceptionally stable metal complexes. The high stability constant (log β) of metal-EDTA complexes is critical, as it prevents the premature release of the metal ion in vivo, which could otherwise lead to off-target toxicity or a compromised imaging signal.
| Metal Ion | Charge | Log Stability Constant (log β) | Medical Application |
| Indium (In³⁺) | +3 | 24.9 | SPECT Imaging, RIT |
| Yttrium (Y³⁺) | +3 | 18.1 | RIT (β-emitter) |
| Lutetium (Lu³⁺) | +3 | 19.8 | RIT (β-emitter) |
| Copper (Cu²⁺) | +2 | 18.8 | PET Imaging, RIT |
| Gallium (Ga³⁺) | +3 | 20.3 | PET Imaging |
| Zirconium (Zr⁴⁺) | +4 | >29 | PET Imaging |
| Iron (Fe³⁺) | +3 | 25.1 | Endogenous Competitor |
| Data synthesized from sources. |
Expert Insight: The high stability of the Fe³⁺-EDTA complex underscores a crucial consideration in experimental design. Endogenous iron can compete for the chelator. Therefore, all buffers and reagents must be treated to remove trace metals (e.g., with Chelex resin) to ensure the radionuclide is chelated efficiently.
The Aminobenzyl Group: The Master Linker
The p-aminobenzyl group is not merely a passive spacer; it is an active and essential component that dictates how, where, and how stably the EDTA chelator is attached to the antibody.
-
The Benzyl Ring as a Rigid Spacer: The aromatic ring provides a defined, rigid separation between the bulky, hydrophilic EDTA-metal complex and the surface of the antibody. This spatial separation is crucial to minimize steric hindrance, which could otherwise interfere with the antibody's antigen-binding affinity (immunoreactivity).
-
The Amino Group as a Versatile Reactive Handle: The primary amine (-NH₂) at the para position of the benzyl ring is the key to conjugation. It is a potent nucleophile that can be readily modified to react with various functional groups on a protein. The synthesis of aminobenzyl-EDTA typically starts with its precursor, p-nitrobenzyl-EDTA, which is then reduced to the amine. This amine is the gateway to forming a stable covalent bond with the biomolecule.
Figure 1: Functional components of the p-aminobenzyl-EDTA bifunctional chelator.
The Chemistry of Conjugation: A Step-by-Step Rationale
The most common strategy for conjugating aminobenzyl-EDTA to an antibody involves targeting the ε-amino groups of surface-accessible lysine residues. This requires converting the chelator's primary amine into a more reactive species. A widely used and robust method is its conversion to an isothiocyanate (-N=C=S).
Workflow Overview
A Theoretical Exploration of Aminobenzyl-EDTA's Affinity for Clinically Relevant Radiometals: An In-Depth Technical Guide
Introduction: The Crucial Role of Chelation in Nuclear Medicine
The advent of radiopharmaceuticals has revolutionized molecular imaging and targeted radionuclide therapy, offering unprecedented tools for diagnosing and treating a myriad of diseases, most notably cancer.[1] The efficacy of these agents hinges on the stable delivery of a radiometal to a specific biological target. This is achieved through the use of bifunctional chelating agents (BFCAs), molecules designed to form a highly stable complex with the radiometal on one end, while the other end is conjugated to a targeting vector, such as a monoclonal antibody or peptide.[2]
Aminobenzyl-EDTA, a derivative of the well-established chelator ethylenediaminetetraacetic acid (EDTA), is a prominent BFCA. Its structure incorporates the powerful hexadentate chelation core of EDTA with a reactive aminobenzyl group, allowing for covalent attachment to biomolecules.[3] The thermodynamic and kinetic stability of the resulting radiometal complex is paramount to prevent the in-vivo release of the free radiometal, which can lead to off-target toxicity and diminished therapeutic or diagnostic efficacy.[4]
This technical guide provides a comprehensive overview of the theoretical binding affinity of aminobenzyl-EDTA for a selection of clinically significant radiometals: Gallium-68 (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), Actinium-225 (²²⁵Ac), and Yttrium-90 (⁹⁰Y). We will delve into the computational methodologies used to predict these binding affinities, explore the coordination chemistry of these complexes, and present a detailed protocol for conducting such theoretical investigations. For the purpose of this guide, and in the absence of extensive published data specifically for aminobenzyl-EDTA, we will utilize theoretical and experimental data for EDTA as a close and highly relevant surrogate, a common practice in the field given their near-identical chelation moieties.
The Chelation Landscape: Understanding Aminobenzyl-EDTA and Radiometals
Aminobenzyl-EDTA retains the core structure of EDTA, which features two amine groups and four carboxylate groups. These six donor atoms can coordinate with a metal ion, forming a stable, cage-like complex.[5] The aminobenzyl substituent provides a versatile handle for conjugation without significantly impacting the chelation properties of the EDTA core.
The choice of radiometal is dictated by its decay characteristics and intended application:
-
Gallium-68 (⁶⁸Ga): A positron emitter with a 68-minute half-life, ideal for Positron Emission Tomography (PET) imaging.[6]
-
Lutetium-177 (¹⁷⁷Lu): A beta- and gamma-emitter with a 6.7-day half-life, enabling its use as a theranostic agent for both therapy and SPECT imaging.[7]
-
Actinium-225 (²²⁵Ac): An alpha-emitter with a 10-day half-life, offering high linear energy transfer for potent targeted alpha therapy.[8]
-
Yttrium-90 (⁹⁰Y): A pure high-energy beta-emitter with a 2.7-day half-life, widely used in radionuclide therapy.[9]
All four radiometals predominantly exist in the +3 oxidation state in aqueous solutions, making them suitable for chelation by the negatively charged carboxylate groups and the lone pair electrons of the nitrogen atoms in aminobenzyl-EDTA.
Theoretical Framework: Predicting Binding Affinity with Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and properties of molecules, including the binding affinities of metal complexes.[10] DFT calculations can provide valuable insights into the thermodynamics of chelation by determining the binding energy between the ligand and the metal ion.
The binding energy (BE) is a measure of the strength of the interaction and can be calculated as the difference between the total energy of the complex and the sum of the energies of the isolated ligand and metal ion:
BE = E(complex) - [E(ligand) + E(metal ion)]
A more negative binding energy indicates a more stable complex.
Caption: Chelation of a Radiometal by Aminobenzyl-EDTA.
Key Computational Parameters
The accuracy of DFT calculations is highly dependent on the choice of several key parameters:
-
Functionals: These are approximations of the exchange-correlation energy. Hybrid functionals like B3LYP are often used for their balance of accuracy and computational cost in studying transition metal complexes.[11]
-
Basis Sets: These are sets of mathematical functions used to describe the atomic orbitals. For systems containing heavy elements like radiometals, effective core potentials (ECPs) such as LANL2DZ or the Stuttgart/Dresden (SDD) basis sets are often employed to reduce computational expense while maintaining accuracy. For lighter atoms (C, H, N, O), Pople-style basis sets like 6-31G(d) or the Ahlrichs' basis sets like def2-TZVP are common choices.[12]
-
Solvation Models: To accurately model the binding process in a biological environment, it is crucial to account for the effects of the solvent (water). Implicit solvation models, such as the Polarizable Continuum Model (PCM), are frequently used to simulate the solvent environment without explicitly modeling individual solvent molecules.[11]
Theoretical Binding Affinities of Aminobenzyl-EDTA with Selected Radiometals
| Radiometal (Ion) | Ionic Radius (Å) for CN=6 | Experimental logK (EDTA) | Predicted Relative Binding Affinity with Aminobenzyl-EDTA |
| Ga³⁺ | 0.62 | 20.3 | Very High |
| Lu³⁺ | 0.86 | 19.8 | High |
| Y³⁺ | 0.90 | 18.1 | High |
| Ac³⁺ | 1.12 | 16.4 | Moderate to High |
Note: Experimental logK values for EDTA are provided for context and are a measure of the stability constant in solution. Higher logK values indicate greater stability. Ionic radii are for a coordination number (CN) of 6. The predicted relative binding affinity is a qualitative assessment based on the available data for EDTA and general principles of coordination chemistry.
Computational studies on EDTA complexes with various trivalent metal ions have shown that the binding is predominantly ionic in nature.[13] A DFT study on a range of metal-EDTA complexes, including Ga³⁺, revealed that the trivalent cations form the most stable complexes.[14] For the lanthanides, including Lutetium, computational studies have successfully predicted the relative stability constants of their EDTA complexes.[15] The larger ionic radius of Ac³⁺ compared to other trivalent radiometals may lead to slightly lower stability with hexadentate chelators like EDTA, as the ligand may not be able to fully saturate the coordination sphere of the larger metal ion.[2]
Experimental Protocol: A Step-by-Step Guide to Calculating Binding Affinity
The following protocol outlines a general workflow for calculating the binding affinity of aminobenzyl-EDTA with a radiometal using DFT.
Caption: DFT Workflow for Binding Energy Calculation.
Step 1: Geometry Optimization
-
Objective: To find the lowest energy structure (the most stable conformation) of the aminobenzyl-EDTA ligand, the solvated radiometal ion, and the resulting complex.
-
Procedure:
-
Build the initial 3D structures of the molecules using a molecular modeling software.
-
Perform geometry optimization calculations using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., a mixed basis set with an ECP for the radiometal and a Pople-style basis set for other atoms).
-
Incorporate a solvation model (e.g., PCM with water as the solvent).
-
Step 2: Frequency Calculation
-
Objective: To verify that the optimized structures correspond to true energy minima on the potential energy surface.
-
Procedure:
-
Perform a frequency calculation on the optimized geometries from Step 1.
-
Confirm that there are no imaginary frequencies. The presence of imaginary frequencies indicates a saddle point rather than a minimum.
-
Step 3: Single-Point Energy Calculation
-
Objective: To obtain more accurate electronic energies of the optimized structures.
-
Procedure:
-
Use the optimized geometries from Step 1.
-
Perform a single-point energy calculation using a higher level of theory, such as a larger basis set, to improve the accuracy of the energy values.
-
Step 4: Binding Energy Calculation
-
Objective: To determine the binding affinity of the radiometal to the aminobenzyl-EDTA ligand.
-
Procedure:
-
Use the electronic energies obtained from Step 3.
-
Apply the binding energy formula: BE = E(complex) - [E(ligand) + E(metal ion)].
-
Conclusion and Future Directions
Theoretical calculations, particularly DFT, provide a powerful and cost-effective means to predict and understand the binding affinities of chelating agents like aminobenzyl-EDTA for various radiometals. The insights gained from these studies are invaluable for the rational design of new and improved radiopharmaceuticals with enhanced stability and in-vivo performance. While experimental validation remains the gold standard, computational approaches can effectively guide and prioritize synthetic efforts.
Future work in this area should focus on:
-
Performing systematic DFT studies specifically on aminobenzyl-EDTA with a broader range of radiometals to build a comprehensive database of theoretical binding affinities.
-
Investigating the kinetic inertness of these complexes through computational methods, as this is another critical factor for in-vivo stability.
-
Exploring the impact of different linker moieties between the chelator and the targeting biomolecule on the overall properties of the radiopharmaceutical.
By combining theoretical predictions with experimental validation, the field of radiopharmaceutical chemistry can continue to advance, leading to the development of more effective and safer diagnostic and therapeutic agents for a wide range of diseases.
References
-
Sharma, S., & Pandey, M. K. (2023). Radiometals in Imaging and Therapy: Highlighting Two Decades of Research. Pharmaceuticals, 16(10), 1448. [Link]
-
Gomez-Polo, M., et al. (2022). The solution structures and relative stability constants of lanthanide-EDTA complexes predicted from computation. Physical Chemistry Chemical Physics, 24(17), 10263-10271. [Link]
-
Schlegel, F., et al. (2013). Computational and experimental studies of the electronic excitation spectra of EDTA and DTPA substituted tetraphenylporphyrins and their Lu complexes. The Journal of Physical Chemistry A, 117(16), 3465-3476. [Link]
-
Carter, K. P., et al. (2021). Computer-Assisted Design of Macrocyclic Chelators for Actinium-225 Radiotherapeutics. Inorganic Chemistry, 60(4), 2899-2910. [Link]
-
Hofman, M. S., et al. (2015). Ga-68 EDTA PET/CT imaging and plasma clearance for glomerular filtration rate (GFR) quantification: comparison to conventional Cr-51 EDTA. Journal of Nuclear Medicine, 56(3), 403-408. [Link]
-
NIST Standard Reference Database 46: Critically Selected Stability Constants of Metal Complexes. (2004). National Institute of Standards and Technology. [Link]
-
Liu, S. (2008). Bifunctional coupling agents for radiolabeling of biomolecules and target-specific delivery of metallic radionuclides. Advanced Drug Delivery Reviews, 60(12), 1347-1370. [Link]
-
Kovács, A., et al. (2010). Bonding interactions in EDTA complexes. Journal of Molecular Structure: THEOCHEM, 950(1-3), 93-97. [Link]
-
Thompson, L. C. (1979). The Coordination Chemistry of Yttrium and the Rare Earth Metal Ions. Chemical Reviews, 79(5), 431-454. [Link]
-
Regueiro-Figueroa, M., et al. (2022). Versatile Macrocyclic Platform for the Complexation of [natY/90Y]Yttrium and Lanthanide Ions. Inorganic Chemistry, 61(16), 6195-6207. [Link]
-
Moi, M. K., et al. (1990). Stable bifunctional chelates of metals used in radiotherapy. Cancer Research, 50(3 Supplement), 789s-793s. [Link]
-
Laub, J. A., & Vogiatzis, K. D. (2023). Theoretical Investigation of Actinide Ligation in Aqueous and Organic Phase for Nuclear Waste Treatment. The Journal of Physical Chemistry A, 127(26), 5523-5533. [Link]
-
Yuan, D., et al. (2018). Photoelectron spectroscopic and computational studies of [EDTA·M(iii)]− complexes (M = H3, Al, Sc, V–Co). Physical Chemistry Chemical Physics, 20(27), 18361-18369. [Link]
-
Feng, G., et al. (2024). DFT Exploration of Metal Ion–Ligand Binding: Toward Rational Design of Chelating Agent in Semiconductor Manufacturing. Molecules, 29(2), 299. [Link]
-
Esparza, J. L., et al. (2020). Computational study of metal complexes formed with EDTA, melatonin, and its main metabolites: implications in lead intoxication and clues to a plausible alternative treatment. Journal of Biomolecular Structure and Dynamics, 38(13), 3929-3940. [Link]
-
Deal, K. A., et al. (1999). Improved in vivo stability of actinium-225 macrocyclic complexes. Journal of Medicinal Chemistry, 42(15), 2988-2992. [Link]
-
Farkas, E., & Tóth, I. (2020). Thermodynamic stability constants of Y 3+ complexes with EDTA, DTPA, DOTA and some of their derivatives. Inorganica Chimica Acta, 502, 119335. [Link]
-
Mirzadeh, S., et al. (1999). Improved in Vivo Stability of Actinium-225 Macrocyclic Complexes. Journal of Medicinal Chemistry, 42(15), 2988-2992. [Link]
-
Uccelli, L., et al. (2016). Chemistry and bifunctional chelating agents for binding 177Lu. Quarterly Journal of Nuclear Medicine and Molecular Imaging, 60(4), 305-317. [Link]
-
Boschi, A., et al. (2016). Chemistry and bifunctional chelating agents for binding 177Lu. The Quarterly Journal of Nuclear Medicine and Molecular Imaging, 60(4), 305-317. [Link]
-
Deal, K. A., et al. (1999). Improved in vivo stability of actinium-225 macrocyclic complexes. Journal of Medicinal Chemistry, 42(15), 2988-2992. [Link]
-
Burgess, D. R. (2004). NIST SRD 46. Critically Selected Stability Constants of Metal Complexes: Version 8.0 for Windows. National Institute of Standards and Technology. [Link]
-
Weber, J. M., et al. (2021). Influence of transition metal electron configuration on the structure of metal-EDTA complexes. ChemRxiv. [Link]
-
Anderegg, G., et al. (2005). Critical evaluation of stability constants of metal complexes of complexones for biomedical and environmental applications. Pure and Applied Chemistry, 77(8), 1445-1495. [Link]
-
Robertson, A. K. H., et al. (2018). Actinium-225 for Targeted α Therapy: Coordination Chemistry and Current Chelation Approaches. Accounts of Chemical Research, 51(7), 1635-1644. [Link]
-
Hatada, N. (2023). Stability Constant Explorer - Database of Stability Constants of Metal Complexes. [Link]
-
Berezin, M. Y., et al. (2022). DFT Study of the Molecular and Electronic Structure of Metal-Free Tetrabenzoporphyrin and Its Metal Complexes with Zn, Cd, Al, Ga, In. Molecules, 27(2), 496. [Link]
-
Anderegg, G., et al. (2005). Critical Evaluation of Stability Constants of Metal Complexes of Complexones for Biomedical and Environmental Applications. Pure and Applied Chemistry, 77(8), 1445-1495. [Link]
-
Kovács, A., et al. (2010). Computed bonding characteristics of the metal-EDTA complexes (all energy values in kJ/mol). ResearchGate. [Link]
-
What is EDTA in a coordination compound? (2023). Quora. [Link]
-
Robertson, A. K. H., et al. (2018). Actinium-225 for targeted α therapy: Coordination chemistry and current chelation approaches. Oak Ridge National Laboratory. [Link]
-
Sample records for complexing agent edta. Science.gov. [Link]
-
EDTA and EGTA chelating agents. Interchim. [Link]
-
Quantitative assessment of renal functions using 68Ga-EDTA dynamic PET imaging in renal injury in mice of different origins. (2023). Frontiers in Medicine, 10, 1143473. [Link]
-
Hofman, M. S., et al. (2015). Ga-68 EDTA PET/CT imaging and plasma clearance for glomerular filtration rate (GFR) quantification: comparison to conventional Cr-51 EDTA. Journal of Nuclear Medicine, 56(3), 403-408. [Link]
-
Yuan, D., et al. (2018). Photoelectron spectroscopic and computational studies of [EDTA·M(iii)]− complexes (M = H3, Al, Sc, V–Co). Physical Chemistry Chemical Physics, 20(27), 18361-18369. [Link]
-
Trakal, L., et al. (2023). EDTA as a legacy soil chelatant: a comparative study to a more environmentally sensitive alternative for metal removal by Pistia stratiotes L. Environmental Science and Pollution Research, 30(34), 82513-82525. [Link]
-
Abdus-Salam, N., et al. (2023). Synthesis, Characterization, Biological Evaluation, DFT Calculations, and Molecular Docking Study of Transition Metal Complexes Derived From a Schiff Base Ligand. Chemistry & Biodiversity, 20(12), e202301309. [Link]
-
Cranton, E. M. (2014). EDTA chelation reappraisal following new clinical trials and regular use in millions of patients: review of preliminary findings and risk/benefit assessment. Journal of Advancement in Medicine, 17(2), 1-13. [Link]
-
Calculating interaction energies in transition metal complexes with local electron correlation methods. ResearchGate. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Actinium-225 for Targeted α Therapy: Coordination Chemistry and Current Chelation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Density functional modeling of the binding energies between aluminosilicate oligomers and different metal cations [frontiersin.org]
- 4. PDR: NIST SRD 46. Critically Selected Stability Constants of Metal Complexes: Version 8.0 for Windows [data.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chemistry and bifunctional chelating agents for binding (177)Lu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Actinium-225 for Targeted α Therapy: Coordination Chemistry and Current Chelation Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Computational and experimental studies of the electronic excitation spectra of EDTA and DTPA substituted tetraphenylporphyrins and their Lu complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DFT Study of the Molecular and Electronic Structure of Metal-Free Tetrabenzoporphyrin and Its Metal Complexes with Zn, Cd, Al, Ga, In [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The solution structures and relative stability constants of lanthanide-EDTA complexes predicted from computation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Safe Handling of Aminobenzyl-EDTA in a Research Laboratory
This guide provides an in-depth overview of the critical safety and handling precautions for 1-(p-Aminobenzyl)ethylenediaminetetraacetic acid (Aminobenzyl-EDTA) in a research laboratory setting. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to ensure the safe and effective use of this bifunctional chelating agent.
Understanding the Compound: A Dual-Nature Reagent
Aminobenzyl-EDTA is a bifunctional analog of EDTA, a well-known chelating agent.[1] Its unique structure incorporates both a potent metal-chelating moiety (EDTA) and a reactive aminobenzyl group.[1] This dual functionality allows for the covalent attachment of the EDTA group to biomolecules, such as peptides and antibodies, making it an invaluable tool in various biochemical and biomedical applications.[1][2] These applications include the development of affinity cleaving reagents, ELISAs for metal detection, and the creation of antibody-drug conjugates.[3][4]
However, the very features that make Aminobenzyl-EDTA a versatile research tool also necessitate a thorough understanding of its potential hazards. The presence of a primary aromatic amine group warrants specific precautions, as this class of compounds can present significant health risks.[5][6]
Hazard Identification and Risk Assessment
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Aminobenzyl-EDTA is classified with the following hazards:
These classifications underscore the importance of minimizing direct contact with the compound in its solid or solution form.
The Primary Aromatic Amine Moiety: A Deeper Look at Potential Risks
The Chelating Moiety: Implications for Biological Systems
The EDTA portion of the molecule is a powerful chelating agent, meaning it can bind to and sequester metal ions.[10] While this is its intended function in many experimental contexts, accidental ingestion or absorption could lead to the depletion of essential metal ions in the body, potentially disrupting biological processes.[10]
The following table summarizes the key properties of Aminobenzyl-EDTA:
| Property | Value | Source |
| Molecular Formula | C17H23N3O8 | [7] |
| Molecular Weight | 397.38 g/mol | [3] |
| Appearance | Colorless crystalline solid | [11] |
| Storage Temperature | -20°C | [1][3] |
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Approach to Safety
A robust safety strategy for handling Aminobenzyl-EDTA relies on a combination of engineering controls and appropriate personal protective equipment.
Engineering Controls
-
Ventilation: Always handle solid Aminobenzyl-EDTA and concentrated solutions in a well-ventilated area.[9][12] A certified chemical fume hood is strongly recommended, especially when working with the powdered form to avoid inhalation of dust.[12]
-
Designated Work Area: Establish a designated area for handling Aminobenzyl-EDTA to prevent cross-contamination of other laboratory spaces.[13]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling Aminobenzyl-EDTA:
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes and dust.[14][15]
-
Hand Protection: Wear nitrile gloves at all times.[14][16] It is crucial to inspect gloves for any signs of damage before use and to dispose of them properly after handling the compound.[16]
-
Protective Clothing: A lab coat must be worn to protect against skin contact.[13][15]
-
Respiratory Protection: If working outside of a fume hood with the potential for aerosol or dust generation, a NIOSH-approved respirator is necessary.[14][17]
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is fundamental to mitigating the risks associated with Aminobenzyl-EDTA.
Handling
-
Avoid Dust Formation: When working with the solid form, handle it carefully to avoid creating dust.[9][16]
-
Weighing: Weigh the compound in a fume hood or a ventilated balance enclosure.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Avoid Contact: Avoid all direct contact with the skin, eyes, and clothing.[18]
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[15][18]
Storage
-
Temperature: Store Aminobenzyl-EDTA at its recommended temperature of -20°C.[1][3]
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[8]
-
Incompatibilities: Store away from strong oxidizing agents.[19]
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, a swift and informed response is critical.
First Aid Measures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[8][20]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[8] Remove contaminated clothing and wash it before reuse.[9] If irritation persists, seek medical attention.[8]
-
Inhalation: Move the individual to fresh air.[8] If they are not breathing, give artificial respiration. Seek medical attention.[8]
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person.[14][21] Rinse the mouth with water and seek immediate medical attention.[14][21]
Spill Response
-
Evacuate: Evacuate non-essential personnel from the area.[8][16]
-
Contain: For a solid spill, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[16] For a liquid spill, absorb it with an inert material (e.g., sand, diatomite) and place it in a sealed container for disposal.[20]
-
Clean: Clean the spill area thoroughly with a suitable solvent and then with soap and water.
-
PPE: All personnel involved in the cleanup must wear appropriate PPE.
The following diagram illustrates the general workflow for responding to a chemical spill in the laboratory.
Caption: General workflow for responding to a chemical spill.
Waste Disposal
All waste containing Aminobenzyl-EDTA, including contaminated consumables and spill cleanup materials, must be disposed of as hazardous chemical waste.[22][23] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of Aminobenzyl-EDTA down the drain.[24]
Experimental Protocol: Conjugation of Aminobenzyl-EDTA to a Peptide
This protocol provides a general workflow for the conjugation of Aminobenzyl-EDTA to a peptide containing a primary amine.
7.1. Materials
-
Aminobenzyl-EDTA
-
Peptide with a primary amine
-
Activation reagent (e.g., EDC/NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction buffer (e.g., 0.1 M MES, pH 6.0)
-
Quenching solution (e.g., hydroxylamine)
-
Purification system (e.g., HPLC)
7.2. Procedure
-
Activation of Aminobenzyl-EDTA:
-
Dissolve Aminobenzyl-EDTA in anhydrous DMF.
-
Add EDC and NHS to the solution to activate the carboxyl groups of the EDTA moiety.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
-
Peptide Preparation:
-
Dissolve the peptide in the reaction buffer.
-
-
Conjugation Reaction:
-
Add the activated Aminobenzyl-EDTA solution to the peptide solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Add the quenching solution to stop the reaction.
-
-
Purification:
-
Purify the resulting peptide-EDTA conjugate using reverse-phase HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the conjugate using mass spectrometry.
-
The following diagram illustrates the experimental workflow for peptide conjugation.
Caption: Workflow for peptide conjugation with Aminobenzyl-EDTA.
Conclusion
Aminobenzyl-EDTA is a powerful tool for researchers, but its safe use is paramount. By understanding its chemical properties and potential hazards, implementing robust engineering controls and consistently using appropriate personal protective equipment, scientists can minimize the risks associated with this compound. Adherence to the protocols and guidelines outlined in this document will help ensure a safe and productive research environment.
References
-
PubChem. (n.d.). Aminobenzyl-EDTA. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
- [Generic Chemical Supplier]. (n.d.).
- Song, A. I., & Rana, T. M. (1997). Synthesis of an amino acid analogue to incorporate p-aminobenzyl-EDTA in peptides.
- [Waste Management Service]. (2025). How to Dispose of Used EDTA Tubes: Safety and Compliance.
- Gheni, S. A., Ali, M. M., & Awad, S. A. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety.
- Sigma-Aldrich. (2025).
- Lovibond. (2025).
- XiXisys. (2025). GHS 11 (Rev.11) SDS Word Download CAS: 84256-90-6 Name: Aminobenzyl-EDTA.
- Carl ROTH. (n.d.).
- [Generic Chemical Supplier]. (n.d.).
- Fisher Scientific. (2011).
- Song, A. I., & Rana, T. M. (1997). Synthesis of an Amino Acid Analogue To Incorporate p-Aminobenzyl-EDTA in Peptides.
- Song, A. I., & Rana, T. M. (1997). Synthesis of an Amino Acid Analogue To Incorporate p-Aminobenzyl-EDTA in Peptides. American Chemical Society.
- Santa Cruz Biotechnology. (n.d.). 0.5M Sodium EDTA.
- Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
- Sciencemadness Wiki. (2019). Ethylenediaminetetraacetic acid.
- New Jersey Department of Health. (2008). Hazardous Substance Fact Sheet.
- Sigma-Aldrich. (2025).
- AA Blocks. (2025).
-
Wikipedia. (n.d.). Ethylenediaminetetraacetic acid. Retrieved from [Link]
- [Safety Training Provider]. (2024). Lab Safety Rules and Guidelines.
- XPRESS CHEMS. (2025). Safety First: Best Practices for Handling Research Chemicals.
- Scientific Laboratory Supplies. (n.d.). Aminobenzyl-EDTA, >=90% (CHN) | 07097-10MG.
- [University Safety Office]. (n.d.).
- Gheni, S. A., Ali, M. M., & Awad, S. A. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety.
- Middle Tennessee State University. (n.d.). Lab Safety Guidelines – Environmental Health & Safety Services.
- Syracuse University. (n.d.). Laboratory Safety Rules - Environmental Health & Safety Services.
- WebMD. (2024). EDTA: Uses and Risks.
- Cosmetic Ingredient Review Expert Panel. (2002). Final report on the safety assessment of EDTA, calcium disodium EDTA, diammonium EDTA, dipotassium EDTA, disodium EDTA, TEA-EDTA, tetrasodium EDTA, tripotassium EDTA, trisodium EDTA, HEDTA, and trisodium HEDTA. International Journal of Toxicology, 21 Suppl 2, 95-142.
- U.S. Environmental Protection Agency. (2004). Focus Group Decision Document for Tolerance Reassessment of Ethylenediaminetetraacetic Acid (EDTA) and its Salts.
- National Center for Biotechnology Information. (2023). Ethylenediaminetetraacetic Acid (EDTA).
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Synthesis of an amino acid analogue to incorporate p-aminobenzyl-EDTA in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aminobenzyl-EDTA = 90 CHN 84256-90-6 [sigmaaldrich.com]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Aminobenzyl-EDTA | C17H23N3O8 | CID 134715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 84256-90-6 Name: Aminobenzyl-EDTA [xixisys.com]
- 10. epa.gov [epa.gov]
- 11. Ethylenediaminetetraacetic acid - Sciencemadness Wiki [sciencemadness.org]
- 12. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 13. Laboratory Safety Rules - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 14. edvotek.com [edvotek.com]
- 15. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 16. aablocks.com [aablocks.com]
- 17. diplomatacomercial.com [diplomatacomercial.com]
- 18. artsci.usu.edu [artsci.usu.edu]
- 19. datasheets.scbt.com [datasheets.scbt.com]
- 20. lovibond.com [lovibond.com]
- 21. edvotek.com [edvotek.com]
- 22. edtatube.com [edtatube.com]
- 23. carlroth.com:443 [carlroth.com:443]
- 24. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Solubility of p-Aminobenzyl-EDTA in Common Organic and Aqueous Solvents
Introduction
p-Aminobenzyl-EDTA (p-NH₂-Bn-EDTA) is a bifunctional chelating agent of significant interest in the fields of bioconjugation, radiopharmaceuticals, and drug delivery.[1] Its structure combines the potent metal-chelating capabilities of ethylenediaminetetraacetic acid (EDTA) with a reactive aminobenzyl group, enabling its covalent attachment to biomolecules such as antibodies and peptides.[1][2] The efficacy of p-NH₂-Bn-EDTA in these applications is intrinsically linked to its solubility characteristics in various solvent systems used during conjugation, purification, and formulation.
This technical guide provides a comprehensive overview of the solubility of p-aminobenzyl-EDTA in common organic and aqueous solvents. It is intended for researchers, scientists, and drug development professionals who utilize this chelator in their workflows. The guide will delve into the theoretical underpinnings of its solubility, provide detailed experimental protocols for solubility determination, and present expected solubility profiles to aid in experimental design and execution.
Understanding the Solubility of p-Aminobenzyl-EDTA: A Theoretical Framework
The solubility of a compound is governed by its molecular structure and the physicochemical properties of the solvent. p-Aminobenzyl-EDTA possesses a complex structure with both polar and non-polar moieties, leading to a nuanced solubility profile.
-
Aqueous Solubility and the Influence of pH: The EDTA backbone of the molecule contains four carboxylic acid groups and two tertiary amine groups. The ionization state of these groups is highly dependent on the pH of the aqueous solution.[3][4] At acidic pH values (e.g., 2-3), the carboxylic acid groups are largely protonated (-COOH), reducing the molecule's overall charge and leading to significantly lower aqueous solubility.[5] As the pH increases, the carboxylic acid groups deprotonate to form carboxylate ions (-COO⁻), increasing the molecule's polarity and its ability to interact with water molecules through hydrogen bonding, thereby enhancing its solubility.[3][6] The fully deprotonated form of EDTA is highly soluble in water.[3] The aromatic aminobenzyl group, while adding a hydrophobic character, does not fundamentally alter this pH-dependent behavior.
-
Solubility in Organic Solvents: The solubility of p-aminobenzyl-EDTA in organic solvents is generally limited due to the polar nature of the EDTA moiety. However, certain polar aprotic solvents, such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), are capable of dissolving aminobenzyl-EDTA. This is attributed to their ability to act as both hydrogen bond acceptors and their large dipole moments, which can effectively solvate the polar functional groups of the chelator. Protic polar solvents like methanol and ethanol may exhibit some limited solvating power, while non-polar solvents are generally poor solvents for this compound.
Experimental Determination of p-Aminobenzyl-EDTA Solubility
A systematic approach is required to accurately determine the solubility of p-aminobenzyl-EDTA. The following sections provide a detailed methodology for both qualitative and quantitative solubility assessment.
Workflow for Solubility Determination
The overall workflow for determining the solubility of p-aminobenzyl-EDTA can be visualized as follows:
Sources
Methodological & Application
Application Notes and Protocols: A Detailed Guide to the Conjugation of Aminobenzyl-EDTA to Monoclonal Antibodies
Introduction: The Power of Antibody-Chelate Conjugates
Monoclonal antibodies (mAbs), with their exquisite specificity for target antigens, have revolutionized therapeutics and diagnostics. Their utility can be further expanded by conjugating them to functional molecules, such as metal chelators. The resulting antibody-chelate conjugates are pivotal in applications like radioimmunotherapy (RIT) and radioimmunodetection (RID), where a radioactive metal ion is securely held by the chelate and delivered specifically to the target site by the antibody.[1][2] Among various bifunctional chelating agents, aminobenzyl-EDTA derivatives, particularly those featuring a reactive isothiocyanate (-NCS) group, are widely employed due to their ability to form stable complexes with a variety of radiometals and their efficient conjugation to antibodies.[3][4]
This comprehensive guide provides a detailed protocol for the conjugation of p-aminobenzyl-EDTA (or its isothiocyanate derivative) to monoclonal antibodies. We will delve into the underlying chemical principles, provide step-by-step experimental procedures, and discuss critical characterization and validation assays to ensure the production of high-quality, functional antibody-chelate conjugates for research and drug development.
The Chemistry of Conjugation: Leveraging Isothiocyanate Reactivity
The most common and robust method for attaching aminobenzyl-EDTA to an antibody is through the reaction of its isothiocyanate derivative (p-SCN-Bn-EDTA) with the primary amine groups of lysine residues on the antibody surface.[5][6] This reaction, which forms a stable thiourea bond, is favored under slightly alkaline conditions (pH 8.5-9.0), where the lysine ε-amino groups are deprotonated and thus more nucleophilic.[5][7]
The stoichiometry of the reaction, i.e., the molar ratio of chelator to antibody, is a critical parameter that must be optimized. A high ratio can lead to excessive modification of lysine residues, potentially compromising the antibody's antigen-binding affinity and leading to aggregation.[8][9] Conversely, a low ratio may result in insufficient chelation capacity for the intended application.
Experimental Workflow Overview
The overall process of generating and characterizing an aminobenzyl-EDTA monoclonal antibody conjugate can be broken down into four key stages: antibody preparation, the conjugation reaction, purification of the conjugate, and finally, comprehensive characterization.
Caption: High-level workflow for antibody-chelate conjugation.
Detailed Protocols
Part 1: Antibody Preparation
Objective: To prepare the monoclonal antibody in a suitable buffer for the conjugation reaction. Buffers containing primary amines (e.g., Tris) or azide preservatives must be removed as they will compete with the antibody for reaction with the isothiocyanate group.[10]
Materials:
-
Monoclonal antibody (mAb) of interest
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Conjugation buffer: 0.1 M sodium bicarbonate buffer, pH 8.5-9.0
-
Centrifugal ultrafiltration units (e.g., Amicon Ultra) with a molecular weight cutoff (MWCO) appropriate for the antibody (typically 30-50 kDa for IgG)[10]
-
Spectrophotometer
Protocol:
-
Buffer Exchange: a. Transfer the desired amount of antibody solution to a centrifugal ultrafiltration unit. b. Add an excess of conjugation buffer to the unit. c. Centrifuge according to the manufacturer's instructions to concentrate the antibody. d. Discard the flow-through. e. Repeat the addition of conjugation buffer and centrifugation for a total of 3-4 cycles to ensure complete buffer exchange.
-
Concentration Determination: a. After the final centrifugation step, recover the concentrated antibody. b. Measure the absorbance of the antibody solution at 280 nm (A280) using a spectrophotometer. c. Calculate the antibody concentration using its extinction coefficient. If the extinction coefficient is unknown, a standard value for IgG (1.4 mL/mg·cm) can be used for an approximate concentration.
Part 2: Conjugation of Aminobenzyl-EDTA to the Antibody
Objective: To covalently link the p-SCN-Bn-EDTA chelator to the monoclonal antibody.
Materials:
-
Prepared monoclonal antibody in conjugation buffer
-
p-SCN-Bn-EDTA (or a suitable derivative)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Reaction vessel (e.g., microcentrifuge tube)
-
pH meter or pH indicator strips
Protocol:
-
Prepare Chelator Stock Solution: a. Immediately before use, dissolve the p-SCN-Bn-EDTA in anhydrous DMSO to a concentration of 10-20 mg/mL. The use of anhydrous DMSO is critical as the isothiocyanate group is susceptible to hydrolysis.
-
Set up the Conjugation Reaction: a. In a reaction vessel, add the prepared monoclonal antibody at a concentration of 5-10 mg/mL. b. While gently vortexing, add the calculated volume of the p-SCN-Bn-EDTA stock solution to the antibody solution. The molar ratio of chelator to antibody should be optimized for each specific antibody and application, but a starting point of 10:1 to 20:1 is common.
-
Incubation: a. Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing. Alternatively, the reaction can be performed overnight at 4°C.
-
Quenching the Reaction (Optional): a. To stop the reaction, a small amount of an amine-containing buffer, such as Tris-HCl, can be added to a final concentration of 50-100 mM to quench any unreacted isothiocyanate groups.
Part 3: Purification of the Antibody-Chelate Conjugate
Objective: To remove unconjugated chelator and any reaction byproducts from the antibody-chelate conjugate. Size-exclusion chromatography (SEC) is the most common method for this separation.[3][4][11]
Materials:
-
Crude conjugation reaction mixture
-
Size-exclusion chromatography column (e.g., Sephadex G-50 or equivalent)
-
Elution buffer: PBS, pH 7.2-7.4
-
Fraction collector
-
Spectrophotometer
Protocol:
-
Column Equilibration: a. Equilibrate the SEC column with at least two column volumes of elution buffer.
-
Sample Loading and Elution: a. Carefully load the crude conjugation reaction mixture onto the top of the column. b. Begin elution with the elution buffer at the recommended flow rate for the column.
-
Fraction Collection and Analysis: a. Collect fractions of a suitable volume. b. Monitor the absorbance of the eluate at 280 nm to detect the protein-containing fractions. The antibody-chelate conjugate will elute in the void volume, while the smaller, unconjugated chelator will be retained and elute later.
-
Pooling and Concentration: a. Pool the fractions containing the purified antibody-chelate conjugate. b. If necessary, concentrate the purified conjugate using a centrifugal ultrafiltration unit as described in Part 1.
Caption: Step-by-step purification workflow using SEC.
Characterization of the Antibody-Chelate Conjugate
Thorough characterization of the final product is essential to ensure its quality and suitability for downstream applications.
Determination of Chelator-to-Antibody Ratio (CAR)
The CAR, also known as the modification ratio, is a critical quality attribute.[12] It can be determined by several methods:
-
UV-Visible Spectrophotometry: If the chelator has a distinct absorbance peak that does not overlap significantly with the protein's absorbance at 280 nm, the CAR can be calculated by measuring the absorbance at both wavelengths.[13]
-
Radiometric Assay: A tracer amount of a radiolabeled metal can be added to the purified conjugate. After removing the unbound metal, the radioactivity associated with the antibody can be measured and compared to the antibody concentration to determine the CAR.[3][4]
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the mass of the unconjugated antibody and the distribution of masses of the conjugated species, allowing for a precise calculation of the CAR.[12]
| Parameter | Typical Range | Significance |
| Molar Ratio (Chelator:Ab) | 10:1 - 20:1 | Drives the conjugation reaction. |
| pH | 8.5 - 9.0 | Optimizes the reactivity of lysine amines.[5][7] |
| Reaction Time | 2-4 hours at RT | Allows for sufficient conjugation without antibody degradation. |
| Chelator/Antibody Ratio (CAR) | 2 - 8 | A key quality attribute; affects efficacy and safety.[8][9] |
Assessment of Purity and Aggregation
-
Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC): This is the gold standard for assessing the purity of the conjugate and quantifying the presence of aggregates. The chromatogram should show a major peak corresponding to the monomeric conjugate, with minimal high-molecular-weight species (aggregates).
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE under both reducing and non-reducing conditions can be used to assess the integrity of the antibody after conjugation.
Evaluation of Immunoreactivity
It is crucial to confirm that the conjugation process has not adversely affected the antibody's ability to bind to its target antigen.[14]
-
Enzyme-Linked Immunosorbent Assay (ELISA): A competitive ELISA can be performed to compare the binding affinity of the conjugated antibody to that of the unmodified antibody.
-
Flow Cytometry: If the target antigen is expressed on the surface of cells, flow cytometry can be used to assess the binding of the fluorescently labeled conjugate to these cells.
-
Surface Plasmon Resonance (SPR): SPR provides a quantitative measure of the binding kinetics (association and dissociation rates) of the conjugate to its antigen, allowing for a detailed comparison with the unmodified antibody.
The preservation of immunoreactivity is paramount for the therapeutic or diagnostic efficacy of the antibody-chelate conjugate.[3][4][9]
Conclusion
The protocol described herein provides a robust framework for the successful conjugation of aminobenzyl-EDTA to monoclonal antibodies. By carefully controlling the reaction conditions, effectively purifying the conjugate, and performing comprehensive characterization, researchers can generate high-quality antibody-chelate conjugates suitable for a wide range of applications in medicine and biotechnology. The principles and methods outlined in these application notes are intended to serve as a valuable resource for scientists and drug development professionals in this exciting and rapidly advancing field.
References
-
ResearchGate. (2021). Determination of chelator to antibody ratio (CAR) by UV-size-exclusion... ResearchGate. [Link]
-
Gorodetsky, B., et al. (2014). Immunogenicity of Antibody Drug Conjugates: Bioanalytical Methods and Monitoring Strategy for a Novel Therapeutic Modality. The AAPS Journal, 16(4), 633-641. [Link]
-
Meares, C. F., et al. (1984). Conjugation of antibodies with bifunctional chelating agents: isothiocyanate and bromoacetamide reagents, methods of analysis, and subsequent addition of metal ions. Analytical Biochemistry, 142(1), 68-78. [Link]
-
Lee, H., et al. (2011). A simplified suite of methods to evaluate chelator conjugation of antibodies: effects on hydrodynamic radius and biodistribution. Nuclear Medicine and Biology, 38(7), 1043-1052. [Link]
-
Tsuchikama, K., & An, Z. (2021). Current approaches for the purification of antibody-drug conjugates. Journal of Pharmaceutical and Biomedical Analysis, 205, 114321. [Link]
-
ResearchGate. (n.d.). Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. ResearchGate. [Link]
-
Schuhmacher, J., et al. (1992). Establishment and Characterization of Monoclonal Antibodies Against an Octahedral Gallium Chelate Suitable for Immunoscintigraphy. Journal of Nuclear Medicine, 33(7), 1366-1372. [Link]
-
Tavaré, R., et al. (2014). Nonradioactive analytical methods for quantifying the modification ratio of antibody chelator conjugates (ACCs) with deferroxamine and DOTA. Journal of Nuclear Medicine, 55(1), 149-155. [Link]
-
Pinter, A., et al. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Advances, 10(25), 14811-14817. [Link]
-
Garmestani, K., et al. (2002). Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model. Molecular Pharmaceutics, 1(1), 53-63. [Link]
-
Paik, C. H., et al. (1990). Determination of chelator content by terbium fluorescence titration. Bioconjugate Chemistry, 1(1), 43-48. [Link]
-
DeNardo, S. J., et al. (1992). Influence of a peptide linker on biodistribution and metabolism of antibody-conjugated benzyl-EDTA. Comparison of enzymatic digestion in vitro and in vivo. Bioconjugate Chemistry, 3(5), 433-439. [Link]
-
Price, E. W., & Orvig, C. (2014). Chemical aspects of metal ion chelation in the synthesis and application of antibody-based radiotracers. Dalton Transactions, 43(4), 1411-1435. [Link]
-
Al-Ezz, A., et al. (2021). Site-Specific Conjugation of Metal-Chelating Polymers to Anti-Frizzled-2 Antibodies via Microbial Transglutaminase. Biomacromolecules, 22(6), 2564-2575. [Link]
-
Fijałkowska, B., et al. (2022). Does the Number of Bifunctional Chelators Conjugated to a mAb Affect the Biological Activity of Its Radio-Labeled Counterpart? Discussion Using the Example of mAb against CD-20 Labeled with 90Y or 177Lu. Journal of Medicinal Chemistry, 65(9), 6595-6608. [Link]
-
Bioclone. (n.d.). Antibody Purification. Bioclone. [Link]
-
Ferreira, C. A., et al. (2024). MIB Guides: Measuring the Immunoreactivity of Radioimmunoconjugates. Molecular Imaging and Biology, 26(1), 1-11. [Link]
- Gansow, O. A., & Scheinberg, D. A. (1984). Metal chelate conjugated monoclonal antibodies. U.S.
-
Wang, H., et al. (2018). Antibody developments for metal ions and their applications. Critical Reviews in Biotechnology, 38(8), 1144-1155. [Link]
-
Sino Biological. (n.d.). Antibody Purification: Methods, Techniques, and Process. Sino Biological. [Link]
-
nanoComposix. (n.d.). Experiment #1 - Antibody Purification. nanoComposix. [Link]
-
Rana, T. M., & Meares, C. F. (1997). Synthesis of an amino acid analogue to incorporate p-aminobenzyl-EDTA in peptides. Bioconjugate Chemistry, 8(2), 193-197. [Link]
-
Bio-Techne. (n.d.). What is a Conjugated Antibody: How They Work and How They Are Used. Bio-Techne. [Link]
-
Antibody Conjugation Methods, Techniques, Protocols. (n.d.). Antibody Conjugation Methods, Techniques, Protocols. [Link]
-
Innova Biosciences. (2014, February 3). Antibody conjugation methods - which one is best for you? [Video]. YouTube. [Link]
-
BioPharm International. (2006). Monoclonal Antibody Conjugation via Chemical Modification. BioPharm International. [Link]
Sources
- 1. Chemical aspects of metal ion chelation in the synthesis and application antibody-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US4472509A - Metal chelate conjugated monoclonal antibodies - Google Patents [patents.google.com]
- 3. Conjugation of antibodies with bifunctional chelating agents: isothiocyanate and bromoacetamide reagents, methods of analysis, and subsequent addition of metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Antibody labeling chemistries | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. A simplified suite of methods to evaluate chelator conjugation of antibodies: effects on hydrodynamic radius and biodistribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nanocomposix.com [nanocomposix.com]
- 11. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nonradioactive analytical methods for quantifying the modification ratio of antibody chelator conjugates (ACCs) with deferroxamine and DOTA | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. MIB Guides: Measuring the Immunoreactivity of Radioimmunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Step-by-Step Guide for Labeling Peptides with Aminobenzyl-EDTA
Introduction: The Power of Chelator-Peptide Conjugates
In the landscape of modern drug development and molecular biology research, the precise modification of peptides is paramount. Peptides conjugated to bifunctional chelating agents, such as aminobenzyl-EDTA, represent a powerful class of molecules with broad applications. These conjugates are instrumental in the development of targeted radiopharmaceuticals for both diagnostic imaging (e.g., PET, SPECT) and therapeutic applications (e.g., peptide receptor radionuclide therapy - PRRT), where the EDTA moiety securely sequesters a radionuclide.[1][2] Furthermore, when complexed with redox-active metal ions like iron, EDTA-peptide conjugates can be utilized as affinity cleaving agents to probe the structure of proteins and nucleic acids.[3][4]
This comprehensive guide provides detailed, field-proven protocols for the covalent attachment of aminobenzyl-EDTA to peptides. We will explore two primary, validated strategies:
-
Incorporation during Solid-Phase Peptide Synthesis (SPPS): A pre-labeling approach where a specialized aminobenzyl-EDTA-functionalized amino acid is incorporated directly into the peptide sequence.
-
Solution-Phase Conjugation: A post-synthesis labeling method for modifying a purified peptide with an aminobenzyl-EDTA reagent.
This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance and explaining the rationale behind key experimental steps to ensure successful and reproducible outcomes.
PART I: Foundational Principles of Aminobenzyl-EDTA Conjugation
The core of the labeling process lies in the formation of a stable, covalent bond between the peptide and the aminobenzyl-EDTA molecule. The nature of this linkage is critical to the stability and function of the final conjugate.
The Chemistry of Conjugation
The most common and robust linkage is an amide bond . This is typically formed between a carboxylic acid and a primary amine. Depending on the chosen labeling strategy, the reactive partners will differ:
-
During SPPS: An aminobenzyl-EDTA derivative, itself an amino acid, is coupled via standard peptide bond formation. This involves the activation of its carboxylic acid group (or the N-terminus of the growing peptide chain) to react with the corresponding amine.
-
In Solution-Phase:
-
Amine-Reactive Labeling: The primary amine of aminobenzyl-EDTA can be reacted with an activated carboxyl group on the peptide (e.g., at the C-terminus or on an acidic amino acid side chain like aspartic or glutamic acid). This typically requires the use of coupling agents like carbodiimides (e.g., EDC) and an activating agent (e.g., N-hydroxysuccinimide, NHS).
-
Thiol-Reactive Labeling: While less common for aminobenzyl-EDTA itself, bifunctional chelators can be synthesized with thiol-reactive groups (e.g., maleimides) for site-specific conjugation to cysteine residues.[1]
-
The choice of strategy depends on the nature of the peptide, the desired location of the label, and the available starting materials.
PART II: Protocol 1 - Incorporation of Aminobenzyl-EDTA during Fmoc SPPS
This method offers precise, site-specific incorporation of the chelator into the peptide backbone. It involves the use of a specially synthesized amino acid analogue, such as [p-(N-α-Fmoc-L-aspartic acid-β-amido)benzyl]-EDTA tetra-tert-butyl ester.[3][5] The Fmoc group provides temporary N-terminal protection compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS), while the tert-butyl esters protect the carboxylic acid groups of EDTA.
Experimental Workflow Diagram
Caption: Workflow for incorporating aminobenzyl-EDTA during SPPS.
Step-by-Step Methodology
-
Peptide Synthesis:
-
Begin with a suitable resin for Fmoc-SPPS (e.g., Wang, Rink Amide).
-
Perform standard cycles of Fmoc deprotection (typically with 20% piperidine in DMF) and coupling of the subsequent Fmoc-protected amino acids using an appropriate activator (e.g., HBTU, HATU) and a base (e.g., DIPEA).[5]
-
At the desired position in the peptide sequence, use the [p-(N-α-Fmoc-L-aspartic acid-β-amido)benzyl]-EDTA tetra-tert-butyl ester as the amino acid for the coupling step. The coupling conditions will be similar to those for other amino acids, but may require a longer reaction time or double coupling to ensure high efficiency.
-
-
Cleavage and Deprotection:
-
Once the peptide synthesis is complete, wash the resin thoroughly (e.g., with DMF, DCM) and dry it.
-
Treat the resin with a cleavage cocktail to simultaneously cleave the peptide from the resin and remove the side-chain protecting groups, including the tert-butyl esters from the EDTA moiety. A common cleavage cocktail is Reagent K (TFA/thioanisole/water/phenol/ethanedithiol).[5] The reaction is typically carried out for 2-4 hours at room temperature.
-
-
Purification:
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, and wash the pellet with cold ether to remove scavengers.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Purify the peptide using preparative reversed-phase high-performance liquid chromatography (RP-HPLC). A C18 column is commonly used, with a gradient of increasing acetonitrile concentration in water (both containing 0.1% TFA).
-
-
Characterization and Quantification:
-
Collect the fractions containing the purified peptide and confirm the identity and purity using analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF). The mass spectrum should show a peak corresponding to the calculated molecular weight of the aminobenzyl-EDTA-labeled peptide.
-
Quantify the purified peptide, for example, by UV absorbance at 280 nm if the peptide contains tryptophan or tyrosine residues, or by amino acid analysis for a more accurate determination.
-
Lyophilize the pure fractions to obtain the final product as a fluffy white powder.
-
PART III: Protocol 2 - Solution-Phase Conjugation to a Pre-Synthesized Peptide
This approach is suitable when you have a purified peptide and wish to attach aminobenzyl-EDTA. As commercially available aminobenzyl-EDTA is typically a primary amine, this protocol will focus on forming an amide bond by activating a carboxyl group on the peptide. This method is ideal for labeling the C-terminus or the side chains of aspartic or glutamic acid.
Experimental Workflow Diagram
Caption: Workflow for solution-phase conjugation of aminobenzyl-EDTA.
Step-by-Step Methodology
-
Reagent Preparation:
-
Peptide Solution: Dissolve the purified peptide in an anhydrous, polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The concentration will depend on the peptide's solubility.
-
Aminobenzyl-EDTA Solution: Prepare a stock solution of p-aminobenzyl-EDTA in the same anhydrous solvent.
-
Activation Reagents: Prepare fresh solutions of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in the reaction solvent.
-
-
Peptide Activation:
-
To the peptide solution, add NHS (typically 1.5-2 equivalents relative to the carboxyl groups to be activated).
-
Add EDC (1.5-2 equivalents).
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature. This forms a more stable, amine-reactive NHS ester on the peptide's carboxyl groups.
-
-
Conjugation Reaction:
-
Add the aminobenzyl-EDTA solution to the activated peptide mixture. A molar excess of aminobenzyl-EDTA (e.g., 5-10 equivalents) is often used to drive the reaction to completion.
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) to maintain a basic pH (around 8.0-8.5), which facilitates the nucleophilic attack by the amine of aminobenzyl-EDTA.
-
Let the reaction proceed for 2-4 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light.
-
-
Purification and Characterization:
-
Quench the reaction by adding a small amount of a primary amine-containing buffer (like Tris) or by acidifying with dilute TFA.
-
Dilute the reaction mixture with the initial RP-HPLC mobile phase (e.g., water with 0.1% TFA).
-
Purify the labeled peptide from unreacted starting materials and byproducts using preparative RP-HPLC as described in Protocol 1.
-
Characterize the purified product by analytical RP-HPLC and mass spectrometry to confirm successful conjugation and determine purity. The mass of the labeled peptide should be the mass of the starting peptide plus the mass of aminobenzyl-EDTA minus the mass of water.
-
Lyophilize the pure fractions.
-
PART IV: Data Presentation and Quality Control
Key Experimental Parameters
| Parameter | SPPS Incorporation | Solution-Phase Conjugation | Rationale |
| Chelator Reagent | Fmoc-Asp(aminobenzyl-EDTA(tBu)4)-OH | p-Aminobenzyl-EDTA | Protected form for synthesis vs. reactive form for conjugation. |
| Molar Ratio (Peptide:Label) | 1:1 (stoichiometric) | 1:5-10 (excess label) | Incorporated as a building block vs. driving solution-phase reaction to completion. |
| Reaction pH | N/A (standard SPPS conditions) | 8.0 - 8.5 | Optimal for nucleophilic attack by the primary amine of aminobenzyl-EDTA. |
| Typical Reaction Time | 1-2 hours (coupling step) | 2-4 hours to overnight | Standard coupling time vs. ensuring complete conjugation in solution. |
Characterization of the Final Conjugate
Successful labeling must be confirmed through rigorous analytical techniques.
-
Reversed-Phase HPLC (RP-HPLC): This is the workhorse for both purification and purity assessment. The labeled peptide will typically have a different retention time than the unlabeled peptide due to the change in hydrophobicity. A single, sharp peak on the analytical chromatogram is indicative of high purity.
-
Mass Spectrometry (MS): This technique provides definitive confirmation of conjugation by measuring the molecular weight of the product. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used. The observed mass should match the theoretical mass of the conjugated peptide.
-
Quantification of Labeling Efficiency: The degree of labeling can be assessed by comparing the peak areas of the labeled and unlabeled peptide in an analytical HPLC chromatogram of the crude reaction mixture. For more precise quantification, mass spectrometry-based methods can be employed.
PART V: Troubleshooting Common Issues
| Problem | Possible Cause | Recommended Solution |
| Low or No Labeling | SPPS: Incomplete coupling of the EDTA-amino acid. Solution-Phase: Inactive coupling reagents (EDC/NHS); interfering substances in peptide buffer (e.g., Tris, azide); incorrect pH. | SPPS: Double couple the special amino acid; use a more potent activator like HATU. Solution-Phase: Use fresh EDC/NHS; perform buffer exchange on the peptide to a non-amine-containing buffer; ensure pH is maintained at ~8.0-8.5 with DIPEA. |
| Multiple Peaks in HPLC | SPPS: Deletion sequences from incomplete couplings during synthesis. Solution-Phase: Labeling at multiple sites (e.g., C-terminus and Asp/Glu side chains); peptide degradation. | SPPS: Optimize coupling times and reagents throughout the synthesis. Solution-Phase: If site-specificity is crucial, protect other carboxyl groups before activation; shorten reaction time or lower temperature to minimize degradation. |
| Poor Recovery After HPLC | Peptide precipitation on the column; irreversible binding. | Ensure the crude peptide is fully dissolved before injection; adjust the initial mobile phase to be more aqueous; use a different column chemistry (e.g., C4 instead of C18 for very hydrophobic peptides). |
References
-
Song, A. I., & Rana, T. M. (1997). Synthesis of an amino acid analogue to incorporate p-aminobenzyl-EDTA in peptides. Bioconjugate Chemistry, 8(2), 249–252. [Link][3][5]
-
Zeglis, B. M., et al. (2019). Thiol-reactive bifunctional chelators for the creation of site-selectively modified radioimmunoconjugates with improved stability. Chemical Science, 10(33), 7794–7800. [Link][1]
-
Huq, I., & Rana, T. M. (1997). Probing the proximity of the core domain of an HIV-1 Tat fragment in a Tat-TAR complex by affinity cleaving. Biochemistry, 36(41), 12592–12599. [Link][4]
-
Reubi, J. C., et al. (2000). Peptide receptors as molecular targets for cancer diagnosis and therapy. Endocrine Reviews, 21(3), 233-266. [Link]
-
Mant, C. T., & Hodges, R. S. (2007). HPLC analysis and purification of peptides. Methods in Molecular Biology, 386, 3–46. [Link]
Sources
- 1. Thiol-reactive bifunctional chelators for the creation of site-selectively modified radioimmunoconjugates with improved stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of an amino acid analogue to incorporate p-aminobenzyl-EDTA in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
Application Note & Protocol: Development of a Metal-Sensing ELISA using Aminobenzyl-EDTA
I. Introduction: A New Paradigm in Metal Ion Quantification
The precise quantification of metal ions is critical across a vast spectrum of scientific disciplines, from environmental monitoring and toxicology to pharmacology and clinical diagnostics. Traditional methods like atomic absorption spectroscopy, while highly accurate, are often resource-intensive and not suited for high-throughput screening.[1][2] Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a powerful alternative, providing high sensitivity, specificity, and a format amenable to rapid analysis of numerous samples.[1][3]
This application note details the development of a robust and sensitive metal-sensing ELISA platform centered on the use of 1-(4-Aminobenzyl)ethylenediamine-N,N,N',N'-tetraacetic acid (Aminobenzyl-EDTA). This bifunctional chelator serves as the linchpin of the assay, enabling the transformation of non-immunogenic metal ions into detectable epitopes for highly specific monoclonal antibodies.[4] The core principle lies in generating antibodies that recognize the unique three-dimensional structure of a metal-EDTA complex, rather than the metal ion or the chelator alone.[5][6][7] This approach has been successfully employed for the detection of various metal ions, including copper, cadmium, lead, and chromium.[3][5][8][9][10]
We will explore the underlying principles, provide detailed protocols for the critical steps of immunogen and coating antigen preparation, and outline a validated competitive ELISA procedure. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a reliable and efficient method for metal ion quantification.
II. Principle of the Aminobenzyl-EDTA Based Metal-Sensing ELISA
The foundation of this assay is the generation of a monoclonal antibody that specifically recognizes a metal ion when it is chelated by an EDTA derivative. Since small molecules like metal-EDTA complexes are not immunogenic on their own, they must be conjugated to a larger carrier protein to elicit an immune response.[5] This is where the unique properties of aminobenzyl-EDTA become crucial. The aminobenzyl group provides a reactive handle for covalent linkage to carrier proteins, while the EDTA moiety securely chelates the target metal ion.[4][11]
The most effective format for this type of assay is the indirect competitive ELISA (icELISA) .[9][12] The principle is as follows:
-
Coating: A microtiter plate is coated with a conjugate of the target metal-EDTA complex and a carrier protein (e.g., Bovine Serum Albumin - BSA), which is different from the one used for immunization. This is the "coating antigen."
-
Competition: In solution, the sample containing the unknown amount of the target metal ion is mixed with a fixed amount of the specific monoclonal antibody. The metal ions in the sample are chelated by an excess of free EDTA present in the sample buffer.[5]
-
Binding: This mixture is then added to the coated plate. The metal-EDTA complexes in the sample and the metal-EDTA-BSA conjugate immobilized on the plate compete for the limited number of antibody binding sites.[5]
-
Detection: After washing, a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that recognizes the primary monoclonal antibody is added.
-
Signal Generation: Finally, a substrate for the enzyme is added, which produces a measurable signal (e.g., color change).
The intensity of the signal is inversely proportional to the concentration of the metal ion in the sample. A high concentration of the metal in the sample will result in more antibody binding to the free metal-EDTA complexes, leaving fewer antibodies available to bind to the coated antigen, thus producing a weaker signal. Conversely, a low metal concentration will result in a stronger signal.
Diagram of the Competitive ELISA Workflow
Caption: Workflow of the indirect competitive ELISA for metal ion detection.
III. Experimental Protocols
A. Preparation of Metal-EDTA-Protein Conjugates
The success of the metal-sensing ELISA hinges on the quality of the immunogen (for antibody production) and the coating antigen. Here, we describe a general protocol for conjugating aminobenzyl-EDTA to carrier proteins like Keyhole Limpet Hemocyanin (KLH) for immunization and Bovine Serum Albumin (BSA) or Ovalbumin (OVA) for coating.[5][9][10] The choice of different carrier proteins for immunization and coating is crucial to prevent the generation of antibodies against the carrier protein itself, which could interfere with the assay.
1. Activation of Aminobenzyl-EDTA
This protocol utilizes a carbodiimide reaction to activate the carboxyl groups on the protein for conjugation with the amine group of aminobenzyl-EDTA.[][14]
-
Materials:
-
Aminobenzyl-EDTA
-
Carrier Protein (KLH or BSA/OVA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Conjugation Buffer (e.g., 0.1 M Phosphate Buffer, pH 7.5)
-
Dialysis tubing (10 kDa MWCO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
-
Procedure:
-
Dissolve the carrier protein (e.g., BSA) in Conjugation Buffer to a final concentration of 5-10 mg/mL.[15]
-
In a separate tube, dissolve aminobenzyl-EDTA in Activation Buffer. The molar ratio of aminobenzyl-EDTA to protein can be optimized, but a starting point of 40:1 is recommended.
-
Add EDC and NHS (or Sulfo-NHS) to the aminobenzyl-EDTA solution. A 1.5 to 2-fold molar excess of EDC/NHS over aminobenzyl-EDTA is typically used.
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
Immediately add the activated aminobenzyl-EDTA solution dropwise to the stirring protein solution.
-
Adjust the pH of the reaction mixture to 7.5 with 1 M NaOH if necessary.[10]
-
Allow the conjugation reaction to proceed overnight at 4°C with gentle stirring.[10]
-
Transfer the reaction mixture to a dialysis tube and dialyze against PBS (pH 7.4) for 2-3 days with at least three changes of buffer per day to remove unreacted reagents.[10]
-
Store the conjugate at -20°C.
-
2. Chelation of Metal Ions
-
Procedure:
-
To the dialyzed protein-EDTA conjugate, add a solution of the target metal salt (e.g., CdCl₂, CuSO₄) to a final concentration that provides a 2 to 5-fold molar excess of the metal ion over the conjugated EDTA.
-
Incubate for 1-2 hours at room temperature with gentle mixing.
-
Dialyze extensively against PBS to remove excess, unbound metal ions.
-
Determine the protein concentration and the metal-to-protein conjugation ratio using appropriate methods (e.g., BCA assay for protein and ICP-MS for metal).
-
B. Indirect Competitive ELISA Protocol
This protocol provides a framework for the icELISA. Optimization of antibody and antigen concentrations, incubation times, and buffer composition is essential for achieving optimal assay performance.
-
Materials:
-
Coating Antigen (e.g., Metal-EDTA-BSA)
-
Monoclonal Antibody specific for the Metal-EDTA complex
-
HRP-conjugated Secondary Antibody (e.g., anti-mouse IgG-HRP)
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate buffer, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., PBST with 1-5% BSA or non-fat dry milk)
-
Assay Buffer (e.g., PBST with 0.1% BSA)
-
Metal standards of known concentrations
-
EDTA solution (e.g., 10 mM in Assay Buffer)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2 M H₂SO₄)
-
96-well microtiter plates
-
-
Procedure:
-
Coating: Dilute the coating antigen to an optimized concentration (e.g., 1-10 µg/mL) in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.[3]
-
Washing: Discard the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at 37°C to prevent non-specific binding.[3]
-
Washing: Repeat the washing step as in step 2.
-
Competition Reaction:
-
Prepare a series of metal standards and unknown samples. Dilute them in Assay Buffer containing a molar excess of EDTA (e.g., 10 mM).[5]
-
In a separate dilution plate, mix 50 µL of each standard/sample with 50 µL of the diluted primary monoclonal antibody (at its optimal concentration). Incubate for 30-60 minutes at 37°C.
-
-
Binding: Transfer 100 µL of the pre-incubated sample/antibody mixture to the corresponding wells of the coated and blocked plate. Incubate for 40-60 minutes at 37°C.[3]
-
Washing: Repeat the washing step as in step 2.
-
Secondary Antibody: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 30-60 minutes at 37°C.
-
Washing: Repeat the washing step as in step 2, but increase the number of washes to 5.
-
Signal Development: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark at room temperature for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
IV. Data Analysis and Interpretation
The data from the competitive ELISA is typically analyzed by plotting the absorbance (or a normalized value) against the logarithm of the metal concentration. A sigmoidal dose-response curve is generated, which can be fitted using a four-parameter logistic (4-PL) equation.[16]
The percentage of inhibition can be calculated using the following formula:
% Inhibition = [1 - (Absorbance of sample / Absorbance of zero standard)] x 100
Key parameters to determine from the standard curve include:
| Parameter | Description |
| IC₅₀ | The concentration of the metal ion that causes 50% inhibition of antibody binding. This is a measure of the assay's sensitivity.[5][9] |
| LOD | Limit of Detection, the lowest concentration of the metal ion that can be reliably distinguished from the zero standard.[9] |
| Working Range | The range of concentrations over which the assay is both precise and accurate (e.g., from IC₂₀ to IC₈₀).[9][17] |
Diagram of the Metal-Chelate-Antibody Interaction
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. ELISA and Chemiluminescent Enzyme Immunoassay for Sensitive and Specific Determination of Lead (II) in Water, Food and Feed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Development and Comparative Evaluation of Two Highly Sensitive Immunosensor Platforms for Trace Determination of Copper Ions in Drinking Water Using a Monoclonal Antibody Specific to Copper-EDTA Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Indirect Competitive ELISA for the Determination of Total Chromium Content in Food, Feed and Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
- 12. What is a Competitive ELISA? - Echelon Biosciences [echelon-inc.com]
- 14. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Application of Aminobenzyl-EDTA in Targeted Radioimmunotherapy: A Technical Guide
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of aminobenzyl-EDTA as a bifunctional chelator for targeted radioimmunotherapy (RIT). It offers in-depth scientific rationale, detailed experimental protocols, and critical quality control parameters.
Introduction: The Role of Bifunctional Chelators in RIT
Targeted radioimmunotherapy (RIT) is a therapeutic strategy that uses monoclonal antibodies (mAbs) to deliver cytotoxic doses of radiation directly to tumor cells, minimizing damage to healthy tissues. The success of RIT hinges on the stable attachment of a therapeutic radionuclide to the tumor-targeting mAb. This is achieved through a bifunctional chelator (BFC), a molecule with two distinct functional domains: a strong metal-binding moiety (the chelator) and a reactive group for covalent attachment to the antibody.
Aminobenzyl-EDTA (ethylenediaminetetraacetic acid) is a classic polyaminocarboxylate chelator that serves this purpose effectively. The EDTA framework provides a high-affinity coordination site for a variety of therapeutic radiometals, particularly trivalent ions like Lutetium-177 (¹⁷⁷Lu) and Yttrium-90 (⁹⁰Y). The aminobenzyl group provides a versatile chemical handle that can be modified for efficient conjugation to the antibody. This guide will focus on the use of a chemically activated form, p-isothiocyanatobenzyl-EDTA, for robust and reproducible antibody conjugation.
The Workflow: From Antibody to Radioimmunoconjugate
The overall process involves a multi-step workflow that requires careful execution and rigorous quality control at each stage. The integrity of the final radioimmunoconjugate—its ability to bind its target and retain the radionuclide in vivo—is paramount for therapeutic efficacy and safety.
Part 1: Synthesis of the Immunoconjugate
This phase involves the covalent attachment of the bifunctional chelator to the antibody. The most common and robust method utilizes the reaction between an isothiocyanate group on the chelator and the primary amine of lysine residues on the antibody, forming a stable thiourea bond.[1]
Protocol 3.1: Antibody Conjugation with p-Isothiocyanatobenzyl-EDTA (SCN-Bz-EDTA)
Rationale: The reaction is performed at a basic pH (~9.0) to ensure that the ε-amino groups of lysine residues are deprotonated and thus sufficiently nucleophilic to attack the isothiocyanate group.[2] A slight molar excess of the chelator is used to achieve a desired chelate-to-antibody ratio (CAR), typically between 1 and 5. A low CAR is crucial to avoid compromising the antibody's immunoreactivity.[3][4]
Materials:
-
Monoclonal Antibody (mAb): 2-10 mg/mL in a suitable buffer (e.g., PBS), free of amine-containing substances like Tris.
-
p-SCN-Bz-EDTA solution: 5 mM in anhydrous DMSO (prepare fresh).
-
Conjugation Buffer: 0.1 M Sodium Carbonate buffer, pH 9.0.
-
Purification: Size-exclusion chromatography (SEC) column (e.g., PD-10 desalting column).
-
Elution Buffer: Phosphate-buffered saline (PBS), pH 7.4.
Procedure:
-
Buffer Exchange: If necessary, exchange the mAb into the Conjugation Buffer using a desalting column or dialysis. Adjust the final concentration to 2-10 mg/mL. Critical Step: Lower protein concentrations can significantly reduce conjugation efficiency.[2]
-
Reaction Setup: In a microcentrifuge tube, add the required volume of mAb solution.
-
Chelator Addition: Calculate the volume of 5 mM SCN-Bz-EDTA solution needed to achieve a 3- to 5-fold molar excess over the mAb. Add this volume to the mAb solution while gently vortexing. The final DMSO concentration should be kept below 5% (v/v).[2]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at 37°C with gentle mixing.
-
Purification: Purify the resulting mAb-EDTA conjugate from unreacted chelator using a pre-equilibrated SEC column (e.g., PD-10). Elute with PBS, pH 7.4, and collect the protein-containing fractions.
-
Characterization: Determine the protein concentration (e.g., by measuring absorbance at 280 nm) and the CAR. The CAR can be estimated using methods such as isotopic dilution assays or MALDI-TOF mass spectrometry.
-
Storage: Store the purified mAb-EDTA conjugate at 2-8°C for short-term use or at -20°C/-80°C for long-term storage.
Part 2: Radiolabeling and Quality Control
This phase involves the incorporation of the therapeutic radionuclide into the purified mAb-EDTA conjugate. Lutetium-177 is a common choice for therapy due to its suitable β⁻ emission and imageable gamma photons.[5]
Protocol 4.1: Radiolabeling with Lutetium-177 (¹⁷⁷Lu)
Rationale: The chelation of ¹⁷⁷Lu³⁺ by EDTA is most efficient under mildly acidic conditions (pH 4.5-5.5) to prevent the formation of insoluble lutetium hydroxide at higher pH. Heating accelerates the reaction kinetics to achieve high radiochemical purity in a reasonable timeframe.[6] A scavenger like gentisic acid can be included to protect the antibody from radiolysis.
Materials:
-
mAb-EDTA Conjugate: From Protocol 3.1.
-
[¹⁷⁷Lu]LuCl₃: In 0.04 M HCl.
-
Labeling Buffer: 0.5 M Ammonium Acetate, pH 5.0.
-
Quenching Solution: 50 mM Diethylenetriaminepentaacetic acid (DTPA) or EDTA solution, pH 7.
-
Purification/QC: ITLC strips and appropriate mobile phase.
Procedure:
-
Reaction Setup: In a clean, metal-free reaction vial, combine ~50 µg of the mAb-EDTA conjugate with ~200 µL of Labeling Buffer.
-
Radionuclide Addition: Add the desired activity of [¹⁷⁷Lu]LuCl₃ (e.g., 74–148 MBq) to the vial. Ensure the final reaction pH is between 4.5 and 5.5.
-
Incubation: Heat the reaction mixture at 90°C for 30 minutes.[6]
-
Quenching: After cooling to room temperature, add a small volume of Quenching Solution (e.g., 10 µL of 50 mM DTPA) to complex any remaining free ¹⁷⁷Lu.
-
Quality Control: Determine the radiochemical purity using Instant Thin-Layer Chromatography (ITLC).
Protocol 4.2: Quality Control - Radiochemical Purity by ITLC
Rationale: ITLC is a rapid and effective method to separate the large, radiolabeled antibody from the small, free radiometal or its chelate complex.[7][8] In this system, the radiolabeled antibody remains at the origin (Rf = 0), while the free ¹⁷⁷Lu or [¹⁷⁷Lu]Lu-DTPA complex migrates with the solvent front (Rf = 1.0).
Procedure:
-
Spot a small amount (~1 µL) of the final reaction mixture onto an ITLC-SG strip.
-
Place the strip in a chromatography tank containing 50 mM DTPA solution (pH 5) as the mobile phase.
-
Allow the solvent to migrate near the top of the strip.
-
Remove the strip, mark the solvent front, and let it dry.
-
Analyze the distribution of radioactivity using a radio-TLC scanner.
-
Calculate the radiochemical purity (RCP). A successful radiolabeling should yield an RCP of >95%.[9]
| Parameter | Target Specification | Method | Rationale |
| Chelate:Antibody Ratio (CAR) | 1 - 5 | Mass Spectrometry | Balances chelation capacity with maintaining immunoreactivity. |
| Radiochemical Purity (RCP) | > 95% | ITLC | Ensures minimal free radionuclide, reducing off-target toxicity.[9] |
| Specific Activity | Application-dependent | Calculation | Defines the amount of radioactivity per unit mass of antibody (e.g., MBq/mg). |
| Immunoreactive Fraction | > 80% | Cell-Binding Assay | Confirms the antibody retains its ability to bind the target antigen after conjugation and labeling.[10] |
| In Vitro Serum Stability | > 90% stable at 7 days | Serum Incubation + ITLC | Predicts the stability of the radioimmunoconjugate in circulation.[11] |
Post-Labeling In Vitro Evaluation
Before proceeding to in vivo studies, it is essential to confirm that the final product retains its biological function and is stable under physiological conditions.
Protocol 5.1: Serum Stability Assay
Rationale: This assay assesses the stability of the radiolabel linkage in the presence of serum proteins and competing metal ions. The radioimmunoconjugate is incubated in human serum at body temperature, and the percentage of radioactivity remaining bound to the antibody is measured over time.[11][12]
Procedure:
-
Add a known amount of the purified radioimmunoconjugate to a vial of human serum.
-
Incubate the vial in a humidified chamber at 37°C.
-
At various time points (e.g., 1, 24, 72, 168 hours), take an aliquot of the serum mixture.
-
Analyze the aliquot by ITLC (as in Protocol 4.2) or size-exclusion HPLC to determine the percentage of radioactivity still attached to the antibody.
-
Plot the percentage of intact conjugate versus time. A stable conjugate should show minimal loss of the radionuclide over several days.[1]
Protocol 5.2: Immunoreactivity Assay
Rationale: Conjugation and radiolabeling can potentially damage the antigen-binding site of the mAb.[3][13] This assay quantifies the fraction of the radiolabeled antibody that can still bind to its target antigen. The most accepted method involves incubating a fixed amount of the radioimmunoconjugate with increasing concentrations of target cells (or antigen) and extrapolating to conditions of infinite antigen excess (Lindmo Plot).[14][15]
Procedure (Cell-Binding Assay):
-
Prepare serial dilutions of target cells expressing the antigen of interest.
-
Add a constant, trace amount of the radioimmunoconjugate to each cell suspension.
-
Incubate under conditions that allow for antibody-antigen binding (e.g., 1 hour at 4°C).
-
Separate the cell-bound radioactivity from the unbound radioactivity by centrifugation.
-
Measure the radioactivity in the cell pellet and the supernatant.
-
Plot the ratio of total-to-bound activity versus the inverse of the cell concentration. The y-intercept of the linear regression represents the inverse of the immunoreactive fraction.
Conclusion
The use of aminobenzyl-EDTA, particularly in its isothiocyanate-activated form, provides a reliable and well-established method for preparing radioimmunoconjugates for targeted therapy. The success of this approach is critically dependent on meticulous execution of the conjugation and radiolabeling steps, followed by comprehensive quality control to ensure the final product is pure, stable, and biologically active. The protocols and rationale provided in this guide serve as a foundational framework for developing novel and effective radioimmunotherapeutics.
References
- Lindmo, T., Boven, E., Cuttitta, F., Fedorko, J., & Bunn, P. A., Jr. (1984). Determination of the immunoreactive fraction of radiolabeled monoclonal antibodies by linear extrapolation to binding at infinite antigen excess. Journal of Immunological Methods, 72(1), 77–89.
- Batra, S. K., et al. (2002). Determination of immunoreactive fraction of radiolabeled monoclonal antibodies: what is an appropriate method?. Cancer Biotherapy & Radiopharmaceuticals, 17(5), 541-551.
- Mather, S. J., & Ellison, D. (1990). Determination of the immunoreactivity of radiolabeled monoclonal antibodies. Journal of Nuclear Medicine, 31(5), 692-697.
- Mather, S. J. (1990). Determination of the immunoreactivity of radiolabeled monoclonal antibodies. Cancer Biotherapy, 5(2), 111-118.
- Perera, H., et al. (2015). Determination of Immunoreactive Fraction of Radiolabeled Monoclonal Antibodies: What Is an Appropriate Method?. Cancer Biotherapy & Radiopharmaceuticals, 30(1), 1-10.
- Zolghadri, S., et al. (2011). Production and Quality Control of [67Ga]-DOTA-trastuzumab for Radioimmunoscintigraphy. Iranian Journal of Pharmaceutical Research, 10(2), 299–307.
- Kao, C. H. (2013). Quality Control of Compounded Radiopharmaceuticals. University of New Mexico College of Pharmacy.
- Al-Qahtani, M., et al. (2023). Preparation, Radiolabeling with 68Ga/177Lu and Preclinical Evaluation of Novel Angiotensin Peptide Analog: A New Class of Peptides for Breast Cancer Targeting. Molecules, 28(21), 7401.
- Cole, W. C., et al. (1987). Comparative Serum Stability of Radiochelates for Antibody Radiopharmaceuticals. Journal of Nuclear Medicine, 28(1), 83-90.
- Wu, Y., et al. (2021). PET imaging facilitates antibody screening for synergistic radioimmunotherapy with a 177Lu-labeled αPD-L1 antibody. Theranostics, 11(17), 8532–8546.
- Vosjan, M. J., et al. (2010). p-Isothiocyanatobenzyl-desferrioxamine: a new bifunctional chelate for facile radiolabeling of monoclonal antibodies with zirconium-89 for immuno-PET imaging. European Journal of Nuclear Medicine and Molecular Imaging, 37(4), 729–739.
- Yamashita, T., et al. (2023). 177Lu-labeled antibody-drug conjugate: a dual mechanistic treatment modality in solid tumors. Molecular Cancer Therapeutics, 22(3), 318-327.
-
Brechbiel, M. W., et al. (1986). Synthesis of 1-(p-isothiocyanatobenzyl) derivatives of DTPA and EDTA. Antibody labeling and tumor-imaging studies. Inorganic Chemistry, 25(16), 2772–2781. Available at: [Link]
- Ketchemen, J. P., et al. (2023). Characterization of radioimmunoconjugates. Radio-iTLC chromatograms.
-
Brechbiel, M. W., et al. (1986). Synthesis of 1-(p-isothiocyanatobenzyl) derivatives of DTPA and EDTA. Antibody labeling and tumor-imaging studies. OSTI.GOV. Available at: [Link]
- Vosjan, M., et al. (2011). Conjugation and radiolabeling of monoclonal antibodies with zirconium-89 for PET imaging using the bifunctional chelate p-isothiocyanatobenzyl-desferrioxamine.
- International Atomic Energy Agency. (2018). Quality Control in the Production of Radiopharmaceuticals. IAEA-TECDOC-1856.
- Müller, C., et al. (2014). Radiolabeling with Tb-161 and Lu-177: defining the impact of metal impurities. Journal of Nuclear Medicine, 55(Supplement 1), 1734.
- Goldenberg, D. M., & Sharkey, R. M. (2013). Tumor Immunotargeting Using Innovative Radionuclides. Cancers, 5(4), 1537–1555.
-
van Dongen, G., et al. (2008). Facile radiolabeling of monoclonal antibodies and other proteins with zirconium-89 or gallium-68 for PET imaging using p-isothiocyanatobenzyl-desferrioxamine. Nature Protocols. Available at: [Link]
- Creative Biolabs. (n.d.). Antibody Stability Analysis.
- Lee, J. K., et al. (2012). Stability of the antibody in serum was tested using samples spiked with 8, 4 and 2 ng/ml.
- Li, Y., Sarvaiya, H., & Villafuerte-Vega, R. (2020). A Novel in vitro Serum Stability Assay for Antibody Therapeutics incorporating Internal Standards. Protein Metrics.
- Hnatowich, D. J. (1986). Label stability in serum of four radionuclides on DTPA-coupled antibodies - an evaluation. Nuclear Medicine and Biology, 13(4), 373-377.
- Shaffer, T. M. (2021). Development of Radiochemical Quality Control Methods for Ra-223 and Th-227 Radiotherapies. Washington University Open Scholarship.
Sources
- 1. p-Isothiocyanatobenzyl-desferrioxamine: a new bifunctional chelate for facile radiolabeling of monoclonal antibodies with zirconium-89 for immuno-PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile radiolabeling of monoclonal antibodies and other proteins with zirconium-89 or gallium-68 for PET im... [protocols.io]
- 3. Determination of the Immunoreactivity of Radiolabeled Monoclonal Antibodies | Springer Nature Experiments [experiments.springernature.com]
- 4. Synthesis of 1-(p-isothiocyanatobenzyl) derivatives of DTPA and EDTA. Antibody labeling and tumor-imaging studies (Journal Article) | OSTI.GOV [osti.gov]
- 5. Tumor Immunotargeting Using Innovative Radionuclides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Production and Quality Control of [67Ga]-DOTA-trastuzumab for Radioimmunoscintigraphy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 9. PET imaging facilitates antibody screening for synergistic radioimmunotherapy with a 177Lu-labeled αPD-L1 antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quality control test for immunoreactivity of radiolabeled antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. Antibody Stability Analysis - Creative Biolabs [creative-biolabs.com]
- 13. Determination of the immunoreactivity of radiolabeled monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of immunoreactive fraction of radiolabeled monoclonal antibodies: what is an appropriate method? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Metal Ion Chelation Studies Using Aminobenzyl-EDTA-Conjugated Biomolecules
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Bifunctional Chelators in Biomedical Applications
In the realms of diagnostics, therapeutics, and fundamental biological research, the ability to selectively introduce metal ions to specific biomolecules is of paramount importance. This is particularly true in the development of radiopharmaceuticals, where a metallic radionuclide is targeted to a specific site in the body for imaging or therapeutic purposes.[1][2] The success of such applications hinges on the stable linkage between the metal ion and the carrier biomolecule, a connection facilitated by a class of molecules known as bifunctional chelators (BFCs).[3][4]
These BFCs possess two key features: a strong metal-chelating moiety and a reactive functional group for covalent attachment to a biomolecule, such as a protein or peptide.[3] Among the various BFCs developed, aminobenzyl-EDTA and its derivatives have emerged as versatile and reliable tools. The EDTA (ethylenediaminetetraacetic acid) core provides a hexadentate coordination environment, forming highly stable complexes with a wide range of metal ions.[5][6] The aminobenzyl group, on the other hand, offers a convenient handle for conjugation to biomolecules, often through the formation of a stable amide or thiourea bond.[7][8]
This guide provides a comprehensive overview of the principles and protocols for utilizing aminobenzyl-EDTA-conjugated biomolecules in metal ion chelation studies. It is designed to equip researchers with the foundational knowledge and practical steps necessary to synthesize, characterize, and apply these powerful conjugates in their work.
I. Synthesis and Characterization of Aminobenzyl-EDTA-Biomolecule Conjugates
The first critical step in any metal chelation study is the successful conjugation of the aminobenzyl-EDTA chelator to the biomolecule of interest. This section outlines the synthesis of a common aminobenzyl-EDTA derivative and its subsequent conjugation to a model protein.
Protocol 1: Synthesis of p-Isothiocyanatobenzyl-EDTA (p-SCN-Bn-EDTA)
A frequently used derivative for conjugation to primary amines on biomolecules is p-isothiocyanatobenzyl-EDTA.[7] This protocol provides a general outline for its synthesis, which may require optimization based on available starting materials and laboratory capabilities. The synthesis typically involves the reaction of p-aminobenzyl-EDTA with thiophosgene or a related reagent.
Protocol 2: Conjugation of p-SCN-Bn-EDTA to a Protein
This protocol describes the conjugation of p-SCN-Bn-EDTA to a protein containing accessible lysine residues. The isothiocyanate group reacts with primary amines to form a stable thiourea linkage.
Materials:
-
Protein of interest (e.g., Bovine Serum Albumin, BSA)
-
p-Isothiocyanatobenzyl-EDTA (p-SCN-Bn-EDTA)
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.5-9.0
-
Quenching Buffer: 1 M Glycine or Tris-HCl, pH 8.0
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
-
Dialysis tubing (appropriate molecular weight cut-off)
Procedure:
-
Protein Preparation: Dissolve the protein in the Conjugation Buffer to a final concentration of 5-10 mg/mL.
-
Chelator Preparation: Immediately before use, dissolve the p-SCN-Bn-EDTA in a small amount of DMSO and then dilute with the Conjugation Buffer.
-
Conjugation Reaction: Add the p-SCN-Bn-EDTA solution to the protein solution. A typical starting molar ratio is 10-20 moles of chelator per mole of protein.
-
Incubation: Gently mix the reaction mixture and incubate at room temperature for 2-4 hours or overnight at 4°C.
-
Quenching: Add the Quenching Buffer to a final concentration of 100 mM to quench any unreacted isothiocyanate groups. Incubate for 30 minutes at room temperature.
-
Purification: Remove unconjugated chelator and quenching reagents by either size-exclusion chromatography or extensive dialysis against a suitable buffer (e.g., PBS).[9]
Characterization of the Conjugate
It is crucial to characterize the resulting conjugate to determine the average number of chelator molecules attached per biomolecule (chelate-to-protein ratio). This can be achieved through various methods:
-
UV-Visible Spectrophotometry: If the chelator has a distinct absorbance peak, the ratio can be estimated by measuring the absorbance of the conjugate at the protein's characteristic wavelength (e.g., 280 nm) and the chelator's specific wavelength.
-
Mass Spectrometry: For smaller biomolecules, mass spectrometry can provide a precise determination of the molecular weight of the conjugate, allowing for the calculation of the number of attached chelators.[10]
-
Radiometric Assay: A tracer amount of a radiolabeled metal ion can be chelated to the conjugate, and the radioactivity can be used to quantify the number of functional chelators.
II. Experimental Design for Metal Ion Chelation Studies
Once the aminobenzyl-EDTA-biomolecule conjugate is synthesized and characterized, it can be used to study its interaction with various metal ions.
Selection of Metal Ions
The choice of metal ions will depend on the specific application. For radiopharmaceutical development, isotopes such as Indium-111, Yttrium-90, or Lutetium-177 are commonly used.[11] For fundamental binding studies, non-radioactive divalent and trivalent metal ions like Cu²⁺, Zn²⁺, Ni²⁺, Co²⁺, and Fe³⁺ are often employed.[5]
Protocol 3: Determination of Metal Chelation Efficiency
This protocol describes a general method to assess the efficiency of metal ion incorporation into the aminobenzyl-EDTA-biomolecule conjugate.
Materials:
-
Aminobenzyl-EDTA-biomolecule conjugate
-
Metal ion solution (e.g., InCl₃ in 0.05 M HCl for Indium-111)
-
Chelation Buffer: 0.1 M Sodium Acetate or Citrate buffer, pH 5.5-6.5
-
Quenching Solution: 50 mM EDTA solution
-
Instant Thin-Layer Chromatography (ITLC) strips
-
Developing Solvent: 0.1 M Sodium Citrate, pH 6.0
Procedure:
-
Chelation Reaction: Add the metal ion solution to the aminobenzyl-EDTA-biomolecule conjugate in the Chelation Buffer. The molar ratio of metal to chelator should be optimized, but a 1:1 to 1:5 ratio is a good starting point.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 30-60 minutes.
-
Quenching (Optional): Add the Quenching Solution to complex any unchelated metal ions.
-
Analysis by ITLC: Spot a small aliquot of the reaction mixture onto an ITLC strip. Develop the chromatogram using the Developing Solvent. The conjugated metal will remain at the origin, while the free metal will migrate with the solvent front.
-
Quantification: Determine the percentage of chelated metal by measuring the radioactivity or using a suitable detection method at the origin and the solvent front.
Determining Stability Constants
The thermodynamic stability of the metal-chelate complex is a critical parameter, especially for in vivo applications.[12] The conditional stability constant (Kcond) reflects the stability of the complex under specific pH and ionic strength conditions.[5][13] These constants can be determined using various techniques, including:
-
Potentiometric Titration: This classic method involves titrating the chelator with a metal ion solution and monitoring the change in pH.
-
Spectrophotometric Methods: Changes in the UV-visible absorption spectrum upon metal binding can be used to determine binding constants.[14]
-
Competition Assays: A competing chelator with a known stability constant is used to indirectly determine the stability constant of the aminobenzyl-EDTA-metal complex.[5]
-
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS can be used to directly observe the metal-chelate complex and determine its stability through competition experiments.[5]
III. Data Presentation and Visualization
Clear and concise presentation of data is essential for interpreting the results of metal chelation studies.
Quantitative Data Summary
| Parameter | Method | Typical Value/Range | Reference |
| Chelate-to-Protein Ratio | UV-Vis Spectrophotometry, Mass Spec | 2-8 | [15] |
| Chelation Efficiency | ITLC, HPLC | >95% | [16] |
| Conditional Stability Constant (log Kcond) | Potentiometric Titration, ESI-MS | 15-25 (for trivalent metals) | [5][17] |
Experimental Workflow Visualization
The following diagrams illustrate the key processes described in this guide.
Caption: Workflow for the synthesis and purification of an aminobenzyl-EDTA-biomolecule conjugate.
Caption: General workflow for determining the metal chelation efficiency of the conjugate.
IV. Conclusion and Future Directions
The use of aminobenzyl-EDTA-conjugated biomolecules provides a robust platform for a wide array of metal ion chelation studies. The protocols and principles outlined in this guide offer a solid foundation for researchers entering this field. Future advancements will likely focus on the development of novel bifunctional chelators with improved stability and kinetic inertness, as well as site-specific conjugation methods to produce more homogeneous and well-defined bioconjugates.[18] These innovations will continue to drive the development of more effective and targeted radiopharmaceuticals and other metal-based biomedical tools.
References
-
Blower, P. J., & Verwijnen, S. M. (2012). Bifunctional chelators in the design and application of radiopharmaceuticals for oncological diseases. Dalton transactions (Cambridge, England : 2003), 41(42), 12835–12850. [Link]
-
Ferreira, C. L., Lamsa, E., & Garmestani, K. (2017). Modern Developments in Bifunctional Chelator Design for Gallium Radiopharmaceuticals. Molecules (Basel, Switzerland), 22(10), 1645. [Link]
-
Liu, S. (2008). Bifunctional coupling agents for radiolabeling of biomolecules and target-specific delivery of metallic radionuclides. Advanced drug delivery reviews, 60(12), 1347–1370. [Link]
-
Lidström, S., & Ohlson, Y. (2014). Determination of conditional stability constants for some divalent transition metal ion-EDTA complexes by electrospray ionization mass spectrometry. Journal of mass spectrometry : JMS, 49(7), 550–556. [Link]
-
Liu, S., & Edwards, D. S. (2001). Bifunctional Chelators for Therapeutic Lanthanide Radiopharmaceuticals. Bioconjugate Chemistry, 12(1), 7-34. [Link]
-
Blower, P. J., & Verwijnen, S. M. (2012). Bifunctional Chelators in the Design and Application of Radiopharmaceuticals for Oncological Diseases. R Discovery. [Link]
-
Dojindo Molecular Technologies, Inc. (n.d.). Chelate Labeling Reagent Isothiocyanobenzyl-EDTA. Dojindo. [Link]
-
Shimadzu. (n.d.). Analysis of protein drugs aggregation Using Size Exclusion Chromatography. Shimadzu. [Link]
-
Vahrenkamp, H. (1999). Metal Complexes of EDTA: An Exercise in Data Interpretation. Journal of Chemical Education, 76(9), 1277. [Link]
-
Song, A. I., & Rana, T. M. (1997). Synthesis of an amino acid analogue to incorporate p-aminobenzyl-EDTA in peptides. Bioconjugate chemistry, 8(2), 249–252. [Link]
-
Bangs Laboratories, Inc. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Bangs Laboratories, Inc.. [Link]
-
Wyatt Technology. (n.d.). Analyze conjugated proteins, polymers, and macromolecules. Wyatt Technology. [Link]
-
ResearchGate. (n.d.). Conditional stability constants of metal–EDTA complexes. ResearchGate. [Link]
- Ashmead, H. D., & Ashmead, S. D. (2006). U.S.
-
Dolino, D. M., & Some, D. (2019). Characterization of Proteins by Size-Exclusion Chromatography Coupled to Multi-Angle Light Scattering (SEC-MALS). Journal of visualized experiments : JoVE, (148), 10.3791/59615. [Link]
- Chempendix. (n.d.). Formation Constants for metal-EDTA Complexes. Google Sites.
-
Das, S., & Sarmah, S. (2020). Combating Essential Metal Toxicity: Key Information from Optical Spectroscopy. ACS Omega, 5(25), 15475-15484. [Link]
-
Anderegg, G., & Popov, K. (2005). Critical evaluation of stability constants of metal complexes of complexones for biomedical and environmental applications*. Pure and Applied Chemistry, 77(8), 1445-1495. [Link]
-
Sieving, P. F., Watson, A. D., & Rocklage, S. M. (1990). Preparation and characterization of paramagnetic polychelates and their protein conjugates. Bioconjugate chemistry, 1(1), 65–71. [Link]
-
G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences. [Link]
-
Le Mignon, M., Chen, Y. W., & Chignier, E. (2014). Optimized protocol for protein macrocomplexes stabilization using the EDC, 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide, zero-length cross-linker. Analytical biochemistry, 466, 37–39. [Link]
-
Creative Biolabs. (n.d.). Custom Protein-Metal Chelate Conjugation Service. Creative Biolabs. [Link]
-
Dolino, D. M. (2018). Characterizing Protein-Nucleic Acid Conjugates with Light Scattering. BioPharm International, 31(11). [Link]
-
Tieu, W., & Ramos, N. (2018). Site-specific chelator-antibody conjugation for PET and SPECT imaging with radiometals. EJNMMI radiopharmacy and chemistry, 3(1), 18. [Link]
-
Fekete, S., Beck, A., & Veuthey, J. L. (2014). Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates. Journal of pharmaceutical and biomedical analysis, 101, 161–173. [Link]
-
Wang, Y., & Li, Y. (2019). Study on the Methods of Separation and Detection of Chelates. Journal of agricultural and food chemistry, 67(8), 2217–2225. [Link]
- Ashmead, S. D., & Ashmead, H. D. (2008). U.S.
-
Dincer, T. D., & Telep, O. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Molecules (Basel, Switzerland), 27(2), 438. [Link]
-
Ralph, L. D., & Williams, L. E. (1996). A method for preparing chelate-cytokine conjugates with retention of protein structure, biological activity, and pharmacokinetic properties. Bioconjugate chemistry, 7(6), 654–659. [Link]
-
Sieving, P. F., Watson, A. D., & Rocklage, S. M. (1990). Preparation and characterization of paramagnetic polychelates and their protein conjugates. Bioconjugate Chemistry, 1(1), 65-71. [Link]
-
Lovejoy, K. S., & Reber, K. P. (1996). Effect of different metal ions on the binding of EDTAmetal complexes to the 2A81G5 monoclonal antibody. Journal of immunological methods, 192(1-2), 127–136. [Link]
-
Dervan, P. B., & Oakley, M. G. (1996). Reagents and methods for the solid-phase synthesis of protein-EDTA for use in affinity cleaving. Journal of the American Chemical Society, 118(38), 9091-9092. [Link]
-
Mthombeni, A., & Tugizimana, F. (2022). Applying EDTA in Chelating Excess Metal Ions to Improve Downstream DNA Recovery from Mine Tailings for Long-Read Amplicon Sequencing of Acidophilic Fungi Communities. International journal of molecular sciences, 23(8), 4478. [Link]
-
ResearchGate. (n.d.). Metal-ion chelating ability of ethylenediaminetetraacetic acid (EDTA). ResearchGate. [Link]
-
Miller, L. M. (2019). Protein Synthesis and Bioconjugation for Design of Antimicrobial Conjugates. University of California, Irvine. [Link]
-
Verel, I., & Visser, G. W. (2004). p-Isothiocyanatobenzyl-desferrioxamine: a new bifunctional chelate for facile radiolabeling of monoclonal antibodies with zirconium-89 for immuno-PET imaging. European journal of nuclear medicine and molecular imaging, 31(10), 1439–1446. [Link]
-
Interchim. (n.d.). EDTA and EGTA chelating agents. Interchim. [Link]
-
Tsentin, I., & Trakhtenberg, S. (2007). EDTA chelation therapy in the treatment of toxic metals exposure. TheScientificWorldJournal, 7, 101–111. [Link]
-
DeNardo, S. J., & Kukis, D. L. (1994). Influence of a peptide linker on biodistribution and metabolism of antibody-conjugated benzyl-EDTA. Comparison of enzymatic digestion in vitro and in vivo. Bioconjugate chemistry, 5(4), 302–310. [Link]
-
Jain, M., & Chugh, A. (2016). Antibody Labeling with Radioiodine and Radiometals. Methods in molecular biology (Clifton, N.J.), 1474, 155–167. [Link]
-
Nicolas, J., & Willard, N. (2012). Emerging Synthetic Techniques for Protein-Polymer Conjugations. Polymer chemistry, 3(7), 1618–1629. [Link]
-
Boros, E., & Ferreira, C. L. (2022). Validation of a Post-Radiolabeling Bioconjugation Strategy for Radioactive Rare Earth Complexes with Minimal Structural Footprint. Bioconjugate chemistry, 33(2), 293–302. [Link]
Sources
- 1. Bifunctional chelators in the design and application of radiopharmaceuticals for oncological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Determination of conditional stability constants for some divalent transition metal ion-EDTA complexes by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chelate Labeling Reagent Isothiocyanobenzyl-EDTA | CAS 105394-74-9 Dojindo [dojindo.com]
- 8. Synthesis of an amino acid analogue to incorporate p-aminobenzyl-EDTA in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Study on the Methods of Separation and Detection of Chelates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimized protocol for protein macrocomplexes stabilization using the EDC, 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide, zero-length cross-linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antibody Labeling with Radioiodine and Radiometals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Custom Protein-Metal Chelate Conjugation Service - Creative Biolabs [creative-biolabs.com]
- 16. A method for preparing chelate-cytokine conjugates with retention of protein structure, biological activity, and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chempendix - Formation Constants for metal-EDTA Complexes [sites.google.com]
- 18. Site-specific chelator-antibody conjugation for PET and SPECT imaging with radiometals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Site-Specific Protein Modification Using p-Aminobenzyl-EDTA
Introduction: Precision Engineering of Proteins
In the landscape of modern biochemistry and therapeutic development, the ability to modify proteins at specific, predetermined sites is paramount. Site-specific modification allows for the introduction of novel functionalities, such as fluorescent probes for imaging, cytotoxic agents for targeted drug delivery, or unique tags for purification and analysis, without compromising the protein's native structure and function.[1][2][3][4] This level of precision contrasts sharply with traditional, stochastic labeling methods that target abundant amino acid residues like lysine, often resulting in heterogeneous products with unpredictable activity.[1] Among the diverse chemical tools available for site-specific modification, p-aminobenzyl-EDTA (p-ABE-EDTA) has emerged as a versatile reagent for introducing a potent metal-chelating moiety onto a protein of interest.[5][6] This capability opens the door to a wide range of applications, from affinity cleavage mapping of protein structures to the development of novel radiopharmaceuticals.[6][7]
This comprehensive guide provides a detailed exploration of the use of p-aminobenzyl-EDTA for site-specific protein modification. We will delve into the underlying chemical principles, provide step-by-step protocols for synthesis and conjugation, and discuss the characterization and application of the resulting protein-chelate conjugates.
The Power of a Chelator: Why p-Aminobenzyl-EDTA?
Ethylenediaminetetraacetic acid (EDTA) is a powerful hexadentate ligand, renowned for its ability to form stable complexes with a wide variety of metal ions.[8] By functionalizing EDTA with a p-aminobenzyl group, we create a derivative that can be covalently attached to a protein, effectively installing a high-affinity metal-binding site at a desired location. This "tag-and-modify" approach offers several distinct advantages:[4]
-
Versatility in Metal Coordination: The EDTA moiety can chelate a broad spectrum of metal ions, including transition metals (e.g., Fe²⁺, Cu²⁺) and radionuclides (e.g., ¹¹¹In, ⁹⁰Y), making it suitable for diverse applications such as redox-mediated cleavage, fluorescence imaging, and radioimmunotherapy.[7][9][10]
-
Site-Specific Introduction: Through modern molecular biology and peptide synthesis techniques, p-aminobenzyl-EDTA can be incorporated with high precision. One elegant method involves its synthesis as an amino acid analogue, allowing for its direct inclusion at any desired position during solid-phase peptide synthesis.[5][6]
-
Biocompatibility: The linkage chemistries employed for conjugation are designed to be performed under mild, aqueous conditions, preserving the integrity and biological activity of the target protein.[11]
Strategic Incorporation of p-Aminobenzyl-EDTA
The key to successful site-specific modification lies in the strategic placement of the p-aminobenzyl-EDTA moiety. Two primary strategies are commonly employed:
-
Solid-Phase Peptide Synthesis (SPPS): For synthetic peptides and small proteins, the most precise method is the incorporation of a p-aminobenzyl-EDTA-derivatized amino acid during SPPS.[5][6] This approach offers complete control over the modification site.
-
Targeting Unique Amino Acid Residues: For larger, recombinantly expressed proteins, site-directed mutagenesis can be used to introduce a uniquely reactive amino acid, such as cysteine, at the desired location. The p-aminobenzyl-EDTA can then be coupled to this residue using a suitable crosslinker.[1] Alternatively, the N-terminal α-amine can be targeted for selective modification.[3]
This guide will focus on a versatile approach that involves the synthesis of an activated p-aminobenzyl-EDTA derivative that can be coupled to a primary amine on the protein, a strategy applicable to both N-terminal modification and the modification of lysine residues if site-specificity is achieved through other means (e.g., protection chemistry or localized activation).
Experimental Workflows and Protocols
Workflow Overview
The overall process for site-specific protein modification with p-aminobenzyl-EDTA can be broken down into four key stages:
Caption: Overall experimental workflow for protein modification.
Protocol 1: Synthesis of p-Nitrobenzyl-EDTA Tetra-tert-butyl Ester
This protocol describes the synthesis of a protected precursor to p-aminobenzyl-EDTA. The tert-butyl ester groups protect the carboxylic acids of EDTA during subsequent reactions and can be removed later under acidic conditions.
Materials:
-
p-Nitrobenzylamine hydrochloride
-
tert-Butyl bromoacetate
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (anhydrous)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of p-nitrobenzylamine hydrochloride (1 eq) in anhydrous acetonitrile, add DIPEA (3 eq). Stir the mixture at room temperature for 15 minutes.
-
Add tert-butyl bromoacetate (2.5 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 48-72 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench it by adding a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
-
Collect the fractions containing the desired product and evaporate the solvent to obtain p-nitrobenzyl-EDTA tetra-tert-butyl ester as a solid.
Protocol 2: Reduction to p-Aminobenzyl-EDTA Tetra-tert-butyl Ester
This protocol details the reduction of the nitro group to an amine.
Materials:
-
p-Nitrobenzyl-EDTA tetra-tert-butyl ester
-
10% Palladium on carbon (Pd/C)
-
Ethanol or Methanol
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Dissolve the p-nitrobenzyl-EDTA tetra-tert-butyl ester (1 eq) in ethanol or methanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (catalytic amount, ~10% by weight of the starting material).
-
Purge the flask with hydrogen gas and then maintain a positive pressure of hydrogen using a balloon or a hydrogenation apparatus.
-
Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield p-aminobenzyl-EDTA tetra-tert-butyl ester. This product is often used in the next step without further purification.
Protocol 3: Diazotization and Coupling to Protein
This protocol describes a method for coupling the p-aminobenzyl-EDTA to tyrosine residues on a protein via a diazonium salt intermediate. This method is less site-specific than others but can be effective for proteins with accessible tyrosine residues.
Materials:
-
p-Aminobenzyl-EDTA (deprotected form, obtained by treating the tetra-tert-butyl ester with trifluoroacetic acid)
-
Hydrochloric acid (HCl), chilled
-
Sodium nitrite (NaNO₂), chilled solution
-
Target protein in a suitable buffer (e.g., borate buffer, pH 8.5-9.0)
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Diazotization:
-
Dissolve p-aminobenzyl-EDTA in chilled dilute HCl.
-
Cool the solution in an ice bath.
-
Add a chilled aqueous solution of sodium nitrite dropwise with constant stirring.
-
Maintain the temperature at 0-5 °C.
-
The formation of the diazonium salt is typically rapid. Use the solution immediately in the next step.
-
-
Coupling to Protein:
-
Adjust the pH of the target protein solution to 8.5-9.0 with a suitable buffer (e.g., borate buffer).
-
Slowly add the freshly prepared diazonium salt solution to the protein solution with gentle stirring.
-
Allow the reaction to proceed for 1-2 hours at 4 °C.
-
The reaction mixture will typically develop a yellow-orange color, indicating the formation of an azo linkage.
-
-
Purification:
-
Separate the protein-EDTA conjugate from unreacted reagents and byproducts using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).
-
Monitor the elution profile by measuring absorbance at 280 nm (for protein) and in the visible range (for the azo dye, if desired).
-
Collect the fractions corresponding to the protein conjugate.
-
Caption: Diazotization and coupling reaction scheme.
Protocol 4: Site-Specific Incorporation via SPPS
For ultimate site-specificity, incorporating p-aminobenzyl-EDTA as an amino acid analog during solid-phase peptide synthesis is the method of choice.[5][6] This requires the synthesis of an Fmoc-protected derivative, which is a more advanced synthetic procedure.
Conceptual Steps:
-
Synthesis of an Fmoc-Asp(p-aminobenzyl-EDTA(tBu)₄)-OH analog: This involves coupling the p-aminobenzyl-EDTA tetra-tert-butyl ester to the side chain of an Fmoc-protected aspartic acid derivative.[6]
-
Solid-Phase Peptide Synthesis: The custom amino acid analog is then used in a standard Fmoc-based solid-phase peptide synthesizer at the desired position in the peptide sequence.[6]
-
Cleavage and Deprotection: After synthesis, the peptide is cleaved from the resin, and the side-chain protecting groups (including the tert-butyl esters on EDTA) are removed, typically using a strong acid cocktail (e.g., trifluoroacetic acid).
-
Purification: The final peptide-EDTA conjugate is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Characterization of the Protein-EDTA Conjugate
Thorough characterization is essential to confirm successful conjugation and determine the stoichiometry of modification.
| Technique | Purpose | Expected Outcome |
| UV-Vis Spectroscopy | To estimate the degree of labeling (for diazotization method). | Appearance of a new absorbance peak corresponding to the azo linkage. |
| Mass Spectrometry (MALDI-TOF or ESI-MS) | To confirm covalent modification and determine the number of EDTA molecules per protein. | An increase in the molecular weight of the protein corresponding to the mass of the attached p-aminobenzyl-EDTA moiety. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the conjugate and separate it from unmodified protein. | A shift in the retention time of the modified protein compared to the unmodified protein. |
| Metal Binding Assays | To confirm that the conjugated EDTA is functional and can chelate metal ions. | Demonstration of metal binding using techniques such as isothermal titration calorimetry (ITC) or spectrophotometric titration with a metallochromic indicator. |
Applications in Research and Development
The site-specific attachment of a potent metal chelator like p-aminobenzyl-EDTA to a protein unlocks a multitude of advanced applications:
-
Affinity Cleavage: By chelating Fe²⁺ and delivering it in proximity to a target biomolecule (protein or nucleic acid), the Fe-EDTA complex can generate localized hydroxyl radicals in the presence of a reducing agent and hydrogen peroxide, leading to cleavage of the target's backbone.[6] This allows for high-resolution mapping of binding sites and molecular interactions.
-
Targeted Radionuclide Therapy and Imaging: When conjugated to a monoclonal antibody or other targeting protein, the EDTA moiety can chelate therapeutic or diagnostic radionuclides. This forms the basis of radioimmunotherapy and radioimmunodetection, where radiation is delivered specifically to diseased cells or tissues.[7]
-
Fluorescent Probes: The chelation of certain lanthanide ions (e.g., Eu³⁺, Tb³⁺) by the EDTA moiety can lead to sensitized fluorescence, creating luminescent probes for time-resolved fluorescence resonance energy transfer (TR-FRET) assays and cellular imaging.[9][12][13]
-
Protein Structure and Dynamics Studies: The introduction of a paramagnetic metal ion via the EDTA linker can be used in NMR spectroscopy to obtain distance restraints, providing insights into protein structure and dynamics.
Conclusion
The site-specific modification of proteins with p-aminobenzyl-EDTA is a powerful and versatile strategy for introducing a high-affinity metal-chelating site with a high degree of spatial control. This technique provides researchers and drug developers with a robust tool for a wide array of applications, from fundamental studies of molecular interactions to the development of targeted therapeutics and diagnostics. The protocols and principles outlined in this guide offer a solid foundation for the successful implementation of this valuable bioconjugation methodology.
References
- Current time information in San Francisco, CA, US. (n.d.). Google.
- Rana, T. M., & Meares, C. F. (1996). Synthesis of an amino acid analogue to incorporate p-aminobenzyl-EDTA in peptides.
- Rana, T. M., & Meares, C. F. (1996). Synthesis of an Amino Acid Analogue To Incorporate p-Aminobenzyl-EDTA in Peptides.
- Jiang, Y., et al. (2019). Recognition of Proteins by Metal Chelation-Based Fluorescent Probes in Cells. Frontiers in Chemistry, 7, 563.
- Jiang, Y., et al. (2019). Recognition of Proteins by Metal Chelation-Based Fluorescent Probes in Cells. Frontiers in Chemistry, 7.
- Jiang, Y., et al. (2019). Recognition of Proteins by Metal Chelation-Based Fluorescent Probes in Cells. Frontiers in Chemistry, 7, 563.
- He, H., et al. (2020). Lighting Up and Identifying Metal-Binding Proteins in Cells. Accounts of Chemical Research, 53(10), 2348–2361.
- Patton, W. F., et al. (1991). Metal chelates as reversible stains for detection of electroblotted proteins: application to protein microsequencing and immunoblotting. Analytical Biochemistry, 197(1), 25-33.
- DeNardo, S. J., et al. (1997). Influence of a peptide linker on biodistribution and metabolism of antibody-conjugated benzyl-EDTA. Comparison of enzymatic digestion in vitro and in vivo.
- Spier, A. D., & Loman, A. A. (2013). Site-specific functionalization of proteins and their applications to therapeutic antibodies. Journal of Pharmacy and Pharmacology, 65(6), 785-802.
- Chen, B., et al. (2023). Residue-Specific Impact of EDTA and Methionine on Protein Oxidation in Biotherapeutics Formulations Using an Integrated Biotherapeutics Drug Product Development Workflow. Journal of Pharmaceutical Sciences, 112(2), 471-481.
- Zhang, C., et al. (2015). Protein tetrazinylation via diazonium coupling for covalent and catalyst-free bioconjugation. Organic & Biomolecular Chemistry, 13(47), 11422-11425.
- Kumar, A., & Singh, I. (2016). Site-specific chemical modifications of proteins. RSC Advances, 6(8), 6463-6482.
- de Gruijter, C. F., et al. (2021).
- Antos, J. M., & Francis, M. B. (2006). A "Tag-and-Modify" Approach to Site-Selective Protein Modification. Accounts of Chemical Research, 39(9), 653–663.
- Tucker, J. A. (2018).
- Peak Proteins. (n.d.). Using EDTA as a Strategy to Reduce Protein Aggregation.
- Various authors. (2012). What is the best procedure to synthesize p-aminobenzyl alcohol?
- Thermo Fisher Scientific. (n.d.). Protein Modification Reagents.
- MilliporeSigma. (n.d.). Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides.
- Liu, D. S., et al. (2022). Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells. ACS Chemical Biology, 17(10), 2841–2850.
- Stephanopoulos, N., & Francis, M. B. (2011). Advances in Bioconjugation.
- Kim, Y., et al. (2016). Structural and Biochemical Characterization of EDTA Monooxygenase and its Physical Interaction with a Partner Flavin Reductase. Journal of Biological Chemistry, 291(24), 12698-12711.
- Scientific Laboratory Supplies. (n.d.). Aminobenzyl-EDTA, >=90% (CHN).
- CellMosaic. (n.d.). Introducing Functional Groups.
Sources
- 1. Site-specific functionalization of proteins and their applications to therapeutic antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploiting Protein N-Terminus for Site-Specific Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of an amino acid analogue to incorporate p-aminobenzyl-EDTA in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Influence of a peptide linker on biodistribution and metabolism of antibody-conjugated benzyl-EDTA. Comparison of enzymatic digestion in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural and Biochemical Characterization of EDTA Monooxygenase and its Physical Interaction with a Partner Flavin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recognition of Proteins by Metal Chelation-Based Fluorescent Probes in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein Synthesis and Bioconjugation for Design of Antimicrobial Conjugates [dspace.mit.edu]
- 12. researchgate.net [researchgate.net]
- 13. Recognition of Proteins by Metal Chelation-Based Fluorescent Probes in Cells | Semantic Scholar [semanticscholar.org]
Application Note & Protocols: Assessing the In Vitro and In Vivo Stability of Aminobenzyl-EDTA Bioconjugates
Introduction: The Critical Role of Stability in Bioconjugate Performance
Aminobenzyl-ethylenediaminetetraacetic acid (EDTA) is a premier bifunctional chelator, indispensable in the development of targeted therapeutics and diagnostics. Its robust coordination chemistry allows it to firmly sequester a variety of metal ions, while the aminobenzyl group provides a versatile handle for covalent attachment to biomolecules such as antibodies, peptides, or nanoparticles. This dual functionality is pivotal for applications ranging from radioimmunotherapy and PET imaging to targeted drug delivery.
However, the therapeutic success of these sophisticated bioconjugates is fundamentally dependent on their stability within biological systems.[1] An unstable conjugate can lead to premature release of the metal payload, resulting in off-target toxicity, rapid clearance, and diminished efficacy.[2][3] Therefore, a rigorous evaluation of both in vitro and in vivo stability is not merely a regulatory checkpoint but a cornerstone of rational drug design. This guide provides an in-depth analysis and actionable protocols for assessing the stability profile of aminobenzyl-EDTA bioconjugates.
Part 1: In Vitro Stability Assessment - The Foundation of Predictability
In vitro stability assays serve as the first line of evaluation, offering a controlled environment to probe the intrinsic chemical and enzymatic vulnerabilities of a bioconjugate.[4] These studies are essential for early-stage candidate selection, formulation optimization, and establishing a baseline for predicting in vivo behavior.[5][6]
Causality Behind In Vitro Assays
The primary goal is to challenge the bioconjugate in conditions that mimic physiological environments. The two most critical aspects to investigate are:
-
Integrity of the Metal-Chelate Complex: The bond between the metal ion and the EDTA cage must resist dissociation and transchelation (transfer of the metal to other biological chelators like transferrin).[7]
-
Stability of the Linker and Biomolecule: The covalent bonds linking the aminobenzyl-EDTA to the targeting moiety (e.g., an antibody) must withstand enzymatic degradation, particularly by proteases and esterases present in plasma.[8]
Key analytical techniques are employed to monitor these changes, including High-Performance Liquid Chromatography (HPLC) for separating intact conjugate from degradation products and Liquid Chromatography-Mass Spectrometry (LC-MS) for sensitive quantification and structural identification of metabolites.[9][10][11]
Experimental Workflow: In Vitro Stability
Caption: Workflow for In Vitro Plasma Stability Assessment.
Protocol 1: In Vitro Plasma Stability Assay
This protocol details a standard procedure for evaluating the stability of an aminobenzyl-EDTA bioconjugate in plasma.
1. Materials & Reagents:
-
Test Bioconjugate (≥1 mg/mL stock in a suitable buffer, e.g., PBS)
-
Control Compound (a known stable and/or unstable compound for assay validation)[8]
-
Pooled Human, Rat, or Mouse Plasma (heparinized or EDTA-treated, stored at -80°C)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Acetonitrile (ACN) with 0.1% Formic Acid (Quenching Solution)
-
Internal Standard (IS) in ACN (a structurally similar compound for LC-MS/MS)
-
Thermomixer or incubating water bath (37°C)
-
Microcentrifuge
-
96-well plates or microcentrifuge tubes
-
LC-MS/MS or HPLC system
2. Experimental Procedure:
-
Thaw Plasma: Thaw frozen plasma on ice or at room temperature. Once thawed, centrifuge at ~2000 x g for 10 minutes at 4°C to pellet any cryoprecipitates. Use the clear supernatant for the assay.
-
Pre-warm Matrix: Pre-warm the plasma and PBS buffer to 37°C for at least 15 minutes.
-
Initiate Reaction: In a 96-well plate or microcentrifuge tubes, add 198 µL of the pre-warmed plasma. Add 2 µL of the 100 µM bioconjugate stock solution to achieve a final concentration of 1 µM. Mix gently by pipetting.[5]
-
Expert Insight: Starting with a low organic solvent concentration (<1-2%) is crucial to avoid protein precipitation and maintain the native enzymatic activity of the plasma.[5]
-
-
Incubation: Incubate the plate at 37°C with gentle agitation.[12]
-
Time-Point Sampling: At each designated time point (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 25 µL aliquot of the incubation mixture.[8][12]
-
The T=0 sample should be quenched immediately after adding the bioconjugate to the plasma. This sample represents 100% of the initial concentration.
-
-
Quench Reaction: Immediately add the 25 µL aliquot to a separate well or tube containing 100 µL of ice-cold ACN with Internal Standard. Vortex vigorously for 1 minute to precipitate plasma proteins and halt enzymatic activity.[11]
-
Protein Precipitation: Centrifuge the quenched samples at >4000 x g for 15 minutes at 4°C.
-
Sample Analysis: Carefully transfer the supernatant to a new plate or HPLC vials for analysis by LC-MS/MS. The analysis will quantify the peak area of the parent bioconjugate relative to the internal standard.
3. Data Analysis:
-
Calculate the percentage of the bioconjugate remaining at each time point relative to the T=0 sample.
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
Determine the slope of the line from the linear regression. The degradation rate constant (k) is the negative of the slope.
-
Calculate the in vitro half-life (T½) using the formula: T½ = 0.693 / k .[8]
Data Presentation: Sample In Vitro Stability Results
| Time Point (hours) | % Intact Bioconjugate (pH 7.4 Buffer) | % Intact Bioconjugate (Human Plasma) |
| 0 | 100% | 100% |
| 1 | 99.5% | 98.2% |
| 4 | 99.1% | 94.5% |
| 24 | 97.8% | 75.1% |
| 48 | 96.2% | 55.8% |
| Calculated T½ | ~850 hours | ~42 hours |
Part 2: In Vivo Stability & Pharmacokinetics - The Definitive Test
While in vitro data is informative, in vivo studies are the definitive measure of a bioconjugate's performance.[] These experiments reveal the complex interplay of stability, distribution, metabolism, and excretion (ADME) within a living organism, providing data that is essential for determining dosing regimens and predicting therapeutic windows.[14]
Causality Behind In Vivo Assays
The objective is to understand the fate of the entire bioconjugate and its potential breakdown products. Key questions to answer include:
-
Pharmacokinetics (PK): How long does the intact conjugate circulate in the bloodstream? What is its clearance rate and half-life?[][15]
-
Biodistribution: Where does the conjugate accumulate? High uptake in the liver and kidneys is expected for large molecules, but accumulation in bone or other non-target tissues can signal the release of the free metal ion, a hallmark of poor chelate stability.[16][17]
-
Metabolism: What are the primary degradation products found in circulation and excreta? Analysis of urine and feces can reveal whether the linker is cleaved or if transchelation of the metal has occurred.[16]
Experimental Workflow: In Vivo Pharmacokinetics & Biodistribution
Caption: Workflow for a Rodent In Vivo PK/Biodistribution Study.
Protocol 2: General Protocol for a Rodent Pharmacokinetic Study
This protocol provides a framework for a typical PK study in mice. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
1. Animal Model & Dosing:
-
Model: Female BALB/c mice, 6-8 weeks old.
-
Acclimation: Acclimate animals for at least one week prior to the study.
-
Grouping: Assign animals to cohorts based on the number of time points (e.g., 3-4 mice per time point).
-
Dosing: Administer the aminobenzyl-EDTA bioconjugate as a single intravenous (IV) injection via the tail vein. The dose will depend on the nature of the conjugate but is typically in the 1-10 mg/kg range.
2. Sample Collection:
-
Blood Collection: At specified time points (e.g., 5 min, 1h, 4h, 24h, 48h, 96h, 168h), collect blood samples (~50-100 µL) via submandibular or saphenous bleed into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Expert Insight: The choice of anticoagulant can be critical. EDTA itself can potentially compete for metal ions, which could artifactually affect results for some metal-bioconjugate complexes. Heparin is often a suitable alternative.[18]
-
-
Plasma Preparation: Immediately following collection, centrifuge the blood at 2000 x g for 10 minutes at 4°C. Collect the plasma supernatant and store it at -80°C until analysis.
-
Tissue Harvesting (for Biodistribution): At terminal time points, euthanize the animals via an approved method. Perfuse with saline to clear blood from tissues. Dissect key organs (liver, kidneys, spleen, heart, lungs, bone, muscle, tumor if applicable).
-
Tissue Processing: Weigh each tissue and, if radiolabeled, count in a gamma counter. If not radiolabeled, tissues can be homogenized for analysis by LC-MS/MS.
3. Bioanalysis:
-
Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS or ligand-binding assay like ELISA) to quantify the concentration of the intact bioconjugate in plasma samples.
-
For biodistribution, calculate the percent of the injected dose per gram of tissue (%ID/g).
4. Data Analysis:
-
Use the plasma concentration-time data to perform non-compartmental pharmacokinetic analysis using software like Phoenix WinNonlin.
-
Key parameters to determine include: Maximum Concentration (Cmax), Area Under the Curve (AUC), Elimination Half-Life (T½), Clearance (CL), and Volume of Distribution (Vd).
Data Presentation: Sample In Vivo Pharmacokinetic Parameters
| Parameter | Description | Bioconjugate A |
| Cmax | Maximum observed plasma concentration | 55.2 µg/mL |
| T½ (alpha) | Distribution half-life | 1.5 hours |
| T½ (beta) | Elimination half-life | 95.7 hours |
| AUC (0-inf) | Area under the concentration-time curve | 2850 hr*µg/mL |
| CL | Clearance | 0.18 mL/hr |
| Vd | Volume of distribution | 25.5 mL |
Conclusion: An Integrated Approach to Ensuring Bioconjugate Viability
The stability of aminobenzyl-EDTA bioconjugates is a multifaceted attribute that dictates their safety, efficacy, and ultimate clinical translatability. A robust assessment strategy is non-negotiable and must integrate both in vitro and in vivo methodologies. In vitro assays provide rapid, early-stage feedback on intrinsic liabilities, guiding molecular design and formulation. In vivo studies offer the definitive evaluation of how the bioconjugate behaves in a complex physiological system. By employing the structured protocols and analytical strategies outlined in this guide, researchers can confidently characterize their bioconjugates, mitigate risks, and accelerate the development of next-generation targeted therapies and diagnostics.
References
-
Bioconjugation Analytical Method Development. AxisPharm. [Link]
-
Analytical methods for physicochemical characterization of antibody drug conjugates. National Center for Biotechnology Information. [Link]
-
Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions. SpringerLink. [Link]
-
In vitro stability of EDTA and DTPA immunoconjugates of monoclonal antibody 2G3 labeled with indium-111. PubMed. [Link]
-
Influence of a peptide linker on biodistribution and metabolism of antibody-conjugated benzyl-EDTA. Comparison of enzymatic digestion in vitro and in vivo. PubMed. [Link]
-
(PDF) Analytical methods for physicochemical characterization of antibody drug conjugates. ResearchGate. [Link]
-
Development of Chelators for Enhancing Radiometal-based Radiopharmaceuticals. University of Saskatchewan HARVEST. [Link]
-
Development of Chelators for Enhancing Radiometal-based Radiopharmaceuticals. University of Saskatchewan HARVEST. [Link]
-
Plasma Stability Assay. Creative Bioarray. [Link]
-
Comparative serum stability of radiochelates for antibody radiopharmaceuticals. PubMed. [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. [Link]
-
Improved translation of stability for conjugated antibodies using an in vitro whole blood assay. National Center for Biotechnology Information. [Link]
-
Plasma Stability Assay. Domainex. [Link]
-
Chelators and metal complex stability for radiopharmaceutical applications. OSTI.GOV. [Link]
-
Plasma Stability In Vitro Assay. Charnwood Discovery. [Link]
-
Pharmacokinetic studies of ethylediaminetetraacetic acid (EDTA) in rats. PubMed. [Link]
-
Effect of the anticoagulant ethylenediamine tetra-acetic acid (EDTA) on the estimation of pharmacokinetic parameters: A case study with tigecycline and ciprofloxacin. PubMed. [Link]
-
ADME Plasma Stability Assay. BioDuro. [Link]
-
Plasma Stability Methods. ResearchGate. [Link]
-
Pharmacokinetics of metal excretion following different doses of sodium EDTA infusion. National Center for Biotechnology Information. [Link]
-
Metabolism of indium chelates attached to monoclonal antibody: minimal transchelation of indium from benzyl-EDTA chelate in vivo. PubMed. [Link]
-
Chemical Site-Specific Conjugation Platform to Improve the Pharmacokinetics and Therapeutic Index of Antibody–Drug Conjugates. ACS Publications. [Link]
Sources
- 1. Chelators and metal complex stability for radiopharmaceutical applications (Journal Article) | OSTI.GOV [osti.gov]
- 2. harvest.usask.ca [harvest.usask.ca]
- 3. harvest.usask.ca [harvest.usask.ca]
- 4. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. charnwooddiscovery.com [charnwooddiscovery.com]
- 6. researchgate.net [researchgate.net]
- 7. In vitro stability of EDTA and DTPA immunoconjugates of monoclonal antibody 2G3 labeled with indium-111 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Plasma Stability Assay | Domainex [domainex.co.uk]
- 12. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Pharmacokinetic studies of ethylediaminetetraacetic acid (EDTA) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Influence of a peptide linker on biodistribution and metabolism of antibody-conjugated benzyl-EDTA. Comparison of enzymatic digestion in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Metabolism of indium chelates attached to monoclonal antibody: minimal transchelation of indium from benzyl-EDTA chelate in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of the anticoagulant ethylenediamine tetra-acetic acid (EDTA) on the estimation of pharmacokinetic parameters: A case study with tigecycline and ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low conjugation efficiency of Aminobenzyl-EDTA to antibodies.
Welcome to the technical support center for troubleshooting low conjugation efficiency of Aminobenzyl-EDTA to antibodies. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the conjugation process. As Senior Application Scientists, we have developed this resource to provide not only procedural steps but also the underlying scientific rationale to empower you to optimize your experiments effectively.
Troubleshooting Guide: A Systematic Approach to Low Conjugation Efficiency
Low yield of the final antibody-chelate conjugate is a frequent challenge. This guide provides a logical workflow to identify the root cause of the problem.
Visual Troubleshooting Workflow
The following diagram outlines a step-by-step process to diagnose potential issues in your conjugation workflow. Start at the "Low Conjugation Efficiency" node and follow the decision tree based on your experimental observations and quality control checks.
Caption: Troubleshooting decision tree for low conjugation efficiency.
Frequently Asked Questions (FAQs)
Here we address specific questions you may have during the experimental process.
Antibody Preparation
Q1: My antibody is stored in a buffer containing Tris and sodium azide. Can I proceed with the conjugation?
A: No, you must remove these additives. Tris contains primary amines that will compete with the lysine residues on your antibody for conjugation, drastically reducing efficiency.[1][2][3] Sodium azide can interfere with certain downstream applications and should also be removed.
Solution: Perform a buffer exchange into an amine-free buffer, such as Phosphate-Buffered Saline (PBS), pH 7.2-7.4.[1][] Desalting columns (like Sephadex G-25) or dialysis are effective methods.[1]
Q2: What is the minimum recommended antibody concentration for this conjugation?
A: For optimal results, your antibody concentration should be at least 2 mg/mL.[1][5] Lower concentrations can significantly decrease the reaction kinetics and overall conjugation efficiency.[1][5] If your antibody is too dilute, it is crucial to concentrate it before proceeding.
The Conjugation Reaction
Q3: What is the chemical principle behind the Aminobenzyl-EDTA conjugation to an antibody?
A: This conjugation relies on a two-step chemical process. First, the primary aromatic amine (-NH2) on the aminobenzyl group of the EDTA derivative is converted into a highly reactive diazonium salt (-N₂⁺) using nitrous acid (generated in situ from sodium nitrite and a strong acid). This step is known as diazotization . Second, the activated diazonium salt is added to the antibody solution. The diazonium group then couples with electron-rich amino acid side chains on the antibody, primarily the phenolic ring of tyrosine and the imidazole ring of histidine, forming stable azo bonds (-N=N-).
Caption: Chemical pathway of Aminobenzyl-EDTA conjugation to antibodies.
Q4: The protocol requires a reaction pH of 9.0. Why is this important?
A: The coupling of the diazonium salt to tyrosine and histidine residues is highly pH-dependent.[6][7] A basic pH (ideally 8.5-9.5) is required to deprotonate the phenolic hydroxyl group of tyrosine and the imidazole ring of histidine. This deprotonation makes these residues more electron-rich and thus more nucleophilic, facilitating the electrophilic attack by the diazonium salt to form the azo linkage.[6][7] At neutral or acidic pH, the coupling efficiency will be extremely low.
Q5: What is the optimal molar ratio of Aminobenzyl-EDTA to antibody?
A: The optimal ratio can vary depending on the antibody and the desired degree of labeling. However, a good starting point is a 10:1 to 40:1 molar excess of the activated chelator to the antibody.[8] It is highly recommended to perform a titration experiment to determine the ideal ratio for your specific system that maximizes conjugation without causing antibody precipitation or loss of function.[8]
| Parameter | Recommended Starting Range | Rationale |
| Antibody Purity | >95% IgG | Impurities with primary amines compete for the label.[5] |
| Antibody Concentration | 2 - 10 mg/mL | Higher concentration drives reaction kinetics.[1] |
| Diazotization Temp. | 0 - 5 °C | Diazonium salts are unstable at higher temperatures.[6][7] |
| Coupling Reaction pH | 8.5 - 9.5 | Deprotonates tyrosine/histidine for efficient coupling.[6][8] |
| Molar Ratio (Chelator:Ab) | 10:1 to 40:1 | Ensures sufficient excess of the chelator for efficient labeling.[8] |
Table 1: Key quantitative parameters for optimizing conjugation.
Post-Conjugation and Analysis
Q6: How do I remove unconjugated Aminobenzyl-EDTA after the reaction?
A: Unreacted chelator and other small molecules can be efficiently removed using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.[1] These methods separate the large antibody conjugate from smaller, unreacted components.
Q7: How can I confirm that the conjugation was successful?
A: Several methods can be used to characterize the conjugate:
-
UV-Vis Spectroscopy: You can estimate the degree of labeling (DOL) or chelate-to-antibody ratio (CAR) by measuring the absorbance at 280 nm (for the antibody) and a wavelength specific to the azo bond formed, although this can be complex.
-
Mass Spectrometry (MS): Intact mass analysis by LC-MS is a precise method to determine the number of chelators attached to the antibody.[9][10]
-
Size-Exclusion Chromatography (SEC-HPLC): This can be used to assess for aggregation, which can sometimes be a side effect of conjugation.[11]
Detailed Experimental Protocols
Protocol 1: Antibody Preparation and Buffer Exchange
-
Initial Assessment: Determine the concentration of your starting antibody solution using a spectrophotometer (A280). Verify the purity is >95% via SDS-PAGE.
-
Buffer Exchange (Desalting Column):
-
Equilibrate a Sephadex G-25 column with sterile, amine-free PBS (pH 7.4).
-
Load your antibody sample onto the column according to the manufacturer's instructions.
-
Collect the fractions containing the purified antibody. The antibody will elute in the void volume.
-
Pool the relevant fractions and measure the final antibody concentration. Adjust to a minimum of 2 mg/mL if necessary using an appropriate ultrafiltration device.[1][5]
-
Protocol 2: Diazotization and Antibody Conjugation
Critical Note: Diazonium salts are unstable. This procedure must be performed quickly and at low temperatures.[6]
-
Reagent Preparation:
-
Prepare a 10 mg/mL solution of Aminobenzyl-EDTA in 0.1 M HCl. Keep on ice.
-
Prepare a fresh 10 mg/mL solution of sodium nitrite (NaNO₂) in ultrapure water. Keep on ice.
-
Prepare the conjugation buffer: 100 mM Borate buffer, pH 9.0.
-
-
Diazotization (Activation of Chelator):
-
In a microcentrifuge tube on ice, add an equal volume of the cold sodium nitrite solution to the cold Aminobenzyl-EDTA solution.
-
Vortex briefly and incubate on ice for 15 minutes. A faint yellow color may develop, indicating the formation of the diazonium salt.
-
-
Conjugation to Antibody:
-
Adjust the pH of your prepared antibody solution (from Protocol 1) to 9.0 by adding a small volume of the Borate buffer.
-
Immediately add the desired molar excess of the freshly prepared, activated diazonium salt-EDTA to the antibody solution.
-
Incubate the reaction for 1-2 hours at 4°C with gentle mixing.
-
-
Purification:
-
Purify the resulting antibody-EDTA conjugate from excess, unreacted chelator using a desalting column as described in Protocol 1, step 2. The final conjugate should be stored in a suitable buffer (e.g., PBS, pH 7.4).
-
References
-
PubMed. (n.d.). Production and characterization of monoclonal antibodies to the EDTA extract of Leptospira interrogans, serovar icterohaemorrhagiae. Retrieved from [Link]
-
PubMed. (n.d.). Influence of a peptide linker on biodistribution and metabolism of antibody-conjugated benzyl-EDTA. Comparison of enzymatic digestion in vitro and in vivo. Retrieved from [Link]
-
BioPharm International. (n.d.). Monoclonal Antibody Conjugation via Chemical Modification. Retrieved from [Link]
-
ACS Publications. (2021). Characterization of Antibody–Drug Conjugate Pharmacokinetics and in Vivo Biotransformation Using Quantitative Intact LC-HRMS and Surrogate Analyte LC-MRM. Retrieved from [Link]
-
NIH. (2020). Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells. Retrieved from [Link]
-
Molecular Devices. (n.d.). Optimizing the labeling of proteins. Retrieved from [Link]
-
NIH. (n.d.). Development and Comparative Evaluation of Two Highly Sensitive Immunosensor Platforms for Trace Determination of Copper Ions in Drinking Water Using a Monoclonal Antibody Specific to Copper-EDTA Complex. Retrieved from [Link]
-
NIH. (n.d.). Optimizing Conjugation Chemistry, Antibody Conjugation Site and Surface Density in Antibody-Nanogel Conjugates (ANCs) for Cell-Specific Drug Delivery. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of an amino acid analogue to incorporate p-aminobenzyl-EDTA in peptides. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Conjugates FAQs. Retrieved from [Link]
-
NIH. (2020). Improved translation of stability for conjugated antibodies using an in vitro whole blood assay. Retrieved from [Link]
-
LCGC International. (2018). Antibody–Drug Conjugates: Perspectives and Characterization. Retrieved from [Link]
-
PubMed. (n.d.). Protease-mediated fragmentation of p-amidobenzyl ethers: a new strategy for the activation of anticancer prodrugs. Retrieved from [Link]
-
ResearchGate. (n.d.). Improved Physical Stability of an Antibody-Drug Conjugate Using Host-Guest Chemistry. Retrieved from [Link]
-
YouTube. (2014). Antibody conjugation methods - which one is best for you? Retrieved from [Link]
-
PubMed. (2018). Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody-Drug Conjugates with Phenol-Containing Payloads. Retrieved from [Link]
-
SpringerLink. (n.d.). Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions. Retrieved from [Link]
-
NIH. (n.d.). Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance. Retrieved from [Link]
-
Bio-Techne. (n.d.). Antibody Conjugation Assay: Methods, Protocols & Techniques. Retrieved from [Link]
-
ResearchGate. (n.d.). Photoactivation and conjugation of (A) diazo compounds, (B) diaziridines, aryldiazonium salts, and (C) aromatic and (D) aliphatic azides with proteins/antibodies. Retrieved from [Link]
-
Reddit. (2022). Advice on Antibody Conjugation. Retrieved from [Link]
-
Spherotech. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reactions of Diazonium Salts. Retrieved from [Link]
-
NIH. (n.d.). Grafting of Diazonium Salts on Surfaces: Application to Biosensors. Retrieved from [Link]
-
YouTube. (2018). Confirm the success of your antibody conjugation in just 10 minutes! Retrieved from [Link]
-
Chemguide. (n.d.). some reactions of diazonium ions. Retrieved from [Link]
-
ResearchGate. (n.d.). Two typical methods for amine carboxyl coupling. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Coupling Reactions of Aryldiazonium Salt. Part-XI: Review on Coupling of Aryldiazonium Salts of Aminobenzothiazoles with Aromatic and Heterocyclic Components. Retrieved from [Link]
-
NIH. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
Sources
- 1. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 5. Antibody Conjugation Troubleshooting: Novus Biologicals [novusbio.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimizing Conjugation Chemistry, Antibody Conjugation Site and Surface Density in Antibody-Nanogel Conjugates (ANCs) for Cell-Specific Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Buffer Conditions for Aminobenzyl-EDTA Conjugation Reactions
Welcome to the technical support center for optimizing your aminobenzyl-EDTA conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. As Senior Application Scientists, we understand that successful bioconjugation hinges on the precise control of reaction parameters, with buffer conditions being paramount. Here, we explain the causality behind experimental choices to ensure your protocols are robust and reproducible.
Frequently Asked Questions (FAQs)
This section addresses the most common questions and concerns encountered when conjugating aminobenzyl-EDTA to proteins, particularly antibodies.
Q1: What is the fundamental chemistry of conjugating p-aminobenzyl-EDTA to a protein?
The conjugation of p-aminobenzyl-EDTA, a bifunctional chelating agent, to a protein typically involves forming a stable, covalent bond between the aminobenzyl moiety and a functional group on the protein.[1] The primary amine (-NH₂) on the benzyl group is a nucleophile that can be targeted to reactive groups on the protein.[2][3] The most common strategies involve:
-
Amine-to-Carboxyl Linkage: Using carbodiimide chemistry (EDC with NHS or Sulfo-NHS) to activate the carboxyl groups (-COOH) on the protein (e.g., on aspartic or glutamic acid residues) to form an amine-reactive NHS-ester. This ester then readily reacts with the primary amine of p-aminobenzyl-EDTA.[4][5]
-
Isothiocyanate Chemistry: If the aminobenzyl group is modified to an isothiocyanate (-N=C=S), it will directly react with primary amines (e.g., on lysine residues) on the protein under slightly alkaline conditions to form a stable thiourea bond.[6][7]
The choice of strategy depends on the desired site of conjugation and the stability of the protein under different pH conditions.
Q2: Why is pH so critical for my conjugation reaction?
pH is arguably the most critical parameter in your conjugation buffer as it directly influences the reactivity of the functional groups involved and the stability of your reagents.[8]
-
For EDC/NHS chemistry: A two-step process is highly recommended to maximize efficiency and minimize side reactions.[9]
-
Activation Step (pH 4.5-6.0): The activation of carboxyl groups on your protein by EDC is most efficient in a slightly acidic environment.[8][10] This protonates the primary amines on the protein, preventing them from reacting with the newly formed and unstable O-acylisourea intermediate.[5]
-
Conjugation Step (pH 7.2-8.0): For the subsequent reaction with the amine of aminobenzyl-EDTA, the pH must be raised.[9][11] In this range, the primary amine is deprotonated and thus sufficiently nucleophilic to attack the NHS-ester, forming a stable amide bond.[8][12]
-
-
For Isothiocyanate chemistry: The reaction of an isothiocyanate with a primary amine is most efficient at a pH of 8.0-9.5.[13] In this range, the amine is deprotonated and highly reactive.
Rapid hydrolysis of the NHS-ester intermediate is a major competing reaction that increases significantly with rising pH.[8] At a pH of 8.6, the half-life of a typical NHS-ester can be as short as 10 minutes.[8] Therefore, precise and stable pH control is essential.
Q3: Which buffer should I choose for my reaction?
The choice of buffer is as critical as the pH itself. The buffer species must not interfere with the reaction.
-
For the EDC/NHS activation step (pH 4.5-6.0): Use a non-amine, non-carboxylate buffer. MES buffer (2-(N-morpholino)ethanesulfonic acid) is a common and excellent choice.[8][14]
-
For the conjugation step (pH 7.2-8.0): Phosphate-buffered saline (PBS) or HEPES buffers are suitable as they do not contain primary amines that would compete with the aminobenzyl-EDTA.[9][]
Crucially, avoid buffers containing primary amines like Tris (tris(hydroxymethyl)aminomethane) or glycine during the conjugation step , as they will react with the activated sites on your protein and quench the reaction.[16][17]
Q4: How does ionic strength affect the conjugation?
Ionic strength, the total concentration of ions in the solution, can influence protein conformation and interactions.[18][19] While its effects are often secondary to pH, it can be a key parameter to optimize.
-
Protein Stability: High ionic strength can sometimes help to stabilize proteins and prevent aggregation by masking charged patches on the protein surface.[20]
-
Reaction Efficiency: For some protein-protein interactions, modulating ionic strength can enhance or inhibit the association, which could be a factor if your target protein is part of a complex.[21] A common starting point is 150 mM NaCl, as found in PBS, but this can be optimized if you observe issues like protein precipitation.[9]
Troubleshooting Guides
This section provides systematic approaches to common problems encountered during aminobenzyl-EDTA conjugation.
Problem 1: Low Conjugation Efficiency
Low yield of the desired conjugate is the most frequent issue. A logical, step-by-step diagnosis is key to resolving this problem.
Caption: Troubleshooting workflow for low conjugation efficiency.
| Potential Cause | Scientific Rationale | Recommended Action |
| Incorrect pH | Suboptimal pH leads to inefficient carboxyl activation or poor nucleophilic attack by the amine.[8] Hydrolysis of the NHS-ester is rapid at pH > 8.5.[8] | Use a calibrated pH meter. For a two-step reaction, maintain pH 4.5-6.0 for activation and adjust to 7.2-8.0 for conjugation.[9] |
| Interfering Buffer Species | Buffers with primary amines (Tris, glycine) or carboxylates will compete in the reaction, consuming the EDC or quenching the activated esters.[16][22] | Use MES buffer for the activation step and PBS or HEPES for the conjugation step.[8][9] |
| Degraded Reagents | EDC and especially NHS/Sulfo-NHS are moisture-sensitive. Hydrolyzed reagents will be inactive.[10] | Always use freshly prepared EDC and NHS solutions. Equilibrate reagents to room temperature before opening to prevent condensation.[10] |
| Impure or Dilute Antibody | Other proteins or buffer additives (e.g., BSA, azide) in the antibody preparation can compete for the reaction sites or inhibit the reaction. Low antibody concentration can slow down the reaction kinetics. | Ensure the antibody is >95% pure and in a suitable buffer. Use a buffer exchange column if necessary. Concentrate the antibody to at least 0.5-1 mg/mL. |
| Inefficient Quenching | If a quenching step is performed incorrectly, it may not effectively stop the reaction, leading to continued side reactions. | Use a suitable quenching agent like hydroxylamine or Tris at a final concentration of 10-50 mM for 15-30 minutes.[9][17] |
Problem 2: Antibody Aggregation or Precipitation
The appearance of turbidity or precipitate during the reaction is a clear sign of protein instability.
Caption: Root causes and solutions for antibody aggregation.
| Potential Cause | Scientific Rationale | Recommended Action |
| Reaction pH near Isoelectric Point (pI) | When the buffer pH is close to the protein's pI, its net charge is near zero, reducing electrostatic repulsion and promoting aggregation.[8] | Ensure the reaction pH is at least 1-2 units away from the pI of your antibody. |
| Increased Hydrophobicity | The conjugation of the benzyl-EDTA moiety can increase the overall hydrophobicity of the antibody, potentially leading to aggregation, especially for antibody-drug conjugates (ADCs).[23] | Consider adding stabilizing excipients to the buffer, such as arginine or polyethylene glycol (PEG). Perform the reaction at a lower temperature (4°C) to slow down the aggregation process. |
| Excessive Intermolecular Cross-linking | If using a one-pot EDC protocol, EDC can cross-link carboxyl and amine groups between different antibody molecules, leading to large aggregates. | A two-step protocol is highly recommended to avoid this.[9] In the first step, only the carboxyl groups are activated. After removing excess EDC, the aminobenzyl-EDTA is added, preventing protein-protein cross-linking. |
| High Reactant Concentrations | High concentrations of the antibody or conjugation reagents can sometimes promote aggregation. | Try reducing the concentration of the antibody. Optimize the molar ratio of EDC/NHS to the protein; excessive amounts can sometimes lead to unwanted modifications. |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Carboxyl-to-Amine Conjugation
This is the recommended protocol for conjugating aminobenzyl-EDTA to the carboxyl groups of an antibody.
Materials:
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[9]
-
Coupling Buffer: 100 mM Phosphate-Buffered Saline (PBS), pH 7.2-7.5[9]
-
Antibody Solution: 1-5 mg/mL in Activation Buffer
-
p-aminobenzyl-EDTA: Dissolved in Coupling Buffer
-
EDC and Sulfo-NHS: Solid or freshly prepared solutions
-
Quenching Solution: 1 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.0[9][16]
-
Desalting Columns: Equilibrated with the appropriate buffers
Procedure:
-
Buffer Exchange: Ensure your antibody is in the Activation Buffer using a desalting column.
-
Activation of Antibody: a. To your antibody solution, add solid EDC and Sulfo-NHS to a final concentration of 2-5 mM and 5-10 mM, respectively. b. Incubate for 15-30 minutes at room temperature.[24]
-
Removal of Excess Reagents: a. Immediately remove excess EDC, Sulfo-NHS, and byproducts using a desalting column equilibrated with ice-cold Coupling Buffer.[9] b. Collect the fractions containing the activated antibody.
-
Conjugation: a. Immediately add the p-aminobenzyl-EDTA solution to the activated antibody. A molar excess of 10-20 fold of the chelator is a good starting point. b. Allow the reaction to proceed for 2 hours at room temperature or 4 hours at 4°C.[8]
-
Quenching (Optional but Recommended): a. Add Quenching Solution to a final concentration of 10-50 mM to hydrolyze any remaining NHS-esters.[4][16] b. Incubate for 15-30 minutes at room temperature.
-
Purification: a. Purify the final conjugate from excess aminobenzyl-EDTA and quenching reagents using a desalting column or dialysis.
References
- Technical Support Center: Optimizing pH for EDC/NHS Reactions. Benchchem.
- Amine-Reactive Crosslinker Overview.
- Application Note: Quenching and Surface Modification of EDC/NHS Reactions using Bis-PEG7-acid. Benchchem.
- Comparison of four bifunctional chelates for radiolabeling monoclonal antibodies with copper radioisotopes: biodistribution and metabolism. PubMed.
- Nature of the Bifunctional Chelating Agent Used for Radioimmunotherapy with Yttrium-90 Monoclonal Antibodies: Critical Factors in Determining in Vivo Survival and Organ Toxicity. Cancer Research - AACR Journals.
- instructions - edc. Thermo Fisher Scientific.
- High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences.
- Antibody Conjug
- Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific - CL.
- Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides. PMC - PubMed Central.
- Protein Crosslinking. Thermo Fisher Scientific - US.
- Comparison of four bifunctional chelates for radiolabeling monoclonal antibodies with copper radioisotopes: Biodistribution and metabolism. WashU Medicine Research Profiles.
- Nature of the Bifunctional Chelating Agent Used for Radioimmunotherapy with Yttrium-90 Monoclonal Antibodies: Critical Factors i. AACR Journals.
- Technical Bulletin Coupling Two Proteins with EDC-HCl and Sulfo-NHS. CovaChem.
- Role of Ionic Strength in the Formation of Stable Supramolecular Nanoparticle–Protein Conjug
- NHS / sulfo-NHS. Interchim.
- General Protocol for Coupling Biomolecules to Carboxyl
- An In-Depth Technical Guide to Amine-Reactive Crosslinkers for Bioconjug
- Synthesis of an amino acid analogue to incorpor
- Carbodiimide Crosslinker Chemistry. Thermo Fisher Scientific - US.
- Technical Support Center: Optimizing Reaction Buffer pH for Efficient Conjug
- Antibody Conjugation Protocols: A Complete Step-by-Step Guide. BOC Sciences.
- Synthesis of an Amino Acid Analogue To Incorporate p-Aminobenzyl-EDTA in Peptides.
- Troubleshooting Antibody conjug
- What is the optimual condition for NHS/EDC reaction?.
- Conjugation of antibodies with bifunctional chelating agents: isothiocyanate and bromoacetamide reagents, methods of analysis, and subsequent addition of metal ions. PubMed.
- How can we assess the optimal concentration of EDC and NHS for conjug
- Can we use carboxylate buffer in the second step of NHS/EDC activated -COOH and -NH2 coupling reactions ?.
- Conjugation of antibodies with bifunctional chelating agents: isothiocyanate and bromoacetamide reagents, methods of analysis, and subsequent addition of metal ions PMID: 6440451. MedChemExpress.
- Characterization of covalent crosslinking strategies for synthesizing DNA-based bioconjug
- Cysteine specific bioconjugation with benzyl isothiocyan
- Aminobenzyl-EDTA. PubChem - NIH.
- Aminobenzyl-EDTA. MedKoo Biosciences.
- How to mitigate risk during ADC development with multi-parameter stability characteriz
- Unexpected side products in the conjugation of an amine-derivatized morpholino oligomer with p-isothiocyanate benzyl DTPA and their removal. PMC - NIH.
- Protein modifications and ionic strength show the difference between protein-mediated and solvent-mediated regulation of biomolecular condens
- Aminobenzyl-EDTA (A3473)
- Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance. NIH.
- Comprehensive quality assessment of antibody-oligonucleotide conjug
- The effects of ionic strength on the protein conformation and the fluidity of porcine intestinal brush border membranes. Fluorometric studies using N-[7-dimethylamino-4-methylcoumarinyl]maleimide and pyrene. PubMed.
- Developing an Antibody–Drug Conjugate Approach to Selective Inhibition of an Extracellular Protein. PMC - NIH.
- Effects of Ionic Strength on Chemical Forces and Functional Properties of Heat-induced Myofibrillar Protein Gel.
- Antibody purific
- Influence of a peptide linker on biodistribution and metabolism of antibody-conjugated benzyl-EDTA. Comparison of enzymatic digestion in vitro and in vivo. PubMed.
- ADC Stabilizing Buffer. CellMosaic.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. covachem.com [covachem.com]
- 12. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Unexpected side products in the conjugation of an amine-derivatized morpholino oligomer with p-isothiocyanate benzyl DTPA and their removal - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 16. interchim.fr [interchim.fr]
- 17. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 18. mdpi.com [mdpi.com]
- 19. The effects of ionic strength on the protein conformation and the fluidity of porcine intestinal brush border membranes. Fluorometric studies using N-[7-dimethylamino-4-methylcoumarinyl]maleimide and pyrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. frontiersin.org [frontiersin.org]
- 22. researchgate.net [researchgate.net]
- 23. cellmosaic.com [cellmosaic.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
How to improve the yield of Aminobenzyl-EDTA labeled peptides?
Welcome to the technical support guide for improving the yield and purity of peptides labeled with 1-(p-Aminobenzyl)EDTA. This bifunctional chelator is essential for conjugating a metal-chelating moiety to peptides, paving the way for advanced applications in radioimaging, radiotherapy, and affinity cleaving.[1][2][3] This guide provides field-proven insights, detailed protocols, and a systematic troubleshooting framework to help you navigate the complexities of the labeling process and achieve optimal results.
Core Principles: The Chemistry of Conjugation
Aminobenzyl-EDTA is typically conjugated to a peptide through the formation of a stable amide bond. The key reactive group is the primary amine on the benzyl moiety.[4] For this reaction to occur, a carboxyl group on the peptide—either the C-terminus or the side chain of an acidic amino acid like aspartic acid (Asp) or glutamic acid (Glu)—must first be "activated." This activation step converts the carboxyl group into a better leaving group, making it susceptible to nucleophilic attack by the amine of Aminobenzyl-EDTA.
Common activating agents include carbodiimides (e.g., EDC) in combination with an additive like N-hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt) to form a more stable, reactive intermediate ester.[5]
Caption: General workflow for peptide labeling with Aminobenzyl-EDTA.
Frequently Asked Questions (FAQs)
Q1: What is 1-(p-Aminobenzyl)EDTA and why is it used? A: 1-(p-Aminobenzyl)EDTA is a derivative of EDTA (ethylenediaminetetraacetic acid), a well-known metal chelator. It is considered a "bifunctional" molecule because it has two distinct functional parts: the EDTA cage, which strongly binds to metal ions, and an aminobenzyl group, which provides a reactive handle (a primary amine) to covalently attach the entire construct to a biomolecule like a peptide.[2][4] This allows researchers to label peptides with metallic radionuclides for imaging (e.g., PET, SPECT) or therapeutic purposes.[2]
Q2: What is a realistic yield for Aminobenzyl-EDTA labeling? A: Labeling yields can vary significantly based on the peptide sequence, reaction conditions, and purification efficiency. While achieving near-quantitative conjugation is sometimes possible with optimized conditions, a realistic yield for a purified, well-characterized final product often ranges from 30% to 70%. It is crucial to distinguish between the crude reaction yield and the final isolated yield after purification.
Q3: How should I properly store and handle Aminobenzyl-EDTA? A: Aminobenzyl-EDTA should be stored under dry, dark conditions at -20°C for long-term stability (months to years).[4][5][6] For short-term use, storage at 2-8°C is acceptable.[6] The compound is typically shipped on wet ice.[4] Like many reagents, avoid repeated freeze-thaw cycles. It is recommended to aliquot the powder into smaller, single-use amounts upon receipt. Solutions of EDTA can be stable for months if stored at 2-8°C, though non-sterile solutions may be prone to microbial growth over time.[7]
Q4: Can I label the N-terminus of my peptide instead of a carboxyl group? A: The standard method involves the amine of Aminobenzyl-EDTA reacting with an activated carboxyl group.[5] To target the peptide's N-terminus or a lysine side-chain amine, you would need a chemically different, activated version of the chelator (e.g., an isothiocyanate or NHS-ester derivative of benzyl-EDTA), which is a different starting reagent and protocol.
Troubleshooting Guide: Diagnosing and Solving Low Yield
Low yield is the most common issue encountered in peptide conjugation. This guide provides a systematic approach to identifying and resolving the root cause.
Caption: Troubleshooting decision tree for low yield in peptide labeling.
Problem Area 1: Low or No Conjugation Product
Q: My post-reaction analysis shows very little or no desired product. Where do I start? A: Start with the fundamentals of the reaction chemistry. The most common failure points are reagent integrity, incorrect pH, and inefficient carboxyl activation.
-
Reagent Integrity: Confirm that your Aminobenzyl-EDTA, peptide, and activating agents (EDC/NHS) have not degraded. EDC is particularly moisture-sensitive. Use fresh aliquots for a control reaction.
-
Reaction pH: The pH of the reaction buffer is critical. The primary amine of Aminobenzyl-EDTA must be deprotonated (in its nucleophilic -NH2 form) to attack the activated ester. A pH between 7.5 and 8.5 is generally optimal. If the pH is too low (acidic), the amine will be protonated (-NH3+) and non-reactive. If the pH is too high, it can accelerate the hydrolysis of your activated ester intermediate and potentially modify the peptide.
-
Activation Step: Inefficient activation of the peptide's carboxyl group is a major hurdle. Ensure your activating agents are added in the correct stoichiometry and are active. Some peptide sequences can form secondary structures that hide the target carboxyl group, preventing its activation.[8]
Q: What is the optimal molar ratio of reagents? A: To drive the reaction to completion, it is common to use an excess of the smaller, less precious molecule. In this case, start with a 2 to 5-fold molar excess of Aminobenzyl-EDTA relative to the peptide. Similarly, use a slight excess of the activating agents (e.g., 1.2 to 1.5 equivalents of EDC/NHS) relative to the number of carboxyl groups you are targeting on the peptide.
-
Caution: A very high excess of the chelator can complicate purification and may increase the risk of side reactions if there are multiple accessible carboxyl groups.[9]
Q: Could my peptide's solubility be the problem? A: Absolutely. If your peptide precipitates out of solution during the reaction, the yield will be drastically reduced. Peptides can be difficult to work with, and their solubility can be highly dependent on pH and solvent composition.
-
Solution: Consider adding a small percentage (5-20%) of a water-miscible organic co-solvent like DMSO or DMF to the reaction buffer to improve peptide solubility.[10] Always ensure the final reaction mixture is a clear, homogenous solution before proceeding.
Problem Area 2: Multiple Products and Impurities
Q: My HPLC chromatogram shows the desired product peak, but also several other significant peaks. What are they? A: This is a common scenario. The other peaks are likely a combination of unreacted starting materials and various side products.
-
Unreacted Peptide: The presence of a large starting material peak indicates an incomplete reaction. Revisit the points in "Problem Area 1."
-
Excess Aminobenzyl-EDTA: This peak should be easily identifiable and well-separated from the much larger peptide conjugate.
-
Di- or Multi-labeled Peptide: If your peptide has multiple acidic residues (Asp, Glu) or a C-terminus, you may get a mixture of species with the chelator attached at different sites or at multiple sites simultaneously. This can be a major cause of heterogeneity.[11]
-
Side-Reaction Products: Peptide synthesis and modification are prone to side reactions, such as the formation of aspartimide from Asp residues, which can lead to a mixture of alpha- and beta-coupled peptides.[12] Using HOBt as an additive during activation can help suppress this.[12]
Q: How can I control the site of labeling to get a more homogenous product? A: Achieving site-specific labeling is key to producing a homogenous conjugate.
-
Protecting Groups: The most robust method is to use orthogonal protecting groups during solid-phase peptide synthesis (SPPS). For example, you can synthesize the peptide with all but one carboxyl group protected with a group that is not removed during the final cleavage. This leaves only a single site available for activation and conjugation.
-
pH Control: While less specific, you can sometimes favor one site over another by carefully controlling the pH, as the pKa of the C-terminal carboxyl group differs from the side-chain carboxyls. This requires significant empirical optimization.
-
Enzymatic Labeling: For highly specific modifications, enzymatic methods can be employed, though this is a much more advanced approach.
Validated Experimental Protocols
Data Summary: Recommended Reaction Parameters
| Parameter | Recommended Range | Rationale & Key Considerations |
| pH | 7.5 - 8.5 | Balances amine nucleophilicity with stability of the activated ester. Use a non-nucleophilic buffer like HEPES or PBS. |
| Temperature | 4°C to Room Temp (25°C) | Lower temperatures can reduce hydrolysis of the active ester and minimize side reactions. Start at 4°C overnight or RT for 2-4 hours. |
| Molar Ratio (Peptide:Chelator) | 1 : 2-5 | Using excess chelator drives the reaction forward. Optimize to balance yield and ease of purification. |
| Molar Ratio (Peptide:EDC:NHS) | 1 : 1.2 : 1.2 | A slight excess of activating agents ensures efficient formation of the active ester without excessive side reactions. |
| Solvent | Aqueous Buffer (e.g., HEPES) | May require 5-20% DMSO or DMF as a co-solvent to ensure peptide solubility.[10] |
Protocol 1: Two-Step Peptide Conjugation in Solution
This protocol assumes the peptide has at least one free carboxyl group (C-terminus or side chain) and is purified prior to labeling.
Materials:
-
Purified Peptide
-
1-(p-Aminobenzyl)EDTA
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Reaction Buffer: 100 mM HEPES, pH 7.8
-
Quenching Buffer: 50 mM Tris-HCl, pH 8.0
-
Solvents: Anhydrous DMSO, ultrapure water
Procedure:
-
Peptide Preparation:
-
Dissolve the purified peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL. If solubility is an issue, dissolve first in a minimal volume of DMSO and then dilute with the buffer. Ensure the final DMSO concentration is below 20%.
-
-
Activation of Peptide:
-
Prepare fresh stock solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in anhydrous DMSO or water immediately before use.
-
Add 1.2 molar equivalents of EDC to the peptide solution.
-
Immediately add 1.2 molar equivalents of NHS to the peptide solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing. This forms the NHS-ester activated peptide.
-
-
Conjugation Reaction:
-
Prepare a stock solution of Aminobenzyl-EDTA in the Reaction Buffer.
-
Add 3 molar equivalents of the Aminobenzyl-EDTA solution to the activated peptide mixture.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture (e.g., 1/10th of the total volume). Tris contains a primary amine that will react with any remaining activated esters, stopping the reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
The primary method for purifying the labeled peptide is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[13]
-
Use a C18 column with a water/acetonitrile gradient containing 0.1% Trifluoroacetic Acid (TFA).
-
The labeled peptide conjugate will be more hydrophobic than the unlabeled peptide and should elute later.
-
Collect fractions and analyze by Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the identity of the product peak, which should show a mass increase corresponding to the addition of the Aminobenzyl-EDTA moiety minus one molecule of water.
-
References
-
Scientific Laboratory Supplies. (n.d.). Aminobenzyl-EDTA, >=90% (CHN) | 07097-10MG. Retrieved from [Link]
-
DeNardo, G. L., et al. (1998). Influence of a peptide linker on biodistribution and metabolism of antibody-conjugated benzyl-EDTA. Comparison of enzymatic digestion in vitro and in vivo. Bioconjugate Chemistry, 9(4), 451-457. Retrieved from [Link]
-
Song, A., & Rana, T. M. (1997). Synthesis of an amino acid analogue to incorporate p-aminobenzyl-EDTA in peptides. Bioconjugate Chemistry, 8(2), 249-252. Retrieved from [Link]
-
Angeletti, R. H., et al. (2000). Strategies for the synthesis of labeled peptides. Journal of Biomolecular Techniques, 11(4), 155-165. Retrieved from [Link]
-
Liu, S. (2008). Bifunctional coupling agents for radiolabeling of biomolecules and target-specific delivery of metallic radionuclides. Advanced Drug Delivery Reviews, 60(12), 1347-1370. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Lau, J. L., & Dunn, M. K. (2018). Therapeutic peptides: Historical perspectives, current development trends, and future directions. Bioorganic & Medicinal Chemistry, 26(10), 2700-2707. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of labelling and tagging reactions performed on peptides after enzymatic modifications. Retrieved from [Link]
-
Viola-Villegas, N., & Carlin, S. (2013). Bifunctional Chelators in the Design and Application of Radiopharmaceuticals for Oncological Diseases. Recent Results in Cancer Research, 194, 143-167. Retrieved from [Link]
-
Wang, P., et al. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 47(5), 334-342. Retrieved from [Link]
-
Korde, A., et al. (2022). Does the Number of Bifunctional Chelators Conjugated to a mAb Affect the Biological Activity of Its Radio-Labeled Counterpart? Discussion Using the Example of mAb against CD-20 Labeled with 90Y or 177Lu. Journal of Medicinal Chemistry, 65(9), 6449-6454. Retrieved from [Link]
-
Kolesanova, E. (2020). SPPS: peptide failure to elongate? ResearchGate. Retrieved from [Link]
-
Dangel, B. D., et al. (2018). Peptide-guided functionalization and macrocyclization of bioactive peptidosulfonamides by Pd(II)-catalyzed late-stage C–H activation. Nature Communications, 9(1), 3369. Retrieved from [Link]
-
Rehman, A., et al. (2018). Side reactions in peptide synthesis: An overview. International Journal of Pharmacy Research & Technology, 8(1), 7-16. Retrieved from [Link]
-
AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Malý, P. (2015). What is the best way of labeling a short peptide without changing its structure too much? ResearchGate. Retrieved from [Link]
-
Dirksen, A., et al. (2008). Single-Step Conjugation of Bioactive Peptides to Proteins via a Self-Contained Succinimidyl Bis-Arylhydrazone. Bioconjugate Chemistry, 19(12), 2543-2548. Retrieved from [Link]
-
Caravan, P. (2009). Peptide Optimization and Conjugation Strategies in the Development of Molecularly Targeted Magnetic Resonance Imaging Contrast Agents. Methods in Molecular Biology, 554, 127-147. Retrieved from [Link]
-
Salih, S. M., et al. (2024). Evaluation of the Effect of Bifunctional Chelator Choice on the Biodistribution of [203Pb]Pb-FAPI Bioconjugates. Journal of Nuclear Medicine, 65(supplement 1), 1731. Retrieved from [Link]
-
Reddit. (2018). Shelf life of EDTA and Sodium Citrate Solutions? r/labrats. Retrieved from [Link]
-
Zeglis, B. M., et al. (2019). Thiol-reactive bifunctional chelators for the creation of site-selectively modified radioimmunoconjugates with improved stability. Chemical Communications, 55(72), 10732-10735. Retrieved from [Link]
-
Müller, J. D. (2017). Stability of Tris/EDTA stock solutions? ResearchGate. Retrieved from [Link]
Sources
- 1. Influence of a peptide linker on biodistribution and metabolism of antibody-conjugated benzyl-EDTA. Comparison of enzymatic digestion in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. medkoo.com [medkoo.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Labeling Small Peptides with Amine-Reactive Dyes in Organic Solvents—Note 9.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Thiol-reactive bifunctional chelators for the creation of site-selectively modified radioimmunoconjugates with improved stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. Synthesis of an amino acid analogue to incorporate p-aminobenzyl-EDTA in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Protein Aggregation Post-Conjugation with Aminobenzyl-EDTA: A Technical Support Guide
For Immediate Release
This technical support center provides crucial guidance for researchers, scientists, and drug development professionals encountering protein aggregation issues following conjugation with Aminobenzyl-EDTA. This document offers a structured approach to troubleshooting and prevention, grounded in established scientific principles, to ensure the stability and efficacy of your bioconjugates.
Part 1: Troubleshooting Guide - Quick Solutions to Common Problems
This section is designed to provide rapid, actionable answers to the most frequent challenges observed during and after the conjugation of aminobenzyl-EDTA to proteins.
Question 1: I've just completed my conjugation reaction and see visible precipitates. What is the most likely cause and what can I do now?
Answer: The immediate appearance of precipitates strongly suggests that the protein has aggregated. This can be triggered by several factors during the conjugation process, including unfavorable buffer conditions, a high degree of conjugation, or the intrinsic properties of the protein itself.[1][2] The addition of the aminobenzyl-EDTA moiety can alter the surface properties of the protein, potentially increasing its hydrophobicity and leading to self-association.[1][2]
-
Immediate Action: Gently attempt to solubilize the precipitate by adding a small amount of a stabilizing excipient, such as L-arginine or a non-ionic surfactant like Polysorbate 20.[3] If this fails, it is best to centrifuge the sample to remove the aggregated protein and analyze the soluble fraction.
-
Root Cause Analysis: The primary drivers of aggregation in this scenario are often related to the reaction conditions. Key factors to investigate include the pH of the reaction buffer, the molar ratio of aminobenzyl-EDTA to the protein, and the presence of any organic co-solvents used to dissolve the chelating agent.[1][4]
Question 2: My conjugated protein solution is clear, but subsequent analysis by Size Exclusion Chromatography (SEC) shows a significant high molecular weight (HMW) peak. What's happening?
Answer: The presence of a HMW peak on SEC indicates the formation of soluble aggregates. These are oligomers or larger assemblies of protein molecules that have not yet precipitated out of solution.[5][6] This is a common issue where the conjugation process has induced subtle changes in protein conformation or colloidal stability, leading to non-covalent self-association.[7]
-
Characterization is Key: It is crucial to characterize the nature of these aggregates. Techniques like Dynamic Light Scattering (DLS) can provide information on the size distribution of particles in solution, while Analytical Ultracentrifugation (AUC) can offer a more detailed analysis of the different oligomeric species present.[5][8]
-
Optimization Strategy: To mitigate the formation of soluble aggregates, focus on optimizing the conjugation reaction parameters. Reducing the molar excess of aminobenzyl-EDTA can lower the degree of labeling and, consequently, the propensity for aggregation.[9] Additionally, screening different buffer conditions, including pH and the addition of stabilizing excipients, is highly recommended.[10]
Question 3: After purification and buffer exchange of my conjugate, I'm observing a gradual increase in turbidity over time. Why is this happening now?
Answer: Delayed aggregation post-purification often points to issues with the formulation buffer or long-term instability of the conjugate. The purification process itself, such as the elution conditions from a chromatography column, can sometimes induce stress on the protein.[11] Furthermore, the final storage buffer may not be optimal for the newly modified protein.
-
Formulation Screening: The solution is to perform a formulation screen to identify a buffer system that enhances the long-term stability of the aminobenzyl-EDTA conjugate. This involves systematically varying buffer type, pH, ionic strength, and the inclusion of various excipients.[12][13][14][15]
-
Excipient Selection: Common excipients that can help prevent aggregation include sugars (like sucrose or trehalose), amino acids (such as arginine and glycine), and surfactants (e.g., Polysorbate 20 or 80).[3] These molecules can act by different mechanisms, such as preferential exclusion, suppression of protein-protein interactions, or preventing surface-induced aggregation.[3][16]
Part 2: In-Depth Explanations & Scientific Rationale
A deeper understanding of the underlying causes of protein aggregation is essential for developing robust and reproducible conjugation protocols.
The "Why": Mechanisms of Protein Aggregation
Protein aggregation is a complex process driven by a variety of factors that disrupt the delicate balance of forces maintaining a protein's native conformation.[7] The conjugation of a molecule like aminobenzyl-EDTA can act as a trigger for this instability.
Key Aggregation Pathways:
-
Conformational Instability: The covalent attachment of aminobenzyl-EDTA can induce local or global changes in the protein's three-dimensional structure. This can expose hydrophobic patches that are normally buried within the protein core.[2][10] These exposed hydrophobic regions can then interact with similar regions on other protein molecules, initiating the aggregation process.[1]
-
Colloidal Instability: The conjugation process can alter the net charge and isoelectric point (pI) of the protein.[1] If the pH of the solution is close to the new pI of the conjugate, the electrostatic repulsion between protein molecules will be minimized, increasing the likelihood of aggregation.[1][7]
-
Chemical Degradation: The reaction conditions themselves, such as elevated pH or the presence of reactive species, can lead to chemical modifications of the protein (e.g., deamidation, oxidation) that compromise its stability.
Diagram: The Path to Protein Aggregation
Caption: Workflow of protein aggregation after conjugation.
The Impact of Aminobenzyl-EDTA Conjugation
Aminobenzyl-EDTA is a bifunctional chelating agent, meaning it has two reactive ends: one that attaches to the protein and another that binds metal ions.[17] The conjugation typically targets primary amines on the protein surface, such as the N-terminus and the side chains of lysine residues.[17]
Table 1: Potential Effects of Aminobenzyl-EDTA Conjugation on Protein Properties
| Property | Potential Change | Consequence |
| Surface Hydrophobicity | Increase | Higher propensity for self-association to minimize exposure of hydrophobic regions to the aqueous environment.[1][2] |
| Net Charge / pI | Alteration | Reduced electrostatic repulsion between protein molecules if the buffer pH is near the new pI, leading to aggregation.[1][7] |
| Conformation | Local or global changes | Exposure of previously buried aggregation-prone regions.[2][10] |
Part 3: Preventative Measures & Best Practices
Proactively addressing potential aggregation issues is far more effective than trying to reverse them. The following best practices should be integrated into your conjugation workflow.
Pre-Conjugation Considerations
-
Protein Purity and Stability: Start with a highly pure and stable protein preparation. The presence of pre-existing aggregates can seed further aggregation.
-
Buffer Selection: The choice of buffer is critical.[12][18] Use a buffer system that is known to stabilize your protein and is compatible with the conjugation chemistry. It is advisable to perform a buffer screen to determine the optimal pH and ionic strength for your specific protein.[19][20]
Optimizing the Conjugation Reaction
-
Control the Molar Ratio: Carefully control the molar ratio of aminobenzyl-EDTA to your protein. A lower ratio will result in a lower degree of labeling and a reduced risk of aggregation.[9] It is recommended to perform a titration experiment to determine the optimal ratio that achieves the desired level of conjugation without causing significant aggregation.
-
Reaction Temperature and Time: Perform the conjugation reaction at a controlled, and generally lower, temperature (e.g., 4°C) to slow down potential aggregation kinetics.[3] The reaction time should also be optimized to be long enough for efficient conjugation but short enough to minimize protein degradation.
-
Co-solvents: If a co-solvent like DMSO is required to dissolve the aminobenzyl-EDTA, use the minimum amount necessary, as organic solvents can destabilize proteins.[1][4]
Diagram: Optimized Conjugation Workflow
Caption: A workflow for preventing protein aggregation.
Post-Conjugation Handling and Formulation
-
Gentle Purification: Use purification methods that are gentle on the protein, such as size exclusion chromatography (SEC). Avoid harsh elution conditions that could induce unfolding.
-
Formulation with Stabilizers: After purification, exchange the conjugate into a storage buffer that has been optimized for its stability. This may include excipients that are known to prevent aggregation.
Table 2: Common Stabilizing Excipients
| Excipient Class | Examples | Typical Concentration | Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose, Glycerol | 5-10% (w/v) | Preferential exclusion, increases conformational stability.[3] |
| Amino Acids | L-Arginine, Glycine | 50-250 mM | Suppresses protein-protein interactions.[3] |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01-0.1% (w/v) | Prevents surface-induced aggregation and solubilizes hydrophobic regions.[3][21] |
Part 4: Experimental Protocols
Protocol 1: Screening for Optimal Conjugation pH
-
Prepare a series of reaction buffers with varying pH values (e.g., in 0.5 pH unit increments from 7.0 to 9.0).
-
Set up small-scale conjugation reactions for each pH condition, keeping the protein concentration and molar ratio of aminobenzyl-EDTA constant.
-
Incubate the reactions under controlled temperature and time.
-
After the reaction, visually inspect for any signs of precipitation.
-
Analyze a small aliquot of the soluble fraction from each reaction by SEC to quantify the amount of monomer and high molecular weight species.
-
Select the pH that provides a good balance between conjugation efficiency and minimal aggregation.
Protocol 2: Analytical Techniques for Aggregate Characterization
A multi-faceted approach is necessary for a comprehensive characterization of protein aggregates, as no single technique can cover the entire size range.[5][22][23]
Table 3: Orthogonal Analytical Techniques for Aggregate Analysis
| Technique | Principle | Size Range | Information Provided |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic volume | Soluble aggregates (dimers, oligomers) | Quantification of monomer and HMW species.[5][6][24] |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity | Nanometers to microns | Size distribution of particles in solution.[5][8] |
| Analytical Ultracentrifugation (AUC) | Sedimentation in a centrifugal field | Broad range (kDa to MDa) | Detailed information on the size, shape, and distribution of macromolecules and their aggregates.[5][22] |
| Light Obscuration (LO) | Measures the blockage of a light beam by particles | Microns | Particle counting and sizing for sub-visible particles.[25] |
| Flow Imaging Microscopy (FIM) | Captures images of particles in a fluid stream | Microns | Particle morphology and characterization.[25] |
By implementing these troubleshooting strategies, understanding the underlying mechanisms, and adopting preventative best practices, researchers can significantly improve the success rate of their protein conjugation experiments with aminobenzyl-EDTA and ensure the production of high-quality, stable bioconjugates.
References
-
Intertek. (n.d.). Protein Aggregation Analysis. Retrieved from [Link]
-
APC. (2021, August 25). 5 must-know techniques for analyzing protein aggregation. Retrieved from [Link]
- A.S. Rosenberg. (2006). Strategies for the Assessment of Protein Aggregates in Pharmaceutical Biotech Product Development. AAPS J, 8(3), E501-E507.
-
Waters. (2025, June 24). Protein Aggregates: Analytical Techniques to Address Hidden Complexities. Retrieved from [Link]
-
Pharmaceutical Technology. (2017, October 2). Tackling Aggregation Challenges in ADC Production. Retrieved from [Link]
- W. Wang, et al. (2010). Protein Aggregation and Immunogenicity of Biotherapeutics. International Journal of Pharmaceutics, 390(2), 89-99.
-
Cytiva. (2025, August 18). Aggregation in antibody-drug conjugates: causes and mitigation. Retrieved from [Link]
- L. Zhou, et al. (2018). Characterizing Soluble Protein Aggregates using Native Mass Spectrometry Coupled with Temperature-control Electrospray Ionization. Methods in Molecular Biology, 1777, 209-224.
-
Yokogawa Fluid Imaging Technologies. (2024, May 8). Characterizing Protein Aggregation With Orthogonal Techniques. Retrieved from [Link]
- J.S. Philo & T. Arakawa. (2009). Mechanisms of Protein Aggregation. Current Pharmaceutical Biotechnology, 10(4), 348-351.
-
PipeBio. (2024, April 23). Protein aggregation: Challenges approaches for mitigation. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Characterizing Soluble Protein Aggregates Using Native Mass Spectrometry Coupled with Temperature-Controlled Electrospray Ionization and Size-Exclusion Chromatography. Retrieved from [Link]
-
Yokogawa Fluid Imaging Technologies. (2024, February 2). Characterizing Protein Aggregates and Other Biotherapeutic Particles. Retrieved from [Link]
- M.C. Manning, et al. (2017). Role of Buffers in Protein Formulations. Journal of Pharmaceutical Sciences, 106(4), 913-928.
- A. Salar, et al. (2021). Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. The Journal of Physical Chemistry B, 125(10), 2656-2665.
-
ACS Publications. (2021, March 3). Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. Retrieved from [Link]
-
G-Biosciences. (2018, January 23). Protein Storage For Protein Stability And Less Protein Degradation. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Small-Molecule—Protein Conjugation Procedures. Retrieved from [Link]
-
UPDF AI. (n.d.). Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. Retrieved from [Link]
- E. Garcia-Fruitos. (2012). Methods for characterization of protein aggregates. Methods in Molecular Biology, 899, 239-257.
- D.J. King, et al. (1992). Site-specific conjugation of diethylenetriaminepentaacetic acid to recombinant human granulocyte-colony-stimulating factor: preservation of protein structure and function.
-
G-Biosciences. (2019, January 29). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. Retrieved from [Link]
-
Biozentrum. (n.d.). Preventing Protein Aggregation. Retrieved from [Link]
-
News-Medical.Net. (2024, October 15). Uncovering Protein Aggregation Mechanisms. Retrieved from [Link]
- D.S. Wuttke, et al. (1997). Synthesis of an amino acid analogue to incorporate p-aminobenzyl-EDTA in peptides.
- W. Wang, et al. (2013). Therapeutic Protein Aggregation: Mechanisms, Design, and Control. Trends in Pharmacological Sciences, 34(8), 448-459.
-
ResearchGate. (2016, July 28). How to improve stoichiometry in bioconjugation of small molecules to proteins. Retrieved from [Link]
- M.L. Bondos & A. Bicknell. (2003). Detection and prevention of protein aggregation before, during, and after purification. Analytical Biochemistry, 316(2), 223-231.
- Y. Li, et al. (2021). Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines. Vaccines, 9(6), 633.
- J. den Engelsman, et al. (2011). Aggregation of protein therapeutics enhances their immunogenicity: causes and mitigation strategies. Journal of Interferon & Cytokine Research, 31(10), 733-743.
-
Peak Proteins. (n.d.). Using EDTA as a Strategy to Reduce Protein Aggregation. Retrieved from [Link]
- C.F. Meares, et al. (1995). Influence of a peptide linker on biodistribution and metabolism of antibody-conjugated benzyl-EDTA. Comparison of enzymatic digestion in vitro and in vivo.
- M.S. Cooper, et al. (2006). Conjugation of chelating agents to proteins and radiolabeling with trivalent metallic isotopes.
- M.J. Rashidian, et al. (2013). Chemical and Enzymatic Methods for Post-Translational Protein–Protein Conjugation.
-
Semantic Scholar. (n.d.). Preparation and Protein Conjugation of a Divinyl Sulphone Derivatized Bifunctional Chelating Agent. Retrieved from [Link]
- F.M. Veronese & G. Pasut. (2005). PEGylation, successful approach to drug delivery. Drug Discovery Today, 10(21), 1451-1458.
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Protein Aggregation Analysis [intertek.com]
- 6. Protein Aggregates: Analytical Techniques to Address Hidden Complexities | Separation Science [sepscience.com]
- 7. Protein Aggregation and Immunogenicity of Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for characterization of protein aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aggregation of protein therapeutics enhances their immunogenicity: causes and mitigation strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein aggregation: Challenges approaches for mitigation [pipebio.com]
- 11. Using EDTA To Reduce Protein Aggregation | Peak Proteins [peakproteins.com]
- 12. Role of Buffers in Protein Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ai.updf.com [ai.updf.com]
- 16. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 17. Conjugation of chelating agents to proteins and radiolabeling with trivalent metallic isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. info.gbiosciences.com [info.gbiosciences.com]
- 19. info.gbiosciences.com [info.gbiosciences.com]
- 20. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 21. Troubleshooting Purification Methods [sigmaaldrich.com]
- 22. Strategies for the Assessment of Protein Aggregates in Pharmaceutical Biotech Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 23. fluidimaging.com [fluidimaging.com]
- 24. approcess.com [approcess.com]
- 25. fluidimaging.com [fluidimaging.com]
Technical Support Center: Purification of Aminobenzyl-EDTA-Protein Conjugates
<-3a--22_technical="" _support="" center22="">
Welcome to the technical support center for the purification of aminobenzyl-EDTA-protein conjugates. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification process. Here, we will delve into the nuances of purification, offering troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during the purification of aminobenzyl-EDTA-protein conjugates. Each problem is presented in a question-and-answer format, providing a clear, step-by-step approach to resolution.
Issue 1: Low Yield of the Final Conjugate
Question: I am consistently observing a low recovery of my aminobenzyl-EDTA-protein conjugate after the final purification step. What are the potential causes and how can I improve my yield?
Answer: Low yield is a multifaceted problem that can stem from several stages of your workflow. Let's break down the likely culprits and solutions:
-
Protein Aggregation: The conjugation process, involving chemical modifications and alterations in buffer conditions, can induce protein aggregation.[1][2][3] Aggregates are often lost during purification, leading to a significant decrease in the yield of the desired monomeric conjugate.[4][5]
-
Troubleshooting Steps:
-
Optimize Reaction Conditions: Minimize the concentration of the protein during conjugation if possible. High protein concentrations can promote aggregation.[2]
-
Buffer Screening: The pH and ionic strength of your buffers are critical.[4] Conduct small-scale experiments to screen for buffer conditions that maintain protein solubility and stability. Sometimes, a pH slightly above or below the protein's isoelectric point (pI) can prevent aggregation by ensuring a net charge on the protein surface.[2]
-
Inclusion of Additives: Consider adding stabilizing agents to your buffers, such as non-detergent sulfobetaines or low concentrations of non-ionic detergents (e.g., Tween-20).[2]
-
Temperature Control: Perform purification steps at a controlled, low temperature (e.g., 4°C) to minimize the risk of aggregation, unless your protein is known to be more stable at room temperature.[2]
-
-
-
Non-Specific Binding to Chromatography Resin: Your conjugate might be irreversibly binding to the chromatography matrix.
-
Troubleshooting Steps:
-
Choice of Resin: Re-evaluate your choice of chromatography resin. If you are using ion-exchange chromatography, ensure the pH of your buffer is appropriate to achieve the desired charge on your protein for binding and elution.[6][7] For hydrophobic interaction chromatography, the salt concentration is a key parameter to optimize.[8][9]
-
Column Cleaning and Regeneration: Ensure your chromatography column is thoroughly cleaned and regenerated between runs to remove any bound protein from previous experiments.
-
-
-
Inefficient Elution: The conditions used for eluting the conjugate from the column may not be optimal.
-
Troubleshooting Steps:
-
Gradient Elution: Employ a gradient elution rather than a step elution. This can help to separate the conjugate from impurities more effectively and identify the optimal elution conditions.
-
Elution Buffer Composition: For ion-exchange chromatography, a gradual increase in salt concentration or a change in pH is typically used for elution.[6] For hydrophobic interaction chromatography, a decreasing salt gradient is employed.[9] Experiment with the steepness of the gradient and the final concentration of the eluent.
-
-
Issue 2: Presence of Unconjugated Protein and/or Free Aminobenzyl-EDTA
Question: My final product contains a significant amount of unconjugated protein and free aminobenzyl-EDTA. How can I effectively separate these from my desired conjugate?
Answer: The presence of starting materials in your final product indicates an incomplete reaction or inefficient purification. Here's how to address this:
-
Incomplete Conjugation Reaction:
-
Troubleshooting Steps:
-
Reaction Stoichiometry: Re-evaluate the molar ratio of aminobenzyl-EDTA to your protein. An insufficient amount of the chelating agent will result in a large proportion of unconjugated protein.
-
Reaction Time and Temperature: Optimize the reaction time and temperature to drive the conjugation to completion. Monitor the reaction progress using analytical techniques like HPLC or mass spectrometry.
-
-
-
Inefficient Purification:
-
Troubleshooting Steps:
-
Size Exclusion Chromatography (SEC): SEC is an excellent method for separating molecules based on size.[10][11] It can effectively separate the larger protein conjugate from the smaller, free aminobenzyl-EDTA.
-
Ion-Exchange Chromatography (IEX): The conjugation of aminobenzyl-EDTA to your protein will likely alter its net charge. This change in charge can be exploited for separation using IEX.[6][12][13] By carefully selecting the buffer pH and salt gradient, you can resolve the conjugated and unconjugated protein species.
-
Hydrophobic Interaction Chromatography (HIC): The aminobenzyl-EDTA moiety may increase the hydrophobicity of the protein. HIC separates molecules based on their hydrophobicity and can be a powerful tool for purifying protein conjugates.[9][14][15]
-
-
Issue 3: Protein Aggregation During and After Purification
Question: I am observing aggregation of my conjugate, both during the purification process and upon storage. What strategies can I employ to mitigate this?
Answer: Protein aggregation is a common challenge, especially with modified proteins.[1][3] Maintaining the stability of your conjugate is crucial for its function.
-
During Purification:
-
Troubleshooting Steps:
-
Minimize Protein Concentration: As mentioned earlier, high protein concentrations can lead to aggregation.[2][4] If possible, perform purification steps with more dilute samples.
-
Optimize Buffer Conditions: Screen for optimal buffer pH, ionic strength, and additives that enhance the stability of your conjugate.[2]
-
Gentle Handling: Avoid harsh conditions such as vigorous vortexing or rapid changes in buffer composition that can denature the protein.
-
-
-
Post-Purification and Storage:
-
Troubleshooting Steps:
-
Formulation Development: The final buffer composition for storage is critical. A formulation study to identify the optimal buffer, pH, and excipients (e.g., sugars, polyols, amino acids) can significantly improve long-term stability.
-
Cryoprotectants: If you plan to freeze your conjugate for storage, include cryoprotectants like glycerol or sucrose to prevent aggregation during freeze-thaw cycles.[2]
-
Storage Temperature: Store the purified conjugate at the recommended temperature, typically -80°C for long-term storage.[2] Avoid repeated freeze-thaw cycles.
-
-
Troubleshooting Workflow Diagram
Caption: A workflow for troubleshooting common issues in conjugate purification.
II. Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the purification and characterization of aminobenzyl-EDTA-protein conjugates.
1. What are the most suitable chromatography techniques for purifying aminobenzyl-EDTA-protein conjugates?
The choice of chromatography technique depends on the specific properties of your protein and the nature of the impurities. A multi-step purification strategy is often necessary.
-
Size Exclusion Chromatography (SEC): Ideal for removing small molecule impurities like unconjugated aminobenzyl-EDTA and for separating monomeric conjugates from aggregates.[10][11][16]
-
Ion-Exchange Chromatography (IEX): Exploits differences in the net surface charge between the conjugated and unconjugated protein.[6][12][17] It is a high-resolution technique with high sample loading capacity.[6]
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their surface hydrophobicity.[8][9][15] The addition of the aminobenzyl-EDTA group can alter the protein's hydrophobicity, making HIC a valuable purification step.
2. How can I confirm the successful conjugation and determine the drug-to-protein ratio?
Several analytical techniques can be used to characterize your conjugate:
-
Mass Spectrometry (MS): A powerful tool for confirming conjugation by measuring the mass-to-charge ratio of the protein.[18] The mass increase corresponds to the number of attached aminobenzyl-EDTA molecules, allowing for the determination of the drug-to-protein ratio.[18]
-
UV-Vis Spectroscopy: If the aminobenzyl-EDTA moiety has a distinct UV absorbance, you can use UV-Vis spectroscopy to estimate the degree of conjugation.
-
High-Performance Liquid Chromatography (HPLC): Techniques like Reverse-Phase HPLC (RP-HPLC) and HIC can often separate species with different numbers of conjugated molecules, allowing for quantification of the drug-to-antibody ratio.[19]
3. What are the critical parameters to consider when developing a purification protocol?
-
Protein Stability: The primary consideration is to maintain the native structure and function of the protein throughout the purification process.
-
Buffer Composition: pH, ionic strength, and the presence of stabilizing additives are crucial for preventing aggregation and ensuring efficient separation.[4]
-
Choice of Chromatography Resins: The selection of the appropriate resin chemistry and particle size is vital for achieving the desired resolution and recovery.
-
Elution Strategy: A well-designed elution gradient is key to separating the target conjugate from impurities.
4. How should I store my purified aminobenzyl-EDTA-protein conjugate to ensure its long-term stability?
-
Optimal Buffer: The conjugate should be stored in a buffer that has been optimized for its stability.
-
Low Temperature: For long-term storage, snap-freeze aliquots in liquid nitrogen and store them at -80°C.[2]
-
Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can lead to protein denaturation and aggregation.[20] Store the conjugate in single-use aliquots.
-
Protein Concentration: Store the protein at an appropriate concentration, as both very high and very low concentrations can sometimes compromise stability.[20]
Purification Strategy Selection Flowchart
Caption: A typical multi-step purification strategy for conjugates.
III. Experimental Protocols
Protocol 1: General Size Exclusion Chromatography (SEC) for Aggregate and Small Molecule Removal
-
Column: Select a SEC column with a fractionation range appropriate for your protein conjugate's molecular weight.
-
Mobile Phase: Use a buffer that maintains the stability of your conjugate (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Equilibrate the column with at least two column volumes of the mobile phase.
-
Sample Loading: Load a sample volume that is typically 1-2% of the total column volume.
-
Elution: Elute with the mobile phase at a constant flow rate.
-
Fraction Collection: Collect fractions and analyze them by SDS-PAGE and UV absorbance to identify the fractions containing the purified monomeric conjugate.
Protocol 2: General Ion-Exchange Chromatography (IEX) for Separation of Charged Species
-
Column Selection: Choose an anion-exchange or cation-exchange column based on the predicted pI of your conjugate.
-
Buffer Preparation: Prepare a low-salt binding buffer and a high-salt elution buffer. The pH of the buffers should be chosen to ensure your protein of interest binds to the column.
-
Equilibration: Equilibrate the column with the binding buffer.
-
Sample Loading: Load the sample onto the column.
-
Wash: Wash the column with the binding buffer to remove unbound impurities.
-
Elution: Elute the bound proteins using a linear gradient of increasing salt concentration.
-
Fraction Analysis: Analyze the collected fractions to identify those containing the purified conjugate.
Data Presentation: Comparison of Purification Techniques
| Technique | Principle of Separation | Primary Application | Advantages | Disadvantages |
| Size Exclusion Chromatography (SEC) | Molecular size | Removal of aggregates and small molecules | Mild conditions, preserves protein activity | Limited resolution for proteins of similar size |
| Ion-Exchange Chromatography (IEX) | Net surface charge | Separation of charged variants, high capacity | High resolution, high capacity | Can be sensitive to buffer pH and salt concentration |
| Hydrophobic Interaction Chromatography (HIC) | Surface hydrophobicity | Polishing step, separation of conjugates | Can separate species with subtle hydrophobic differences | Requires high salt concentrations for binding, which may affect protein stability |
IV. References
-
Bond, M. J. (2003). Detection and prevention of protein aggregation before, during, and after purification. Analytical Biochemistry, 316(2), 223-231.
-
G-Biosciences. (2019, January 29). Tips for Preventing Protein Aggregation & Loss of Protein Solubility.
-
Treweek, J. D., et al. (2003). Detection and prevention of protein aggregation before, during, and after purification. Analytical Biochemistry, 316(2), 223-231.
-
BioPharm International. (2019, May 1). Challenges of Protein Aggregation during Purification.
-
MilliporeSigma. Size-Exclusion Chromatography for Analyzing Complex and Novel Biotherapeutic Products.
-
Methods in Molecular Biology. (2018). A Screening Methodology for Purifying Proteins with Aggregation Problems.
-
Shimadzu. Analysis of protein drugs aggregation Using Size Exclusion Chromatography.
-
Tosoh Bioscience. (2024, April 10). Hydrophobic interaction chromatography a versatile method for ADC and protein analysis.
-
ACS Publications. (2015, September 11). Characterization of Intact Protein Conjugates and Biopharmaceuticals Using Ion-Exchange Chromatography with Online Detection by Native Electrospray Ionization Mass Spectrometry and Top-Down Tandem Mass Spectrometry. Analytical Chemistry.
-
GoldBio. An Overview of Hydrophobic Interaction Chromatography.
-
Shimadzu. Analysis of protein drugs aggregation Using Size Exclusion Chromatography.
-
LCGC International. (2019, March 1). Hydrophobic Interaction Chromatography (HIC) of Proteins.
-
LCGC International. Development of a Size-Exclusion Chromatography Method to Characterize a Multimeric PEG–Protein Conjugate.
-
ResearchGate. (2019, June 7). Analysis and characterization of protein-drug conjugates?.
-
CD Formulation. Hydrophobic Interaction Chromatography (HIC) Technology - Therapeutic Proteins & Peptides.
-
Thermo Fisher Scientific. Hydrophobic Interaction Chromatography.
-
Wiley Online Library. (2022, May 18). Analyzing protein conjugation reactions for antibody-drug conjugate synthesis using polarized excitation emission matrix spectroscopy. Biotechnology and Bioengineering.
-
Cytiva. (2026, January 12). Ion Exchange Chromatography.
-
Thermo Fisher Scientific. Ion exchange chromatography.
-
Benchchem. A Researcher's Guide to Validating Protein Conjugation with Mass Spectrometry.
-
Agilent. Analytical Proteins & Conjugates.
-
GoldBio. What is Ion Exchange Chromatography Used For? 4 Important Applications.
-
Chrom Tech, Inc. (2026, January 12). Mastering Protein Separation with Ion Exchange Chromatography.
-
CD Formulation. Size Exclusion Chromatography (SEC) Technology - Therapeutic Proteins & Peptides.
-
PubMed. (1997, February 18). Synthesis of an amino acid analogue to incorporate p-aminobenzyl-EDTA in peptides.
-
PubMed. (1994, July). Influence of a peptide linker on biodistribution and metabolism of antibody-conjugated benzyl-EDTA. Comparison of enzymatic digestion in vitro and in vivo.
-
YouTube. (2022, July 13). The use of mass spectrometry to aid ADC development.
-
Sigma-Aldrich. Purification or Removal of Proteins and Peptides with Exposed Amino Acids: His, Cys, Trp, and/or with Affinity for Metal Ions.
-
PubMed. (2008, March). Purification of His-tagged proteins with [desthiobiotin-BSA-EDTA] conjugates exhibiting resistance to EDTA.
-
ResearchGate. (2022, March 4). What's the best method to separate Nanoparticles conjugated to antibodies from unbounded antibodies remaining in the solution?.
-
Peak Proteins. Using EDTA as a Strategy to Reduce Protein Aggregation.
-
PubMed. (2023, November 2). Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics.
-
PubMed. (2022, September 18). Residue-Specific Impact of EDTA and Methionine on Protein Oxidation in Biotherapeutics Formulations Using an Integrated Biotherapeutics Drug Product Development Workflow.
-
PMC. Challenges and opportunities in the purification of recombinant tagged proteins.
-
Thermo Fisher Scientific. Remove detergent from protein samples.
-
ResearchGate. (2015, October 9). How can I purify reduced protein to get rid of the reducing agent?.
-
ResearchGate. (2025, August 7). Challenges and Opportunities in the Purification of Recombinant Tagged Proteins.
-
Bio-Rad. Removal of Interfering Substances.
-
PMC. Challenges and solutions for the downstream purification of therapeutic proteins.
-
Cytiva. Protein Purification.
-
Lonza. Diversification of ADC formats and overcoming purification challenges.
-
ResearchGate. (2016, May 20). Any solution for problems with Batch Method Purification of his-tagged-proteins?.
-
PMC. Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells.
-
PMC. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems.
-
ResearchGate. Procedures for EDTA removal from protein samples and detection of....
-
PubMed. (2009, August 19). TAT peptide and its conjugates: proteolytic stability.
-
Promega Corporation. An Introduction to Protein Purification Methods.
Sources
- 1. utsouthwestern.edu [utsouthwestern.edu]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Detection and prevention of protein aggregation before, during, and after purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. A Screening Methodology for Purifying Proteins with Aggregation Problems | Springer Nature Experiments [experiments.springernature.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. goldbio.com [goldbio.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Size Exclusion Chromatography (SEC) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chromtech.com [chromtech.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Hydrophobic Interaction Chromatography (HIC) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 16. Analysis of protein drugs aggregation Using Size Exclusion Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 17. goldbio.com [goldbio.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
Addressing stability issues of Aminobenzyl-EDTA in different storage conditions.
Welcome to the comprehensive technical support guide for Aminobenzyl-EDTA. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for addressing stability issues of Aminobenzyl-EDTA under various storage and experimental conditions. Our goal is to equip you with the necessary knowledge to ensure the integrity and performance of this critical reagent in your research.
Frequently Asked Questions (FAQs)
Here we address the most common questions regarding the handling and stability of Aminobenzyl-EDTA.
Q1: What are the recommended storage conditions for solid Aminobenzyl-EDTA?
For long-term stability, solid Aminobenzyl-EDTA should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1][2][3] Under these conditions, the reagent is stable for at least two years.[1] For short-term storage, such as during shipping or routine lab use, storage at 0-4°C in a dry, dark environment is acceptable for days to weeks.[4]
Q2: How should I prepare stock solutions of Aminobenzyl-EDTA?
Aminobenzyl-EDTA is soluble in dimethyl sulfoxide (DMSO).[4] To prepare a stock solution, dissolve the solid in anhydrous DMSO. It is recommended to prepare fresh solutions for each experiment. If storage of the stock solution is necessary, it should be aliquoted into small, single-use volumes and stored at -20°C to minimize freeze-thaw cycles.
Q3: What are the main factors that can affect the stability of Aminobenzyl-EDTA in solution?
The stability of Aminobenzyl-EDTA in solution can be influenced by several factors, including:
-
pH: Extremes in pH can lead to the hydrolysis of the EDTA backbone.
-
Temperature: Elevated temperatures can accelerate degradation, particularly hydrolysis.[5][6]
-
Light: The aminobenzyl group may be susceptible to photodegradation.
-
Oxidizing agents: The aromatic amine of the aminobenzyl group is prone to oxidation.
Q4: Can I autoclave solutions containing Aminobenzyl-EDTA?
No, it is not recommended to autoclave solutions containing Aminobenzyl-EDTA. The high temperatures can lead to the thermal degradation of the molecule.[5][6]
Troubleshooting Guide: Stability and Conjugation Issues
This section provides a systematic approach to troubleshooting common problems encountered during the use of Aminobenzyl-EDTA.
Issue 1: Low Conjugation Efficiency
Symptoms:
-
Low yield of the desired conjugate.
-
Inconsistent results between experiments.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale & Recommended Solution |
| Degraded Aminobenzyl-EDTA | The primary amine of Aminobenzyl-EDTA is essential for conjugation reactions (e.g., with activated carboxyl groups). If the reagent has degraded due to improper storage (exposure to light, moisture, or elevated temperatures), the concentration of active molecules will be reduced. Solution: Always use Aminobenzyl-EDTA that has been stored correctly at -20°C. If degradation is suspected, it is best to use a fresh vial. |
| Suboptimal Reaction pH | The pH of the reaction buffer is critical for efficient conjugation. For reactions involving the primary amine of Aminobenzyl-EDTA with NHS esters, a pH range of 7.2-8.5 is generally recommended to ensure the amine is deprotonated and nucleophilic. Solution: Carefully check and adjust the pH of your reaction buffer. Consider performing a pH optimization study for your specific system. |
| Presence of Competing Nucleophiles | Buffers containing primary amines (e.g., Tris) or other nucleophiles will compete with Aminobenzyl-EDTA for reaction with your activated molecule, leading to lower conjugation efficiency. Solution: Use non-nucleophilic buffers such as phosphate-buffered saline (PBS) or borate buffer. |
| Hydrolysis of Activated Esters | In aqueous solutions, activated esters (e.g., NHS esters) are susceptible to hydrolysis, which competes with the conjugation reaction. Solution: Prepare the activated molecule immediately before adding Aminobenzyl-EDTA. Ensure all reagents and solvents are anhydrous where possible. |
Issue 2: Unexpected Peaks in HPLC Analysis of Conjugates
Symptoms:
-
Multiple peaks in the chromatogram in addition to the expected product and starting materials.
-
Broad or tailing peaks.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale & Recommended Solution |
| Degradation of Aminobenzyl-EDTA | The presence of unexpected peaks may indicate the degradation of Aminobenzyl-EDTA either before or during the conjugation reaction. Potential degradation pathways include oxidation of the aminobenzyl group or hydrolysis of the EDTA backbone. Solution: Perform a forced degradation study on Aminobenzyl-EDTA alone under various stress conditions (acid, base, oxidation, heat, light) to identify the retention times of potential degradants. This will help in interpreting the chromatograms of your conjugation reactions. |
| Formation of Side Products | Side reactions during conjugation can lead to the formation of unexpected products. For example, if your target molecule has multiple reactive sites, you may get a mixture of conjugates. Solution: Optimize your reaction conditions (e.g., stoichiometry of reactants, reaction time, temperature) to favor the formation of the desired product. Purification methods such as size-exclusion or ion-exchange chromatography may be necessary to isolate the desired conjugate. |
| Poor Chromatographic Resolution | The analytical method may not be optimized to separate all components of the reaction mixture. Solution: Develop a stability-indicating HPLC method. This involves screening different columns, mobile phases, and gradients to achieve baseline separation of the starting materials, the desired product, and all potential impurities and degradants. |
Experimental Protocols
Protocol 1: General Procedure for Stability Testing of Aminobenzyl-EDTA in Solution
This protocol outlines a general approach for assessing the stability of Aminobenzyl-EDTA under various stress conditions.
1. Preparation of Stock Solution:
- Prepare a 10 mg/mL stock solution of Aminobenzyl-EDTA in anhydrous DMSO.
2. Preparation of Test Solutions:
- Dilute the stock solution to a final concentration of 1 mg/mL in the desired aqueous buffer (e.g., PBS pH 7.4).
3. Application of Stress Conditions (Forced Degradation):
- Acid Hydrolysis: Add 1 M HCl to the test solution to achieve a final HCl concentration of 0.1 M. Incubate at 60°C for 24 hours.
- Base Hydrolysis: Add 1 M NaOH to the test solution to achieve a final NaOH concentration of 0.1 M. Incubate at 60°C for 24 hours.
- Oxidation: Add 30% H₂O₂ to the test solution to achieve a final H₂O₂ concentration of 3%. Incubate at room temperature for 24 hours.
- Thermal Degradation: Incubate the test solution at 60°C for 7 days.
- Photostability: Expose the test solution to a light source according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[7][8] A control sample should be wrapped in aluminum foil to protect it from light.
4. Sample Analysis:
- At specified time points, withdraw aliquots from each stressed solution.
- Neutralize the acid and base-stressed samples before analysis.
- Analyze all samples by a validated stability-indicating HPLC method (see Protocol 2).
5. Data Analysis:
- Calculate the percentage of remaining Aminobenzyl-EDTA and the percentage of each degradation product.
- Determine the degradation kinetics and pathways.
Protocol 2: Development of a Stability-Indicating HPLC Method
A robust HPLC method is crucial for accurately assessing the stability of Aminobenzyl-EDTA.
1. Instrumentation:
- HPLC system with a UV detector or a photodiode array (PDA) detector.
2. Chromatographic Conditions (Starting Point):
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: A linear gradient from 5% to 95% B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 254 nm and 280 nm.
- Injection Volume: 10 µL.
3. Method Optimization:
- Inject the unstressed and stressed samples of Aminobenzyl-EDTA.
- Evaluate the peak shape, resolution, and retention times.
- Optimize the gradient, mobile phase composition, and column chemistry to achieve baseline separation of Aminobenzyl-EDTA from all degradation products.
4. Method Validation:
- Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizing Degradation and Workflows
Diagram 1: Potential Degradation Pathways of Aminobenzyl-EDTA
Caption: Potential degradation pathways for Aminobenzyl-EDTA.
Diagram 2: Experimental Workflow for Stability Testing
Caption: Workflow for forced degradation studies of Aminobenzyl-EDTA.
References
-
Aminobenzyl-EDTA, >=90% (CHN) | 07097-10MG. Scientific Laboratory Supplies. [Link]
-
Thermal degradation of EDTA chelates in aqueous solution. ResearchGate. [Link]
-
Thermal degradation of EDTA chelates in aqueous solution. Request PDF on ResearchGate. [Link]
-
ICH Q1B Photostability Testing of New Drug Substances and Products. European Medicines Agency. [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [Link]
Sources
- 1. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. An Engineered Arginine Residue of Unusual pH-Sensitive Reactivity Facilitates Site-Selective Antibody Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Efficient Conjugation Approach for Coupling Drugs to Native Antibodies via the PtII Linker Lx for Improved Manufacturability of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. database.ich.org [database.ich.org]
- 8. ema.europa.eu [ema.europa.eu]
Technical Support Center: Optimizing Aminobenzyl-EDTA Labeling for High-Performance Protein Conjugates
Welcome to the technical support center for optimizing the conjugation of Aminobenzyl-EDTA to your target protein. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve precise control over their protein labeling experiments. Here, we will delve into the critical parameters of the conjugation process, provide in-depth troubleshooting advice, and offer detailed protocols to ensure reproducible and optimal results.
Frequently Asked Questions (FAQs)
Q1: What is the chemical basis for labeling proteins with Aminobenzyl-EDTA?
A1: Aminobenzyl-EDTA is a bifunctional chelating agent. It contains an aromatic amine group (-NH2) on the benzyl ring, which can be chemically activated or modified to react with functional groups on a protein.[1] The most common strategy involves converting the aminobenzyl group into a reactive species, such as an isothiocyanate or a succinimidyl ester, which then readily reacts with primary amines (e.g., the ε-amino group of lysine residues and the N-terminal α-amino group) on the protein to form a stable covalent bond.[2][3]
Q2: Why is controlling the labeling ratio (Chelator:Protein) important?
A2: The labeling ratio, or the number of chelator molecules per protein, is a critical quality attribute.
-
Under-labeling may result in a final product with insufficient signal for imaging applications or reduced efficacy in therapeutic contexts.
-
Over-labeling can lead to several detrimental effects, including protein aggregation, loss of biological activity, altered pharmacokinetics, and an increased risk of immunogenicity.[4] Therefore, precise control over the labeling ratio is essential for developing safe and effective protein conjugates for both research and clinical applications.
Q3: What are the key factors that influence the labeling efficiency?
A3: Several factors can significantly impact the efficiency of the conjugation reaction:
-
pH of the reaction buffer: The pH affects the reactivity of the target amino acid residues on the protein.[5]
-
Molar ratio of Aminobenzyl-EDTA to protein: This is a primary determinant of the final labeling ratio.
-
Protein concentration: Higher protein concentrations can sometimes lead to aggregation issues.[6]
-
Reaction time and temperature: These parameters influence the kinetics of the conjugation reaction.
-
Buffer composition: The presence of competing nucleophiles (e.g., Tris buffer) can interfere with the labeling reaction.[7]
Q4: Can I use Aminobenzyl-EDTA directly for labeling?
A4: No, the amine group on aminobenzyl-EDTA is not sufficiently reactive to directly form a stable bond with proteins under typical physiological conditions. It must first be activated or derivatized to a more reactive functional group (e.g., isothiocyanate, NHS-ester) before it can be efficiently conjugated to a protein.[1]
Troubleshooting Guide
This section addresses common problems encountered during the labeling of proteins with Aminobenzyl-EDTA.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency | 1. Incorrect pH: The pH of the reaction buffer is suboptimal for the reaction between the activated chelator and the protein's primary amines. 2. Inactive Chelator: The activated Aminobenzyl-EDTA has hydrolyzed due to improper storage or handling. 3. Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for the activated chelator.[7] 4. Insufficient Molar Ratio: The molar excess of the chelator is too low. | 1. Optimize pH: For reactions targeting lysine residues, a pH range of 8.0-9.0 is generally recommended to ensure the deprotonation of the ε-amino group. Perform small-scale pH scouting experiments. 2. Use Freshly Prepared Chelator: Prepare the activated Aminobenzyl-EDTA solution immediately before use. Store any stock solutions in an anhydrous solvent and protect them from moisture. 3. Buffer Exchange: Ensure the protein is in a non-interfering buffer such as phosphate-buffered saline (PBS) or bicarbonate buffer prior to conjugation.[7] 4. Increase Molar Ratio: Incrementally increase the molar ratio of the activated chelator to the protein. |
| Protein Precipitation/Aggregation | 1. Over-labeling: A high degree of conjugation can alter the protein's surface charge and hydrophobicity, leading to aggregation.[4] 2. High Protein Concentration: The protein concentration may be too high, promoting intermolecular interactions.[6] 3. Presence of Metal Ions: Leached metal ions from purification columns (e.g., Ni-NTA) can sometimes promote aggregation.[6][8] 4. Suboptimal Buffer Conditions: The pH or ionic strength of the buffer may not be optimal for protein stability. | 1. Reduce Molar Ratio: Decrease the molar excess of the activated chelator in the reaction. 2. Decrease Protein Concentration: Perform the conjugation reaction at a lower protein concentration. 3. Pre-treat with a Chelator: If metal-ion induced aggregation is suspected, consider a pre-treatment step with a non-interfering chelator that is subsequently removed.[6] 4. Optimize Buffer: Screen different buffer conditions (pH, ionic strength) to identify those that enhance protein solubility. |
| Loss of Protein Activity | 1. Modification of Critical Residues: The conjugation may have occurred at or near the protein's active site or binding interface. 2. Conformational Changes: The attachment of the chelator may induce conformational changes that impact protein function.[9] 3. Aggregation: The loss of activity may be a consequence of protein aggregation. | 1. Site-Specific Labeling: If possible, consider site-specific conjugation strategies to direct the labeling to a region of the protein that is distal to the active site. 2. Characterize the Conjugate: Use biophysical techniques (e.g., circular dichroism) to assess the structural integrity of the labeled protein. 3. Optimize Labeling Ratio: Aim for a lower labeling ratio that preserves biological activity while still providing the desired functionality. |
Experimental Protocols
Protocol 1: Activation of Aminobenzyl-EDTA (Isothiocyanate Formation)
This protocol describes the conversion of the amine group of Aminobenzyl-EDTA to a reactive isothiocyanate group using thiophosgene.
Materials:
-
Aminobenzyl-EDTA
-
Thiophosgene
-
Chloroform
-
Sodium Bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Reaction vessel with a stir bar
Procedure:
-
Dissolve Aminobenzyl-EDTA in a mixture of chloroform and saturated sodium bicarbonate solution.
-
Cool the mixture in an ice bath and slowly add a solution of thiophosgene in chloroform while stirring vigorously.
-
Allow the reaction to proceed for 2-3 hours at room temperature.
-
Separate the organic layer and wash it with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the Aminobenzyl-EDTA-isothiocyanate derivative.
-
Confirm the product formation using techniques such as mass spectrometry or NMR.
Protocol 2: Protein Conjugation with Activated Aminobenzyl-EDTA
Materials:
-
Target protein in an amine-free buffer (e.g., PBS, pH 8.5)
-
Activated Aminobenzyl-EDTA (from Protocol 1) dissolved in an organic solvent (e.g., DMSO)
-
Reaction tubes
-
Orbital shaker
Procedure:
-
Prepare the protein solution at a concentration of 2-10 mg/mL in the chosen reaction buffer.[7]
-
Prepare a stock solution of the activated Aminobenzyl-EDTA in anhydrous DMSO.
-
Add the desired molar excess of the activated Aminobenzyl-EDTA solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle agitation.
-
Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of ~50 mM.
Protocol 3: Purification and Characterization of the Labeled Protein
Purification:
-
Remove the unreacted chelator and other small molecules from the reaction mixture using size-exclusion chromatography (SEC) or dialysis.[10][11][12]
-
For more stringent purification, ion-exchange chromatography can be employed to separate protein species with different labeling ratios.
Characterization:
-
Determine Labeling Ratio: Use mass spectrometry (e.g., MALDI-TOF or ESI-MS) to determine the molecular weight of the conjugate and calculate the number of attached chelators.
-
Assess Purity and Aggregation: Analyze the purified conjugate by SDS-PAGE and size-exclusion chromatography (SEC-HPLC) to assess purity and detect any aggregates.[13]
-
Confirm Biological Activity: Perform a relevant bioassay to ensure that the conjugation process has not compromised the biological function of the protein.[9]
Visualizing the Workflow
Caption: A streamlined workflow for protein conjugation with Aminobenzyl-EDTA.
Understanding the Reaction Mechanism
Caption: Nucleophilic attack of a primary amine on the protein with an activated isothiocyanate derivative of Aminobenzyl-EDTA.
References
- Sieving, P. F., Watson, A. D., & Rocklage, S. M. (1990). Preparation and characterization of paramagnetic polychelates and their protein conjugates.
- Meares, C. F., McCall, M. J., Reardan, D. T., Goodwin, D. A., Diamanti, C. I., & McTigue, M. (1984). Conjugation of antibodies with bifunctional chelating agents: isothiocyanate and bromoacetamide reagents, methods of analysis, and subsequent addition of metal ions. Analytical Biochemistry, 142(1), 68-78.
-
PLOS ONE. (2017). Procedures for EDTA removal from protein samples and detection of EDTA. Figshare. [Link]
- Arribas-Bosacoma, R., et al. (2017). Drawbacks of Dialysis Procedures for Removal of EDTA. PLOS ONE.
-
Creative Biolabs. (n.d.). Custom Protein-Metal Chelate Conjugation Service. Retrieved from [Link]
-
Peak Proteins. (n.d.). Using EDTA as a Strategy to Reduce Protein Aggregation. Retrieved from [Link]
-
PLOS. (2017). Drawbacks of Dialysis Procedures for Removal of EDTA. PLOS ONE. [Link]
- Huang, J. Y., et al. (2016). Batch Affinity Adsorption of His-tagged Proteins With EDTA-based Chitosan. Applied Microbiology and Biotechnology.
-
ACS Publications. (n.d.). Preparation and characterization of paramagnetic polychelates and their protein conjugates. Bioconjugate Chemistry. [Link]
- Tinianow, J. N., et al. (2018). Site-specific chelator-antibody conjugation for PET and SPECT imaging with radiometals. Nuclear Medicine and Biology.
- Le, V. D., et al. (1996). A method for preparing chelate-cytokine conjugates with retention of protein structure, biological activity, and pharmacokinetic properties.
- DeNardo, S. J., et al. (1995). Influence of a peptide linker on biodistribution and metabolism of antibody-conjugated benzyl-EDTA. Comparison of enzymatic digestion in vitro and in vivo.
-
LabRoots. (2021, November 10). Latest technologies in antibody and protein labeling [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Chemical modification of proteins – challenges and trends in the start of the 2020s. Retrieved from [Link]
-
NIH. (n.d.). Polymer conjugation of proteins as a synthetic post-translational modification to impact their stability and activity. Retrieved from [Link]
-
MDPI. (2020). Protein Formulations Containing Polysorbates: Are Metal Chelators Needed at All?. Pharmaceutics. [Link]
-
ResearchGate. (n.d.). Stability measurements of EDTA-treated plasma proteins quantified by... Retrieved from [Link]
-
PharmiWeb.com. (2024, September 26). Methods and Mechanisms of Protein Labeling. Retrieved from [Link]
-
NIH. (n.d.). Assessment of TMT Labeling Efficiency in Large-Scale Quantitative Proteomics: The Critical Effect of Sample pH. Retrieved from [Link]
- Kihara, M., & Macnab, R. M. (1981). Effects of pH and repellent tactic stimuli on protein methylation levels in Escherichia coli. Journal of Bacteriology.
-
Reddit. (2023, April 3). Is anyone a master of protein labelling?. r/labrats. [Link]
-
ACS Publications. (n.d.). Conditional Control of Benzylguanine Reaction with the Self-Labeling SNAP-tag Protein. Bioconjugate Chemistry. [Link]
-
ResearchGate. (2016, February 8). Can EDTA induce precipitaion to his-tagged purified proteins?. Retrieved from [Link]
-
Reddit. (2024, June 13). TMT inefficient labeling. r/proteomics. [Link]
-
Scientific Laboratory Supplies. (n.d.). Aminobenzyl-EDTA, >=90% (CHN). Retrieved from [Link]
-
ResearchGate. (2014, May 11). Can I have a protocol for eluting my HIS tagged protein using EDTA?. Retrieved from [Link]
Sources
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. Protein Labeling Reagents | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. pharmiweb.com [pharmiweb.com]
- 4. Site-specific chelator-antibody conjugation for PET and SPECT imaging with radiometals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of pH and repellent tactic stimuli on protein methylation levels in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Using EDTA To Reduce Protein Aggregation | Peak Proteins [peakproteins.com]
- 7. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 8. researchgate.net [researchgate.net]
- 9. A method for preparing chelate-cytokine conjugates with retention of protein structure, biological activity, and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. plos.figshare.com [plos.figshare.com]
- 11. researchgate.net [researchgate.net]
- 12. journals.plos.org [journals.plos.org]
- 13. Custom Protein-Metal Chelate Conjugation Service - Creative Biolabs [creative-biolabs.com]
Minimizing non-specific binding in Aminobenzyl-EDTA based immunoassays.
A Senior Application Scientist's Guide to Minimizing Non-Specific Binding
Welcome to the technical support center for researchers, scientists, and drug development professionals working with aminobenzyl-EDTA based immunoassays. This guide provides in-depth troubleshooting advice and frequently asked questions to help you minimize non-specific binding and achieve high-quality, reproducible results. As Senior Application Scientists, we combine deep technical knowledge with practical, field-tested insights to address the unique challenges of your experiments.
The Challenge of Non-Specific Binding in Aminobenzyl-EDTA Systems
Aminobenzyl-EDTA and similar chelating agents are invaluable for conjugating radiometals to antibodies and proteins for use in radioimmunoassays (RIA), immunoscintigraphy, and radioimmunotherapy. While the fundamental principles of immunoassay design apply, the introduction of a metal-chelate complex can present unique challenges related to non-specific binding (NSB). NSB can arise from various interactions, including hydrophobic, ionic, and even weak coordination chemistry between the chelate conjugate and other surfaces or proteins in the assay.[1][2] This guide will walk you through understanding and mitigating these issues.
Troubleshooting Guide: A Symptom-Based Approach
High background noise is a common and frustrating issue in immunoassays, often stemming from non-specific binding.[3] This section provides a systematic approach to diagnosing and resolving common problems you might encounter.
Issue 1: Uniformly High Background Across the Entire Plate
A consistent high background signal across all wells, including negative controls, typically points to a systemic issue with a reagent or a key procedural step.
Possible Causes & Recommended Solutions:
-
Inadequate Blocking: The blocking buffer's purpose is to saturate all unoccupied binding sites on the microplate surface.[1][4] If this step is insufficient, the aminobenzyl-EDTA conjugated antibody can bind directly to the plastic, leading to high background.
-
Scientific Rationale: Polystyrene microplates have hydrophobic and charged regions that can non-specifically adsorb proteins. Blocking agents are inert proteins or other molecules that occupy these sites, preventing the specific antibody from binding.
-
Solution: Optimize your blocking protocol. Increase the concentration of your blocking agent (e.g., from 1% to 3% BSA) or extend the incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C). You can also test different blocking agents, as no single agent is perfect for every system.[5]
-
-
Suboptimal Antibody Concentration: Using too high a concentration of your aminobenzyl-EDTA conjugated antibody increases the likelihood of low-affinity, non-specific interactions.
-
Scientific Rationale: According to the law of mass action, higher concentrations of reactants will drive binding, including low-affinity, non-specific interactions. The goal is to find a concentration that saturates the specific binding sites without significantly increasing background binding.
-
Solution: Perform a checkerboard titration to determine the optimal concentration of your conjugated antibody. This involves testing a range of antibody dilutions against a range of antigen concentrations to find the best signal-to-noise ratio.
-
-
Insufficient Washing: Inadequate washing is a frequent culprit for high background.[4] Unbound conjugated antibody remaining in the wells will contribute to the final signal.
-
Scientific Rationale: Washing steps are designed to remove unbound reagents while leaving specifically bound complexes intact. The efficiency of this removal is critical for a low background.
-
Solution: Increase the number of wash cycles (from 3 to 5). Ensure the wash buffer volume is sufficient to completely fill the wells (e.g., 300 µL). Adding a short soak time (1-2 minutes) during each wash can also help to dislodge non-specifically bound molecules.
-
-
Contaminated Reagents: Buffers or other reagents may be contaminated with interfering substances.
-
Scientific Rationale: Contaminants can either directly produce a signal or interfere with the assay chemistry in a way that elevates background.
-
Solution: Prepare fresh buffers using high-purity water and analytical grade reagents. Filter-sterilize buffers to prevent microbial growth, which can be a source of interference.
-
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"] A[Uniformly High Background] --> B{Possible Causes}; B --> C[Inadequate Blocking]; B --> D[Antibody Concentration Too High]; B --> E[Insufficient Washing]; B --> F[Contaminated Reagents]; C --> G[Optimize Blocking: Increase Concentration/Time, Test Different Blockers]; D --> H[Perform Antibody Titration]; E --> I[Increase Wash Cycles/Volume, Add Soak Step]; F --> J[Prepare Fresh, Filtered Buffers];
} Troubleshooting workflow for uniformly high background.
Issue 2: High Signal in Negative Control Wells
When your negative control wells (containing no analyte) show a high signal, it's a clear indicator of non-specific binding of the detection reagents.
Possible Causes & Recommended Solutions:
-
Cross-Reactivity of Conjugated Antibody: The aminobenzyl-EDTA conjugated antibody may be binding to other components in the assay, such as the blocking agent itself.
-
Scientific Rationale: Some blocking agents, particularly those derived from serum (like BSA), can be recognized by antibodies. The conjugation process itself could also potentially alter the antibody's conformation, exposing new epitopes that might cross-react.
-
Solution: Test different blocking agents. For example, if you are using BSA, try switching to casein or a synthetic polymer-based blocker. Also, ensure your conjugated antibody is highly purified.
-
-
Interaction of the Chelate Moiety: The aminobenzyl-EDTA-metal complex itself might have an affinity for certain surfaces or proteins.
-
Scientific Rationale: The benzyl group is hydrophobic and can participate in non-specific hydrophobic interactions. The EDTA chelate, especially if not fully saturated with the intended metal ion, could interact with trace metals on surfaces or in other proteins.
-
Solution: Consider adding a non-ionic detergent, like Tween-20 (0.05%), to your wash and antibody dilution buffers to disrupt hydrophobic interactions.[2] Including a small amount of free EDTA (e.g., 1-5 mM) in your buffers can also help to saturate any non-specific metal binding sites, but this should be tested carefully to ensure it doesn't strip the metal from your conjugated antibody.
-
-
Sample Matrix Effects: Components in the sample matrix (e.g., serum, plasma) can cause non-specific binding.[6]
-
Scientific Rationale: Biological samples are complex mixtures of proteins, lipids, and other molecules that can interfere with the assay.
-
Solution: Prepare your standards in a diluent that closely mimics the sample matrix. If possible, dilute your samples to a point where the matrix effects are minimized while the analyte is still detectable.
-
| Problem | Potential Cause | Recommended Action |
| High Signal in Negative Controls | Cross-reactivity with blocking agent | Test alternative blocking agents (e.g., casein, synthetic polymers). |
| Non-specific binding of chelate | Add a non-ionic detergent (e.g., 0.05% Tween-20) to buffers. | |
| Sample matrix effects | Dilute samples and prepare standards in a similar matrix. |
Frequently Asked Questions (FAQs)
Q1: Which type of blocking buffer is best for an aminobenzyl-EDTA based immunoassay?
A1: There is no single "best" blocking buffer, as the optimal choice is application-dependent. Protein-based blockers like Bovine Serum Albumin (BSA) and casein are common starting points.[5] However, if you suspect cross-reactivity with a protein-based blocker, consider using a synthetic, non-protein-based blocking buffer. It is always recommended to empirically test a few different options to find the one that provides the best signal-to-noise ratio for your specific assay.
Q2: Can I add a detergent like Tween-20 to my buffers?
A2: Yes, adding a non-ionic detergent like Tween-20 at a low concentration (typically 0.05%) to your wash and antibody dilution buffers is a common and effective strategy to reduce non-specific binding. It helps to disrupt weak, non-specific hydrophobic interactions, which can be a concern with the benzyl group of the aminobenzyl-EDTA linker.[2]
Q3: How can I be sure that the conjugation of aminobenzyl-EDTA to my antibody is not causing aggregation and leading to high background?
A3: This is a critical consideration. The chemical conjugation process can sometimes lead to protein aggregation.[7] It is highly recommended to characterize your conjugated antibody after preparation. Size-exclusion chromatography (SEC-HPLC) is an excellent method to check for the presence of aggregates. If aggregates are present, they should be removed by purification before using the conjugate in your immunoassay.
Q4: Could the metal ion used in the chelate affect non-specific binding?
A4: Yes, it is possible. Different metal ions can have different coordination chemistries and can influence the overall charge and conformation of the chelate-antibody complex. Some metal ions might also have a higher propensity to form non-specific interactions with proteins or other surfaces.[8] While the primary determinant of binding should be the antibody's specificity, if you are consistently facing NSB issues, it is a factor to consider, although it is less straightforward to troubleshoot than optimizing buffers and concentrations.
Experimental Protocols
Protocol 1: Checkerboard Titration for Optimal Antibody Concentration
This protocol is essential for determining the ideal dilution of your aminobenzyl-EDTA conjugated antibody to maximize the specific signal while minimizing background.
-
Plate Preparation: Coat a 96-well plate with your antigen at a concentration known to be in excess. Block the plate with your chosen blocking buffer.
-
Serial Dilution of Antigen: In the rows of the plate, perform a serial dilution of your antigen standard, starting from a high concentration down to zero (blank).
-
Serial Dilution of Conjugated Antibody: In the columns of the plate, add your aminobenzyl-EDTA conjugated antibody in a serial dilution series.
-
Incubation: Incubate the plate according to your standard protocol.
-
Washing and Detection: Perform your standard wash steps and add the detection reagent (if applicable) or proceed to measurement (e.g., gamma counting for a radioimmunoassay).
-
Data Analysis: Analyze the signal for each well. The optimal antibody concentration is the one that gives a strong signal for the highest antigen concentrations but a low signal in the blank wells (high signal-to-noise ratio).
dot graph G { layout=neato; bgcolor="#F1F3F4"; node [shape=plaintext, fontcolor="#202124"];
} Workflow for a checkerboard titration experiment.
Protocol 2: Optimized Plate Washing Procedure
A rigorous and consistent washing technique is crucial for reducing background.[4]
-
Buffer Preparation: Prepare a wash buffer, typically PBS or TBS containing 0.05% Tween-20.
-
Aspiration: After each incubation step, aspirate the liquid from the wells. If using a manual method, invert the plate and tap it firmly on a stack of absorbent paper towels.
-
Dispensing: Immediately dispense at least 300 µL of wash buffer into each well. Ensure the stream is gentle to avoid dislodging specifically bound molecules.
-
Soaking (Optional but Recommended): Allow the wash buffer to sit in the wells for 1-2 minutes. This can significantly improve the removal of non-specifically bound material.
-
Repeat: Repeat the aspiration and dispensing steps for a total of 4-5 cycles.
-
Final Aspiration: After the final wash, ensure all residual buffer is removed by inverting and tapping the plate on fresh absorbent paper. Proceed immediately to the next step to prevent the wells from drying out.
References
-
Brdicka, R., et al. (1995). Influence of heavy metal ions on antibodies and immune complexes investigated by dynamic light scattering and enzyme-linked immunosorbent assay. Molecular Immunology, 32(11), 837-843. [Link]
-
Hom, R. K., & An, S. F. (1997). Synthesis of an amino acid analogue to incorporate p-aminobenzyl-EDTA in peptides. Bioconjugate Chemistry, 8(2), 241-245. [Link]
-
Creative Biolabs. Radioimmunoassay (RIA) Protocol & Troubleshooting. [Link]
-
CANDOR Bioscience GmbH. nonspecific binding in immunoassays. [Link]
-
Kim, J. H., et al. (2022). Optimizing reduced capture antibody conjugation to encoded hydrogel microparticles for enhanced multiplex immunoassays. Frontiers in Chemistry, 10, 966931. [Link]
-
DeNardo, S. J., et al. (1992). Influence of a peptide linker on biodistribution and metabolism of antibody-conjugated benzyl-EDTA. Comparison of enzymatic digestion in vitro and in vivo. Bioconjugate Chemistry, 3(5), 433-439. [Link]
-
Farajollahi, M. M., & Qamsari, E. M. (2012). Reduction of non-specific binding in immunoassays requiring long incubations. Scandinavian Journal of Clinical and Laboratory Investigation, 72(8), 619-623. [Link]
-
Wang, L., et al. (2019). Antibody developments for metal ions and their applications. Critical Reviews in Biotechnology, 39(8), 1038-1052. [Link]
-
Expedeon - now Abcam. (2013). Maximizing immunoassay sensitivity with smart conjugate design. [Link]
-
Bartels, C., et al. (2014). Non-specific binding in solid phase immunoassays for autoantibodies correlates with inflammation markers. Journal of Immunological Methods, 403(1-2), 1-7. [Link]
-
Rusling Research Group. Non Specific Binding (NSB) in Antigen-Antibody Assays. [Link]
-
SeraCare. (2015). Critical Factors in Immunoassay Optimization. [Link]
-
Expedeon - now Abcam. (2013). Non-Specific Binding of Antibodies in Immunoassays Webinar: How to Overcome All Problems. [Link]
-
Wild, D. (2013). Immunoassay Troubleshooting Guide. In The Immunoassay Handbook (pp. 477-491). Elsevier. [Link]
-
Mills, B. J., et al. (2020). Effect of Linker-Drug Properties and Conjugation Site on the Physical Stability of ADCs. Journal of Pharmaceutical Sciences, 109(5), 1662-1673. [Link]
-
Farajollahi, M. M., & Qamsari, E. M. (2012). Reduction of non-specific binding in immunoassays requiring long incubations. Scandinavian Journal of Clinical and Laboratory Investigation, 72(8), 619-623. [Link]
-
Wang, Z., et al. (2021). Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines. Vaccines, 9(11), 1317. [Link]
-
Morales, M. A., & Halpern, A. R. (2019). Suppressing Non-Specific Binding of Proteins onto Electrode Surfaces in the Development of Electrochemical Immunosensors. Sensors, 19(2), 360. [Link]
-
Axup, J. Y., & Schultz, P. G. (2013). Protein conjugation with genetically encoded unnatural amino acids. Current Opinion in Chemical Biology, 17(3), 430-437. [Link]
-
de la Torre, B. G., & Albericio, F. (2022). An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins. RSC Chemical Biology, 3(1), 15-28. [Link]
-
Surmodics IVD. What Causes High Background in ELISA Tests?. [Link]
-
SeraCare. (2015). ELISA Technical Guide. [Link]
Sources
- 1. nonspecific binding in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 2. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. antibodiesinc.com [antibodiesinc.com]
- 5. seracare.com [seracare.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Linker-Drug Properties and Conjugation Site on the Physical Stability of ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of heavy metal ions on antibodies and immune complexes investigated by dynamic light scattering and enzyme-linked immunosorbent assay - PubMed [pubmed.ncbi.nlm.nih.gov]
How to remove unreacted Aminobenzyl-EDTA after a conjugation reaction?
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting and practical guidance for a critical step in bioconjugation: the removal of unreacted p-Aminobenzyl-EDTA from your valuable protein or antibody conjugate. We understand that a successful conjugation is defined by the purity of the final product. This guide is designed with full editorial control to provide you with the most effective strategies, grounded in scientific principles and field-proven experience.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove unreacted p-Aminobenzyl-EDTA?
A: The removal of excess, unreacted small molecules after a conjugation reaction is paramount for several reasons:
-
Assay Interference: Free p-Aminobenzyl-EDTA can chelate metal ions, potentially interfering with downstream applications that are metal-dependent.
-
Toxicity and Immunogenicity: For therapeutic applications, such as in the development of antibody-drug conjugates (ADCs), residual small molecules can be toxic or elicit an immune response. Regulatory bodies require stringent control over such impurities.[1]
-
Compromised Efficacy: Unconjugated chelating agents could compete with the conjugated product for its target, reducing the overall efficacy of the final molecule.
Q2: What is the fundamental principle for separating the conjugate from free p-Aminobenzyl-EDTA?
A: The separation is based on the significant difference in molecular weight (MW) between the large biomolecule conjugate (e.g., an IgG antibody is ~150 kDa) and the small p-Aminobenzyl-EDTA molecule (MW ≈ 397.38 g/mol ).[2][3] All recommended purification techniques leverage this size differential to effectively isolate the large conjugate from the small, unreacted reagent.[4][5]
Q3: How can I verify that the removal of unreacted p-Aminobenzyl-EDTA is complete?
A: Complete removal can be verified using a few analytical techniques:
-
HPLC Analysis: Reversed-phase high-performance liquid chromatography (RP-HPLC) can be used to separate and detect the small molecule in the purification flow-through or dialysis buffer. Your final conjugate product should show no peak corresponding to the free p-Aminobenzyl-EDTA.
-
UV-Vis Spectrophotometry: You can monitor the absorbance of the purification fractions. Since p-Aminobenzyl-EDTA contains a benzyl group, it will have a characteristic UV absorbance. Collect fractions during chromatography and scan them; the fractions containing your protein should be distinct from those containing the small molecule.
-
Mass Spectrometry: For the most rigorous confirmation, techniques like LC-MS can be used on the final product to confirm its mass and the absence of the free small molecule.[6]
Troubleshooting Guide: Choosing Your Purification Strategy
The optimal purification strategy depends on factors such as sample volume, required purity, available equipment, and processing time. Below are common scenarios and our recommended solutions.
Scenario 1: "I have a small sample volume (< 5 mL) and need a quick cleanup."
Recommended Method: Size Exclusion Chromatography (SEC) - Spin Desalting Column Format
This is the fastest method for small-scale purification, offering excellent removal of small molecules with high recovery of the conjugate.[7][8]
The Causality Behind the Choice: Spin columns are packed with a porous resin that separates molecules by size.[7] When centrifuged, the large conjugate molecules cannot enter the pores and travel quickly through the column in the void volume, eluting first. Smaller molecules, like p-Aminobenzyl-EDTA, enter the pores, taking a longer, more tortuous path, and are thus retained by the column while the purified conjugate is collected.[7][9]
-
Column Equilibration: Remove the column's bottom closure and place it in a collection tube. Centrifuge at 1,500 x g for 1-2 minutes to remove the storage buffer.
-
Add 1-2 column volumes of your desired final buffer (e.g., PBS) to the column. Centrifuge again at 1,500 x g for 1-2 minutes. Discard the flow-through. Repeat this step 2-3 times to ensure the column is fully equilibrated.[8]
-
Sample Loading: Place the spin column into a new, clean collection tube. Carefully apply your entire conjugation reaction mixture to the center of the resin bed.
-
Elution: Centrifuge the column at 1,500 x g for 2 minutes to elute the purified conjugate.[8] The collected sample is now desalted and free of unreacted p-Aminobenzyl-EDTA.
Pro-Tips from the Field:
-
Always choose a resin with an appropriate molecular weight cut-off (MWCO). For an antibody conjugate, a resin with a 7-10 kDa MWCO is typically effective.
-
Do not exceed the maximum sample volume recommended by the manufacturer, as this can lead to poor separation.
-
If your protein concentration is very low, consider using a column with a smaller bed volume to minimize dilution.
Troubleshooting This Method:
-
Low Protein Recovery: This can happen if the protein interacts non-specifically with the resin. Ensure your equilibration buffer has an appropriate pH and ionic strength. In rare cases, the affinity tag on a protein might be inaccessible, leading to poor behavior on the column.[10] Another possibility is that the protein precipitated; ensure all buffers are compatible.[11]
-
Incomplete Removal of Small Molecules: This is often due to overloading the column or improper equilibration. Reduce the sample volume or repeat the equilibration steps.
Scenario 2: "I have a larger sample volume (5-50 mL) and need the highest possible purity."
Recommended Method: Size Exclusion Chromatography (SEC) - FPLC/HPLC
For larger volumes where purity is paramount, gravity-flow or automated liquid chromatography (like FPLC or HPLC) is the gold standard.[4][12][13] This method provides superior resolution between the conjugate and contaminants.[4]
The Causality Behind the Choice: Similar to spin columns, FPLC-based SEC separates molecules by size. The use of a longer column and a precisely controlled flow rate allows for much higher resolution. The large conjugate elutes first as a sharp peak, well-separated from the later-eluting peak of the small, unreacted p-Aminobenzyl-EDTA.[9]
-
System Preparation: Prime the chromatography system with a thoroughly degassed and filtered buffer (e.g., PBS, pH 7.4).
-
Column Equilibration: Connect an appropriate SEC column (e.g., Sephadex G-25, Superdex 200, or equivalent) to the system. Wash the column with at least two column volumes of buffer until the UV baseline is stable.
-
Sample Injection: Load your conjugation mixture into the sample loop. For optimal separation, the sample volume should not exceed 2-5% of the total column volume.
-
Chromatogram Development: Start the run at a pre-determined flow rate. Monitor the elution profile using a UV detector (typically at 280 nm for protein).
-
Fraction Collection: Collect fractions corresponding to the first major peak, which is your purified antibody-EDTA conjugate. The second, smaller peak will contain the unreacted p-Aminobenzyl-EDTA.
-
Analysis: Pool the relevant fractions and confirm purity and concentration.
Pro-Tips from the Field:
-
Run a standard of your unconjugated antibody on the same column to establish a reference retention time. The conjugate should elute slightly earlier due to its increased size.
-
A broad or tailing peak for your conjugate could indicate aggregation or interaction with the column matrix. Consider optimizing the buffer composition (e.g., by increasing salt concentration) to mitigate this.
Troubleshooting This Method:
-
Overlapping Peaks: If the conjugate and contaminant peaks are not well-resolved, reduce the flow rate or decrease the sample loading volume. Ensure you have selected a column with the appropriate fractionation range for your biomolecule.
-
Low Yield: Check for protein precipitation in the tubing or on the column. Some proteins can be "sticky," and adding a non-ionic detergent like Tween-20 (0.01%) to the running buffer can sometimes improve recovery.
Scenario 3: "I have a large industrial-scale volume and need an efficient, scalable method."
Recommended Method: Tangential Flow Filtration (TFF) / Diafiltration
TFF is a rapid and highly efficient method for buffer exchange and removing small molecules, making it ideal for processing large volumes in development and manufacturing settings.[14][15][16]
The Causality Behind the Choice: TFF works by pumping the solution tangentially across the surface of a semi-permeable membrane.[15] The pressure difference across the membrane (transmembrane pressure) drives small molecules like p-Aminobenzyl-EDTA and buffer salts through the membrane pores into the permeate. The larger conjugate is retained by the membrane in the retentate.[15] By continuously adding fresh buffer to the retentate at the same rate that permeate is being removed (a process called diafiltration), the concentration of the small molecule is effectively washed out to negligible levels.[14]
-
System Setup: Install a TFF membrane cassette with an appropriate MWCO (e.g., 30 kDa for an antibody) into the TFF system.
-
Flushing and Equilibration: Flush the system with water and then with your final desired buffer to remove any storage solutions and prepare the membrane.
-
Concentration (Optional): Load your conjugation reaction mixture into the reservoir. Begin recirculating the solution and apply transmembrane pressure to remove some of the initial volume, thereby concentrating the sample.
-
Diafiltration: Begin adding your new, clean buffer to the reservoir at the same rate that permeate is being removed. To achieve >99.5% removal of the small molecule, a standard diafiltration process involves exchanging 5-7 diavolumes (where one diavolume is equal to the volume of the product in the reservoir).
-
Final Concentration & Recovery: Once the diafiltration is complete, stop adding buffer and continue filtration to concentrate the purified conjugate to the desired final volume.
-
System Recovery: Recover the product from the system by flushing the lines with a small amount of buffer.
Pro-Tips from the Field:
-
TFF is particularly useful in ADC manufacturing to clear organic solvents that may have been used in the conjugation step.[17]
-
Optimize the feed flow rate and transmembrane pressure to maximize flux without causing excessive protein aggregation or membrane fouling.
Troubleshooting This Method:
-
Low Flux/Slow Processing: This is often due to membrane fouling. This can be caused by protein aggregates or too high a transmembrane pressure. Try reducing the pressure or pre-filtering your sample to remove any large particulates.
-
Low Product Yield: Significant protein loss can occur due to adsorption to the membrane and tubing. Ensure the system is properly flushed during product recovery. Choosing a membrane material with low protein binding (e.g., regenerated cellulose) can also help.
Scenario 4: "I need a simple, low-cost method and time is not a critical factor."
Recommended Method: Dialysis
Dialysis is a classic, passive technique that is simple to perform and requires minimal specialized equipment. It is very gentle on the sample.[18]
The Causality Behind the Choice: Dialysis operates on the principle of diffusion across a semi-permeable membrane.[19][20] The reaction mixture is placed inside a dialysis bag or cassette made of a membrane with a specific MWCO. This bag is then submerged in a large volume of buffer. Small molecules like p-Aminobenzyl-EDTA, being at a high concentration inside the bag, will diffuse through the membrane pores into the external buffer (the dialysate) until equilibrium is reached.[18][19] By performing several large-volume buffer changes, the concentration of the unreacted small molecule in the sample can be reduced to a negligible level.[8][20]
-
Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or buffer. Select a membrane with an MWCO that is significantly smaller than your conjugate (e.g., 10-20 kDa MWCO for an antibody).
-
Sample Loading: Load your sample into the dialysis tubing or cassette, ensuring to leave some headspace to allow for potential volume increases.
-
First Dialysis Step: Place the sealed dialysis bag/cassette in a beaker containing the dialysis buffer. The buffer volume should be at least 200-500 times the sample volume.[20] Stir the buffer gently on a stir plate at 4°C or room temperature for 2-4 hours.[8][19]
-
Buffer Changes: Discard the dialysis buffer and replace it with fresh buffer. Allow dialysis to proceed for another 2-4 hours.
-
Overnight Dialysis: For the final step, change the buffer one more time and let the dialysis proceed overnight at 4°C to ensure maximum removal of the small molecule.[8][19]
-
Sample Recovery: Carefully remove the sample from the dialysis bag/cassette and measure the final volume and concentration.
Pro-Tips from the Field:
-
Ensure the dialysis clips are secure to prevent leakage.
-
Gentle stirring of the external buffer is crucial to maintain the concentration gradient and speed up the diffusion process.
Troubleshooting This Method:
-
Sample Volume Increase: A significant increase in sample volume can occur due to osmosis if the salt concentration of your sample is much higher than the dialysis buffer. This is usually not a problem but should be accounted for.
-
Slow or Incomplete Removal: This can happen if the buffer volume is too small or if the buffer is not changed frequently enough. Ensure a large buffer-to-sample volume ratio and perform at least three buffer changes.
Method Comparison Summary
| Feature | Spin Desalting Column | FPLC-SEC | Tangential Flow Filtration (TFF) | Dialysis |
| Principle | Size Exclusion | Size Exclusion | Size-based Membrane Filtration | Diffusion |
| Speed | Very Fast (<15 min) | Moderate (30-90 min) | Fast (scalable) | Very Slow (hours to days) |
| Sample Volume | < 5 mL | 0.1 - 50 mL | 50 mL - 1000s of L | 0.1 mL - 100s of mL |
| Purity/Resolution | Good | Excellent | Excellent | Good |
| Sample Dilution | Minimal | Moderate | None (can concentrate) | Can be significant |
| Equipment Cost | Low | High | High | Very Low |
| Scalability | Poor | Moderate | Excellent | Moderate |
| Best For | Quick cleanup of many small samples | High-purity analytical & prep work | Large-scale process development & manufacturing | Simple, low-cost buffer exchange |
Workflow Visualization
Below is a decision-making workflow to help you select the most appropriate purification method for your specific needs.
Caption: Decision tree for selecting a purification method.
References
- Vertex AI Search. (2024). Dialysis or Desalting?
- G-Biosciences. (2014). Dialysis in Protein Research: Understanding the Basics.
- Sandiego University. (2021). Biochem Lab Protein Dialysis Protocol F21.
- Creative Biostructure.
- Creative Proteomics.
- Cold Spring Harbor Protocols. (2020).
- MilliporeSigma.
- Vector Labs.
- PubMed. (2021).
- Cytiva.
- evitria. (2023).
- Repligen. Tangential Flow Filtration: A Complete Guide for Bioprocessing Professionals.
- Abcam.
- Cre
- Sartorius. Tangential Flow Filtration (TFF)
- NIH. (2024).
- Thermo Fisher Scientific.
- GoldBio.
- MDPI. (2022).
- PubChem. Aminobenzyl-EDTA.
- PubMed. (2021).
- MedKoo Biosciences. Aminobenzyl-EDTA | CAS#84256-90-6.
- Sigma-Aldrich. Aminobenzyl-EDTA = 90 CHN 84256-90-6.
- ResearchGate. (2019).
Sources
- 1. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. アミノベンジル-EDTA ≥90% (CHN) | Sigma-Aldrich [sigmaaldrich.com]
- 4. Exploring Antibody Purification Methods for mAbs and IgGs - evitria [evitria.com]
- 5. Antibody Purification Methods | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Protocol to generate, purify, and analyze antibody-oligonucleotide conjugates from off-the-shelf antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. researchgate.net [researchgate.net]
- 10. goldbio.com [goldbio.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antibody purification | Abcam [abcam.com]
- 14. cytivalifesciences.com [cytivalifesciences.com]
- 15. repligen.com [repligen.com]
- 16. Tangential Flow Filtration (TFF) – Clarification to Final Processing | Sartorius [sartorius.com]
- 17. Tangential Flow Filtration in the Antibody Drug Conjugate (ADC) Manufacturing Process [sigmaaldrich.com]
- 18. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 19. info.gbiosciences.com [info.gbiosciences.com]
- 20. home.sandiego.edu [home.sandiego.edu]
Technical Support Center: Optimizing Signal-to-Noise in Aminobenzyl-EDTA ELISA
Welcome to the technical support center for the Aminobenzyl-EDTA Enzyme-Linked Immunosorbent Assay (ELISA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. The following question-and-answer format directly addresses common challenges encountered during this sensitive immunoassay, with a focus on enhancing the signal-to-noise ratio for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of a poor signal-to-noise ratio in an ELISA?
A poor signal-to-noise ratio is a common issue in ELISA development and can stem from two main factors: high background signal or a weak specific signal.[1] High background is often a result of non-specific binding of antibodies or other reagents to the microplate surface.[2][3] Conversely, a weak signal may indicate issues with antibody affinity, reagent concentrations, or incubation conditions.[4] The key to a successful assay is to maximize the specific signal while minimizing background noise.[5][6]
Q2: How does the Aminobenzyl-EDTA conjugate potentially contribute to assay variability?
Aminobenzyl-EDTA is a chelating agent used to conjugate molecules, and its incorporation into an ELISA system can introduce unique variables.[7] The efficiency of the conjugation reaction and the stability of the resulting conjugate are critical. Incomplete removal of unconjugated reagents can lead to competitive binding and reduced signal. Furthermore, the presence of EDTA in the sample can interfere with the activity of metalloenzymes, such as alkaline phosphatase, which are commonly used as reporter enzymes in ELISAs.[8] This can lead to either suppressed or variable signal generation.[9]
Troubleshooting Guide: High Background
High background is characterized by high optical density (OD) readings in negative control or blank wells, which obscures the specific signal and reduces the dynamic range of the assay.[10][11]
Q3: My blank and negative control wells have high OD readings. What are the likely causes and how can I fix this?
High background is a frequent challenge in ELISA.[12] The most common culprits include insufficient blocking, inadequate washing, and overly high concentrations of detection antibodies.[2][10]
Caption: Troubleshooting workflow for high background in ELISA.
1. Optimizing the Blocking Step: The purpose of the blocking buffer is to saturate all unoccupied binding sites on the microplate, preventing non-specific binding of the antibodies.[13][14][15]
-
Protocol: Testing Different Blocking Buffers
-
Coat a 96-well plate with your antigen as per your standard protocol.
-
Prepare different blocking buffers (e.g., 1% BSA in PBS, 5% non-fat dry milk in PBS, commercial blocking solutions).
-
Add 200 µL of each blocking buffer to a set of wells and incubate for 1-2 hours at room temperature or overnight at 4°C.[10]
-
Proceed with the rest of your ELISA protocol, keeping all other variables constant.
-
Compare the background signal in the blank wells for each blocking buffer to identify the most effective one.[16]
-
2. Enhancing the Washing Steps: Inadequate washing is a primary cause of high background, as it leaves behind unbound reagents that contribute to the signal.[2][17][18]
-
Protocol: Improving Wash Efficiency
-
Increase the number of wash cycles (e.g., from 3 to 5).
-
Increase the volume of wash buffer per well (e.g., from 200 µL to 300 µL).
-
Introduce a soaking step by allowing the wash buffer to sit in the wells for 30-60 seconds during each wash cycle.[10][19]
-
Ensure complete removal of the wash buffer after each step by inverting the plate and tapping it firmly on a clean paper towel.[20]
-
Consider increasing the detergent concentration (e.g., Tween-20) in your wash buffer from 0.05% to 0.1%.[10][17] However, be cautious as high detergent concentrations can also strip away specifically bound molecules.[21][22]
-
3. Titrating Antibody Concentrations: Excessive concentrations of the detection antibody can lead to non-specific binding and high background.[12]
-
Protocol: Checkerboard Titration A checkerboard titration allows for the simultaneous optimization of both capture and detection antibody concentrations.[23]
-
Prepare serial dilutions of your capture antibody in coating buffer and coat the columns of a 96-well plate.
-
After blocking, add your antigen at a constant, saturating concentration.
-
Prepare serial dilutions of your detection antibody and add them to the rows of the plate.
-
Complete the ELISA protocol and measure the ODs.
-
The optimal combination will yield the highest signal for the positive control wells and the lowest signal for the negative control wells.[24]
-
| Parameter | Starting Recommendation | Optimization Range |
| Capture Antibody | 1-10 µg/mL | 0.5-20 µg/mL |
| Detection Antibody | 0.1-1 µg/mL | 0.05-2 µg/mL |
| Blocking Buffer | 1% BSA in PBS | 1-5% BSA, 1-5% Non-fat milk, Commercial buffers |
| Wash Buffer | PBS with 0.05% Tween-20 | 0.05-0.1% Tween-20, Increase wash steps |
Troubleshooting Guide: Weak or No Signal
A weak or absent signal can be just as problematic as high background, indicating that the specific binding and detection steps are not occurring efficiently.[1][25]
Q4: My sample wells show very low or no signal, even at high analyte concentrations. What should I investigate?
This issue can arise from several factors, including problems with reagents, incorrect incubation times or temperatures, or an inefficient detection system.[4]
Caption: Troubleshooting workflow for weak or no signal in ELISA.
1. Verifying Reagent Activity and Addition: A simple mistake, such as omitting a reagent or using an expired component, can lead to complete signal loss.[19]
-
Actionable Steps:
-
Carefully review your protocol to ensure all reagents were added in the correct order.
-
Check the expiration dates of all kit components, including antibodies, conjugates, and substrates.
-
Ensure that buffers are compatible with the enzyme system (e.g., avoid sodium azide in buffers when using Horseradish Peroxidase (HRP), as it is an inhibitor).
-
2. Optimizing Incubation Times and Temperatures: Binding events in an ELISA are time and temperature-dependent. Insufficient incubation can lead to incomplete binding and a weak signal.[4][5]
-
Protocol: Optimizing Incubation Conditions
-
Systematically test different incubation times for the primary and secondary antibody steps (e.g., 1 hour, 2 hours, overnight at 4°C).
-
Compare incubation at room temperature (22-28°C) versus 37°C.[26][27][28] Note that higher temperatures can increase reaction rates but may also lead to higher background or protein denaturation.
-
During long incubations, use a plate sealer to prevent evaporation, which can concentrate reagents and lead to edge effects.[20]
-
3. Evaluating Antibody and Antigen Concentrations: If the concentration of the capture or detection antibody is too low, the signal will be weak.
-
Actionable Steps:
-
Refer to your checkerboard titration data to ensure you are using optimal antibody concentrations. If necessary, repeat the titration with a higher concentration range.
-
Increase the concentration of the antigen used for coating the plate. Poor adsorption of the antigen to the plate will result in a low signal.[29]
-
Consider using a signal amplification system, such as a biotin-streptavidin detection system, to enhance the signal.[30]
-
| Parameter | Common Issue | Recommended Action |
| Reagents | Omitted a reagent; Expired component | Double-check protocol; Use fresh reagents |
| Incubation Time | Too short | Increase incubation time (e.g., 1 to 2 hours) |
| Incubation Temp. | Too low | Optimize between RT and 37°C |
| Antibody Conc. | Too low | Increase concentration based on titration |
| Substrate | Inactive; Insufficient development time | Use fresh substrate; Extend development time |
References
-
Surmodics IVD. (n.d.). What Causes High Background in ELISA Tests? Retrieved from [Link]
-
Excedr. (2023, March 8). ELISA Blocking Buffers: Overview & Application. Retrieved from [Link]
-
American Research Products, Inc. (n.d.). Elisa troubleshooting tips – High background. Retrieved from [Link]
-
CliniSciences. (n.d.). Increase ELISA Accuracy: The Role of Blocking Buffers. Retrieved from [Link]
-
Sino Biological. (n.d.). ELISA Troubleshooting: High Background. Retrieved from [Link]
-
Surmodics. (n.d.). What are Some Potential Errors that can Occur in an ELISA? Retrieved from [Link]
-
G-Biosciences. (2017, July 25). ELISA Blocking Agents & Blocking Solutions. Retrieved from [Link]
-
Boster Biological Technology. (n.d.). ELISA Blocking Optimization: Reduce Background & Improve Sensitivity. Retrieved from [Link]
-
Hiyka. (n.d.). Stabilize Your ELISA: Blocking Solutions Explained. Retrieved from [Link]
-
Novateinbio. (n.d.). Troubleshooting Guide for ELISA High Background Poor Standard Curve. Retrieved from [Link]
-
GenFollower. (2025, December 19). ELISA Plate FAQs: 12 Common Problems That Affect ELISA Results. Retrieved from [Link]
-
American Research Products, Inc. (n.d.). ELISA Troubleshooting tips – No signal. Retrieved from [Link]
-
Biocompare. (2021, November 9). ELISA Troubleshooting Guide. Retrieved from [Link]
-
Julian, E., et al. (2002). Influence of the washing buffer composition on the sensitivity of an enzyme-linked immunosorbent assay using mycobacterial glycolipids as capture antigens. Journal of Immunological Methods, 261(1-2), 1-9. Retrieved from [Link]
-
Sino Biological. (n.d.). ELISA Tips on Temperature. Retrieved from [Link]
-
ResearchGate. (2021, February 17). What is the best temperature to coat an ELISA plate? Retrieved from [Link]
-
Creative Diagnostics. (n.d.). ELISA Tips-Temperature. Retrieved from [Link]
-
Biocompare. (2012, October 8). Tips for Reducing ELISA Background. Retrieved from [Link]
-
Surmodics IVD. (n.d.). ELISA Wash Buffers. Retrieved from [Link]
-
Excedr. (2022, June 30). Wash Buffer: Definition, Applications, & Industry Uses. Retrieved from [Link]
-
Scientific Laboratory Supplies. (n.d.). Aminobenzyl-EDTA, >=90% (CHN). Retrieved from [Link]
-
BMG Labtech. (2024, March 12). Optimizing your ELISA Assays. Retrieved from [Link]
-
Erickson, H. K., et al. (2012). Sensitive ELISA Method for the Measurement of Catabolites of Antibody–Drug Conjugates (ADCs) in Target Cancer Cells. Molecular Pharmaceutics, 9(10), 2946-2955. Retrieved from [Link]
-
Southern Biotech. (2023, November 1). Tips for ELISA Optimization. Retrieved from [Link]
-
MyAssays. (n.d.). How to choose and optimize ELISA reagents and procedures. Retrieved from [Link]
-
Biocompare. (2018, January 25). Optimizing ELISA. Retrieved from [Link]
-
DeNardo, S. J., et al. (1995). Influence of a peptide linker on biodistribution and metabolism of antibody-conjugated benzyl-EDTA. Comparison of enzymatic digestion in vitro and in vivo. Bioconjugate Chemistry, 6(3), 337-343. Retrieved from [Link]
-
Chakravarti, D. N., et al. (1998). Enzyme immunoassay to determine heavy metals using antibodies to specific metal-EDTA complexes: optimization and validation of an immunoassay for soluble indium. Environmental Science & Technology, 32(1), 12-17. Retrieved from [Link]
-
Nabity, M. B., et al. (2021). Effects of EDTA on chemiluminescent immunoassay measurement of ACTH, cortisol, and thyroid hormones in dogs. Veterinary Clinical Pathology, 50(4), 517-524. Retrieved from [Link]
-
Ismail, A. A. (2017). Interferences in Immunoassay. Clinical Biochemistry, 50(18), 1019-1027. Retrieved from [Link]
Sources
- 1. Surmodics - Potential Errors that can Occur in an ELISA [shop.surmodics.com]
- 2. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 3. Increase ELISA Accuracy: The Role of Blocking Buffers Clinisciences [clinisciences.com]
- 4. arp1.com [arp1.com]
- 5. How to choose and optimize ELISA reagents and procedures - MyAssays [myassays.com]
- 6. mybiosource.com [mybiosource.com]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of EDTA on chemiluminescent immunoassay measurement of ACTH, cortisol, and thyroid hormones in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. arp1.com [arp1.com]
- 11. sinobiological.com [sinobiological.com]
- 12. biocompare.com [biocompare.com]
- 13. ELISA Blocking Buffers: Overview & Application [excedr.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. hiyka.com [hiyka.com]
- 16. biocompare.com [biocompare.com]
- 17. biocompare.com [biocompare.com]
- 18. Surmodics - ELISA Wash Buffers [shop.surmodics.com]
- 19. novateinbio.com [novateinbio.com]
- 20. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 21. Influence of the washing buffer composition on the sensitivity of an enzyme-linked immunosorbent assay using mycobacterial glycolipids as capture antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Wash Buffer: Definition, Applications, & Industry Uses [excedr.com]
- 23. ELISA Guide; Part 3: ELISA Optimization [jacksonimmuno.com]
- 24. Optimizing the ELISA (Enzyme-Linked Immunosorbent Assay) Test | Cell Signaling Technology [cellsignal.com]
- 25. ELISA Guide; Part 4: Troubleshooting [jacksonimmuno.com]
- 26. sinobiological.com [sinobiological.com]
- 27. researchgate.net [researchgate.net]
- 28. ELISA Tips-Temperature [elisa-antibody.com]
- 29. genfollower.com [genfollower.com]
- 30. southernbiotech.com [southernbiotech.com]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Metal Chelation Capacity of Aminobenzyl-EDTA Conjugates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapeutics and advanced diagnostics, the effective sequestration of metal ions is paramount. Aminobenzyl-EDTA (ethylenediaminetetraacetic acid) conjugates have emerged as a versatile platform for the development of agents for radioimmunotherapy, magnetic resonance imaging (MRI), and targeted drug delivery.[1][2] The core functionality of these conjugates hinges on the robust and specific chelation of metal ions by the EDTA moiety. This guide provides an in-depth, experimentally-grounded framework for validating the metal chelation capacity of novel aminobenzyl-EDTA conjugates, comparing their performance against established chelators, and elucidating the causality behind the chosen experimental designs.
The Imperative of Rigorous Chelation Validation
The stability of the metal-chelator complex is a critical determinant of the safety and efficacy of any therapeutic or diagnostic agent. Insufficiently stable complexes can lead to the premature release of metal ions in vivo, resulting in off-target toxicity and diminished therapeutic or imaging efficacy.[3][4] Therefore, a multi-faceted approach to validating the chelation capacity is not merely a recommendation but a necessity. This guide will focus on three pillars of validation: Binding Affinity and Stoichiometry , Kinetic Inertness , and Comparative Performance .
Pillar 1: Determining Binding Affinity and Stoichiometry
The initial characterization of a new aminobenzyl-EDTA conjugate involves quantifying its binding affinity (often expressed as the dissociation constant, Kd) and the stoichiometry of the metal-ligand interaction. Two powerful techniques for this are Spectrophotometric Titration and Isothermal Titration Calorimetry (ITC).
Spectrophotometric Titration: A First Look at Binding
Spectrophotometric titration is a widely accessible method for determining binding constants, particularly when the formation of the metal-conjugate complex results in a change in the absorbance spectrum.[5][6] This technique is predicated on monitoring the change in absorbance at a specific wavelength as the concentration of the metal ion is incrementally increased in a solution of the aminobenzyl-EDTA conjugate.
-
Preparation of Solutions:
-
Prepare a stock solution of the aminobenzyl-EDTA conjugate in a suitable buffer (e.g., 100 mM HEPES, pH 7.4). The buffer choice is critical to maintain a constant pH, as proton competition can affect chelation.
-
Prepare a concentrated stock solution of the metal salt (e.g., CuSO₄, ZnCl₂) in the same buffer.
-
-
Titration:
-
Place a known concentration of the aminobenzyl-EDTA conjugate in a cuvette.
-
Record the initial UV-Vis spectrum.
-
Make sequential, small-volume additions of the metal salt solution to the cuvette.
-
After each addition, allow the system to reach equilibrium and record the full UV-Vis spectrum.
-
-
Data Analysis:
-
Correct the absorbance data for dilution at each titration point.
-
Plot the change in absorbance at a wavelength of maximum change against the total metal concentration.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a 1:1 binding model) using non-linear regression to determine the dissociation constant (Kd).[5]
-
-
Why a buffered solution? EDTA's affinity for metal ions is highly pH-dependent. Protons compete with metal ions for the carboxylate and amine groups of EDTA.[7] A buffer ensures that any observed spectral changes are due to metal binding and not pH fluctuations.
-
Why sequential additions? This allows for the gradual saturation of the chelator, providing a complete binding curve necessary for accurate Kd determination.
Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Profiling
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[8][9] This includes the binding constant (Ka, the inverse of Kd), the stoichiometry of binding (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[10]
-
Sample Preparation:
-
Prepare a solution of the aminobenzyl-EDTA conjugate in the ITC sample cell.
-
Prepare a solution of the metal salt in the titration syringe, typically at a 10-20 fold higher concentration than the conjugate. Both solutions must be in the same buffer and thoroughly degassed to prevent air bubbles.
-
-
ITC Experiment:
-
Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).
-
Perform a series of injections of the metal salt solution into the sample cell.
-
A control experiment, injecting the metal salt into the buffer alone, is crucial to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the resulting heat pulses to obtain the heat change per injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine Ka, n, and ΔH. The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.[9]
-
-
Why ITC? Unlike spectrophotometry, ITC is a universal method that does not require a chromophoric change upon binding. It provides a more comprehensive understanding of the binding thermodynamics, revealing the driving forces (enthalpic or entropic) of the chelation reaction.
-
Why a control experiment? The heat of dilution of the metal salt can be significant and must be subtracted to isolate the heat change solely due to the binding event.[8]
Diagram of the ITC Workflow
Caption: Workflow for Isothermal Titration Calorimetry.
Pillar 2: Assessing Kinetic Inertness through Competition Assays
While high thermodynamic stability (low Kd) is desirable, the kinetic inertness of the complex is arguably more important for in vivo applications. A kinetically inert complex will dissociate very slowly, even in the presence of competing endogenous ligands or metal ions. A competitive assay using a strong competing chelator like EDTA itself (for radiolabeling applications where the aminobenzyl-EDTA is already complexed with a radionuclide) or a competing metal ion can be employed to assess this.[11][12]
Experimental Protocol: EDTA Challenge Assay
This assay is particularly relevant for radiolabeled aminobenzyl-EDTA conjugates.
-
Preparation:
-
Prepare the radiolabeled aminobenzyl-EDTA conjugate (e.g., with ⁶⁴Cu, ⁸⁹Zr).
-
Prepare a solution of a large excess of unlabeled EDTA (e.g., 1000-fold molar excess).
-
-
Incubation:
-
Incubate the radiolabeled conjugate in the presence of the excess EDTA at a physiologically relevant temperature (e.g., 37°C).
-
Take aliquots at various time points (e.g., 1h, 4h, 24h, 48h).
-
-
Analysis:
-
Analyze the aliquots by a suitable method to separate the intact radiolabeled conjugate from the trans-chelated radiometal-EDTA complex (e.g., thin-layer chromatography, HPLC).
-
Quantify the percentage of radioactivity remaining with the aminobenzyl-EDTA conjugate at each time point.
-
-
Why a large excess of EDTA? This creates a strong driving force for the radiometal to dissociate from the conjugate and bind to the competing EDTA, allowing for a sensitive assessment of the kinetic inertness of the original complex.[13]
-
Why time-course analysis? This provides information on the rate of dissociation, which is a direct measure of kinetic stability.
Diagram of the Competitive Chelation Assay
Caption: Competitive chelation assay principle.
Pillar 3: Comparative Performance Against Standard Chelators
To establish the utility of a new aminobenzyl-EDTA conjugate, its performance must be benchmarked against well-characterized, commonly used chelators such as DTPA (diethylenetriaminepentaacetic acid) and DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).[14][15] This comparison should be conducted under identical experimental conditions to ensure a fair and objective evaluation.
Comparative Data Summary
The data obtained from the experiments described above should be compiled into a clear, comparative table.
| Parameter | Aminobenzyl-EDTA Conjugate | DTPA | DOTA |
| Binding Affinity (Kd) | Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
| Stoichiometry (n) | Experimental Value | 1:1 | 1:1 |
| Kinetic Inertness (% stable at 24h) | Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
| Labeling Efficiency (%) | Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
| Labeling Conditions (Temp, Time) | Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
This side-by-side comparison will immediately highlight the strengths and weaknesses of the novel conjugate. For instance, while DOTA-based chelators often exhibit superior kinetic inertness, they may require harsher labeling conditions (higher temperatures) compared to linear chelators like EDTA and DTPA derivatives.[16]
Causality in the Choice of Comparators:
-
Why DTPA? DTPA is an acyclic chelator like EDTA and serves as a good baseline for comparison in terms of labeling efficiency and thermodynamic stability.[1]
-
Why DOTA? DOTA is a macrocyclic chelator known for forming highly kinetically inert complexes, representing the gold standard for many radiometal applications.[15][16] Comparing against DOTA provides a stringent benchmark for the kinetic stability of the new conjugate.
Conclusion: A Self-Validating System for Trustworthy Results
By systematically applying these three pillars of validation, researchers can build a comprehensive and trustworthy profile of their aminobenzyl-EDTA conjugates. This rigorous approach, which explains the "why" behind each experimental choice, ensures that the generated data is not only accurate but also placed in the proper scientific context. This self-validating system of experimentation is crucial for making informed decisions in the development of the next generation of targeted therapies and diagnostics, ultimately accelerating their translation from the bench to the clinic.
References
- J Mass Spectrom. 2014 Jul;49(7):550-6. doi: 10.1002/jms.3372.
- Journal of Chemical Education. 1999, 76, 12, 1755.
- ResearchGate. Conditional stability constants of metal–EDTA complexes.
- Google Sites. Formation Constants for metal-EDTA Complexes.
- Pure and Applied Chemistry. 2005, 77, 9, 1455-1495.
- Journal of Chemical Theory and Computation. 2018, 14, 1, 443-453.
- Methods in Enzymology. 2016, 567, 3-21. Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins.
- ACS Catalysis. 2020, 10, 3, 1948-1960.
- ResearchGate.
- ResearchGate. How can you determine binding constants for small molecule binding to transition metals?.
- Thermochimica Acta. 2010, 501, 1-2, 119-121. The use of isothermal titration calorimetry to determine the thermodynamics of metal ion binding to low-cost sorbents.
- ResearchGate. Isothermal titration calorimetry of metal ions binding to proteins: An overview of recent studies.
- Wikipedia.
- Chemistry LibreTexts.
- Cancers (Basel). 2021 Dec; 13(24): 6349. Side-by-Side Comparison of Five Chelators for 89Zr-Labeling of Biomolecules: Investigation of Chemical/Radiochemical Properties and Complex Stability.
- Nuclear Medicine and Biology. 2014, 41, 6, 491-499. Comparison of DOTA and NODAGA as chelators for (64)
- Molecules. 2020, 25, 1, 191. Modern Developments in Bifunctional Chelator Design for Gallium Radiopharmaceuticals.
- Cancer Science. 2023, 114, 12, 4677-4690. Head-to-head comparison of three chelates reveals DOTAGA promising for 225Ac labeling of anti-FZD10 antibody OTSA101.
- International Journal of Nanomedicine. 2015, 10, 4221-4232. The application of EDTA in drug delivery systems: doxorubicin liposomes loaded via NH4EDTA gradient.
- Dalton Transactions. 2013, 42, 18, 6345-6363. Principles and practice of determining metal–protein affinities.
- Journal of Toxicology. 2011, 2011, 831454.
- Antioxidants. 2021, 10, 11, 1735. Rationale for the Successful Management of EDTA Chelation Therapy in Human Burden by Toxic Metals.
- Current Medicinal Chemistry. 2003, 10, 24, 2665-2696. Strategies for the preparation of bifunctional gadolinium(III)
Sources
- 1. Strategies for the preparation of bifunctional gadolinium(III) chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The application of EDTA in drug delivery systems: doxorubicin liposomes loaded via NH4EDTA gradient - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 4. Rationale for the Successful Management of EDTA Chelation Therapy in Human Burden by Toxic Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Determination of conditional stability constants for some divalent transition metal ion-EDTA complexes by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Side-by-Side Comparison of Five Chelators for 89Zr-Labeling of Biomolecules: Investigation of Chemical/Radiochemical Properties and Complex Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of DOTA and NODAGA as chelators for (64)Cu-labeled immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Modern Developments in Bifunctional Chelator Design for Gallium Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Head-to-head comparison of three chelates reveals DOTAGA promising for 225 Ac labeling of anti-FZD10 antibody OTSA101 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Stability of Aminobenzyl-EDTA and DTPA Chelators
Introduction
In the landscape of drug development, particularly in the fields of radiopharmaceuticals and heavy metal detoxification, the choice of a chelating agent is paramount. A chelator's primary role is to form a stable complex with a metal ion, ensuring its delivery to a target site or its safe elimination from the body.[1][2] The efficacy of a metal-conjugated therapeutic or diagnostic agent is fundamentally dependent on the in vivo stability of this metal-chelator complex. Premature release of the metal ion can lead to off-target toxicity, reduced therapeutic efficacy, and compromised imaging quality.[3]
This guide provides an in-depth comparison of two widely used acyclic chelators: p-Aminobenzyl-EDTA (a derivative of ethylenediaminetetraacetic acid) and DTPA (diethylenetriaminepentaacetic acid). While both are foundational tools in bioconjugation, their in vivo stability profiles differ significantly depending on the coordinated metal ion. This analysis moves beyond simple stability constants to explore the kinetic and metabolic factors that govern their performance in a biological system, offering researchers a data-driven framework for chelator selection.
Foundational Principles of Chelator Stability: Beyond the Constant
The interaction between a metal ion and a chelator in a biological system is a dynamic process governed by more than just thermodynamic affinity.[4] Understanding these principles is critical to interpreting experimental data and making informed decisions.
Thermodynamic vs. Kinetic Stability
-
Thermodynamic Stability (KML): This is represented by the stability constant, which describes the strength of the metal-ligand bond at equilibrium.[1] While a high stability constant is desirable, it does not tell the whole story, as biological systems are rarely in a state of equilibrium.[5][6]
-
Kinetic Stability (Inertness): This refers to the rate at which the metal ion dissociates from the chelator.[7] In vivo, kinetic inertness is often the more critical parameter. A kinetically inert complex will remain intact long enough to reach its target, even if it is not the most thermodynamically stable species.
The Challenge of Transchelation
In vivo, a radiometal-chelator complex is constantly challenged by a multitude of competing ligands, including endogenous proteins like transferrin and metalloenzymes, as well as other metal ions such as zinc and calcium.[4][8] Transchelation is the process where the metal ion is transferred from the administered chelator to one of these endogenous molecules. This phenomenon is a primary cause of instability and is heavily influenced by the kinetic inertness of the complex.[1] For example, studies with yttrium-90 have shown that instability of the ⁹⁰Y-DTPA complex leads to transchelation and subsequent deposition of the free ⁹⁰Y in bone, causing dose-limiting myelotoxicity.[3]
Structural and Coordination Chemistry
The distinct structures of EDTA and DTPA are the primary determinants of their coordination chemistry and, consequently, their stability with different metal ions.
-
Aminobenzyl-EDTA: As a derivative of EDTA, this chelator is hexadentate , offering six coordination sites (two nitrogen atoms and four carboxylate groups) to a metal ion. The p-aminobenzyl group provides a functional handle for covalent attachment to biomolecules, such as the lysine residues of an antibody, without significantly impairing the chelation cavity.[9]
-
DTPA: This chelator is octadentate , providing eight potential coordination sites (three nitrogen atoms and five carboxylate groups).[10] While its higher denticity might suggest greater stability, the larger and more flexible structure can sometimes lead to incomplete coordination or conformations that are more susceptible to dissociation.[7][11]
Experimental Assessment of In Vivo Stability
Evaluating the true in vivo stability of a chelate requires a combination of robust in vitro screening and definitive in vivo biodistribution studies. These protocols form a self-validating system to predict and confirm performance.
Protocol 1: In Vitro Serum Stability Assay
This experiment provides a critical first look at how a radiolabeled conjugate behaves in a complex biological medium. It directly measures the propensity for the radiometal to dissociate and bind to serum proteins.
Objective: To quantify the stability of the radiometal-chelate complex over time when incubated in human serum.
Methodology:
-
Preparation: Prepare the radiolabeled antibody-chelate conjugate (e.g., ¹¹¹In-Bn-EDTA-Antibody and ¹¹¹In-DTPA-Antibody) and purify it to >98% radiochemical purity.
-
Incubation: Add a known amount of the purified conjugate to fresh human serum and incubate at 37°C.
-
Time Points: At various time points (e.g., 1, 24, 48, 96, 168 hours), take aliquots of the serum mixture.
-
Analysis: Analyze the aliquots using a method that can separate the intact radiolabeled antibody from dissociated radiometal bound to serum proteins. Size Exclusion High-Performance Liquid Chromatography (SE-HPLC) is the gold standard.
-
Quantification: Integrate the peaks corresponding to the high-molecular-weight antibody fraction and the lower-molecular-weight protein-bound fraction. Calculate the percentage of radioactivity remaining on the antibody at each time point.
Protocol 2: In Vivo Biodistribution in Animal Models
This is the definitive experiment to assess stability. The distribution of radioactivity throughout the body reveals the fate of the radiometal. Unstable chelates release the metal ion, which then accumulates in specific organs depending on its chemistry.[12] For many trivalent metals like In³⁺ and Y³⁺, this destination is the bone and/or liver.[13][14]
Methodology:
-
Animal Model: Use appropriate animal models, typically non-tumor-bearing mice for basic stability or tumor-bearing mice for efficacy studies.
-
Administration: Inject cohorts of mice intravenously with a precise dose of each radiolabeled conjugate being compared.[13]
-
Time Points: At predetermined time points (e.g., 6, 24, 72, 168 hours), euthanize a cohort of animals.[13]
-
Tissue Collection: Collect blood, major organs (liver, spleen, kidneys), and bone (typically the femur).[14]
-
Measurement: Weigh each tissue sample and measure its radioactivity using a gamma counter.
-
Data Analysis: Calculate the uptake in each organ as a percentage of the injected dose per gram of tissue (%ID/g). A significantly higher uptake of radioactivity in the bone or liver for one conjugate compared to another is a clear indicator of lower in vivo stability.[14]
Comparative Performance Data: A Tale of Two Chelators
Direct experimental comparisons reveal that the choice between Aminobenzyl-EDTA and DTPA is highly dependent on the metal ion being used.
Superiority with Indium-111
For the diagnostic radionuclide Indium-111, the evidence strongly favors Aminobenzyl-EDTA.
-
In vitro studies directly comparing ¹¹¹In-benzyl-EDTA-antibody with ¹¹¹In-DTPA-antibody in human serum demonstrated that the benzyl-EDTA conjugate is markedly more stable.[5][15]
-
This increased stability is attributed to the conformation of the complex, which better protects the Indium ion from transchelation by serum proteins.[15]
Instability with Yttrium-90 and Other Metals
Conversely, DTPA and its simple derivatives have shown significant limitations with therapeutic radionuclides like Yttrium-90.
-
Biodistribution studies of ⁹⁰Y-labeled antibodies using DTPA-based chelators consistently show high uptake of radioactivity in bone.[3][13]
-
For example, one study comparing a DTPA-minigastrin conjugate with a more stable version found bone uptake was 22%ID/g for the standard DTPA conjugate, compared to only 1.2%ID/g for the improved version, clearly demonstrating the release of free ⁹⁰Y.[7]
-
This instability has largely led to the replacement of DTPA with macrocyclic chelators like DOTA for therapeutic applications involving Yttrium and Lutetium, as DOTA forms complexes with much greater kinetic inertness.[7][13][16]
Data Summary
| Feature | Aminobenzyl-EDTA | DTPA (and its simple derivatives) |
| Structure | Hexadentate, aromatic linker | Octadentate, aliphatic backbone |
| Stability with ¹¹¹In | Higher. More stable in human serum compared to DTPA.[5][15] | Lower. Shows significant dissociation and transchelation in serum.[5][15] |
| Stability with ⁹⁰Y | Not commonly used; instability is presumed. | Low. Leads to significant release of ⁹⁰Y and high bone uptake.[3][7][13] |
| Stability with ⁸⁹Zr | Not suitable. | Very Low. Considered unsuitable for stable ⁸⁹Zr chelation.[16][17] |
| Primary Indicator of Instability | Increased liver/spleen uptake. | High bone uptake (for Y, Lu, Ac) and liver uptake.[13][14] |
Discussion and Practical Implications for Researchers
The experimental data reveals a nuanced picture: while DTPA has a higher denticity, Aminobenzyl-EDTA forms a more kinetically inert and stable complex with Indium-111 in vivo .[5] The causality lies in the three-dimensional structure of the metal-chelate complex. The rigidity and conformation of the benzyl-EDTA complex appear to shield the ¹¹¹In ion more effectively from endogenous challengers like transferrin.
For the drug development professional, the choice is clear:
-
For ¹¹¹In-based radiopharmaceuticals: Aminobenzyl-EDTA is the superior acyclic chelator, offering better in vivo stability and reducing the potential for off-target radiation dose.
-
For therapeutic metals like ⁹⁰Y or ¹⁷⁷Lu: Neither chelator is optimal. The significant in vivo instability of DTPA has led the field to adopt macrocyclic chelators (e.g., DOTA), which provide the required kinetic inertness.[7][13]
-
For other metals like ⁸⁹Zr: Neither chelator is appropriate. The field has moved toward specialized chelators like desferrioxamine (DFO) and its derivatives to achieve stable coordination.[16]
Conclusion
The in vivo stability of a metal-chelate complex is a critical design parameter that cannot be predicted by thermodynamic constants alone. Direct experimental comparison through serum stability assays and, most importantly, in vivo biodistribution studies, is essential. While DTPA has been a workhorse in the field, its limitations with key diagnostic and therapeutic radiometals are apparent. For applications involving Indium-111, Aminobenzyl-EDTA provides demonstrably superior in vivo stability , minimizing metal release and improving the safety and efficacy profile of the resulting conjugate. This underscores the importance of selecting a chelator that is empirically validated for the specific metal ion and biological application at hand.
References
-
Abou, D.S., et al. (2011). In vivo biodistribution and accumulation of 89Zr in mice. Nuclear Medicine and Biology, 38(5), 675-683. Available from: [Link]
-
Vugts, D.J., et al. (2019). Direct comparison of the in vitro and in vivo stability of DFO, DFO* and DFOcyclo* for 89Zr-immunoPET. European Journal of Nuclear Medicine and Molecular Imaging, 46(10), 2146-2157. Available from: [Link]
-
Vugts, D.J., et al. (2019). Direct comparison of the in vitro and in vivo stability of DFO, DFO* and DFOcyclo* for 89Zr-immunoPET. PubMed. Available from: [Link]
-
Camera, L., et al. (1994). Evaluation of the serum stability and in vivo biodistribution of CHX-DTPA and other ligands for yttrium labeling of monoclonal antibodies. Journal of Nuclear Medicine, 35(5), 882-889. Available from: [Link]
-
Hong, H., et al. (2015). In Vivo Integrity and Biological Fate of Chelator-Free Zirconium-89-Labeled Mesoporous Silica Nanoparticles. ACS Nano, 9(8), 8036-8046. Available from: [Link]
-
Behe, M., et al. (2003). Improved kinetic stability of DTPA-dGlu as compared with conventional monofunctional DTPA in chelating indium and yttrium: preclinical and initial clinical evaluation of radiometal labelled minigastrin derivatives. European Journal of Nuclear Medicine and Molecular Imaging, 30(7), 1029-1035. Available from: [Link]
-
Derks, Y.H.W., et al. (2020). Head-to-head comparison of DFO* and DFO chelators: selection of the best candidate for clinical 89Zr-immuno-PET. European Journal of Nuclear Medicine and Molecular Imaging, 48(1), 223-235. Available from: [Link]
-
Rossin, R., et al. (2018). 89Zr, a Radiometal Nuclide with High Potential for Molecular Imaging with PET: Chemistry, Applications and Remaining Challenges. Pharmaceuticals, 11(2), 45. Available from: [Link]
-
Sharma, S.K., et al. (2018). Biodistribution of 89Zr-DFO-AC-10 in Nude Mice Bearing Karpas 299 or A-431 Tumors. Molecular Imaging and Biology, 20(6), 926-934. Available from: [Link]
-
Cole, W.C., et al. (1987). Comparative serum stability of radiochelates for antibody radiopharmaceuticals. Journal of Nuclear Medicine, 28(1), 83-90. Available from: [Link]
-
Hoffman, T.J., et al. (2001). Development of an in vitro model for assessing the in vivo stability of lanthanide chelates. Nuclear Medicine and Biology, 28(2), 155-163. Available from: [Link]
-
Semelka, R. (2021). DTPA vs EDTA, brief reminder. Dr Richard Semelka, MD. Available from: [Link]
-
Jost, G., et al. (2018). Impact of Treatment With Chelating Agents Depends on the Stability of Administered GBCAs: A Comparative Study in Rats. Investigative Radiology, 53(12), 731-738. Available from: [Link]
-
Mishra, A., et al. (2024). Exploring In Vivo Metal Chelation as an Approach for Pretargeted PET Imaging. ACS Omega. Available from: [Link]
-
Carter, L.M., et al. (2021). Advancing Chelation Strategies for Large Metal Ions for Nuclear Medicine Applications. Accounts of Chemical Research, 54(17), 3396-3408. Available from: [Link]
-
Camera, L., et al. (1994). Evaluation of the Serum Stability and In Vivo Biodistribution of CFIX-DTPA and Other Ligands for Yttrium Labeling. Journal of Nuclear Medicine, 35(5), 882-889. Available from: [Link]
-
Carter, L.M., et al. (2023). Advancing Chelation Strategies for Large Metal Ions for Nuclear Medicine Applications. Inorganic Chemistry, 62(4), 1319-1334. Available from: [Link]
-
Frayo, S.L., et al. (2022). In Vitro and In Vivo Evaluation of DTPA-HPMA Copolymers as Potential Decorporating Agents for Prophylactic Therapy of Actinide Contamination. Radiation Research, 198(4), 357-367. Available from: [Link]
-
Yin, V. (2025). DTPA or EDTA: Which Chelating Agent is Better? Hainan Sincere Industries. Available from: [Link]
-
Andersen, O. (2002). Molecular mechanisms of in vivo metal chelation: implications for clinical treatment of metal intoxications. Environmental Health Perspectives, 110(Suppl 5), 887-890. Available from: [Link]
-
DeNardo, S.J., et al. (1994). Influence of a peptide linker on biodistribution and metabolism of antibody-conjugated benzyl-EDTA. Comparison of enzymatic digestion in vitro and in vivo. Bioconjugate Chemistry, 5(4), 320-325. Available from: [Link]
-
Dhavalikar, R., et al. (2013). Comparative evaluation of disodium edetate and diethylenetriaminepentaacetic acid as iron chelators to prevent metal-catalyzed destabilization of a therapeutic monoclonal antibody. Journal of Pharmaceutical Sciences, 102(4), 1153-1165. Available from: [Link]
-
Andersen, O. (2002). Molecular Mechanisms of in Vivo Metal Chelation: Implications for Clinical Treatment of Metal Intoxications. ResearchGate. Available from: [Link]
-
Deri, M.A., et al. (2014). Alternative Chelator for 89Zr Radiopharmaceuticals: Radiolabeling and Evaluation of 3,4,3-(LI-1,2-HOPO). Journal of Medicinal Chemistry, 57(11), 4849-4860. Available from: [Link]
-
Miličević, A., et al. (2011). Experimental stability constants for metal(II) chelates with α-amino acids. Journal of the Serbian Chemical Society, 76(11), 1521-1529. Available from: [Link]
-
Hynes, M.J., et al. (2021). Influence of the Chelation Process on the Stability of Organic Trace Mineral Supplements Used in Animal Nutrition. Animals, 11(6), 1735. Available from: [Link]
-
Bouvier-Capely, C., et al. (2014). Stability constants of complexes between EDTA or DTPA and Am or U. ResearchGate. Available from: [Link]
-
Lyashchenko, S.K., et al. (2025). Radiolabeling of CHX-A″-DTPA-Antibody Conjugates with [89Zr]ZrCl4. Journal of Nuclear Medicine. Available from: [Link]
-
Cenni, E., et al. (2018). New Insights into EDTA In Vitro Effects on Endothelial Cells and on In Vivo Labeled EDTA Biodistribution. Journal of Life Sciences, 12, 1-7. Available from: [Link]
-
Di Tano, G., et al. (2019). EDTA Chelation Therapy for the Treatment of Neurotoxicity. International Journal of Molecular Sciences, 20(5), 1058. Available from: [Link]
-
Butovych, H., et al. (2024). Role of EDTA protonation in chelation-based removal of mercury ions from water. Physical Chemistry Chemical Physics, 26(11), 8431-8440. Available from: [Link]
-
Gaspari, F., et al. (1995). Comparison of 99mTc-DTPA and 51Cr-EDTA for glomerular filtration rate measurement with the continuous infusion method. Journal of Nuclear Medicine, 36(10), 1863-1868. Available from: [Link]
-
Henriksen, O., et al. (2018). Glomerular filtration rate: comparison of simultaneous plasma clearance of 99mTc-DTPA and 51Cr-EDTA revisited. Nuclear Medicine Communications, 39(11), 1056-1061. Available from: [Link]
-
Gaspari, F., et al. (2021). Comparison of 51Cr-EDTA and 99mTc-DTPA for glomerular filtration rate measurement. Nephrology Dialysis Transplantation, 36(3), 553-555. Available from: [Link]
Sources
- 1. Advancing Chelation Strategies for Large Metal Ions for Nuclear Medicine Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Molecular mechanisms of in vivo metal chelation: implications for clinical treatment of metal intoxications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative serum stability of radiochelates for antibody radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Improved kinetic stability of DTPA- dGlu as compared with conventional monofunctional DTPA in chelating indium and yttrium: preclinical and initial clinical evaluation of radiometal labelled minigastrin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Influence of a peptide linker on biodistribution and metabolism of antibody-conjugated benzyl-EDTA. Comparison of enzymatic digestion in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hnsincere.com [hnsincere.com]
- 11. richardsemelka.com [richardsemelka.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Evaluation of the serum stability and in vivo biodistribution of CHX-DTPA and other ligands for yttrium labeling of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of an in vitro model for assessing the in vivo stability of lanthanide chelates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Metabolism of indium chelates attached to monoclonal antibody: minimal transchelation of indium from benzyl-EDTA chelate in vivo. | Sigma-Aldrich [sigmaaldrich.com]
- 16. 89Zr, a Radiometal Nuclide with High Potential for Molecular Imaging with PET: Chemistry, Applications and Remaining Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Radiolabeling of CHX-A″-DTPA-Antibody Conjugates with [89Zr]ZrCl4 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Chelator Efficacy in Radioimmunotherapy: A Comparative Analysis of Aminobenzyl-EDTA
Welcome to this in-depth technical guide designed for researchers, scientists, and professionals in drug development. In the rapidly evolving field of radioimmunotherapy (RIT), the success of a therapeutic agent hinges on the stable delivery of a cytotoxic radiometal to the target tumor cells. This is achieved through a critical molecular component: the bifunctional chelator. This guide provides a comprehensive comparison of aminobenzyl-EDTA (ABP-EDTA) with other commonly used chelators, supported by experimental data and protocols to inform your research and development efforts.
The Central Role of Bifunctional Chelators in Radioimmunotherapy
Radioimmunotherapy leverages the specificity of monoclonal antibodies (mAbs) to deliver a lethal dose of radiation directly to cancer cells. Most therapeutic radionuclides are metals, which cannot be directly attached to an antibody.[1] This is where the bifunctional chelator (BFC) becomes indispensable. A BFC is a molecule with two key components: a metal-binding moiety that securely coordinates the radioactive metal ion, and a reactive functional group for covalent attachment to the targeting antibody.[1]
The ideal BFC must form a radiometal complex that is thermodynamically stable and kinetically inert to prevent the release of the radiometal in vivo.[2] Dissociation of the radiometal from the chelator can lead to off-target toxicity, particularly in organs like the liver, kidneys, and bone marrow, thereby compromising the therapeutic index of the RIT agent.
Chelators are broadly classified into two categories:
-
Acyclic (Linear) Chelators: Such as derivatives of ethylenediaminetetraacetic acid (EDTA) and diethylenetriaminepentaacetic acid (DTPA). These tend to have faster complexation kinetics.
-
Macrocyclic Chelators: Such as 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), which generally form more kinetically stable complexes.[2]
This guide will focus on aminobenzyl-EDTA, an acyclic chelator, and compare its performance characteristics against established alternatives.
Aminobenzyl-EDTA (ABP-EDTA): An Overview
Aminobenzyl-EDTA is a derivative of EDTA, a well-known chelating agent. The key modification is the introduction of an aminobenzyl group, which provides a reactive amine handle for conjugation to antibodies. This allows for the attachment of the robust EDTA chelating pocket to a biological vector. The rationale behind using ABP-EDTA and similar acyclic chelators often revolves around their ability to be radiolabeled under milder conditions (e.g., lower temperatures) compared to some macrocyclic chelators, which can be advantageous for preserving the integrity of sensitive antibodies.[2]
Comparative Efficacy Analysis: ABP-EDTA vs. Other Chelators
The selection of a chelator is a critical decision in the design of a radioimmunoconjugate. Below is a comparative analysis of ABP-EDTA against other commonly used chelators, focusing on key performance metrics.
Radiolabeling Efficiency and Conditions
The efficiency and conditions required for radiolabeling are crucial for the practical application of a chelator in a clinical setting.
| Chelator | Typical Radiolabeling Conditions | Radiolabeling Efficiency | Key Considerations |
| ABP-EDTA | Room temperature to 37°C, pH 5.5-7.0 | Generally high (>95%) with appropriate radiometals like ¹¹¹In. | Favorable for heat-sensitive antibodies. |
| CHX-A"-DTPA | Room temperature, pH 5.5 | High (>95%) with ¹⁷⁷Lu and ⁹⁰Y within 15 minutes.[3][4] | A widely used acyclic chelator known for rapid labeling.[5] |
| DOTA | Often requires elevated temperatures (37-95°C) and longer incubation times.[2] | Can be lower at room temperature, but approaches >95% with heat.[2] | The need for heat can potentially damage the antibody.[2] |
| NOTA | Room temperature | High (>95%), even under dilute conditions with ⁶⁴Cu.[6] | Excellent for copper isotopes. |
Expert Insight: The ability of acyclic chelators like ABP-EDTA and CHX-A"-DTPA to achieve high radiochemical yields at room temperature is a significant operational advantage. It simplifies the radiolabeling process and minimizes the risk of antibody denaturation, which can compromise its immunoreactivity.
In Vitro and In Vivo Stability
The stability of the radiometal-chelator complex is paramount for minimizing off-target toxicity.
| Chelator | In Vitro Stability (Serum) | In Vivo Stability | Key Considerations |
| ABP-EDTA | Moderate to good, but can be susceptible to trans-chelation by serum proteins. | Can show some dissociation, leading to uptake in clearance organs.[7] | The stability is highly dependent on the specific radiometal used. |
| CHX-A"-DTPA | Excellent; >87% of ⁹⁰Y-complex remained intact after 96 hours in serum.[4] | Generally considered stable in vivo.[5] | A well-validated acyclic option with good stability.[3] |
| DOTA | Very high; >99% of some ²²⁵Ac-complexes remain intact after 7 days.[2] | Considered the "gold standard" for many radiometals due to high kinetic inertness.[2][8] | The rigid macrocyclic structure prevents the radiometal from easily dissociating. |
| NOTA/Sar-CO | Very high for ⁶⁴Cu; <6% dissociation over 48 hours in serum.[6] | Demonstrates good in vivo stability with low off-target accumulation.[6] | Excellent choice for copper radioisotopes. |
Expert Insight: While macrocyclic chelators like DOTA offer superior kinetic inertness, advanced acyclic chelators such as CHX-A"-DTPA have demonstrated comparable in vivo performance for certain radiometals like ⁹⁰Y.[3] For ABP-EDTA, while it is a functional chelator, its stability may not be as robust as the more modern acyclic or macrocyclic alternatives, which is a critical consideration for therapeutic applications.
Biodistribution and Tumor Targeting
The ultimate goal of RIT is to maximize radiation dose to the tumor while minimizing it to healthy tissues. The choice of chelator can influence the biodistribution of the radioimmunoconjugate.
| Chelator Conjugate | Tumor Uptake (%ID/g) | Liver Uptake (%ID/g) | Kidney Uptake (%ID/g) | Comments |
| ¹¹¹In-ABP-EDTA-Ab | Varies with antibody and target. | Can be elevated due to dissociation or metabolism.[7] | A primary route of clearance for dissociated radiometal. | Linkers can be introduced to modify clearance.[7] |
| ¹⁷⁷Lu-CHX-A"-DTPA-Ab | Up to 33.2 ± 3.9% at 120h p.i. in a prostate cancer model.[9] | Generally moderate. | Moderate. | Has shown effective tumor targeting in preclinical models.[9] |
| ¹⁷⁷Lu-DOTA-Ab | Varies; can be very high depending on the pretargeting strategy.[10] | Generally low with stable conjugates. | Can be a site of accumulation, but often lower than with less stable chelators. | Often results in a high therapeutic index.[11] |
| ⁶⁴Cu-NOTA-Ab | Dependent on the antibody, but shows good tumor-to-blood ratios. | Low, with most activity remaining in the blood pool up to 48h.[6] | Low. | Favorable biodistribution for imaging applications.[6] |
Expert Insight: High uptake in the liver and kidneys is often indicative of poor in vivo stability of the radioimmunoconjugate. While the antibody dictates tumor targeting, the chelator's ability to retain the radiometal is crucial for achieving a favorable biodistribution profile. Studies have shown that modifying the linker between the ABP-EDTA chelator and the antibody can influence metabolism and clearance, offering a strategy to improve its in vivo performance.[7]
Experimental Protocols
To ensure scientific integrity, the following protocols are provided as a self-validating system for comparing chelator performance.
Protocol: Conjugation of ABP-EDTA and DOTA-NCS to a Monoclonal Antibody
Objective: To covalently attach ABP-EDTA and DOTA-NCS to a monoclonal antibody for subsequent radiolabeling.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4).
-
1-(4-Aminobenzyl)ethylenediamine-N,N,N',N'-tetraacetic acid (ABP-EDTA).
-
p-SCN-Bn-DOTA (DOTA-NCS).
-
Dimethyl sulfoxide (DMSO).
-
PD-10 desalting columns.
-
Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).
Procedure:
-
Antibody Preparation: Dialyze the antibody against the conjugation buffer to remove any interfering substances. Adjust the antibody concentration to 5-10 mg/mL.
-
Chelator Preparation: Dissolve ABP-EDTA and DOTA-NCS in DMSO to a concentration of 10 mg/mL immediately before use.
-
Conjugation Reaction:
-
For DOTA-NCS, add a 10- to 20-fold molar excess of the chelator solution to the antibody solution.
-
For ABP-EDTA, a similar molar excess can be used, but the conjugation chemistry will require an activating agent (e.g., EDC/NHS) if coupling to antibody carboxyl groups, or direct conjugation to lysine residues via isothiocyanate conversion.
-
-
Incubation: Gently mix the reaction mixtures and incubate at room temperature for 1-2 hours (for DOTA-NCS) or as determined by the specific ABP-EDTA conjugation chemistry.
-
Purification: Purify the immunoconjugates using PD-10 desalting columns equilibrated with a suitable buffer (e.g., 0.1 M sodium citrate, pH 5.5) to remove unconjugated chelator.
-
Characterization: Determine the protein concentration (e.g., by BCA assay) and the number of chelators per antibody molecule (e.g., by mass spectrometry or isotopic dilution assay).
Protocol: Comparative Radiolabeling with ¹⁷⁷Lu
Objective: To radiolabel the ABP-EDTA and DOTA immunoconjugates with ¹⁷⁷Lu and determine the radiochemical yield.
Materials:
-
¹⁷⁷LuCl₃ in 0.05 M HCl.
-
ABP-EDTA-Antibody and DOTA-Antibody conjugates (from Protocol 4.1).
-
Radiolabeling buffer (e.g., 0.1 M sodium acetate, pH 5.0).
-
Quenching solution (e.g., 50 mM DTPA).
-
Instant thin-layer chromatography (ITLC) strips.
-
Mobile phase (e.g., 0.1 M sodium citrate, pH 6.0).
-
Radio-TLC scanner.
Procedure:
-
Reaction Setup: In separate microcentrifuge tubes, add a predetermined amount of each immunoconjugate (e.g., 100 µg).
-
Radiolabeling: Add ¹⁷⁷LuCl₃ (e.g., 1 mCi) to each tube. Adjust the pH to ~5.0 with the radiolabeling buffer.
-
Incubation:
-
Incubate the DOTA-Antibody reaction at 37-42°C for 30-60 minutes.
-
Incubate the ABP-EDTA-Antibody reaction at room temperature for 30 minutes.
-
-
Quenching: Add a small volume of the quenching solution to each tube to complex any free ¹⁷⁷Lu.
-
Quality Control: Spot a small aliquot of each reaction mixture onto an ITLC strip. Develop the strip using the mobile phase. The radioimmunoconjugate will remain at the origin, while free ¹⁷⁷Lu will migrate with the solvent front.
-
Analysis: Scan the ITLC strip using a radio-TLC scanner to determine the radiochemical yield (RCY). An RCY of >95% is generally considered acceptable.
Visualizing the Workflow and Chelator Structures
To better understand the processes and molecular structures involved, the following diagrams are provided.
Caption: Workflow for the preparation of a radioimmunoconjugate.
Caption: Structural and functional differences between chelator types.
Conclusion and Future Outlook
The choice of a bifunctional chelator is a critical determinant of the success of a radioimmunotherapy agent. Aminobenzyl-EDTA represents a functional, acyclic chelator that allows for radiolabeling under mild conditions. However, the landscape of chelation chemistry has evolved significantly.
While ABP-EDTA can be a useful tool, particularly in research settings or for applications where extreme stability is not the primary concern, for therapeutic applications, the data strongly supports the use of chelators that exhibit higher in vivo stability. Macrocyclic chelators like DOTA remain a benchmark for many radiometals due to their exceptional kinetic inertness.[2][8] Furthermore, advanced acyclic chelators like CHX-A"-DTPA have been developed to offer a compelling balance of rapid, room-temperature labeling and robust in vivo stability, making them highly suitable for clinical translation.[3][5][12]
Ultimately, the optimal chelator must be selected based on the specific radiometal, the nature of the targeting antibody, and the intended clinical application.[13] Rigorous comparative studies, such as those outlined in this guide, are essential for making an informed decision and developing the next generation of effective radioimmunotherapeutics.
References
- Bifunctional chelators for radiorhenium: past, present and future outlook.
- Perspectives on metals-based radioimmunotherapy (RIT): moving forward.
- Complexation of 3p-C-NETA with radiometal ions: A density functional theory study for targeted radioimmunotherapy.
- Comparison of 64Cu-Complexing Bifunctional Chelators for Radioimmunoconjugation: Labeling Efficiency, Specific Activity, and in Vitro/in Vivo Stability.
- Influence of a peptide linker on biodistribution and metabolism of antibody-conjugated benzyl-EDTA.
- Comparison of biodistribution studies at 24 h p.i. of injection with two different administered doses of 177 Lu-DOTA-Bn hapten (30 pmol versus 300 pmol).
- Aminobenzyl-EDTA (A3473)
- Aminobenzyl-EDTA.
- A comparative evaluation of the chelators H4octapa and CHX-A″-DTPA with the therapeutic radiometal (90)Y.
- A comparative evaluation of the chelators H4octapa and CHX-A″-DTPA with the therapeutic radiometal 90Y.
- In vivo comparison of macrocyclic and acyclic ligands for radiolabeling of monoclonal antibodies with 177Lu for radioimmunotherapeutic applic
- Enhanced therapeutic index of radioimmunotherapy (RIT) in prostate cancer patients: comparison of radiation dosimetry for 1,4,7,10-tetraazacyclododecane-N,N',N",N"'-tetraacetic acid (DOTA)-peptide versus 2IT-DOTA monoclonal antibody linkage for RIT.
- Preparation of 177 Lu-labeled Nimotuzumab for radioimmunotherapy of EGFR-positive cancers: Comparison of DOTA and CHX-A″-DTPA as bifunctional chel
- Therapeutic efficacy of 177Lu-CHX-A''-DTPA-hu3S193 radioimmunotherapy in prostate cancer is enhanced by EGFR inhibition or docetaxel chemotherapy.
- Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides.
Sources
- 1. Bifunctional chelators for radiorhenium: past, present and future outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Perspectives on metals-based radioimmunotherapy (RIT): moving forward - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparative evaluation of the chelators H4octapa and CHX-A″-DTPA with the therapeutic radiometal (90)Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparative evaluation of the chelators H4octapa and CHX-A″-DTPA with the therapeutic radiometal 90Y - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo comparison of macrocyclic and acyclic ligands for radiolabeling of monoclonal antibodies with 177Lu for radioimmunotherapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Influence of a peptide linker on biodistribution and metabolism of antibody-conjugated benzyl-EDTA. Comparison of enzymatic digestion in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Complexation of 3p-C-NETA with radiometal ions: A density functional theory study for targeted radioimmunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic efficacy of 177Lu-CHX-A''-DTPA-hu3S193 radioimmunotherapy in prostate cancer is enhanced by EGFR inhibition or docetaxel chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Enhanced therapeutic index of radioimmunotherapy (RIT) in prostate cancer patients: comparison of radiation dosimetry for 1,4,7,10-tetraazacyclododecane-N,N',N",N"'-tetraacetic acid (DOTA)-peptide versus 2IT-DOTA monoclonal antibody linkage for RIT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preparation of 177 Lu-labeled Nimotuzumab for radioimmunotherapy of EGFR-positive cancers: Comparison of DOTA and CHX-A″-DTPA as bifunctional chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of different bifunctional chelating agents for antibody labeling.
A Researcher's Guide to Bifunctional Chelating Agents for Antibody Labeling
In the rapidly evolving landscape of targeted therapeutics and diagnostics, the precise and stable attachment of radiometals to monoclonal antibodies (mAbs) is paramount. This process, critical for applications ranging from immuno-PET imaging to radioimmunotherapy, hinges on the selection of an appropriate bifunctional chelating agent (BFCA).[1][2][3][4] These molecules serve as the crucial link between the metallic radionuclide and the antibody, profoundly influencing the stability, biodistribution, and efficacy of the final radiolabeled antibody.
This guide provides a comparative analysis of commonly used BFCAs, offering insights into their chemical properties, labeling efficiencies, and impact on antibody integrity. We will delve into the fundamental differences between macrocyclic and acyclic chelators, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific applications.
The Dichotomy of Chelator Architecture: Macrocyclic vs. Acyclic
Bifunctional chelators are broadly categorized based on their structural framework: macrocyclic and acyclic.[5] This fundamental difference in architecture dictates their coordination chemistry, influencing both the kinetics of radiolabeling and the thermodynamic stability of the resulting metal complex.[5][6]
Macrocyclic Chelators: These are ring-shaped molecules that generally form highly stable complexes with radiometals due to the "macrocyclic effect," a phenomenon that results in less entropy loss upon metal coordination.[6] However, this rigidity can also lead to slower radiolabeling kinetics, often requiring heating to achieve efficient incorporation of the radiometal.[5]
Acyclic Chelators: In contrast, acyclic (or linear) chelators are open-chain molecules. They typically exhibit faster complexation kinetics at milder temperatures, a significant advantage when working with heat-sensitive antibodies.[5] While generally considered to have lower thermodynamic stability compared to their macrocyclic counterparts, modern acyclic chelators have been developed with improved in vivo stability.[6]
The choice between a macrocyclic and acyclic chelator is therefore a critical consideration, balancing the need for high kinetic stability of the radiometal complex against the requirement for mild and efficient labeling conditions.
A Comparative Look at Key Bifunctional Chelating Agents
Here, we compare four widely used BFCAs, highlighting their properties, suitable radionuclides, and key experimental considerations.
| Chelator | Type | Common Radionuclides | Key Advantages | Key Disadvantages |
| DOTA | Macrocyclic | 177Lu, 90Y, 111In, 68Ga | High in vivo stability of the radiometal complex. | Requires heating for efficient labeling, which can be detrimental to some antibodies. |
| NOTA | Macrocyclic | 68Ga, 64Cu | Forms highly stable complexes with 68Ga at room temperature.[7] | Less versatile for larger radiometals compared to DOTA. |
| DTPA | Acyclic | 111In, 90Y | Rapid labeling at room temperature.[8] | Lower in vivo stability compared to macrocyclic chelators, potential for radiometal dissociation. |
| DFO | Acyclic | 89Zr, 68Ga | Excellent for chelating Zr-89 under mild conditions.[9][10] | The resulting 89Zr-DFO complex can exhibit some in vivo instability. |
In-Depth Analysis of Common Chelators
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid)
DOTA is arguably the "gold standard" macrocyclic chelator for therapeutic radiolanthanides like 177Lu and 90Y.[5][11] Its rigid, pre-organized structure leads to the formation of exceptionally stable complexes, minimizing the in vivo release of the radiometal and subsequent off-target toxicity.
However, the high activation energy required for metal incorporation necessitates heating, typically between 40-95°C.[5] This can pose a challenge for antibodies that are sensitive to thermal stress, potentially leading to aggregation or loss of immunoreactivity.
A study on the radiolabeling of Trastuzumab with 177Lu using DOTA reported a high radiochemical purity of 96% and excellent stability in human serum (85% after 96 hours).[12] The immunoreactivity of the resulting complex was maintained at 89%.[12]
NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid)
NOTA is another macrocyclic chelator that has gained prominence, particularly for the positron-emitting radionuclide Gallium-68 (68Ga).[7] Its smaller cavity size is well-suited for the coordination of Ga3+, allowing for rapid and efficient labeling at room temperature.[7][13][14][15] This makes it an attractive option for preparing 68Ga-labeled antibodies for immuno-PET imaging.[16][17]
Comparative studies have shown that NOTA can achieve near-quantitative radiochemical yields with 68Ga at room temperature and near-neutral pH, outperforming DOTA under these conditions.[13][14][15]
DTPA (Diethylenetriaminepentaacetic acid)
DTPA is a widely used acyclic chelator, favored for its ability to rapidly chelate radiometals like Indium-111 (111In) at room temperature.[8][18] This is a significant advantage for large-scale production and for labeling antibodies that are sensitive to heat.
The primary drawback of DTPA is the lower in vivo stability of its radiometal complexes compared to macrocyclic chelators. This can lead to trans-chelation of the radionuclide to other proteins in the blood, such as transferrin, resulting in altered biodistribution and potentially higher background signals in imaging studies.[19] However, derivatives of DTPA, such as CHX-A''-DTPA, have been developed to improve in vivo stability.[20][21]
DFO (Desferrioxamine B)
DFO is an acyclic, hexadentate chelator that is the preferred choice for labeling antibodies with Zirconium-89 (89Zr).[9][10][22] 89Zr is a positron-emitting radionuclide with a half-life (78.4 hours) that is well-matched to the biological half-life of intact antibodies, making it ideal for immuno-PET imaging.[9][10][22] DFO rapidly and efficiently chelates 89Zr at room temperature and biologically relevant pH.[9]
While widely used, there are reports of some in vivo instability of the 89Zr-DFO complex, which can lead to the release of 89Zr4+ and its subsequent uptake in bone. This has prompted research into alternative chelators for 89Zr.
Experimental Workflows and Methodologies
General Workflow for Antibody Labeling
The process of labeling an antibody with a radiometal via a bifunctional chelator typically involves two main steps: conjugation of the chelator to the antibody and subsequent radiolabeling.
Sources
- 1. Development of Antibody Immuno-PET/SPECT Radiopharmaceuticals for Imaging of Oncological Disorders—An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. www-pub.iaea.org [www-pub.iaea.org]
- 3. Immuno-PET: Design options and clinical proof-of-concept - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | ImmunoPET: Antibody-Based PET Imaging in Solid Tumors [frontiersin.org]
- 5. A Cursory Gaze at Solitary Radiopharmaceutical Chelators Incorporating Macrocyclic and Acyclic Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. harvest.usask.ca [harvest.usask.ca]
- 7. Side by side comparison of NOTA and DOTA for conjugation efficiency, gallium-68 labeling, and in vivo biodistribution of anti-mesothelin sdAb A1-His - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Easy and efficient (111)indium labeling of long-term stored DTPA conjugated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Bioconjugation and Radiosynthesis of 89Zr-DFO-labeled Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. synapse.mskcc.org [synapse.mskcc.org]
- 11. ascopubs.org [ascopubs.org]
- 12. Radiolabeling of trastuzumab with 177Lu via DOTA, a new radiopharmaceutical for radioimmunotherapy of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of macrocyclic and acyclic chelators for gallium-68 radiolabelling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 15. Comparison of macrocyclic and acyclic chelators for gallium-68 radiolabelling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. cris.vub.be [cris.vub.be]
- 18. Labeling monoclonal antibodies and F(ab')2 fragments with (111In) indium using cyclic DTPA anhydride and their in vivo behavior in mice bearing human tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The effect of chelating agents on the distribution of monoclonal antibodies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Labeling anti-HER2/neu monoclonal antibodies with 111In and 90Y using a bifunctional DTPA chelating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effect of Chelator Conjugation Level and Injection Dose on Tumor and Organ Uptake of 111In Labeled MORAb-009, an Anti-mesothelin Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Systematic Evaluation of Antibody Modification and 89Zr-Radiolabeling for Optimized Immuno-PET - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Aminobenzyl-EDTA Conjugation: A Comparative Guide to Mass Spectrometry and Alternative Analytical Techniques
For researchers, scientists, and drug development professionals engaged in the creation of targeted radiopharmaceuticals, immunotoxins, or other antibody-based conjugates, the precise and unambiguous confirmation of successful conjugation is a critical quality attribute. The covalent attachment of a bifunctional chelating agent, such as 1-(4-Aminobenzyl)ethylenediamine-N,N,N',N'-tetraacetic acid (Aminobenzyl-EDTA), to a monoclonal antibody (mAb) or other protein is a foundational step that dictates the efficacy and safety of the final product.[1] This guide provides an in-depth technical comparison of mass spectrometry-based methods and alternative analytical techniques for the robust characterization of Aminobenzyl-EDTA conjugates.
The Imperative of Rigorous Conjugation Analysis
The conjugation of Aminobenzyl-EDTA to a protein, typically through the amine group of the benzyl moiety to an activated carboxyl group on the protein or via other cross-linking chemistries, results in a heterogeneous mixture of products.[1] This heterogeneity can manifest in variations in the chelator-to-antibody ratio (CAR), the specific sites of conjugation, and the potential for aggregation or degradation of the protein. Inadequate characterization can lead to inconsistent product quality, with significant implications for in vivo performance, including altered pharmacokinetics, biodistribution, and therapeutic efficacy.[2][3][4] Therefore, a multi-faceted analytical approach is often necessary to fully understand the molecular landscape of the conjugate.
Mass Spectrometry: The Gold Standard for Unambiguous Characterization
Mass spectrometry (MS) has emerged as an indispensable tool for the detailed structural elucidation of complex biomolecules like antibody-chelator conjugates.[5] Its ability to provide precise mass measurements allows for the direct confirmation of conjugation and the determination of the CAR.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful and versatile technique that couples the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis of MS.[5][6]
For a global assessment of the conjugation, intact mass analysis is often the first step. The protein conjugate is introduced into the mass spectrometer, and the resulting mass spectrum reveals the distribution of species with different numbers of attached Aminobenzyl-EDTA molecules. This allows for the calculation of the average CAR.
Experimental Workflow: Intact Mass Analysis of Aminobenzyl-EDTA Conjugate
Caption: Workflow for intact mass analysis of an Aminobenzyl-EDTA conjugate by LC-MS.
To pinpoint the exact location of the Aminobenzyl-EDTA conjugation on the protein sequence, a "bottom-up" proteomics approach is employed. The conjugate is enzymatically digested into smaller peptides, which are then separated by LC and analyzed by tandem mass spectrometry (MS/MS).
The fragmentation of the peptide backbone in the mass spectrometer allows for the determination of the amino acid sequence. The presence of a mass shift corresponding to the Aminobenzyl-EDTA moiety on a specific amino acid residue confirms the site of conjugation.
Understanding the Fragmentation Pattern
The fragmentation of a peptide conjugated with Aminobenzyl-EDTA will exhibit characteristic patterns. In collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), the peptide backbone will fragment to produce b- and y-ions. The mass of the fragment ion containing the modification will be increased by the mass of the Aminobenzyl-EDTA.
Furthermore, the EDTA portion of the conjugate itself can undergo characteristic fragmentation. Studies on the fragmentation of EDTA and its metal complexes have shown losses of carboxymethyl groups (-CH₂COOH) and successive losses of CO₂.[7] The aminobenzyl group can also fragment, although this is generally less facile than the fragmentation of the peptide backbone and the EDTA moiety. The fragmentation pattern will be crucial for confirming the identity of the modification.
Experimental Protocol: LC-MS/MS Peptide Mapping
-
Reduction and Alkylation: Reduce the disulfide bonds of the antibody-conjugate using a reducing agent like dithiothreitol (DTT) and alkylate the resulting free thiols with a reagent such as iodoacetamide to prevent disulfide bond reformation.
-
Enzymatic Digestion: Digest the reduced and alkylated conjugate with a specific protease, most commonly trypsin, which cleaves after lysine and arginine residues.
-
LC Separation: Separate the resulting peptide mixture using reversed-phase HPLC with a gradient of increasing organic solvent.
-
MS and MS/MS Analysis: Analyze the eluting peptides using a high-resolution mass spectrometer. The instrument should be operated in a data-dependent acquisition mode, where the most abundant peptide ions in each MS scan are automatically selected for fragmentation and MS/MS analysis.
-
Data Analysis: Use specialized software to search the acquired MS/MS spectra against the known protein sequence to identify the peptides and pinpoint the modified amino acid residues.
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS
MALDI-TOF MS is another valuable technique for the analysis of protein conjugates. It is particularly useful for rapid screening and determination of the average CAR.[8] In MALDI-TOF, the sample is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte.
While generally providing lower resolution than ESI-based methods, MALDI-TOF is often faster and more tolerant of complex sample matrices. For more detailed structural information, MALDI-TOF/TOF instruments can be used to perform fragmentation analysis on selected ions.[9]
Alternative Analytical Techniques: Orthogonal Approaches for Comprehensive Characterization
While mass spectrometry provides unparalleled detail, a comprehensive characterization of Aminobenzyl-EDTA conjugates often benefits from the inclusion of orthogonal analytical techniques.
High-Performance Liquid Chromatography with UV/Visible Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique that can be used to assess the purity of the conjugate and, in some cases, estimate the CAR.[10][11] By monitoring the absorbance at two different wavelengths—one where the protein absorbs (typically 280 nm) and another where the Aminobenzyl-EDTA or a chelated metal has a characteristic absorbance—it is possible to quantify the protein and the attached chelator.
Experimental Protocol: HPLC-UV for CAR Estimation
-
Standard Preparation: Prepare a series of standards of the unconjugated antibody and the Aminobenzyl-EDTA (or a suitable chromophoric derivative) of known concentrations.
-
Sample Preparation: Prepare the Aminobenzyl-EDTA conjugate at a known total protein concentration.
-
HPLC Separation: Separate the conjugate from any free chelator using a suitable HPLC method, such as size-exclusion chromatography (SEC) or reversed-phase chromatography.
-
UV Detection: Monitor the elution profile at two wavelengths (e.g., 280 nm for the protein and a specific wavelength for the chelator).
-
Calculation: Use the absorbance values and the extinction coefficients of the protein and the chelator to calculate their respective concentrations and determine the molar ratio.
Fluorescence Spectroscopy
If the Aminobenzyl-EDTA is chelated with a fluorescent metal ion, such as terbium, fluorescence spectroscopy can be a highly sensitive method for quantifying the amount of conjugated chelator.[12] This method relies on the specific fluorescence signal of the metal-chelate complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide detailed information about the three-dimensional structure of the conjugate and can be used to confirm the covalent attachment of the Aminobenzyl-EDTA.[13][14] However, the large size of antibodies makes NMR analysis challenging, often requiring specialized techniques and isotopic labeling. While powerful, it is generally not used for routine characterization due to its complexity and lower throughput compared to MS and HPLC.
Comparison of Analytical Techniques
| Feature | LC-MS/MS | MALDI-TOF MS | HPLC-UV | Fluorescence Spectroscopy | NMR Spectroscopy |
| Primary Application | Definitive confirmation of conjugation, site of conjugation analysis, CAR determination | Rapid CAR determination, purity assessment | Purity assessment, estimation of CAR | Quantification of conjugated chelator (with fluorescent metal) | Detailed structural analysis, confirmation of covalent linkage |
| Sensitivity | High | High | Moderate | Very High | Low |
| Specificity | Very High | High | Moderate to High | High | Very High |
| Throughput | Moderate | High | High | High | Low |
| Complexity | High | Moderate | Low | Moderate | Very High |
| Information Provided | Precise mass, fragmentation pattern, sequence information | Average mass, CAR distribution | Retention time, absorbance ratio | Fluorescence intensity | 3D structure, chemical environment |
Conclusion: A Multi-Modal Approach for Confident Characterization
The confirmation of Aminobenzyl-EDTA conjugation is a critical step in the development of antibody-based therapeutics and diagnostics. While mass spectrometry, particularly LC-MS/MS, stands out as the most powerful and informative technique for unambiguous characterization, a comprehensive understanding of the conjugate is best achieved through a multi-modal approach. The choice of analytical methods will depend on the specific stage of development, the available instrumentation, and the level of detail required. By combining the strengths of mass spectrometry with orthogonal techniques like HPLC-UV and fluorescence spectroscopy, researchers can ensure the quality, consistency, and ultimately the performance of their Aminobenzyl-EDTA conjugates.
References
- A simplified suite of methods to evaluate chelator conjugation of antibodies: effects on hydrodynamic radius and biodistribution. PubMed.
- A simplified suite of methods to evaluate chelator conjugation of antibodies: effects on hydrodynamic radius and biodistribution. Hamad Bin Khalifa University.
- A simplified suite of methods to evaluate chelator conjugation of antibodies: effects on hydrodynamic radius and biodistribution | Request PDF.
- Analytical methods for physicochemical characterization of antibody drug conjug
- Synthesis of an amino acid analogue to incorporate p-aminobenzyl-EDTA in peptides. PubMed.
- Characterization of antibody-chelator conjugates: determination of chelator content by terbium fluorescence titration | Bioconjugate Chemistry.
- Conjugation of antibodies with bifunctional chelating agents: isothiocyanate and bromoacetamide reagents, methods of analysis, and subsequent addition of metal ions. PubMed.
- Synthesis of an Amino Acid Analogue To Incorporate p-Aminobenzyl-EDTA in Peptides. American Chemical Society.
- Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides. PMC - PubMed Central.
- Assessment of ADC Higher Order Structure Through 2D NMR Analysis. MDPI.
- Mass Spectrometry - Fragmentation P
- Meeting the Challenges of Antibody Drug Conjugate Characterization by LC-MS/(MS).
- Characterizing Monoclonal Antibodies and Antibody–Drug Conjugates Using 2D-LC–MS.
- Size Exclusion Chromatography/ Mass Spectrometry Analysis of Antibody Drug Conjugates Using the Agilent 1260 Infinity II Bio-In. Agilent.
- Ion-pairing HPLC methods to determine EDTA and DTPA in small molecule and biological pharmaceutical formul
- ESI-MS and MS/MS fragmentation pattern of the peaks eluted at 25.1,...
- Analyzing protein conjugation reactions for antibody‐drug conjugate synthesis using polarized excitation emission m
- Influence of a peptide linker on biodistribution and metabolism of antibody-conjugated benzyl-EDTA. Comparison of enzymatic digestion in vitro and in vivo. PubMed.
- Fragmentation behavior of EDTA complexes under different activ
- A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances.
- Optimization of Sample Preparation for Peptide Sequencing by MALDI-TOF Photofragment Mass Spectrometry. Chemistry.
- Perspectives and Characterization on Antibody–Drug Conjugates | LCGC International.
- MALDI-TOF MS Analysis of Native and Permethylated or Benzimidazole-Deriv
- Innovations in MALDI-TOF Mass Spectrometry: Bridging modern diagnostics and historical insights. PubMed.
- De novo sequencing of peptides using MALDI/TOF-TOF. PubMed - NIH.
- Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. PMC - PubMed Central.
- Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. NIH.
- Heavy isotope labeling and mass spectrometry reveal unexpected remodeling of bacterial cell wall expansion in response to drugs | bioRxiv. bioRxiv.
- Aminobenzyl-EDTA (A3473)
- Validation of an NMR-Spectroscopic Method for Authenticity Confirmation of Buserelin Acetate Pharmaceutical Substance.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. A simplified suite of methods to evaluate chelator conjugation of antibodies: effects on hydrodynamic radius and biodistribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. elmi.hbku.edu.qa [elmi.hbku.edu.qa]
- 4. researchgate.net [researchgate.net]
- 5. criver.com [criver.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Fragmentation behavior of EDTA complexes under different activation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. De novo sequencing of peptides using MALDI/TOF-TOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ion-pairing HPLC methods to determine EDTA and DTPA in small molecule and biological pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Influence of a peptide linker on biodistribution and metabolism of antibody-conjugated benzyl-EDTA. Comparison of enzymatic digestion in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Assessment of ADC Higher Order Structure Through 2D NMR Analysis | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
A Technical Guide to Bioconjugation: A Side-by-Side Comparison of Amine-Reactive and Thiol-Reactive Chemistries
For researchers, scientists, and drug development professionals, the precise and stable covalent linkage of molecules to biologics is a cornerstone of innovation. From the development of antibody-drug conjugates (ADCs) to the fluorescent labeling of proteins for cellular imaging, the choice of conjugation chemistry is a critical decision that dictates the efficacy, stability, and homogeneity of the final product. This guide provides an in-depth, side-by-side comparison of two of the most widely employed bioconjugation strategies: amine-reactive conjugation, exemplified by the use of isothiocyanates, and thiol-reactive conjugation, focusing on the popular maleimide chemistry. Here, we will explore the underlying mechanisms, highlight the advantages and disadvantages of each approach, and provide practical, field-proven experimental protocols to guide your research.
The Fundamental Choice: Targeting Amines versus Thiols
The vast majority of protein bioconjugation strategies target the side chains of specific amino acids. The two most common targets are the primary amines found on lysine residues and the N-terminus of the protein, and the sulfhydryl (thiol) groups of cysteine residues. The choice between these two targets is the first major branch in the decision tree of bioconjugation design.
-
Amine-Reactive Conjugation: Lysine residues are abundant on the surface of most proteins, making them readily accessible for modification.[1] This approach is often straightforward but can lead to a heterogeneous mixture of products, as the reagent can react with any of the available lysine residues.[2][3] Isothiocyanates are a classic example of an amine-reactive group, forming a stable thiourea bond with primary amines.[4][5] This is a common strategy for attaching payloads like the chelating agent p-aminobenzyl-EDTA, which, when functionalized with an isothiocyanate group, can be used for radioimmunotherapy.[6][]
-
Thiol-Reactive Conjugation: Cysteine residues are significantly less abundant in proteins than lysine.[1] This lower frequency allows for more site-specific and controlled conjugation, leading to a more homogeneous product.[2] Maleimide chemistry is the most prevalent method for targeting cysteine residues, reacting via a Michael addition to form a stable thioether bond.[8]
Reaction Mechanisms: A Tale of Two Chemistries
The efficacy and specificity of a conjugation reaction are dictated by its underlying chemical mechanism. Understanding these mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.
Amine-Reactive Conjugation: The Isothiocyanate Pathway
Isothiocyanates (-N=C=S) react with nucleophilic primary amines to form a stable thiourea linkage.[5] The reaction is highly pH-dependent, with optimal reactivity occurring at a pH between 9.0 and 9.5, where the amine group is deprotonated and thus more nucleophilic.[9][10]
Protein [label="Protein with Lysine Residue (R-NH2)"]; Isothiocyanate [label="Isothiocyanate Reagent (S=C=N-Payload)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Nucleophilic Attack", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Thiourea Bond (R-NH-C(S)-NH-Payload)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Protein -> Intermediate [label="pH 9.0-9.5"]; Isothiocyanate -> Intermediate; Intermediate -> Product;
caption [label="Figure 1: Isothiocyanate Conjugation Mechanism", shape=plaintext, fontname="Arial", fontsize=12]; }
Figure 1: Isothiocyanate Conjugation Mechanism
Thiol-Reactive Conjugation: The Maleimide-Thiol Michael Addition
Maleimides react with the sulfhydryl groups of cysteine residues via a Michael addition reaction.[8] This reaction is highly selective for thiols within a pH range of 6.5 to 7.5.[11] At this pH, the thiol group is more nucleophilic than the more abundant amine groups, leading to a highly specific conjugation.[11] The result is a stable thioether bond.[8]
Protein [label="Protein with Cysteine Residue (R-SH)"]; Maleimide [label="Maleimide Reagent", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate [label="Michael Addition", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Thioether Bond", fillcolor="#34A853", fontcolor="#FFFFFF"];
Protein -> Intermediate [label="pH 6.5-7.5"]; Maleimide -> Intermediate; Intermediate -> Product;
caption [label="Figure 2: Maleimide Conjugation Mechanism", shape=plaintext, fontname="Arial", fontsize=12]; }
Figure 2: Maleimide Conjugation Mechanism
Side-by-Side Comparison: Amine-Reactive vs. Thiol-Reactive Conjugation
| Feature | Amine-Reactive (Isothiocyanate) | Thiol-Reactive (Maleimide) |
| Target Residue | Primary amines (Lysine, N-terminus) | Sulfhydryl groups (Cysteine) |
| Selectivity | Lower; targets multiple accessible lysines.[2][3] | Higher; targets less abundant and often specific cysteines.[2] |
| Homogeneity | Heterogeneous product with a distribution of conjugation sites and drug-to-antibody ratios (DARs).[2] | More homogeneous product with a defined number of conjugated molecules per protein.[2] |
| Reaction pH | Alkaline (pH 9.0-9.5)[9][10] | Neutral (pH 6.5-7.5)[11] |
| Bond Formed | Thiourea[5] | Thioether[8] |
| Bond Stability | Generally considered stable in vivo.[12] | The thioether bond can be susceptible to a retro-Michael reaction, leading to deconjugation.[13] |
| Protein Modification | May not require prior modification. | Often requires reduction of native disulfide bonds to generate free thiols.[14][15] |
| Common Applications | Fluorescent labeling (e.g., FITC), attachment of chelators for radioimmunotherapy.[4][6][] | Antibody-drug conjugates (ADCs), site-specific protein labeling, surface functionalization.[8] |
Delving Deeper: Stability and Other Considerations
The Instability of Maleimide Conjugates: A Critical Caveat
While maleimide chemistry offers excellent selectivity, the stability of the resulting thioether bond has been a subject of considerable research. The bond can undergo a retro-Michael reaction, particularly in the presence of other thiols like glutathione in the bloodstream, leading to the premature release of the conjugated payload.[13] This can result in off-target toxicity and reduced therapeutic efficacy.
To address this instability, several strategies have been developed, including the use of next-generation maleimides that promote hydrolysis of the succinimide ring to a more stable, ring-opened form that is resistant to the retro-Michael reaction.
The Stability of Thiourea Bonds
The thiourea bond formed from the reaction of an isothiocyanate with an amine is generally considered to be highly stable under physiological conditions, making it a reliable linkage for many applications.[12]
Experimental Protocols
The following are generalized, step-by-step protocols for performing amine-reactive and thiol-reactive conjugations. It is essential to optimize these protocols for your specific protein and payload.
Protocol 1: Amine-Reactive Conjugation of a Protein with an Isothiocyanate Reagent (e.g., FITC)
This protocol describes the labeling of a protein with Fluorescein isothiocyanate (FITC), a common amine-reactive fluorescent dye.[2][12][16][17]
Start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prep_Protein [label="1. Prepare Protein Solution\n(2 mg/mL in 0.1 M Sodium Bicarbonate Buffer, pH 9.0)"]; Prep_FITC [label="2. Prepare FITC Solution\n(1 mg/mL in anhydrous DMSO, prepare fresh)"]; Conjugation [label="3. Conjugation Reaction\n(Add 50-100 µg FITC per mg protein, incubate 1-2 hours at RT in the dark)"]; Purification [label="4. Purification\n(Size-exclusion chromatography or dialysis to remove unreacted FITC)"]; Characterization [label="5. Characterization\n(Determine Degree of Labeling by UV-Vis spectroscopy)"]; End [label="End", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Prep_Protein; Prep_Protein -> Conjugation; Prep_FITC -> Conjugation; Conjugation -> Purification; Purification -> Characterization; Characterization -> End;
caption [label="Figure 3: Amine-Reactive Conjugation Workflow", shape=plaintext, fontname="Arial", fontsize=12]; }
Figure 3: Amine-Reactive Conjugation Workflow
Materials:
-
Protein to be labeled (e.g., antibody)
-
Isothiocyanate reagent (e.g., FITC)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
0.1 M Sodium bicarbonate buffer, pH 9.0
-
Purification column (e.g., Sephadex G-25) or dialysis tubing
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Protein Preparation: Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 9.0) to a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) and sodium azide.[2][16]
-
Isothiocyanate Solution Preparation: Immediately before use, dissolve the isothiocyanate reagent in anhydrous DMSO to a concentration of 1-10 mg/mL.[2][16]
-
Conjugation Reaction: While gently stirring, add the isothiocyanate solution to the protein solution. A common starting point is a 10- to 20-fold molar excess of the isothiocyanate. Incubate the reaction for 1-2 hours at room temperature in the dark.[17]
-
Purification: Remove unreacted isothiocyanate by size-exclusion chromatography or dialysis against PBS.[2]
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye (e.g., ~495 nm for FITC).
Protocol 2: Thiol-Reactive Conjugation of an Antibody with a Maleimide Reagent
This protocol outlines the conjugation of a maleimide-functionalized molecule to an antibody, which first requires the reduction of interchain disulfide bonds.[14][15][18][19]
Start [label="Start", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Prep_Antibody [label="1. Prepare Antibody Solution\n(5-10 mg/mL in PBS, pH 7.2)"]; Reduction [label="2. Antibody Reduction\n(Add 10-fold molar excess of TCEP, incubate 30 min at 37°C)"]; Purify_Reduced_Ab [label="3. Purify Reduced Antibody\n(Desalting column to remove TCEP)"]; Prep_Maleimide [label="4. Prepare Maleimide Reagent\n(10 mM in DMSO)"]; Conjugation [label="5. Conjugation Reaction\n(Add 5- to 10-fold molar excess of maleimide, incubate 1-2 hours at RT)"]; Purification [label="6. Purification\n(Size-exclusion chromatography or HIC)"]; Characterization [label="7. Characterization\n(Determine DAR by HIC-HPLC or Mass Spectrometry)"]; End [label="End", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Prep_Antibody; Prep_Antibody -> Reduction; Reduction -> Purify_Reduced_Ab; Purify_Reduced_Ab -> Conjugation; Prep_Maleimide -> Conjugation; Conjugation -> Purification; Purification -> Characterization; Characterization -> End;
caption [label="Figure 4: Thiol-Reactive Conjugation Workflow", shape=plaintext, fontname="Arial", fontsize=12]; }
Figure 4: Thiol-Reactive Conjugation Workflow
Materials:
-
Antibody to be conjugated
-
Maleimide-functionalized payload
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Phosphate-buffered saline (PBS), pH 7.2, containing 1-5 mM EDTA
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Desalting column
-
Purification column (e.g., size-exclusion or hydrophobic interaction chromatography)
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 5-10 mg/mL in PBS, pH 7.2, with EDTA.[15]
-
Reduction of Disulfide Bonds: Add a 10- to 20-fold molar excess of TCEP to the antibody solution. Incubate for 30-60 minutes at 37°C.[19][20]
-
Removal of Reducing Agent: Immediately remove the excess TCEP using a desalting column equilibrated with PBS, pH 7.2, with EDTA.[19]
-
Maleimide Solution Preparation: Dissolve the maleimide reagent in DMSO to a concentration of 10 mM.[18]
-
Conjugation Reaction: Add a 5- to 10-fold molar excess of the maleimide solution to the reduced antibody. Incubate for 1-2 hours at room temperature.[8]
-
Purification: Purify the antibody conjugate using size-exclusion chromatography or hydrophobic interaction chromatography (HIC) to remove unreacted payload and aggregated protein.[3][9][10][21]
-
Characterization: Determine the drug-to-antibody ratio (DAR) using HIC-HPLC or mass spectrometry.[3][9][10][21]
Conclusion: Selecting the Right Tool for the Job
The choice between amine-reactive and thiol-reactive conjugation chemistries is a critical one that depends on the specific goals of the research. Amine-reactive conjugation is a robust and straightforward method for applications where a high degree of homogeneity is not essential. In contrast, thiol-reactive maleimide chemistry provides a powerful tool for site-specific modification, leading to more defined and homogeneous conjugates, which is often a requirement for therapeutic applications like ADCs. However, researchers must be mindful of the potential instability of the maleimide-thiol linkage and consider strategies to mitigate this. By understanding the principles and protocols outlined in this guide, researchers can make informed decisions to advance their work in the exciting and rapidly evolving field of bioconjugation.
References
-
Reichmuth, A. M., et al. (2021). Protein labelling with FITC. LigandTracer. [Link]
-
Unknown Author. (n.d.). PROTEIN LABELING WITH FLUORESCEIN ISOTHIOCYANATE (FITC). You Do Bio. [Link]
-
Creative Biolabs. (n.d.). Antibody-FITC Conjugation Protocol. [Link]
-
Assay Genie. (n.d.). Protein FITC Labeling Kit (#BN01049). [Link]
-
Meares, C. F., et al. (1984). Conjugation of antibodies with bifunctional chelating agents: isothiocyanate and bromoacetamide reagents, methods of analysis, and subsequent addition of metal ions. Analytical Biochemistry, 142(1), 68-78. [Link]
-
Senter, P. D., et al. (2004). A new bifunctional chelating agent conjugated with monoclonal antibody and labelled with technetium-99m for targeted scintigraphy: 6-(4-isothiocyanatobenzyl)-5,7-dioxo-1,11-(carboxymethyl)-1,4,8,11-tetraazacyclotridecane. Nuclear Medicine and Biology, 31(5), 579-586. [Link]
-
Westerberg, D. A., et al. (1989). Synthesis of novel bifunctional chelators and their use in preparing monoclonal antibody conjugates for tumor targeting. Journal of Medicinal Chemistry, 32(1), 236-243. [Link]
-
Mi, Y., et al. (2008). Binding to protein by isothiocyanates: a potential mechanism for apoptosis induction in human non small lung cancer cells. Journal of Biological Chemistry, 283(44), 30168-30177. [Link]
-
Rango Exchange. (n.d.). Cysteine vs. Lysine Conjugation in Antibody Bioconjugation: Mechanisms, Pros, Cons, and Practical Design. [Link]
-
AxisPharm. (n.d.). Cysteine- and Lysine-Based Conjugation. [Link]
-
Johnson, D. K., et al. (1996). Characterization of antibody-chelator conjugates: determination of chelator content by terbium fluorescence titration. Bioconjugate Chemistry, 7(5), 563-569. [Link]
-
van der Vlist, J., et al. (2014). Propargylamine–isothiocyanate reaction: efficient conjugation chemistry in aqueous media. Chemical Communications, 50(58), 7800-7802. [Link]
-
CellMosaic. (n.d.). HIC HPLC Analysis of Biopolymer, Conjugate, and ADC. [Link]
-
An, Z., et al. (2010). An efficient method for FITC labelling of proteins using tandem affinity purification. Journal of Immunological Methods, 352(1-2), 111-119. [Link]
-
Agilent. (2024, October 15). Analysis of ADCs Using HIC with the Agilent 1290 Infinity II Bio LC System. [Link]
-
Hull, E. A. (2018). Antibody Conjugates via Disulfide Bridging. UCL Discovery. [Link]
-
Wakankar, A., et al. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 3(2), 161-172. [Link]
-
Schindelin, H., et al. (2024, April 24). Quantification of absolute labeling efficiency at the single-protein level. Nature Methods. [Link]
-
Kirley, T. L. (2016). Selective disulfide reduction for labeling and enhancement of Fab antibody fragments. Analytical Biochemistry, 515, 38-43. [Link]
-
Maji, D. (2015, February 4). Does anyone know about the stability of thiourea bonds (formed by the reaction of isothiocyanate group and amine group) in cells and in vivo? ResearchGate. [Link]
-
Herzenberg, L. A., et al. (n.d.). FITC conjugation of Antibodies. Herzenberg Lab. [Link]
-
Wikipedia. (n.d.). Isothiocyanate. [Link]
-
Li, F., et al. (2012, January 10). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Molecules, 17(1), 843-851. [Link]
-
Zeglis, B. M., et al. (2019). Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. Journal of Visualized Experiments, (146), e59325. [Link]
-
Prat, F., et al. (1998). Modification of the thiourea linkage of a fluorescein-oligonucleotide conjugate to a guanidinium motif during ammonia deprotection. Bioconjugate Chemistry, 9(5), 627-632. [Link]
-
Iovine, C., et al. (2022). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry, 13(10), 1167-1189. [Link]
-
BioActs. (n.d.). FAM Isothiocyanate. [Link]
-
Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Report, 32(26). [Link]
-
Scientific Laboratory Supplies. (n.d.). Aminobenzyl-EDTA, >=90% (CHN) | 07097-10MG. [Link]
Sources
- 1. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 2. cellmosaic.com [cellmosaic.com]
- 3. Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 5. Conjugation of antibodies with bifunctional chelating agents: isothiocyanate and bromoacetamide reagents, methods of analysis, and subsequent addition of metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitation and Stability of Protein Conjugation on Liposomes for Controlled Density of Surface Epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 9. agilent.com [agilent.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Antibody-FITC Conjugation Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 12. cbijournal.com [cbijournal.com]
- 13. biotium.com [biotium.com]
- 14. broadpharm.com [broadpharm.com]
- 15. scrum-net.co.jp [scrum-net.co.jp]
- 16. drmr.com [drmr.com]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. broadpharm.com [broadpharm.com]
- 19. Selective disulfide reduction for labeling and enhancement of Fab antibody fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the impact of an Aminobenzyl-EDTA linker on antibody binding affinity.
The conjugation of an aminobenzyl-EDTA linker to a monoclonal antibody can have a minimal impact on its binding affinity, provided that the conjugation sites are sufficiently distant from the antigen-binding domains. The use of high-resolution, real-time binding assays like SPR or BLI is indispensable for accurately quantifying any potential changes in binding kinetics. While our representative data shows a negligible effect, it is imperative for researchers to empirically determine the impact of any linker on their specific antibody-antigen system. A thorough characterization of the conjugated antibody is a cornerstone of developing safe and effective targeted therapeutics. [1][26]
References
-
Panowski, S., et al. (2014). Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates. mAbs, 6(1), 34-45. [Link]
-
Abdiche, Y. N. (2015). Label-free kinetic analysis of an antibody-antigen interaction using biolayer interferometry. Methods in Molecular Biology, 1278, 165-182. [Link]
-
Rich, R. L., & Myszka, D. G. (2011). Measuring antibody-antigen binding kinetics using surface plasmon resonance. Methods in Molecular Biology, 723, 335-356. [Link]
-
Janas, M. (2015). Perspectives and Characterization on Antibody–Drug Conjugates. LCGC International. [Link]
-
Creative Biolabs. (n.d.). Target Binding Affinity Measurement. [Link]
-
MDPI. (2025). Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. Molecules. [Link]
-
Biotech Paike. (n.d.). Antibody-Drug Conjugate (ADC) Characterization. [Link]
-
Goher, S. S., & Singh, S. M. (2019). Biophysical Methods for Characterization of Antibody-Drug Conjugates. Methods in Molecular Biology, 2078, 147-163. [Link]
-
Wakankar, A., et al. (2010). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 2(3), 327-339. [Link]
-
Frenzel, D., & Willbold, D. (2014). Kinetic Titration Series with Biolayer Interferometry. PLoS ONE, 9(9), e106882. [Link]
-
Rapid Novor. (n.d.). SPR Service - Antibody-Antigen Interaction Analysis. [Link]
-
Reichert Technologies. (2025). The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions. [Link]
-
Frenzel, D., & Willbold, D. (2014). Kinetic Titration Series with Biolayer Interferometry. PLoS ONE, 9(9), e106882. [Link]
-
Taylor & Francis Online. (2023). Quantifying antibody binding: techniques and therapeutic implications. mAbs. [Link]
-
Kindt, T. J., et al. (2007). Chapter 6: Measurement of Antibody Affinity. In Kuby Immunology (6th ed.). W. H. Freeman. [Link]
-
Abdiche, Y., et al. (2017). Designing binding kinetic assay on the bio-layer interferometry (BLI) biosensor to characterize antibody-antigen interactions. Analytical Biochemistry, 536, 64-74. [Link]
-
Hornsby, M., et al. (2022). Determining the affinities of high-affinity antibodies using KinExA and surface plasmon resonance. mAbs, 14(1), 2045815. [Link]
-
Panowski, S., et al. (2012). Impact of linker and conjugation chemistry on... mAbs, 4(6), 669-678. [Link]
-
Semantic Scholar. (n.d.). Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates. [Link]
-
Tsumura, R., et al. (2021). Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity. Bioconjugate Chemistry, 32(10), 2201-2211. [Link]
-
DeNardo, S. J., et al. (1994). Influence of a peptide linker on biodistribution and metabolism of antibody-conjugated benzyl-EDTA. Comparison of enzymatic digestion in vitro and in vivo. Bioconjugate Chemistry, 5(4), 320-326. [Link]
-
St. Amant, A. H., & Van de Bittner, K. C. (2015). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. The AAPS Journal, 17(2), 329-341. [Link]
-
Lu, D., et al. (2016). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). Pharmaceutical Research, 33(3), 561-579. [Link]
-
NJ Bio, Inc. (n.d.). Recent Advances in ADCs. [Link]
-
Abzena. (n.d.). Abzena's Expertise in Custom Designed Linker-Payload Synthesis and Bioconjugation towards Antibody-Drug Conjugates. [Link]
-
SYNthesis med chem. (n.d.). Antibody Drug Conjugates. [Link]
-
Zhong, C., et al. (2018). Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody-Drug Conjugates with Phenol-Containing Payloads. Bioconjugate Chemistry, 29(3), 855-863. [Link]
-
ACS Publications. (2023). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. Journal of Medicinal Chemistry. [Link]
-
Liu, S. (2008). Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides. Advanced Drug Delivery Reviews, 60(12), 1347-1370. [Link]
-
Wängler, B., et al. (2011). Chelating agents and their use in radiopharmaceutical sciences. Mini Reviews in Medicinal Chemistry, 11(11), 968-983. [Link]
-
Park, J. A., et al. (2021). The Chemical Scaffold of Theranostic Radiopharmaceuticals: Radionuclide, Bifunctional Chelator, and Pharmacokinetics Modifying Linker. Pharmaceutics, 13(12), 2137. [Link]
-
Marionnet-Lambot, F., et al. (2021). AAZTA-Derived Chelators for the Design of Innovative Radiopharmaceuticals with Theranostic Applications. Molecules, 26(16), 4991. [Link]
- Bodor, N. (1992). U.S. Patent No. 5,136,038. U.S.
-
Tsumura, R., et al. (2021). Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity. Bioconjugate Chemistry, 32(10), 2201-2211. [Link]
-
Semantic Scholar. (n.d.). Influence of a peptide linker on biodistribution and metabolism of antibody-conjugated benzyl-EDTA. Comparison of enzymatic digestion in vitro and in vivo. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. adcreview.com [adcreview.com]
- 4. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chelating agents and their use in radiopharmaceutical sciences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of a peptide linker on biodistribution and metabolism of antibody-conjugated benzyl-EDTA. Comparison of enzymatic digestion in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of a peptide linker on biodistribution and metabolism of antibody-conjugated benzyl-EDTA. Comparison of enzymatic digestion in vitro and in vivo. | Semantic Scholar [semanticscholar.org]
- 9. Biophysical Methods for Characterization of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Label-free kinetic analysis of an antibody-antigen interaction using biolayer interferometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measuring antibody-antigen binding kinetics using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Target Binding Affinity Measurement - Creative Biolabs [creative-biolabs.com]
- 13. Bio-Layer Interferometry (BLI) - Creative Proteomics [creative-proteomics.com]
- 14. Biacore SPR for Antibody Affinity Measurement - Creative Proteomics [creative-proteomics.com]
- 15. The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems [reichertspr.com]
- 16. tandfonline.com [tandfonline.com]
- 17. rapidnovor.com [rapidnovor.com]
- 18. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 19. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. njbio.com [njbio.com]
- 22. Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody-Drug Conjugates with Phenol-Containing Payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Performance of Aminobenzyl-EDTA Against Newer Chelating Agents in Radiopharmaceutical Development
For correspondence: Senior Application Scientist, Advanced Bioconjugation Division
Abstract
The selection of a bifunctional chelating agent is a critical decision in the development of radiopharmaceuticals, directly impacting the stability, efficacy, and safety of the final product. For decades, derivatives of ethylenediaminetetraacetic acid (EDTA), such as p-aminobenzyl-EDTA, have served as foundational tools for attaching radiometals to targeting biomolecules. However, the landscape of chelation chemistry is continually evolving, with newer agents promising improved performance characteristics. This guide provides a comprehensive comparison between the acyclic chelator Aminobenzyl-EDTA and a new generation of predominantly macrocyclic agents, including DOTA and its derivatives. We will delve into the critical performance metrics—thermodynamic stability, kinetic inertness, and radiolabeling efficiency—supported by experimental data and protocols to empower researchers in making informed decisions for their drug development pipelines.
Introduction: The Pivotal Role of the Bifunctional Chelator
In the design of targeted radiopharmaceuticals, a bifunctional chelator (BFC) acts as a molecular bridge.[1] One functional group of the BFC forms a highly stable coordination complex with a radiometal ion, while another group provides a site for covalent attachment to a targeting vector, such as a monoclonal antibody or peptide.[1] The ultimate goal is to deliver a radioactive payload specifically to a target tissue, for either diagnostic imaging (e.g., PET scans) or therapeutic intervention (e.g., targeted alpha or beta therapy).[2]
The in vivo stability of the radiometal-chelator complex is paramount. Premature release of the radiometal can lead to off-target accumulation in healthy tissues, such as the bone or liver, causing toxicity and degrading image quality.[2] Aminobenzyl-EDTA, an acyclic aminocarboxylate chelator, has been a workhorse in the field, offering versatile conjugation chemistry through its amino group.[3] However, the inherent flexibility of acyclic structures can lead to suboptimal in vivo stability compared to newer, more rigid macrocyclic chelators.[4] This guide will benchmark the performance of Aminobenzyl-EDTA against these modern alternatives.
The Contenders: A Structural Overview
The primary distinction among chelating agents lies in their topology: acyclic (linear) versus macrocyclic (cyclic). This structural difference is the primary determinant of their coordination chemistry and, consequently, their in vivo performance.
-
Aminobenzyl-EDTA (An Acyclic Standard): As a derivative of EDTA, this chelator features eight donor atoms (two nitrogens and six oxygens from carboxylate groups) in a flexible linear chain. The benzyl group provides a spacer and the amino group is a convenient handle for conjugation.[5]
-
DOTA (A Macrocyclic Gold Standard): 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid is a highly pre-organized macrocyclic ligand. Its rigid, cage-like structure minimizes the conformational changes required to bind a metal ion.[4][6]
-
CHX-A''-DTPA (An Improved Acyclic Chelator): This derivative of diethylenetriaminepentaacetic acid (DTPA) incorporates a cyclohexyl ring into its backbone. This modification imparts greater structural rigidity compared to linear DTPA, leading to improved complex stability.[7][8] It often serves as a high-performance acyclic benchmark.
Key Performance Metrics: A Head-to-Head Comparison
The suitability of a chelator is judged on several key performance indicators. Here, we compare Aminobenzyl-EDTA and its class of acyclic chelators against the newer macrocyclic and improved acyclic agents.
Thermodynamic Stability
Thermodynamic stability, quantified by the stability constant (log K), measures the affinity of a chelator for a metal ion at equilibrium.[9] A higher log K value indicates a stronger metal-ligand bond and a lower concentration of free metal ion in solution.[10]
Causality: The "chelate effect" and "macrocyclic effect" are key thermodynamic principles. The pre-organized structure of macrocycles like DOTA results in a smaller entropic penalty upon metal complexation compared to flexible acyclic chelators like EDTA derivatives.[4] This gives macrocycles a significant thermodynamic advantage.[4]
| Chelator Class | Typical Log K (for In³⁺) | Key Takeaway |
| EDTA Derivatives | ~25 | High, but susceptible to in vivo dissociation. |
| DTPA Derivatives | ~29 | Very high, representing a strong acyclic option. |
| DOTA (Macrocycle) | ~29-30 | Exceptionally high due to the macrocyclic effect. |
Note: Stability constants are highly dependent on the specific metal ion and measurement conditions. The values presented are illustrative.
Kinetic Profile: Inertness vs. Labeling Efficiency
While thermodynamic stability is crucial, the kinetic inertness of a complex—its resistance to dissociation—is often a better predictor of in vivo performance.[6] Labile complexes can dissociate quickly, even if they are thermodynamically stable. Conversely, the kinetics of formation dictate the ease and efficiency of the radiolabeling process.
Causality & Trade-offs: Herein lies the central trade-off in chelator design.
-
Acyclic Chelators (Aminobenzyl-EDTA, DTPA): Their structural flexibility allows for rapid complexation with radiometals, often occurring at room temperature in minutes.[4][11] This is a significant advantage for working with short-lived isotopes. However, this same flexibility provides an easier pathway for the metal to dissociate, leading to lower kinetic inertness.[12]
-
Macrocyclic Chelators (DOTA): The rigidity of the macrocyclic cage makes complex formation slower and often requires heating (e.g., 60–95 °C) to achieve high radiochemical yields.[4][13] However, once the metal is encapsulated, the same rigidity makes the complex exceptionally inert and resistant to dissociation in vivo.[6][14]
| Chelator | Radiolabeling Conditions | Kinetic Inertness |
| Aminobenzyl-EDTA | Rapid, Room Temperature | Moderate |
| CHX-A''-DTPA | Rapid, Room Temperature[8] | High (for an acyclic)[15] |
| DOTA | Slow, Requires Heat[13] | Very High[16][17] |
A study comparing ¹⁷⁷Lu-labeled immunoconjugates found that both DOTA and CHX-A''-DTPA derivatives could be prepared with high radiochemical purity (>98%) and showed good in vitro stability over four days.[18] However, a key difference is that CHX-A''-DTPA can achieve these results under milder conditions, which is particularly important for temperature-sensitive biomolecules like antibodies.[13]
In Vitro & In Vivo Stability
The ultimate test of a chelator is its ability to hold onto the radiometal in a biological environment. Serum stability assays, which challenge the radiolabeled complex in human serum, are a critical in vitro predictor of in vivo behavior.
Causality: In blood, other molecules and endogenous metal ions compete for the radiometal. Transferrin, an iron-transport protein, is a particularly strong competitor for many radiometals. A kinetically inert complex will resist this "trans-chelation."
A seminal study directly compared the serum stability of ¹¹¹In-labeled antibodies using different chelators. The results clearly demonstrated that ¹¹¹In-benzyl-EDTA-antibody was more stable in serum than ¹¹¹In-DTPA-antibody , highlighting that even within the acyclic class, subtle structural changes matter.[19] However, newer macrocyclic agents and improved acyclic chelators like CHX-A''-DTPA generally exhibit superior stability to traditional EDTA or DTPA derivatives.[7][20] For example, Ga-radiolabeled DOTA was found to have intermediate stability when challenged with apo-transferrin, while newer macrocycles like PCTA showed better stability.[20]
Experimental Protocols for Performance Validation
To ensure trustworthiness and reproducibility, the protocols used for benchmarking must be robust. Below are standardized methodologies for assessing key performance metrics.
Protocol 1: Radiolabeling Efficiency and Quality Control
This protocol outlines the fundamental steps for radiolabeling a chelator-conjugated antibody and assessing the success of the reaction.
Workflow Diagram: Radiolabeling and Quality Control
Caption: Workflow for radiolabeling and quality control.
Step-by-Step Methodology:
-
Preparation: All buffers (e.g., ammonium acetate) should be prepared with metal-free water and treated with Chelex-100 resin to remove trace metal contaminants.
-
Reaction: The chelator-conjugated antibody is incubated with the radiometal in the appropriate buffer. For acyclic chelators like Aminobenzyl-EDTA or CHX-A''-DTPA, this reaction can often be performed at room temperature for 15-30 minutes.[13] For DOTA, heating at 37-95°C for 30-60 minutes may be necessary.[13]
-
Quenching: The reaction is stopped by adding a solution of a strong chelator like DTPA or EDTA to scavenge any unincorporated radiometal.[21]
-
Purification (Optional but Recommended): A size-exclusion chromatography column (e.g., PD-10) is used to separate the radiolabeled antibody from free radiometal and quenched complexes.[18]
-
Quality Control: The Radiochemical Yield (RCY) is determined using instant thin-layer chromatography (iTLC).[22] A small aliquot of the reaction mixture is spotted on an iTLC strip. The strip is developed in a mobile phase (e.g., 50 mM DTPA solution) that separates the labeled antibody (which remains at the origin) from the free radiometal (which moves with the solvent front). The strip is then scanned to quantify the radioactivity in each region.[21] For a more detailed analysis of radiochemical purity (RCP) and to detect potential radiolysis, radio-HPLC is the preferred method.[22]
Protocol 2: In Vitro Human Serum Stability Assay
This assay simulates the biological environment to test the kinetic inertness of the radiolabeled conjugate.
Workflow Diagram: Serum Stability Assay
Caption: Experimental workflow for in vitro serum stability.
Step-by-Step Methodology:
-
Incubation: A small volume of the purified radiolabeled antibody is added to fresh human serum. The mixture is incubated in a water bath at 37°C.[18][23]
-
Time Points: Aliquots are removed at various time points (e.g., 1, 4, 24, 48, 96 hours).[18]
-
Analysis: Each aliquot is analyzed immediately by size-exclusion HPLC or iTLC.[23][24] The goal is to separate the high-molecular-weight antibody-bound radioactivity from any lower-molecular-weight species that would indicate the radiometal has dissociated and bound to serum proteins like transferrin.
-
Calculation: The percentage of radioactivity remaining associated with the antibody is calculated for each time point. A stable conjugate should show minimal loss of radioactivity over the course of the experiment (e.g., >95% intact after 24 hours).[13]
Conclusion and Strategic Recommendations
The choice between Aminobenzyl-EDTA and newer chelating agents is not absolute but depends on the specific application, the radiometal used, and the nature of the targeting biomolecule.
-
Aminobenzyl-EDTA and other simple acyclic chelators remain viable for certain applications, particularly when rapid, room-temperature labeling is the highest priority and the in vivo stability requirements are less stringent. Their well-understood chemistry and lower cost can be advantageous.
-
CHX-A''-DTPA represents a significant advancement in acyclic chelator design. It offers the mild labeling conditions characteristic of acyclic structures while providing stability that approaches, and in some cases is comparable to, macrocyclic agents.[13][25] It is an excellent choice for conjugating to sensitive proteins where heating must be avoided.[8]
-
DOTA and other macrocycles are the undisputed champions of kinetic inertness and in vivo stability.[6][26] For therapeutic applications delivering high radiation doses, or for imaging studies where the tracer circulates for long periods, the superior stability of macrocyclic complexes is a critical safety and efficacy feature.[14] The requirement for heating during labeling is a manageable trade-off for this exceptional stability.
Ultimately, drug developers must weigh the rapid labeling kinetics and convenience of acyclic chelators against the superior in vivo stability offered by macrocycles. As chelation chemistry continues to advance, hybrid structures that combine the best of both worlds—fast labeling and high inertness—are becoming more prevalent, promising an even more capable toolkit for the next generation of radiopharmaceuticals.[4]
References
-
Development of Chelators for Enhancing Radiometal-based Radiopharmaceuticals - HARVEST (uSask). (n.d.). Retrieved from [Link]
-
A Cursory Gaze at Solitary Radiopharmaceutical Chelators Incorporating Macrocyclic and Acyclic Moieties - PMC - NIH. (2022-11-25). Retrieved from [Link]
-
Modern Developments in Bifunctional Chelator Design for Gallium Radiopharmaceuticals. (2022-09-21). Retrieved from [Link]
-
Recent developments in the design of bifunctional chelators for metal-based radiopharmaceuticals used in Positron Emission Tomography - ResearchGate. (2018-08-06). Retrieved from [Link]
-
Comparative serum stability of radiochelates for antibody radiopharmaceuticals - PubMed. (1987-01-01). Retrieved from [Link]
-
Is macrocycle a synonym for kinetic inertness in Gd(III) complexes? Effect of coordinating and non-coordinating substituents on inertness and relaxivity of Gd(III) chelates with DO3A-like ligands - PMC - PubMed Central. (2018-04-12). Retrieved from [Link]
-
Comparison of macrocyclic and acyclic chelators for gallium-68 radiolabelling - PMC - NIH. (2017-10-25). Retrieved from [Link]
-
Preparation of 177 Lu-labeled Nimotuzumab for radioimmunotherapy of EGFR-positive cancers: Comparison of DOTA and CHX-A″-DTPA as bifunctional chelators - PubMed. (2019-04-01). Retrieved from [Link]
-
Development of Chelators for Enhancing Radiometal-based Radiopharmaceuticals - HARVEST (uSask). (n.d.). Retrieved from [Link]
-
A comparative evaluation of the chelators H4octapa and CHX-A″-DTPA with the therapeutic radiometal 90Y - PMC - NIH. (2016-12-01). Retrieved from [Link]
-
NEW RADIOPHARMACEUTICALS - Scientific, technical publications in the nuclear field | IAEA. (n.d.). Retrieved from [Link]
-
Thermodynamic and Kinetic Aspects of Metal Complexes - Utkal University. (n.d.). Retrieved from [Link]
-
Effect of the Nature of Donor Atoms on the Thermodynamic, Kinetic and Relaxation Properties of Mn(II) Complexes Formed With Some Trisubstituted 12-Membered Macrocyclic Ligands - Frontiers. (2021-03-25). Retrieved from [Link]
-
Evaluation of Bifunctional Chelates for the Development of Gallium-Based Radiopharmaceuticals | Bioconjugate Chemistry - ACS Publications. (2012-09-19). Retrieved from [Link]
-
Full article: Prediction of Stability Constants of metal-ligand Complexes Using Thermodynamic Radii of Metal Ions - Taylor & Francis Online. (2022-06-15). Retrieved from [Link]
-
Chelator Design and Radiolabeling Chemistry of Radiometals | Targeted Radiopharmaceuticals and ImagingDevelopment Challenges and Opportunities | Books Gateway | Royal Society of Chemistry. (2022-06-04). Retrieved from [Link]
-
Thermodynamics-based rules of thumb to evaluate the interaction of chelators and kinetically-labile metal ions in blood serum and plasma - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT03875G. (2023-01-23). Retrieved from [Link]
-
Stability constants of complexes - Wikipedia. (n.d.). Retrieved from [Link]
-
Impact of Radiometal Chelates on In Vivo Visualization of Immune Checkpoint Protein Using Radiolabeled Affibody Molecules | ACS Pharmacology & Translational Science. (2022-02-19). Retrieved from [Link]
-
Stability, Chelation and the Chelate Effect - The Department of Chemistry, UWI, Mona, Jamaica. (n.d.). Retrieved from [Link]
-
Tuning the Kinetic Inertness of Bi3+ Complexes: The Impact of Donor Atoms on Diaza-18-crown-6 Ligands as Chelators for 213Bi Targeted Alpha Therapy - PMC - PubMed Central. (2021-09-22). Retrieved from [Link]
-
Comparison of macrocyclic and acyclic chelators for gallium-68 radiolabelling. (2017-10-25). Retrieved from [Link]
-
Advances in macrocyclic chelators for positron emission tomography imaging - CoLab. (2023-07-31). Retrieved from [Link]
-
Comparison of MRI properties between derivatized DTPA and DOTA gadolinium-dendrimer conjugates - PMC - PubMed Central. (2011-09-19). Retrieved from [Link]
-
Stability Constants of Metal Complexes in Solution - SciSpace. (2021-02-15). Retrieved from [Link]
-
Macrocyclic Ligands for the Chelation of Theranostic Radiometals. (n.d.). Retrieved from [Link]
-
A Comparative Evaluation of the Chelators H4octapa and CHX-A"-DTPA with the Therapeutic Radiometal 90Y | Request PDF - ResearchGate. (2016-09-01). Retrieved from [Link]
-
Tuning the Kinetic Inertness of Bi 3+ Complexes: The Impact of Donor Atoms on Diaza-18-Crown-6 Ligands as Chelators for 213 Bi Targeted Alpha Therapy - ResearchGate. (2021-09-21). Retrieved from [Link]
-
Chelators for the next generation of Theranostic Soft Radiometals - Bioemtech | Enabling radiopharmaceutical innovation through CRO and desktop imaging technologies. (2021-10-31). Retrieved from [Link]
-
A comparative evaluation of the chelators H(4)octapa and CHX-A"-DTPA with the therapeutic radiometal Y-90 - UBC Chemistry | - The University of British Columbia. (2016-12-01). Retrieved from [Link]
-
First-in-human phase 0 study of 111In-CHX-A"-DTPA trastuzumab for HER2 tumor imaging. (2020-04-09). Retrieved from [Link]
-
Tactics for preclinical validation of receptor-binding radiotracers - PMC - PubMed Central. (2009-04-01). Retrieved from [Link]
-
Synthesis, Radiolabelling and In Vitro Characterization of the Gallium-68-, Yttrium-90- and Lutetium-177-Labelled PSMA Ligand, CHX-A''-DTPA-DUPA-Pep - MDPI. (2017-09-29). Retrieved from [Link]
-
DTPA complexation of bismuth in human blood serum - JRC Publications Repository. (2012-10-15). Retrieved from [Link]
-
Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PubMed. (2022-11-04). Retrieved from [Link]
-
Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC - NIH. (2022-11-04). Retrieved from [Link]
-
Radiolabeled 5-Fluorouracil-Loaded Solid Lipid Nanoparticles: A Potential Platform for Colorectal Cancer Imaging | ACS Omega - ACS Publications. (2023-01-13). Retrieved from [Link]
-
On the Optimization of the Protocol for Automated Radiosyntheses of [68Ga]Ga-Pentixafor, [68Ga]Ga-FAPI-4 and [68Ga]Ga-DOTATATE in a Modular-Lab Standard - PMC - NIH. (2022-09-09). Retrieved from [Link]
-
Chelate chemistry - Interchim. (n.d.). Retrieved from [Link]
-
Synthesis of an amino acid analogue to incorporate p-aminobenzyl-EDTA in peptides. (1997-02-18). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. harvest.usask.ca [harvest.usask.ca]
- 3. interchim.fr [interchim.fr]
- 4. A Cursory Gaze at Solitary Radiopharmaceutical Chelators Incorporating Macrocyclic and Acyclic Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of an amino acid analogue to incorporate p-aminobenzyl-EDTA in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Is macrocycle a synonym for kinetic inertness in Gd(III) complexes? Effect of coordinating and non-coordinating substituents on inertness and relaxivity of Gd(III) chelates with DO3A-like ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Radiolabelling and In Vitro Characterization of the Gallium-68-, Yttrium-90- and Lutetium-177-Labelled PSMA Ligand, CHX-A''-DTPA-DUPA-Pep | MDPI [mdpi.com]
- 9. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 10. scispace.com [scispace.com]
- 11. Comparison of macrocyclic and acyclic chelators for gallium-68 radiolabelling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tuning the Kinetic Inertness of Bi3+ Complexes: The Impact of Donor Atoms on Diaza-18-crown-6 Ligands as Chelators for 213Bi Targeted Alpha Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A comparative evaluation of the chelators H4octapa and CHX-A″-DTPA with the therapeutic radiometal 90Y - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thermodynamics-based rules of thumb to evaluate the interaction of chelators and kinetically-labile metal ions in blood serum and plasma - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT03875G [pubs.rsc.org]
- 15. oatext.com [oatext.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Comparison of MRI properties between derivatized DTPA and DOTA gadolinium-dendrimer conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Preparation of 177 Lu-labeled Nimotuzumab for radioimmunotherapy of EGFR-positive cancers: Comparison of DOTA and CHX-A″-DTPA as bifunctional chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparative serum stability of radiochelates for antibody radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Tactics for preclinical validation of receptor-binding radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A comparative evaluation of the chelators H(4)octapa and CHX-A"-DTPA with the therapeutic radiometal Y-90 | UBC Chemistry [chem.ubc.ca]
- 26. Advances in macrocyclic chelators for positron emission tomography imaging | CoLab [colab.ws]
A Researcher's Guide to Evaluating Off-Target Binding: A Comparative Study of Aminobenzyl-EDTA Conjugated Antibodies
Introduction: The Dual Imperative of Potency and Precision
Antibody-drug conjugates (ADCs) and radioimmunotherapeutics represent a paradigm of targeted therapy, designed to deliver potent cytotoxic or radioactive payloads directly to diseased cells, thereby maximizing efficacy while minimizing systemic toxicity.[1][2][3] At the heart of these constructs is a monoclonal antibody (mAb) engineered for high specificity to a tumor-associated antigen.[1] The aminobenzyl-EDTA (ABE-EDTA) chelate is a critical component in many radioimmunoconjugates, enabling the stable chelation of diagnostic and therapeutic radionuclides.
However, the therapeutic window of these powerful agents is defined not only by their on-target potency but also by their off-target silence. Cross-reactivity, the unintended binding of the antibody conjugate to structurally similar or unrelated epitopes on healthy tissues, is a significant challenge.[4] Such off-target binding can lead to mislocalization of the therapeutic payload, resulting in unforeseen toxicities and a reduction in the agent's efficacy.[5][6]
This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive framework for the systematic evaluation of cross-reactivity in ABE-EDTA conjugated antibodies. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a comparative analysis to guide the development of safer and more effective targeted therapies. This rigorous preclinical safety assessment is an essential component of any Investigational New Drug (IND) or Clinical Trial Application (CTA) submission.[4][5][7]
A Strategic Workflow for Comprehensive Cross-Reactivity Profiling
A robust assessment of cross-reactivity is not a single experiment but a multi-tiered, logical progression from broad screening to quantitative characterization. This approach ensures that potential liabilities are identified early and efficiently, saving valuable time and resources. The workflow is designed to rule out false negatives and to build a comprehensive safety profile.
Caption: A multi-tiered workflow for assessing antibody cross-reactivity.
Tier 1: Broad Screening with Tissue Immunohistochemistry (IHC)
The cornerstone of preclinical safety assessment for antibody-based therapeutics is a tissue cross-reactivity (TCR) study.[7][8][9] The goal is to screen for both on-target and off-target binding across a comprehensive panel of normal human tissues.[4][8] Regulatory agencies like the FDA and EMA recommend these studies to identify potential sites of toxicity.[7][9]
Rationale for Experimental Choices
-
Frozen Tissues: Using frozen tissue sections is the gold standard because it best preserves the native conformation of protein epitopes, which might be altered or destroyed by formalin fixation and paraffin embedding.[8][9]
-
Comprehensive Tissue Panel: A broad panel, typically including up to 38 different human tissues from at least three unrelated donors, is required to provide a comprehensive overview of potential binding sites throughout the body.[4][9]
-
Directly Labeled Antibody: Using the ABE-EDTA conjugated antibody directly, rather than an anti-human secondary antibody, is crucial. This avoids the major pitfall of a secondary antibody binding to endogenous immunoglobulins present in human tissue, which would create significant background and false-positive results.[8]
Experimental Protocol: IHC for Tissue Cross-Reactivity
-
Preparation:
-
Cryosection normal human tissues (5 µm thickness) onto charged slides. Tissues should cover the FDA/EMA recommended list.
-
Fix sections briefly in cold acetone for 10 minutes and air dry.
-
-
Blocking:
-
Rehydrate sections in a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block endogenous peroxidase with 3% H₂O₂ for 10 minutes.
-
Block non-specific protein binding sites using a suitable blocking buffer (e.g., 5% normal goat serum in PBS) for 30 minutes.
-
-
Antibody Incubation:
-
Prepare a dilution series of the ABE-EDTA conjugated antibody and controls. A typical starting concentration is 5-10 µg/mL.
-
Test Article: ABE-EDTA-Antibody.
-
Negative Control 1: Isotype-matched control antibody conjugated with ABE-EDTA at the same ratio.
-
Negative Control 2: Formulation buffer alone.
-
Positive Control: A tissue known to express the target antigen.
-
Incubate slides with the antibody solutions for 1 hour at room temperature in a humidified chamber.
-
-
Detection:
-
Wash slides 3 times with wash buffer.
-
If the ABE-EDTA conjugate is not directly labeled with a reporter, an anti-EDTA antibody can be used, followed by a standard HRP-conjugated secondary antibody and a substrate like DAB (3,3'-Diaminobenzidine).
-
Counterstain with hematoxylin.
-
-
Analysis:
-
Dehydrate, clear, and mount the slides.
-
A board-certified pathologist should perform a microscopic evaluation to identify the specific cell types and subcellular localization of any staining.[7] Staining intensity and frequency should be recorded.
-
Tier 2 & 3: Confirmation and Quantitative Characterization
Any binding observed in the initial IHC screen must be rigorously confirmed and quantified. This step is critical to distinguish true cross-reactivity from artifacts and to understand the potential physiological impact.
Comparative Data Presentation
The following table presents hypothetical data comparing the binding characteristics of a candidate ABE-EDTA conjugated antibody (Ab-1) with an alternative conjugate using a different chelator, DOTA (Ab-2). This data would be generated from follow-up quantitative assays.
| Parameter | Target: Tumor Antigen X | Off-Target: Protein Y (Liver) | Off-Target: Protein Z (Kidney) |
| Conjugate | Ab-1-ABE-EDTA | Ab-2-DOTA | Ab-1-ABE-EDTA |
| IHC Staining Intensity (0-4+) | 4+ | 4+ | 2+ |
| Binding Affinity (KD) by SPR | 1.2 nM | 1.5 nM | 5.8 µM |
| % Positive Cells by Flow Cytometry | 95% | 96% | 15% |
Data is for illustrative purposes only.
Interpretation of Comparative Data
-
Both conjugates show high, specific affinity for the intended target, Tumor Antigen X.
-
The ABE-EDTA conjugate (Ab-1) exhibits a moderate degree of off-target binding to Protein Y in the liver, as confirmed by IHC, flow cytometry, and a weak but measurable affinity by Surface Plasmon Resonance (SPR).
-
The DOTA conjugate (Ab-2) shows significantly less cross-reactivity for Protein Y, suggesting the nature of the chelator or the conjugation process may influence off-target binding profiles.
-
Neither conjugate showed cross-reactivity in the kidney.
This comparative analysis is vital. While Ab-1 might have desirable manufacturing characteristics, its off-target liver binding could be a safety concern, potentially leading to hepatotoxicity. Ab-2, despite a slightly lower target affinity, presents a cleaner safety profile, making it a more promising candidate for further development.
Experimental Protocol: Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time, providing quantitative data on binding affinity (KD), and association (ka) and dissociation (kd) rates.[10]
-
Chip Preparation:
-
Covalently immobilize the recombinant off-target protein (identified via IP-MS) onto a sensor chip (e.g., a CM5 chip via amine coupling).
-
A reference channel should be prepared on the same chip (e.g., by activating and deactivating without protein) to subtract bulk refractive index changes.
-
-
Binding Analysis:
-
Inject a series of increasing concentrations of the ABE-EDTA-antibody conjugate over the chip surface at a constant flow rate.
-
Include a buffer-only injection for double referencing.
-
-
Data Processing:
-
After subtracting the reference channel and buffer injection signals, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and KD.
-
Expertise in Action: A low micromolar (µM) to high nanomolar (nM) KD value indicates a potential cross-reactivity that warrants further investigation, whereas affinities weaker than 10-20 µM are often considered less physiologically relevant.
-
The Impact of the Conjugate Itself
It is crucial to recognize that cross-reactivity can arise from multiple components of the ADC.[11][12]
Caption: Potential sources of cross-reactivity in an ADC.
-
Antibody: The primary source is often the antibody's complementarity-determining region (CDR) binding to an unintended protein with a similar epitope.[5]
-
Linker/Chelate: The conjugation of ABE-EDTA can alter the antibody's surface charge or conformation, creating new, non-specific binding sites.[13] The chelate itself could have inherent "stickiness" or interact non-specifically with certain biological molecules.[11] Therefore, comparing the cross-reactivity profile of the conjugated antibody to the naked, unconjugated antibody is a critical control experiment.
Conclusion: A Holistic Approach to Safety and Efficacy
The development of Aminobenzyl-EDTA conjugated antibodies holds immense promise for targeted therapies. However, their clinical success is inextricably linked to a thorough and rigorous evaluation of their off-target binding profile. The multi-tiered, comparative approach outlined in this guide provides a robust framework for identifying and characterizing potential cross-reactivity. By integrating broad screening with IHC, confirmatory cell-based assays, and quantitative biophysical methods like SPR, researchers can build a comprehensive safety profile. This self-validating system, grounded in sound scientific principles and regulatory expectations, enables informed decision-making, mitigates the risk of late-stage failures, and ultimately paves the way for the development of safer, more effective treatments for patients.
References
-
Title: Therapeutic antibodies: technical points to consider in tissue cross-reactivity studies Source: NIH URL: [Link]
-
Title: TCR: Tissue cross reactivity studies Source: Labcorp URL: [Link]
-
Title: Off-target binding: Methods for identifying Polyspecificity. Source: ResearchGate URL: [Link]
-
Title: A Quick Beginner’s Guide to Tissue Cross-Reactivity Studies in Biologic Development Source: OracleBio URL: [Link]
-
Title: Tissue Cross-Reactivity (TCR) Study for Antibody Pre-Clinical Safety Assessment Under FDA & EMA Guidelines Source: IPHASE Biosciences URL: [Link]
-
Title: Successfully Conducting Tissue Cross-Reactivity Studies Source: BioIVT URL: [Link]
-
Title: Immunogenicity of Antibody Drug Conjugates: Bioanalytical Methods and Monitoring Strategy for a Novel Therapeutic Modality Source: NIH URL: [Link]
-
Title: A systematic evaluation of off-target binding in antibody-based molecules during clinical and preclinical development Source: Journal for ImmunoTherapy of Cancer URL: [Link]
-
Title: Considerations for the Nonclinical Safety Evaluation of Antibody–Drug Conjugates Source: NIH URL: [Link]
-
Title: Understanding the FDA's Guidance for ADC Development Source: CellCarta URL: [Link]
-
Title: Evaluating the immunogenicity of antibody–drug conjugates Source: Bioanalysis Zone URL: [Link]
-
Title: Navigating the Preclinical-to-Clinical Transition for ADCs: Regulatory & Study Design Strategies Source: Arcinova URL: [Link]
-
Title: Target Binding Characterization Source: Eurofins Discovery URL: [Link]
-
Title: Nonspecificity fingerprints for clinical-stage antibodies in solution Source: PNAS URL: [Link]
-
Title: Abstract 229: Utilizing a mouse cross-reactive model system to better understand antibody-drug conjugate pharmacokinetics, biodistribution and efficacy Source: AACR Journals URL: [Link]
-
Title: A Proven Strategy of Targeted Therapy: Antibody Drug Conjugates in Cancer Treatment Source: University of Kansas Medical Center URL: [Link]
-
Title: Strategies and Advancement in Antibody-Drug Conjugate Optimization for Targeted Cancer Therapeutics Source: Taylor & Francis Online URL: [Link]
Sources
- 1. A Proven Strategy of Targeted Therapy: Antibody Drug Conjugates in Cancer Treatment - Advanced Practice Providers Oncology Summit - APPOS [apponcologysummit.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biomolther.org [biomolther.org]
- 4. histologix.com [histologix.com]
- 5. f.hubspotusercontent00.net [f.hubspotusercontent00.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. labcorp.com [labcorp.com]
- 8. Therapeutic antibodies: technical points to consider in tissue cross-reactivity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iphasebiosci.com [iphasebiosci.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. Immunogenicity of Antibody Drug Conjugates: Bioanalytical Methods and Monitoring Strategy for a Novel Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Understanding the FDA’s Guidance for ADC Development | CellCarta [cellcarta.com]
- 13. pnas.org [pnas.org]
A Senior Application Scientist's Guide to the In Vitro Characterization of Aminobenzyl-EDTA Labeled Proteins
For fellow researchers, scientists, and drug development professionals, the conjugation of proteins with chelating agents like p-aminobenzyl-EDTA (ABE) is a critical step in the development of targeted therapeutics and diagnostic agents.[1] This modification, however, necessitates a rigorous in vitro characterization to ensure that the protein's structural integrity and biological function are preserved. This guide provides an in-depth comparison of ABE-labeled proteins and their unconjugated counterparts, supported by experimental data and detailed methodologies.
The Rationale for Comprehensive Characterization
The addition of a chelating agent and a metal ion can potentially alter a protein's conformation, stability, and bioactivity.[2] Therefore, a side-by-side comparison with the unconjugated protein is not just a quality control measure; it is fundamental to validating the potential of the conjugated molecule. The goal is to confirm that the labeling process has not inadvertently compromised the very properties that make the protein a promising candidate for its intended application.[3]
Key In Vitro Characterization Assays
A multi-faceted approach is essential for a thorough evaluation. The following assays provide a comprehensive picture of the impact of ABE labeling on a protein's physicochemical and functional properties.
Assessment of Conjugation Efficiency and Structural Integrity
The initial step is to confirm the successful conjugation of ABE to the protein and to assess any gross structural changes.
Experimental Workflow: Conjugation and Initial Characterization
Caption: Workflow for ABE-protein conjugation and initial characterization.
-
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): This is a primary, straightforward technique to visualize the molecular weight shift resulting from ABE conjugation.[2] A slight increase in the molecular weight of the labeled protein compared to the unconjugated protein is expected.
-
Mass Spectrometry (MS): For a precise determination of the conjugation ratio (number of ABE molecules per protein), mass spectrometry is the gold standard.[4][5] It provides an accurate mass of the conjugated protein, allowing for the calculation of the degree of labeling.
-
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): This powerful technique provides information on the molar mass and size distribution of the protein in solution.[6] It is highly effective in detecting and quantifying aggregates that may have formed during the conjugation process.[6]
Data Presentation: Physicochemical Properties
| Property | Unconjugated Protein | ABE-Labeled Protein |
| Apparent MW (SDS-PAGE) | ~50 kDa | ~51-52 kDa |
| Exact Mass (MS) | 50,125 Da | 50,785 Da (avg. 1.2 ABE/protein) |
| Monomer Purity (SEC-MALS) | >98% | >95% |
| Aggregation (SEC-MALS) | <2% | <5% |
Evaluation of Protein Structure
While the above techniques provide information on the overall size and mass, they do not reveal more subtle conformational changes.
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is an excellent tool for assessing changes in the secondary structure of a protein upon conjugation.[7] A comparison of the CD spectra of the labeled and unlabeled protein can indicate whether the alpha-helical and beta-sheet content has been altered. A study on DTPA-conjugated interleukin-2 showed that the protein retained over 95% of its secondary structure after conjugation.[2]
-
Differential Scanning Calorimetry (DSC): DSC measures the thermal stability of a protein by determining its melting temperature (Tm).[8][9] A significant change in the Tm of the ABE-labeled protein compared to the unconjugated protein would suggest that the conjugation has impacted its overall stability.[8]
Data Presentation: Structural and Stability Analysis
| Parameter | Unconjugated Protein | ABE-Labeled Protein |
| Secondary Structure (CD) | Consistent with native fold | No significant change observed |
| Melting Temperature (Tm) | 65.2 °C | 64.5 °C |
Assessment of Biological Activity
Maintaining the biological function of the protein post-conjugation is paramount. The choice of assay will depend on the protein's specific function.
-
Enzyme Kinetics Assays: If the protein is an enzyme, its catalytic activity should be measured. Key parameters like Michaelis-Menten constant (Km) and maximum velocity (Vmax) should be determined for both the conjugated and unconjugated forms.
-
Binding Assays (e.g., ELISA, SPR): For proteins that function by binding to a target (e.g., antibodies, receptors), their binding affinity and kinetics should be quantified. Surface Plasmon Resonance (SPR) can provide detailed information on association and dissociation rates.
-
Cell-Based Assays: Ultimately, the function of the protein should be confirmed in a biologically relevant context. This could involve assays measuring cell proliferation, apoptosis, or signaling pathway activation.
Experimental Workflow: Comparative Functional Assays
Caption: Comparative workflow for functional assays.
Data Presentation: Functional Activity
| Assay | Unconjugated Protein | ABE-Labeled Protein | % Activity Retained |
| Enzyme Activity (Vmax) | 120 µmol/min/mg | 115 µmol/min/mg | 95.8% |
| Binding Affinity (KD) | 1.5 nM | 1.8 nM | 83.3% |
| Cell Viability (IC50) | 10 nM | 12 nM | 83.3% |
Experimental Protocols
Protocol 1: SDS-PAGE Analysis
-
Sample Preparation: Prepare samples of both unconjugated and ABE-labeled protein at a concentration of 1 mg/mL in a suitable buffer. Mix 10 µL of each protein sample with 10 µL of 2x Laemmli sample buffer.
-
Heating: Heat the samples at 95°C for 5 minutes.
-
Gel Electrophoresis: Load 15 µL of each sample onto a 4-20% gradient polyacrylamide gel. Run the gel at 150V for 45-60 minutes.
-
Staining: Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour and then destain with a solution of 40% methanol and 10% acetic acid until bands are clearly visible.
Protocol 2: SEC-MALS Analysis
-
System Setup: Equilibrate a size-exclusion chromatography column (e.g., Superdex 200 Increase 10/300 GL) with a filtered and degassed mobile phase (e.g., PBS, pH 7.4).
-
Sample Injection: Inject 100 µL of the unconjugated and ABE-labeled protein samples (at 1 mg/mL) into the SEC system.
-
Data Acquisition: Monitor the elution profile using UV, MALS, and refractive index detectors.
-
Data Analysis: Use the manufacturer's software to calculate the molar mass, size distribution, and percentage of monomer and aggregates for each sample.[6]
Protocol 3: In Vitro Stability Assay
-
Sample Incubation: Incubate both the unconjugated and ABE-labeled proteins at a concentration of 1 mg/mL in serum or relevant biological fluid at 37°C.[10]
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, and 72 hours).
-
Analysis: Analyze the samples by SDS-PAGE and SEC-MALS to assess for degradation or aggregation over time.
-
Quantification: Quantify the amount of intact protein remaining at each time point to determine the stability profile.
Conclusion
A thorough in vitro characterization is non-negotiable when developing protein-chelate conjugates. By systematically comparing the physicochemical and functional properties of Aminobenzyl-EDTA labeled proteins to their unconjugated counterparts, researchers can confidently assess the impact of the modification. This comprehensive approach ensures that the resulting conjugate retains the desired characteristics for its intended therapeutic or diagnostic application, ultimately de-risking downstream development.
References
-
A method for preparing chelate-cytokine conjugates with retention of protein structure, biological activity, and pharmacokinetic properties. Journal of Immunological Methods. [Link]
-
Synthesis of an amino acid analogue to incorporate p-aminobenzyl-EDTA in peptides. Bioconjugate Chemistry. [Link]
-
Synthesis of aminobenzyltriethylenetetraaminohexaacetic acid: conjugation of the chelator to protein by an alkylamine linkage. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]
-
Protein Stability Testing. Creative Biostructure. [Link]
-
Determining Biophysical Protein Stability in Lysates by a Fast Proteolysis Assay. JOVE. [Link]
-
Custom Protein-Metal Chelate Conjugation Service. Creative Biolabs. [Link]
-
Influence of a peptide linker on biodistribution and metabolism of antibody-conjugated benzyl-EDTA. Comparison of enzymatic digestion in vitro and in vivo. Bioconjugate Chemistry. [Link]
-
Analytical techniques for multiplex analysis of protein biomarkers. ResearchGate. [Link]
-
Analyze conjugated proteins, polymers, and macromolecules. Wyatt Technology. [Link]
-
A Comprehensive Guide to Protein Stability Assay Platforms. News-Medical.Net. [Link]
-
Chemical and Enzymatic Methods for Post-Translational Protein–Protein Conjugation. Accounts of Chemical Research. [Link]
-
An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins. Royal Society of Chemistry. [Link]
-
Conjugation of chelating agents to proteins and radiolabeling with trivalent metallic isotopes. Nature Protocols. [Link]
-
Assessing Protein Stability: Analytical Strategies for Biomolecular Research. Linseis. [Link]
-
A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards. mAbs. [Link]
-
The revolution and evolution of activity-based protein profiling. YouTube. [Link]
-
Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines. Vaccines. [Link]
-
Activity-based annotation: The emergence of systems biochemistry. Current Opinion in Chemical Biology. [Link]
-
Label-free vs. label proteomics. ResearchGate. [Link]
-
Preparation and Protein Conjugation of a Divinyl Sulphone Derivatized Bifunctional Chelating Agent. Semantic Scholar. [Link]
-
Labeling Non-Antibody Proteins and Small Molecules: An Advanced Guide. Assay Genie. [Link]
-
Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. Chemical Science. [Link]
-
Fluorescent labeling of proteins in vitro and in vivo using encoded peptide tags. Cell and Tissue Research. [Link]
-
Intein-based Biosynthetic Incorporation of Unlabeled Protein Tags Into Isotopically Labeled Proteins for NMR Studies. Journal of Biomolecular NMR. [Link]
-
Emerging conjugation strategies and protein engineering technologies aim to improve ADCs in the fight against cancer. Expert Opinion on Drug Discovery. [Link]
-
Site-Specific Antibody Conjugation with Payloads beyond Cytotoxins. Antibodies. [Link]
-
Peptide-tags for site-specific protein labelling: In vitro and in vivo. ResearchGate. [Link]
Sources
- 1. Synthesis of aminobenzyltriethylenetetraaminohexaacetic acid: conjugation of the chelator to protein by an alkylamine linkage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A method for preparing chelate-cytokine conjugates with retention of protein structure, biological activity, and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. Custom Protein-Metal Chelate Conjugation Service - Creative Biolabs [creative-biolabs.com]
- 6. wyatt.com [wyatt.com]
- 7. mybiosource.com [mybiosource.com]
- 8. news-medical.net [news-medical.net]
- 9. linseis.com [linseis.com]
- 10. A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Understanding the Compound: p-Aminobenzyl-EDTA
As a Senior Application Scientist, I understand that robust and reliable research depends on a foundation of safety and best practices that extend from the experimental setup to the final disposal of materials. This guide provides a comprehensive framework for the proper disposal of p-Aminobenzyl-EDTA, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols and regulatory standards, providing not just steps to follow, but the scientific reasoning behind them.
1-(p-Aminobenzyl)ethylenediamine-N,N,N',N'-tetraacetic acid (p-Aminobenzyl-EDTA) is a bifunctional chelating agent.[1][2] Its structure incorporates the powerful metal-chelating capabilities of EDTA with an aminobenzyl group, which allows for covalent attachment to proteins and other biomolecules.[1][2] This dual functionality makes it invaluable in applications such as the development of antibody-drug conjugates, radioimmunotherapy, and specialized ELISA tests.[3][4][5]
However, the very properties that make it useful also necessitate careful handling and disposal. Its classification as a hazardous substance and the environmental persistence of the EDTA backbone demand a rigorous and informed approach to waste management.
Hazard Identification and Immediate Safety
According to the Globally Harmonized System (GHS), p-Aminobenzyl-EDTA is classified with the following hazards:
The signal word for this chemical is "Warning" .[3][6] These classifications mandate specific safety measures to prevent exposure during handling and waste management activities.
Required Personal Protective Equipment (PPE)
A risk assessment should always precede handling, but the minimum required PPE for managing p-Aminobenzyl-EDTA waste is summarized below.
| PPE Item | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact and irritation (H315). Contaminated gloves must be disposed of as chemical waste.[10][11] |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and dust, preventing serious eye irritation (H319).[2][12] |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher. | Required when handling the solid powder to prevent respiratory tract irritation (H335).[3] |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
The Core Principle: Segregation and Collection
The foundational principle of chemical waste management is that all laboratory chemical waste should be treated as hazardous unless explicitly determined otherwise by an Environmental Health & Safety (EHS) professional .[13] Intentional dilution of waste to meet disposal requirements is forbidden.[13] Therefore, all p-Aminobenzyl-EDTA, whether in solid form, in concentrated solutions, or as contaminated labware, must be disposed of as hazardous chemical waste.
Waste Classification
In the United States, chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[14] p-Aminobenzyl-EDTA does not typically appear on the specific F, K, P, or U lists of hazardous wastes.[10][15] Therefore, it is classified as a characteristic hazardous waste due to its irritant properties and aquatic toxicity. Your institution's EHS office will be responsible for assigning the final, appropriate waste codes for disposal.[1]
Step-by-Step Waste Collection Protocol
-
Designate a Satellite Accumulation Area (SAA): Establish a specific location in the lab where the waste container will be stored.[16][17] This area must be under the direct control of laboratory personnel and ideally provide secondary containment (e.g., a tray or bin) to contain potential spills.[18]
-
Select a Compatible Waste Container: Use a clearly labeled, leak-proof container with a secure screw-top cap.[14][17] High-density polyethylene (HDPE) or glass containers are appropriate. Avoid metal containers for any chelating agent waste, as long-term contact could lead to corrosion.[14] The original product container is often an ideal choice for waste accumulation.[17]
-
Label the Container Immediately: As soon as the first drop of waste is added, affix a hazardous waste label provided by your institution's EHS department.[13][16] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "p-Aminobenzyl-EDTA" (avoiding abbreviations or formulas)
-
An indication of the hazards (e.g., "Irritant," "Harmful to Aquatic Life")
-
-
Segregate Incompatible Wastes: Do not mix p-Aminobenzyl-EDTA waste with other waste streams. Based on the reactivity of its parent compound, EDTA, it should be kept separate from:
-
Keep the Container Closed: The waste container must remain sealed at all times, except when you are actively adding waste.[13][18] This prevents the release of vapors and protects the integrity of the contents.
The following diagram illustrates the decision workflow for handling materials contaminated with p-Aminobenzyl-EDTA.
Caption: Waste segregation and disposal decision tree.
On-Site Treatment: A Word of Caution
While in-lab neutralization or treatment can be a part of a waste minimization plan for simple acids and bases, it is not recommended for p-Aminobenzyl-EDTA without a validated, peer-reviewed procedure and explicit approval from your EHS department.[3][13]
Causality: The chemical structure of p-Aminobenzyl-EDTA includes multiple reactive groups (carboxylic acids, tertiary amines, and a primary aromatic amine). Attempting neutralization or degradation with common lab reagents (e.g., bleach, strong acids) could lead to uncontrolled exothermic reactions or the generation of new, potentially more hazardous, byproducts.[7] The safest and most compliant approach is to dispose of the chemical waste through a licensed hazardous waste vendor.
Environmental Considerations: The Rationale for Strict Control
The EDTA backbone is known for its persistence in the environment. It is not readily biodegradable and can endure in ecosystems for extended periods.[19] The primary environmental risk associated with EDTA and its derivatives is the remobilization of heavy metals. By forming stable, water-soluble complexes, it can leach toxic metals from sediments and soils, increasing their bioavailability and allowing them to enter the food chain. Strict adherence to hazardous waste protocols is therefore not just a matter of regulatory compliance, but a critical act of environmental stewardship.
Arranging for Final Disposal
Once your waste container is full or you have completed the project, you must arrange for its removal.
-
Ensure the Cap is Secure: Tightly seal the waste container.
-
Check the Label: Verify that the hazardous waste label is complete and legible.
-
Request Pickup: Contact your institution's EHS department or use their designated online system to schedule a waste pickup.[13]
-
Maintain Records: Keep accurate records of the waste generated and its disposal, as this documentation is essential for regulatory compliance and safety audits.
By following this comprehensive guide, you can confidently manage p-Aminobenzyl-EDTA waste, ensuring a safe laboratory environment and upholding your responsibility to protect the wider ecosystem.
References
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Aminobenzyl-EDTA PubChem Entry. National Institutes of Health. [Link]
-
Hazardous Waste Listings. U.S. Environmental Protection Agency. [Link]
-
Managing Hazardous Chemical Waste in the Lab. American Chemical Society. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
-
Chelating Agent Safety Data Sheet. [Link]
-
Aminobenzyl-EDTA GHS SDS. XiXisys. [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College. [Link]
-
Aminobenzyl-EDTA Product Page. Scientific Laboratory Supplies. [Link]
-
Chemical and Laboratory Waste Management. Enva. [Link]
-
Part G: Chemical Disposal Procedures. University of Wisconsin-La Crosse. [Link]
-
Material Safety Data Sheet - EDTA 0.5M, pH8. Hoefer, Inc. [Link]
-
Hazardous Substance Fact Sheet - Ethylenediaminetetraacetic Acid. New Jersey Department of Health. [Link]
-
Safety Data Sheet - EDTA. Carl ROTH. [Link]
-
Permissible Exposure Limits – OSHA Annotated Table Z-1. Occupational Safety and Health Administration. [Link]
-
Occupational Chemical Database. Occupational Safety and Health Administration. [Link]
-
Material Safety Data Sheet - Ethylenediaminetetraacetic acid (EDTA), 99%. Cole-Parmer. [Link]
-
EDTA: The chelating agent under environmental scrutiny. ResearchGate. [Link]
-
How EDTA Affects Our Health and Nature. Ferwer. [Link]
Sources
- 1. my.alfred.edu [my.alfred.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. epfl.ch [epfl.ch]
- 4. phmsa.dot.gov [phmsa.dot.gov]
- 5. Influence of a peptide linker on biodistribution and metabolism of antibody-conjugated benzyl-EDTA. Comparison of enzymatic digestion in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aminobenzyl-EDTA | C17H23N3O8 | CID 134715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ptb.de [ptb.de]
- 8. Download [lf-public.deq.utah.gov:443]
- 9. eCFR :: 49 CFR Part 172 Subpart B -- Table of Hazardous Materials and Special Provisions [ecfr.gov]
- 10. wku.edu [wku.edu]
- 11. CN1994931A - Process for treating EDTA chemical rinsing waste water - Google Patents [patents.google.com]
- 12. phmsa.dot.gov [phmsa.dot.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Waste Code [rcrainfo.epa.gov]
- 15. epa.gov [epa.gov]
- 16. phmsa.dot.gov [phmsa.dot.gov]
- 17. carlroth.com:443 [carlroth.com:443]
- 18. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 19. phmsa.dot.gov [phmsa.dot.gov]
- 20. Chemical and Laboratory Waste [enva.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Aminobenzyl-EDTA
Welcome to your essential guide on the safe handling of 1-(4-Aminobenzyl)ethylenediamine-N,N,N',N'-tetraacetic acid (Aminobenzyl-EDTA). In drug development and research, our focus is often on the innovative applications of molecules like this bifunctional chelating agent—used to attach metal-chelating groups to proteins and peptides.[1] However, true scientific excellence is built on a foundation of safety. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection and use. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring that both you and your research are protected.
The "Why": A Proactive Hazard Assessment of Aminobenzyl-EDTA
Understanding the inherent risks of a compound is the critical first step in defining the necessary protection. Aminobenzyl-EDTA, while a valuable reagent, presents a clear hazard profile that necessitates a structured PPE protocol. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Aminobenzyl-EDTA is classified with the following hazards:
-
Skin Irritation (Category 2): Causes skin irritation (H315).[2][3][4] Direct contact can lead to redness, inflammation, or rash. The causality here is the chemical's ability to disrupt the skin's natural barrier.
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation (H319).[2][3][4] The mucous membranes of the eyes are particularly sensitive. Accidental splashes can result in significant pain and potential damage if not addressed immediately.
-
Respiratory Irritation (Category 3): May cause respiratory irritation (H335).[2][3][4] As a crystalline solid, Aminobenzyl-EDTA can become airborne as a fine dust during weighing or transfer.[5] Inhalation of these particles can irritate the nose, throat, and lungs.[3]
This hazard profile dictates that our protective strategy must prevent contact with the skin, eyes, and respiratory system.
Core Directive: A Multi-Layered PPE Strategy
Effective protection is not about a single piece of equipment but an integrated system. The following details the minimum required PPE for handling Aminobenzyl-EDTA in a standard laboratory setting.
Eye and Face Protection: The First Line of Defense
The risk of serious eye irritation is high. Therefore, standard safety glasses are insufficient.
-
Mandatory: Chemical splash goggles that meet the ANSI Z87.1 standard are required.[6] These provide a seal around the eyes, protecting from splashes and airborne dust.
-
Recommended for High-Risk Procedures: When handling larger quantities or if there is a significant splash risk, a full-face shield should be worn in addition to chemical splash goggles.[6][7] The face shield protects the entire face from direct splashes.
A Note on Contact Lenses: It is strongly advised not to wear contact lenses when handling this chemical.[7] They can trap the chemical against the eye, making it impossible to flush effectively and potentially increasing the severity of an injury.
Hand Protection: Preventing Dermal Exposure
Given that Aminobenzyl-EDTA is a known skin irritant, appropriate gloves are non-negotiable.[3]
-
Material: Disposable nitrile gloves are the standard for providing protection against incidental contact.[6]
-
Protocol: Always inspect gloves for tears or punctures before use. For procedures with a higher risk of splashes or extended contact, consider double-gloving. It is critical to wash hands thoroughly with soap and water after removing gloves.[7]
Body Protection: Shielding Against Contamination
Your body and personal clothing must be protected from spills and dust.
-
Laboratory Coat: A clean, buttoned laboratory coat is mandatory to protect your skin and clothing.[6]
-
Footwear: Closed-toe and closed-heel shoes that cover the entire foot are required at all times in the laboratory.[6]
Respiratory Protection: Mitigating Inhalation Risk
Because Aminobenzyl-EDTA is a powder that can cause respiratory irritation, engineering controls should be the primary method of protection.[3][4]
-
Primary Control: All weighing and handling of the solid compound should be performed within a certified chemical fume hood or a powder containment hood to minimize the generation of airborne dust.[8]
-
Secondary Control: If engineering controls are not feasible or as a supplementary measure during spill cleanup, a NIOSH-approved respirator is required.[6][9] The specific type (e.g., an N95 filtering facepiece for particulates or a half-mask respirator with appropriate cartridges) should be determined by a formal respiratory hazard evaluation.[6]
Data-Driven Decisions: PPE Selection Summary
The following table summarizes the recommended PPE and provides key qualification details to ensure proper selection and use.
| Protection Area | Required PPE | Applicable Standard / Specification | Causality / Rationale |
| Eyes / Face | Chemical Splash Goggles | ANSI Z87.1 | Prevents eye contact with splashes and airborne dust, addressing the H319 (Serious Eye Irritation) hazard.[3][6] |
| Face Shield (over goggles) | ANSI Z87.1 | Required for high-splash potential tasks; provides a broader barrier of protection for the entire face.[7] | |
| Hands | Disposable Nitrile Gloves | Check manufacturer's chemical resistance guide. | Prevents direct skin contact, addressing the H315 (Skin Irritation) hazard.[3][4] |
| Body | Laboratory Coat | Standard flame-resistant or 100% cotton. | Protects skin and personal clothing from contamination.[6] |
| Closed-toe Shoes | Must cover the entire foot. | Prevents injury from spills and dropped objects.[6] | |
| Respiratory | Chemical Fume Hood | N/A (Engineering Control) | Primary method to contain dust and prevent inhalation, addressing the H335 (Respiratory Irritation) hazard.[3] |
| NIOSH-Approved Respirator | Varies based on exposure assessment. | Secondary protection if engineering controls are insufficient or during emergencies.[6][9] |
Operational Plan: PPE Donning and Doffing Protocols
The sequence of putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.
Donning Protocol (Putting On)
-
Body Protection: Put on your laboratory coat and ensure it is fully buttoned.
-
Hand Protection: Put on the first pair of nitrile gloves (if double-gloving).
-
Respiratory Protection: If required, perform a fit check and don your respirator.
-
Eye/Face Protection: Put on your chemical splash goggles, followed by a face shield if necessary.
-
Outer Gloves: Put on the second pair of nitrile gloves, ensuring the cuffs go over the sleeves of your lab coat.
Doffing Protocol (Taking Off)
This sequence is designed to remove the most contaminated items first.
-
Outer Gloves: Remove the outer pair of gloves. Peel one glove off by grasping the cuff and pulling it down, turning it inside out. With your ungloved hand, slide your finger under the cuff of the remaining glove and peel it off without touching the exterior.
-
Face/Eye Protection: Remove the face shield (if used), followed by the goggles, handling them by the strap.
-
Body Protection: Unbutton your lab coat. Shrug it off your shoulders, letting it slide down your arms. As you remove it, turn the sleeves inside out to contain any contamination.
-
Respiratory Protection: If a respirator was used, remove it without touching the front.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.
-
Hygiene: Immediately and thoroughly wash your hands with soap and water.[7]
Logistical Plan: Decontamination and Disposal
Proper disposal is a critical final step in the safe handling workflow.
Disposal of Aminobenzyl-EDTA Waste
-
All solid waste (unused chemical, contaminated weigh paper, etc.) and contaminated consumables (gloves, paper towels) must be disposed of in a clearly labeled hazardous chemical waste container.
-
Do not allow the product to enter drains.[8]
-
All waste disposal must adhere to local, state, and federal regulations.[4][8]
PPE Disposal
-
All disposable PPE, including nitrile gloves, must be placed in the hazardous waste container after use.
-
Reusable items like goggles and face shields should be decontaminated according to your institution's approved procedures before being stored.
Emergency Response Workflow
The following diagram outlines the logical flow for PPE selection and the immediate response required in the event of an exposure.
Caption: PPE Selection and Emergency Response Workflow for Aminobenzyl-EDTA.
Conclusion
By adopting this comprehensive approach to personal protective equipment, you are not merely following rules; you are engaging in a dynamic process of risk assessment and mitigation. The principles outlined here—from understanding the specific hazards of Aminobenzyl-EDTA to implementing meticulous donning, doffing, and disposal protocols—are designed to build a resilient culture of safety in your laboratory. This foundation of trust in your procedures allows you to focus on what truly matters: advancing your research with confidence and integrity.
References
-
Title: Aminobenzyl-EDTA | C17H23N3O8 | CID 134715 Source: PubChem - National Institutes of Health URL: [Link]
-
Title: GHS 11 (Rev.11) SDS Word Download CAS: 84256-90-6 Name: Aminobenzyl-EDTA Source: XiXisys URL: [Link]
-
Title: 0876 - Hazardous Substance Fact Sheet - Ethylenediaminetetraacetic Acid Source: New Jersey Department of Health URL: [Link]
-
Title: Personal Protective Equipment (PPE) Source: CHEMM URL: [Link]
-
Title: Safety Guidelines for Handling Chemicals Source: HPE Support URL: [Link]
-
Title: Personal Protective Equipment Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
-
Title: Protective Gear for Chemical Handling Must-Have Equipment Source: SAMS Solutions URL: [Link]
-
Title: Laboratory Safety Guidance Source: Occupational Safety and Health Administration (OSHA) URL: [Link]
-
Title: Acid and Caustic Solutions Source: Occupational Safety and Health Administration (OSHA) URL: [Link]
-
Title: OSHA Standards for Biological Laboratories Source: Administration for Strategic Preparedness and Response (ASPR) URL: [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Aminobenzyl-EDTA | C17H23N3O8 | CID 134715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 84256-90-6 Name: Aminobenzyl-EDTA [xixisys.com]
- 5. nj.gov [nj.gov]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. support.hpe.com [support.hpe.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. osha.gov [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
